Epiaschantin
Description
Properties
IUPAC Name |
5-[(6R)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14?,15?,20?,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDWGDNAFRAXCN-HMRZPLOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961902 | |
| Record name | 5-[4-(3,4,5-Trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41689-50-3 | |
| Record name | 5-[4-(3,4,5-Trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Epiaschantin: Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin is a naturally occurring lignan (B3055560) that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its biological activities, with a particular focus on its antiproliferative effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure of this compound
This compound, also referred to as (+)-Epiaschantin, is a furofuran lignan isolated from the trunk bark of the plant Hernandia nymphaeifolia. Its chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 41689-50-3 |
| Molecular Formula | C22H24O7 |
| Molecular Weight | 400.42 g/mol |
| IUPAC Name | (1R,3aR,4R,6aR)-1-(3,4-dimethoxyphenyl)-4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan |
| SMILES | COC1=C(C=C(C=C1)C2C3COC(O3)C4C5=CC(=C(C=C5)OCO4)OC)OC |
A two-dimensional representation of the chemical structure of this compound is provided in Figure 1.
Figure 1. 2D Chemical Structure of (+)-Epiaschantin.
Biological Activity: Antiproliferative Effects
This compound has demonstrated notable antiproliferative activity, suggesting its potential as an anticancer agent.[1]
Quantitative Data on Antiproliferative Activity
The efficacy of this compound in inhibiting cell growth has been quantified in studies using the P388 murine lymphocytic leukemia cell line.
| Cell Line | Potency Metric | Value | Reference |
| P388 | ED50 | 1.5 µg/mL | [2] |
Mechanism of Action and Signaling Pathways
While the precise mechanisms underlying the antiproliferative effects of this compound are still under investigation, research on other lignans (B1203133) and natural compounds with similar activities suggests potential involvement of key signaling pathways that regulate cell proliferation, survival, and apoptosis. These may include:
-
Modulation of Cell Cycle Progression: Many antiproliferative agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.
-
Induction of Apoptosis: Triggering programmed cell death is a crucial mechanism for eliminating cancerous cells. This often involves the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.
-
Inhibition of Pro-survival Signaling Pathways: Pathways such as the PI3K/Akt and MAPK/ERK signaling cascades are often hyperactivated in cancer, promoting cell survival and proliferation. Inhibition of these pathways is a common strategy for anticancer drug development.
Further research is required to elucidate the specific signaling pathways modulated by this compound in cancer cells. A proposed logical workflow for investigating these pathways is outlined in the diagram below.
Caption: Workflow for Investigating the Antiproliferative Mechanism of this compound.
Experimental Protocols
Isolation of (+)-Epiaschantin from Hernandia nymphaeifolia
A general protocol for the isolation of lignans from plant material involves the following steps. Specific details for this compound would need to be optimized based on the original literature.
-
Extraction: The dried and powdered trunk bark of Hernandia nymphaeifolia is subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, chloroform, methanol).
-
Fractionation: The crude extract is then fractionated using techniques such as column chromatography over silica (B1680970) gel.
-
Purification: Fractions showing biological activity or containing compounds of interest are further purified using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure (+)-Epiaschantin.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: General Workflow for the Isolation of this compound.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of this compound can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., P388) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the ED50 (or IC50) value is determined by plotting the cell viability against the compound concentration.
Conclusion
This compound is a promising natural product with demonstrated antiproliferative activity. This guide has provided a detailed overview of its chemical structure and a summary of its known biological effects. Further research into its precise mechanism of action and the signaling pathways it modulates is warranted to fully elucidate its therapeutic potential in the context of cancer drug development. The experimental protocols outlined here provide a foundation for researchers to further investigate this intriguing molecule.
References
An In-depth Technical Guide to Epiaschantin: Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin is a naturally occurring lignan (B3055560) that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its biological activities, with a particular focus on its antiproliferative effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure of this compound
This compound, also referred to as (+)-Epiaschantin, is a furofuran lignan isolated from the trunk bark of the plant Hernandia nymphaeifolia. Its chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 41689-50-3 |
| Molecular Formula | C22H24O7 |
| Molecular Weight | 400.42 g/mol |
| IUPAC Name | (1R,3aR,4R,6aR)-1-(3,4-dimethoxyphenyl)-4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan |
| SMILES | COC1=C(C=C(C=C1)C2C3COC(O3)C4C5=CC(=C(C=C5)OCO4)OC)OC |
A two-dimensional representation of the chemical structure of this compound is provided in Figure 1.
Figure 1. 2D Chemical Structure of (+)-Epiaschantin.
Biological Activity: Antiproliferative Effects
This compound has demonstrated notable antiproliferative activity, suggesting its potential as an anticancer agent.[1]
Quantitative Data on Antiproliferative Activity
The efficacy of this compound in inhibiting cell growth has been quantified in studies using the P388 murine lymphocytic leukemia cell line.
| Cell Line | Potency Metric | Value | Reference |
| P388 | ED50 | 1.5 µg/mL | [2] |
Mechanism of Action and Signaling Pathways
While the precise mechanisms underlying the antiproliferative effects of this compound are still under investigation, research on other lignans (B1203133) and natural compounds with similar activities suggests potential involvement of key signaling pathways that regulate cell proliferation, survival, and apoptosis. These may include:
-
Modulation of Cell Cycle Progression: Many antiproliferative agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.
-
Induction of Apoptosis: Triggering programmed cell death is a crucial mechanism for eliminating cancerous cells. This often involves the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.
-
Inhibition of Pro-survival Signaling Pathways: Pathways such as the PI3K/Akt and MAPK/ERK signaling cascades are often hyperactivated in cancer, promoting cell survival and proliferation. Inhibition of these pathways is a common strategy for anticancer drug development.
Further research is required to elucidate the specific signaling pathways modulated by this compound in cancer cells. A proposed logical workflow for investigating these pathways is outlined in the diagram below.
Caption: Workflow for Investigating the Antiproliferative Mechanism of this compound.
Experimental Protocols
Isolation of (+)-Epiaschantin from Hernandia nymphaeifolia
A general protocol for the isolation of lignans from plant material involves the following steps. Specific details for this compound would need to be optimized based on the original literature.
-
Extraction: The dried and powdered trunk bark of Hernandia nymphaeifolia is subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, chloroform, methanol).
-
Fractionation: The crude extract is then fractionated using techniques such as column chromatography over silica (B1680970) gel.
-
Purification: Fractions showing biological activity or containing compounds of interest are further purified using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure (+)-Epiaschantin.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: General Workflow for the Isolation of this compound.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of this compound can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., P388) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the ED50 (or IC50) value is determined by plotting the cell viability against the compound concentration.
Conclusion
This compound is a promising natural product with demonstrated antiproliferative activity. This guide has provided a detailed overview of its chemical structure and a summary of its known biological effects. Further research into its precise mechanism of action and the signaling pathways it modulates is warranted to fully elucidate its therapeutic potential in the context of cancer drug development. The experimental protocols outlined here provide a foundation for researchers to further investigate this intriguing molecule.
References
An In-depth Technical Guide to Epiaschantin: Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin is a naturally occurring lignan that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its biological activities, with a particular focus on its antiproliferative effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure of this compound
This compound, also referred to as (+)-Epiaschantin, is a furofuran lignan isolated from the trunk bark of the plant Hernandia nymphaeifolia. Its chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 41689-50-3 |
| Molecular Formula | C22H24O7 |
| Molecular Weight | 400.42 g/mol |
| IUPAC Name | (1R,3aR,4R,6aR)-1-(3,4-dimethoxyphenyl)-4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan |
| SMILES | COC1=C(C=C(C=C1)C2C3COC(O3)C4C5=CC(=C(C=C5)OCO4)OC)OC |
A two-dimensional representation of the chemical structure of this compound is provided in Figure 1.
Figure 1. 2D Chemical Structure of (+)-Epiaschantin.
Biological Activity: Antiproliferative Effects
This compound has demonstrated notable antiproliferative activity, suggesting its potential as an anticancer agent.[1]
Quantitative Data on Antiproliferative Activity
The efficacy of this compound in inhibiting cell growth has been quantified in studies using the P388 murine lymphocytic leukemia cell line.
| Cell Line | Potency Metric | Value | Reference |
| P388 | ED50 | 1.5 µg/mL | [2] |
Mechanism of Action and Signaling Pathways
While the precise mechanisms underlying the antiproliferative effects of this compound are still under investigation, research on other lignans and natural compounds with similar activities suggests potential involvement of key signaling pathways that regulate cell proliferation, survival, and apoptosis. These may include:
-
Modulation of Cell Cycle Progression: Many antiproliferative agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.
-
Induction of Apoptosis: Triggering programmed cell death is a crucial mechanism for eliminating cancerous cells. This often involves the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.
-
Inhibition of Pro-survival Signaling Pathways: Pathways such as the PI3K/Akt and MAPK/ERK signaling cascades are often hyperactivated in cancer, promoting cell survival and proliferation. Inhibition of these pathways is a common strategy for anticancer drug development.
Further research is required to elucidate the specific signaling pathways modulated by this compound in cancer cells. A proposed logical workflow for investigating these pathways is outlined in the diagram below.
Caption: Workflow for Investigating the Antiproliferative Mechanism of this compound.
Experimental Protocols
Isolation of (+)-Epiaschantin from Hernandia nymphaeifolia
A general protocol for the isolation of lignans from plant material involves the following steps. Specific details for this compound would need to be optimized based on the original literature.
-
Extraction: The dried and powdered trunk bark of Hernandia nymphaeifolia is subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, chloroform, methanol).
-
Fractionation: The crude extract is then fractionated using techniques such as column chromatography over silica gel.
-
Purification: Fractions showing biological activity or containing compounds of interest are further purified using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure (+)-Epiaschantin.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: General Workflow for the Isolation of this compound.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of this compound can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., P388) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the ED50 (or IC50) value is determined by plotting the cell viability against the compound concentration.
Conclusion
This compound is a promising natural product with demonstrated antiproliferative activity. This guide has provided a detailed overview of its chemical structure and a summary of its known biological effects. Further research into its precise mechanism of action and the signaling pathways it modulates is warranted to fully elucidate its therapeutic potential in the context of cancer drug development. The experimental protocols outlined here provide a foundation for researchers to further investigate this intriguing molecule.
References
Epiaschantin from Magnolia flos: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of epiaschantin (B12383986), a bioactive lignan (B3055560) found in Magnolia flos, the dried flower buds of various Magnolia species. This document details the experimental protocols for its extraction and purification, presents quantitative data, and explores its potential mechanism of action through signaling pathway diagrams.
Introduction
Magnolia flos has a long history of use in traditional medicine for treating nasal congestion, sinusitis, and headaches.[1] Modern phytochemical investigations have revealed that its therapeutic effects are, in part, attributable to a rich composition of lignans (B1203133) and neolignans.[1] Among these, this compound, a furofuran lignan, has garnered scientific interest for its potential pharmacological activities. Lignans from Magnolia flos have been reported to possess anti-inflammatory, anti-allergic, and other biological activities.[1][2] This guide serves as a technical resource for the scientific community, providing detailed methodologies for the isolation of this compound and a summary of its quantitative analysis, which is crucial for standardization and further drug development.
Quantitative Data Presentation
The quantitative analysis of this compound and other major lignans in Magnolia flos is essential for quality control and the standardization of extracts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The following tables summarize the HPLC conditions for the analysis of lignans in Magnolia flos and the reported content of major lignans in different Magnolia species, which are often used interchangeably as Magnolia flos.
| Parameter | Specification |
| Column | ODS C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and water with 1% acetic acid (isocratic elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm |
| Total Run Time | 60 min |
| Data sourced from a study on the quantitative and pattern recognition analysis of Magnoliae Flos by HPLC.[3] |
| Lignan | Magnolia biondii (mg/g) | Magnolia denudata (mg/g) | Magnolia liliiflora (mg/g) |
| Eudesmin | 0.13 - 0.25 | 0.08 - 0.15 | 0.10 - 0.20 |
| Magnolin | 0.90 - 1.50 | 0.50 - 0.80 | 0.60 - 1.00 |
| Lirioresinol B dimethyl ether | 0.05 - 0.10 | 0.03 - 0.06 | 0.04 - 0.08 |
| Epimagnolin (related to this compound) | 0.20 - 0.40 | 0.15 - 0.30 | 0.18 - 0.35 |
| Aschantin | 0.10 - 0.20 | 0.05 - 0.10 | 0.08 - 0.15 |
| Kobusin | 0.02 - 0.05 | 0.01 - 0.03 | 0.01 - 0.04 |
| Fargesin | 0.30 - 0.60 | 0.20 - 0.40 | 0.25 - 0.50 |
| Note: The content of lignans can vary depending on the species, geographical origin, and harvesting time. The data presented is a representative range based on available literature. While specific quantitative data for this compound is not explicitly detailed in all reviewed literature, its presence as a significant lignan is confirmed. |
Experimental Protocols
The isolation of this compound from Magnolia flos is typically achieved through a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established procedures for lignan isolation from Magnolia species.
Extraction
-
Preparation of Plant Material : Air-dried flower buds of Magnolia flos are ground into a coarse powder.
-
Solvent Extraction : The powdered material is extracted with 95% ethanol (B145695) at room temperature for 24-48 hours. The extraction is repeated three times to ensure maximum yield.
-
Concentration : The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Bioassay-Guided Fractionation (Optional) : If the isolation is guided by a specific biological activity (e.g., anti-inflammatory), each fraction is tested. The most active fraction (typically the ethyl acetate fraction for lignans) is selected for further purification.
Isolation by Column Chromatography
-
Silica (B1680970) Gel Column Chromatography : The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica gel column.
-
Elution Gradient : The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
Purification by Preparative HPLC
-
Semi-preparative or Preparative HPLC : The combined fractions containing the target compound (this compound) are further purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Column and Mobile Phase : A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water.
-
Isolation of this compound : The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.
Structure Elucidation
The structure of the isolated this compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS) : To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR for detailed structural analysis.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation of this compound from Magnolia flos.
Proposed Anti-Inflammatory Signaling Pathway
Lignans from Magnolia flos have demonstrated anti-inflammatory properties, and one of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. This compound is proposed to exert its anti-inflammatory effects by inhibiting this pathway.
Conclusion
This compound stands out as a promising bioactive compound from Magnolia flos with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. The methodologies outlined in this guide provide a framework for the consistent isolation and quantification of this compound, which is fundamental for advancing research and development. The elucidation of its mechanism of action, potentially through the inhibition of the NF-κB signaling pathway, opens avenues for targeted therapeutic strategies. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound.
References
Epiaschantin from Magnolia flos: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of epiaschantin (B12383986), a bioactive lignan (B3055560) found in Magnolia flos, the dried flower buds of various Magnolia species. This document details the experimental protocols for its extraction and purification, presents quantitative data, and explores its potential mechanism of action through signaling pathway diagrams.
Introduction
Magnolia flos has a long history of use in traditional medicine for treating nasal congestion, sinusitis, and headaches.[1] Modern phytochemical investigations have revealed that its therapeutic effects are, in part, attributable to a rich composition of lignans (B1203133) and neolignans.[1] Among these, this compound, a furofuran lignan, has garnered scientific interest for its potential pharmacological activities. Lignans from Magnolia flos have been reported to possess anti-inflammatory, anti-allergic, and other biological activities.[1][2] This guide serves as a technical resource for the scientific community, providing detailed methodologies for the isolation of this compound and a summary of its quantitative analysis, which is crucial for standardization and further drug development.
Quantitative Data Presentation
The quantitative analysis of this compound and other major lignans in Magnolia flos is essential for quality control and the standardization of extracts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The following tables summarize the HPLC conditions for the analysis of lignans in Magnolia flos and the reported content of major lignans in different Magnolia species, which are often used interchangeably as Magnolia flos.
| Parameter | Specification |
| Column | ODS C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and water with 1% acetic acid (isocratic elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm |
| Total Run Time | 60 min |
| Data sourced from a study on the quantitative and pattern recognition analysis of Magnoliae Flos by HPLC.[3] |
| Lignan | Magnolia biondii (mg/g) | Magnolia denudata (mg/g) | Magnolia liliiflora (mg/g) |
| Eudesmin | 0.13 - 0.25 | 0.08 - 0.15 | 0.10 - 0.20 |
| Magnolin | 0.90 - 1.50 | 0.50 - 0.80 | 0.60 - 1.00 |
| Lirioresinol B dimethyl ether | 0.05 - 0.10 | 0.03 - 0.06 | 0.04 - 0.08 |
| Epimagnolin (related to this compound) | 0.20 - 0.40 | 0.15 - 0.30 | 0.18 - 0.35 |
| Aschantin | 0.10 - 0.20 | 0.05 - 0.10 | 0.08 - 0.15 |
| Kobusin | 0.02 - 0.05 | 0.01 - 0.03 | 0.01 - 0.04 |
| Fargesin | 0.30 - 0.60 | 0.20 - 0.40 | 0.25 - 0.50 |
| Note: The content of lignans can vary depending on the species, geographical origin, and harvesting time. The data presented is a representative range based on available literature. While specific quantitative data for this compound is not explicitly detailed in all reviewed literature, its presence as a significant lignan is confirmed. |
Experimental Protocols
The isolation of this compound from Magnolia flos is typically achieved through a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established procedures for lignan isolation from Magnolia species.
Extraction
-
Preparation of Plant Material : Air-dried flower buds of Magnolia flos are ground into a coarse powder.
-
Solvent Extraction : The powdered material is extracted with 95% ethanol (B145695) at room temperature for 24-48 hours. The extraction is repeated three times to ensure maximum yield.
-
Concentration : The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Bioassay-Guided Fractionation (Optional) : If the isolation is guided by a specific biological activity (e.g., anti-inflammatory), each fraction is tested. The most active fraction (typically the ethyl acetate fraction for lignans) is selected for further purification.
Isolation by Column Chromatography
-
Silica (B1680970) Gel Column Chromatography : The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica gel column.
-
Elution Gradient : The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
Purification by Preparative HPLC
-
Semi-preparative or Preparative HPLC : The combined fractions containing the target compound (this compound) are further purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Column and Mobile Phase : A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water.
-
Isolation of this compound : The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.
Structure Elucidation
The structure of the isolated this compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS) : To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR for detailed structural analysis.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation of this compound from Magnolia flos.
Proposed Anti-Inflammatory Signaling Pathway
Lignans from Magnolia flos have demonstrated anti-inflammatory properties, and one of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. This compound is proposed to exert its anti-inflammatory effects by inhibiting this pathway.
Conclusion
This compound stands out as a promising bioactive compound from Magnolia flos with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. The methodologies outlined in this guide provide a framework for the consistent isolation and quantification of this compound, which is fundamental for advancing research and development. The elucidation of its mechanism of action, potentially through the inhibition of the NF-κB signaling pathway, opens avenues for targeted therapeutic strategies. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound.
References
Epiaschantin from Magnolia flos: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of epiaschantin, a bioactive lignan found in Magnolia flos, the dried flower buds of various Magnolia species. This document details the experimental protocols for its extraction and purification, presents quantitative data, and explores its potential mechanism of action through signaling pathway diagrams.
Introduction
Magnolia flos has a long history of use in traditional medicine for treating nasal congestion, sinusitis, and headaches.[1] Modern phytochemical investigations have revealed that its therapeutic effects are, in part, attributable to a rich composition of lignans and neolignans.[1] Among these, this compound, a furofuran lignan, has garnered scientific interest for its potential pharmacological activities. Lignans from Magnolia flos have been reported to possess anti-inflammatory, anti-allergic, and other biological activities.[1][2] This guide serves as a technical resource for the scientific community, providing detailed methodologies for the isolation of this compound and a summary of its quantitative analysis, which is crucial for standardization and further drug development.
Quantitative Data Presentation
The quantitative analysis of this compound and other major lignans in Magnolia flos is essential for quality control and the standardization of extracts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The following tables summarize the HPLC conditions for the analysis of lignans in Magnolia flos and the reported content of major lignans in different Magnolia species, which are often used interchangeably as Magnolia flos.
| Parameter | Specification |
| Column | ODS C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 1% acetic acid (isocratic elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm |
| Total Run Time | 60 min |
| Data sourced from a study on the quantitative and pattern recognition analysis of Magnoliae Flos by HPLC.[3] |
| Lignan | Magnolia biondii (mg/g) | Magnolia denudata (mg/g) | Magnolia liliiflora (mg/g) |
| Eudesmin | 0.13 - 0.25 | 0.08 - 0.15 | 0.10 - 0.20 |
| Magnolin | 0.90 - 1.50 | 0.50 - 0.80 | 0.60 - 1.00 |
| Lirioresinol B dimethyl ether | 0.05 - 0.10 | 0.03 - 0.06 | 0.04 - 0.08 |
| Epimagnolin (related to this compound) | 0.20 - 0.40 | 0.15 - 0.30 | 0.18 - 0.35 |
| Aschantin | 0.10 - 0.20 | 0.05 - 0.10 | 0.08 - 0.15 |
| Kobusin | 0.02 - 0.05 | 0.01 - 0.03 | 0.01 - 0.04 |
| Fargesin | 0.30 - 0.60 | 0.20 - 0.40 | 0.25 - 0.50 |
| Note: The content of lignans can vary depending on the species, geographical origin, and harvesting time. The data presented is a representative range based on available literature. While specific quantitative data for this compound is not explicitly detailed in all reviewed literature, its presence as a significant lignan is confirmed. |
Experimental Protocols
The isolation of this compound from Magnolia flos is typically achieved through a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established procedures for lignan isolation from Magnolia species.
Extraction
-
Preparation of Plant Material : Air-dried flower buds of Magnolia flos are ground into a coarse powder.
-
Solvent Extraction : The powdered material is extracted with 95% ethanol at room temperature for 24-48 hours. The extraction is repeated three times to ensure maximum yield.
-
Concentration : The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Bioassay-Guided Fractionation (Optional) : If the isolation is guided by a specific biological activity (e.g., anti-inflammatory), each fraction is tested. The most active fraction (typically the ethyl acetate fraction for lignans) is selected for further purification.
Isolation by Column Chromatography
-
Silica Gel Column Chromatography : The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica gel column.
-
Elution Gradient : The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
Purification by Preparative HPLC
-
Semi-preparative or Preparative HPLC : The combined fractions containing the target compound (this compound) are further purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Column and Mobile Phase : A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
-
Isolation of this compound : The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.
Structure Elucidation
The structure of the isolated this compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS) : To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR for detailed structural analysis.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation of this compound from Magnolia flos.
Proposed Anti-Inflammatory Signaling Pathway
Lignans from Magnolia flos have demonstrated anti-inflammatory properties, and one of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. This compound is proposed to exert its anti-inflammatory effects by inhibiting this pathway.
Conclusion
This compound stands out as a promising bioactive compound from Magnolia flos with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. The methodologies outlined in this guide provide a framework for the consistent isolation and quantification of this compound, which is fundamental for advancing research and development. The elucidation of its mechanism of action, potentially through the inhibition of the NF-κB signaling pathway, opens avenues for targeted therapeutic strategies. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound.
References
The Putative Biosynthesis Pathway of Epiaschantin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin, a furofuran lignan (B3055560), belongs to a diverse class of plant secondary metabolites with significant pharmacological potential. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants or for developing biocatalytic systems for its synthesis. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of lignan biosynthesis in plants. While the complete pathway for this compound has not been fully elucidated, this document synthesizes available data on related lignan pathways to propose a scientifically grounded hypothetical route. Detailed experimental protocols and visual representations of the pathways and workflows are provided to facilitate further research in this area.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The core of the lignan skeleton is formed through the oxidative coupling of two coniferyl alcohol units, a process meticulously controlled by dirigent proteins to establish the specific stereochemistry of the resulting lignan. Subsequent modifications, including the formation of methylenedioxy bridges, are catalyzed by cytochrome P450 enzymes.
Pathway Overview
The proposed pathway can be divided into three main stages:
-
Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol, from L-phenylalanine.
-
Furofuran Lignan Core Formation: Dimerization of coniferyl alcohol to form (+)-pinoresinol.
-
Tailoring Steps: Modification of the pinoresinol (B1678388) core to yield this compound.
The key enzymatic steps leading to this compound are detailed below.
Diagram of the Putative this compound Biosynthesis Pathway
Caption: Putative biosynthesis pathway of this compound from L-phenylalanine.
Quantitative Data
Quantitative data for the specific enzymes involved in this compound biosynthesis are currently unavailable. However, data from homologous enzymes in related lignan pathways can provide valuable benchmarks for future research. The following table summarizes kinetic parameters for key enzyme families involved in the proposed pathway.
| Enzyme Family | Enzyme Example | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |
| Pinoresinol-Lariciresinol Reductase (PLR) | PLR-LU1 | (-)-Pinoresinol | 1.5 | 0.25 | Linum usitatissimum | [1] |
| Cytochrome P450 (CYP81Q) | CYP81Q1 | (+)-Pinoresinol | 2.3 | - | Sesamum indicum | [2] |
| Secoisolariciresinol Dehydrogenase (SDH) | SDH | Secoisolariciresinol | 25 | - | Podophyllum peltatum | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments required to investigate the proposed this compound biosynthesis pathway.
Lignan Extraction and Quantification from Plant Material
This protocol describes the extraction and quantitative analysis of this compound and its putative precursors from plant tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Plant tissue (e.g., leaves, stems, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
80% (v/v) Methanol (B129727)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
-
HPLC-MS system with a C18 column
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using an HPLC-MS system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes. For targeted quantification, use Multiple Reaction Monitoring (MRM) with precursor and product ion pairs determined from authentic standards of this compound and its precursors.
-
-
Quantify this compound and other lignans (B1203133) by comparing the peak areas to a standard curve generated with authentic compounds.
Heterologous Expression and Enzyme Assay of a Putative Cytochrome P450
This protocol describes the heterologous expression of a candidate CYP81Q-like gene in yeast (Saccharomyces cerevisiae) and a subsequent in vitro enzyme assay to test its activity in methylenedioxy bridge formation.[4]
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent S. cerevisiae cells (e.g., WAT11)
-
Yeast transformation reagents
-
Selective yeast growth media (SD-Ura)
-
Induction medium (SG-Ura with galactose)
-
Yeast microsome isolation buffer
-
Ultracentrifuge
-
Substrate: (+)-Pinoresinol
-
NADPH
-
Enzyme reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Ethyl acetate (B1210297)
-
HPLC-MS system
Procedure:
-
Gene Cloning and Yeast Transformation:
-
Clone the full-length coding sequence of the candidate CYP81Q-like gene into the yeast expression vector.
-
Transform the resulting plasmid into competent S. cerevisiae cells using the lithium acetate method.
-
Select positive transformants on SD-Ura plates.
-
-
Protein Expression:
-
Inoculate a starter culture of the transformed yeast in SD-Ura medium and grow overnight.
-
Inoculate a larger volume of SG-Ura induction medium with the starter culture and grow for 24-48 hours to induce protein expression.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in microsome isolation buffer and disrupt the cells using glass beads or a French press.
-
Perform a series of centrifugations to pellet cell debris, and then ultracentrifuge the supernatant at 100,000 x g to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in reaction buffer.
-
-
Enzyme Assay:
-
Set up the enzyme reaction in a final volume of 100 µL containing:
-
50 µL of microsomal suspension
-
100 µM (+)-Pinoresinol (substrate)
-
1 mM NADPH (cofactor)
-
Reaction buffer to 100 µL
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 200 µL of ethyl acetate and vortexing.
-
-
Product Analysis:
-
Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Resuspend the residue in methanol and analyze by HPLC-MS to identify the formation of (+)-piperitol or other products with methylenedioxy bridges.
-
Gene Silencing to Validate Gene Function in Planta
Virus-Induced Gene Silencing (VIGS) can be used to transiently knockdown the expression of a candidate gene in plants to observe the effect on this compound accumulation.[5]
Materials:
-
Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)
-
Agrobacterium tumefaciens strain GV3101
-
Plant species that produces this compound and is amenable to VIGS (e.g., Nicotiana benthamiana if it can be engineered to produce the pathway, or the native plant if a protocol exists)
-
Agroinfiltration buffer
-
Syringes
Procedure:
-
Vector Construction:
-
Clone a 200-400 bp fragment of the target gene (e.g., the candidate CYP81Q-like gene) into the pTRV2 vector.
-
-
Agrobacterium Transformation:
-
Transform the pTRV2-gene construct and the pTRV1 vector separately into A. tumefaciens.
-
-
Agroinfiltration:
-
Grow cultures of Agrobacterium containing pTRV1 and pTRV2-gene.
-
Resuspend the bacterial cells in agroinfiltration buffer to an OD600 of 1.0.
-
Mix the pTRV1 and pTRV2-gene cultures in a 1:1 ratio.
-
Infiltrate the underside of the leaves of 3-4 week old plants using a needleless syringe.
-
-
Analysis:
-
After 2-3 weeks, observe the plants for any visible phenotype.
-
Harvest tissues from the silenced plants (and control plants infiltrated with an empty pTRV2 vector).
-
Perform lignan extraction and quantification as described in Protocol 1 to determine if the level of this compound is reduced.
-
Perform qRT-PCR on RNA extracted from the silenced tissues to confirm the knockdown of the target gene's expression.
-
Mandatory Visualizations
Experimental Workflow for Lignan Analysis
Caption: General experimental workflow for lignan extraction and analysis.
Logical Workflow for Gene Function Validation
Caption: Workflow for validating the function of a candidate biosynthetic gene.
Conclusion
The proposed biosynthetic pathway for this compound provides a robust framework for future research aimed at its complete elucidation. The experimental protocols detailed in this guide offer practical approaches for identifying and characterizing the enzymes involved, as well as for quantifying the metabolites of interest. Through a combination of analytical chemistry, molecular biology, and biochemistry, the mysteries of this compound biosynthesis can be unraveled, paving the way for its sustainable production and further pharmacological investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation and Expression of the Secoisolariciresinol Dehydrogenase Gene Involved in Podophyllotoxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Virus-induced multiple gene silencing to study redundant metabolic pathways in plants: silencing the starch degradation pathway in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
The Putative Biosynthesis Pathway of Epiaschantin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin, a furofuran lignan (B3055560), belongs to a diverse class of plant secondary metabolites with significant pharmacological potential. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants or for developing biocatalytic systems for its synthesis. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of lignan biosynthesis in plants. While the complete pathway for this compound has not been fully elucidated, this document synthesizes available data on related lignan pathways to propose a scientifically grounded hypothetical route. Detailed experimental protocols and visual representations of the pathways and workflows are provided to facilitate further research in this area.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The core of the lignan skeleton is formed through the oxidative coupling of two coniferyl alcohol units, a process meticulously controlled by dirigent proteins to establish the specific stereochemistry of the resulting lignan. Subsequent modifications, including the formation of methylenedioxy bridges, are catalyzed by cytochrome P450 enzymes.
Pathway Overview
The proposed pathway can be divided into three main stages:
-
Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol, from L-phenylalanine.
-
Furofuran Lignan Core Formation: Dimerization of coniferyl alcohol to form (+)-pinoresinol.
-
Tailoring Steps: Modification of the pinoresinol (B1678388) core to yield this compound.
The key enzymatic steps leading to this compound are detailed below.
Diagram of the Putative this compound Biosynthesis Pathway
Caption: Putative biosynthesis pathway of this compound from L-phenylalanine.
Quantitative Data
Quantitative data for the specific enzymes involved in this compound biosynthesis are currently unavailable. However, data from homologous enzymes in related lignan pathways can provide valuable benchmarks for future research. The following table summarizes kinetic parameters for key enzyme families involved in the proposed pathway.
| Enzyme Family | Enzyme Example | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |
| Pinoresinol-Lariciresinol Reductase (PLR) | PLR-LU1 | (-)-Pinoresinol | 1.5 | 0.25 | Linum usitatissimum | [1] |
| Cytochrome P450 (CYP81Q) | CYP81Q1 | (+)-Pinoresinol | 2.3 | - | Sesamum indicum | [2] |
| Secoisolariciresinol Dehydrogenase (SDH) | SDH | Secoisolariciresinol | 25 | - | Podophyllum peltatum | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments required to investigate the proposed this compound biosynthesis pathway.
Lignan Extraction and Quantification from Plant Material
This protocol describes the extraction and quantitative analysis of this compound and its putative precursors from plant tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Plant tissue (e.g., leaves, stems, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
80% (v/v) Methanol (B129727)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
-
HPLC-MS system with a C18 column
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using an HPLC-MS system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes. For targeted quantification, use Multiple Reaction Monitoring (MRM) with precursor and product ion pairs determined from authentic standards of this compound and its precursors.
-
-
Quantify this compound and other lignans (B1203133) by comparing the peak areas to a standard curve generated with authentic compounds.
Heterologous Expression and Enzyme Assay of a Putative Cytochrome P450
This protocol describes the heterologous expression of a candidate CYP81Q-like gene in yeast (Saccharomyces cerevisiae) and a subsequent in vitro enzyme assay to test its activity in methylenedioxy bridge formation.[4]
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent S. cerevisiae cells (e.g., WAT11)
-
Yeast transformation reagents
-
Selective yeast growth media (SD-Ura)
-
Induction medium (SG-Ura with galactose)
-
Yeast microsome isolation buffer
-
Ultracentrifuge
-
Substrate: (+)-Pinoresinol
-
NADPH
-
Enzyme reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Ethyl acetate (B1210297)
-
HPLC-MS system
Procedure:
-
Gene Cloning and Yeast Transformation:
-
Clone the full-length coding sequence of the candidate CYP81Q-like gene into the yeast expression vector.
-
Transform the resulting plasmid into competent S. cerevisiae cells using the lithium acetate method.
-
Select positive transformants on SD-Ura plates.
-
-
Protein Expression:
-
Inoculate a starter culture of the transformed yeast in SD-Ura medium and grow overnight.
-
Inoculate a larger volume of SG-Ura induction medium with the starter culture and grow for 24-48 hours to induce protein expression.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in microsome isolation buffer and disrupt the cells using glass beads or a French press.
-
Perform a series of centrifugations to pellet cell debris, and then ultracentrifuge the supernatant at 100,000 x g to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in reaction buffer.
-
-
Enzyme Assay:
-
Set up the enzyme reaction in a final volume of 100 µL containing:
-
50 µL of microsomal suspension
-
100 µM (+)-Pinoresinol (substrate)
-
1 mM NADPH (cofactor)
-
Reaction buffer to 100 µL
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 200 µL of ethyl acetate and vortexing.
-
-
Product Analysis:
-
Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Resuspend the residue in methanol and analyze by HPLC-MS to identify the formation of (+)-piperitol or other products with methylenedioxy bridges.
-
Gene Silencing to Validate Gene Function in Planta
Virus-Induced Gene Silencing (VIGS) can be used to transiently knockdown the expression of a candidate gene in plants to observe the effect on this compound accumulation.[5]
Materials:
-
Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)
-
Agrobacterium tumefaciens strain GV3101
-
Plant species that produces this compound and is amenable to VIGS (e.g., Nicotiana benthamiana if it can be engineered to produce the pathway, or the native plant if a protocol exists)
-
Agroinfiltration buffer
-
Syringes
Procedure:
-
Vector Construction:
-
Clone a 200-400 bp fragment of the target gene (e.g., the candidate CYP81Q-like gene) into the pTRV2 vector.
-
-
Agrobacterium Transformation:
-
Transform the pTRV2-gene construct and the pTRV1 vector separately into A. tumefaciens.
-
-
Agroinfiltration:
-
Grow cultures of Agrobacterium containing pTRV1 and pTRV2-gene.
-
Resuspend the bacterial cells in agroinfiltration buffer to an OD600 of 1.0.
-
Mix the pTRV1 and pTRV2-gene cultures in a 1:1 ratio.
-
Infiltrate the underside of the leaves of 3-4 week old plants using a needleless syringe.
-
-
Analysis:
-
After 2-3 weeks, observe the plants for any visible phenotype.
-
Harvest tissues from the silenced plants (and control plants infiltrated with an empty pTRV2 vector).
-
Perform lignan extraction and quantification as described in Protocol 1 to determine if the level of this compound is reduced.
-
Perform qRT-PCR on RNA extracted from the silenced tissues to confirm the knockdown of the target gene's expression.
-
Mandatory Visualizations
Experimental Workflow for Lignan Analysis
Caption: General experimental workflow for lignan extraction and analysis.
Logical Workflow for Gene Function Validation
Caption: Workflow for validating the function of a candidate biosynthetic gene.
Conclusion
The proposed biosynthetic pathway for this compound provides a robust framework for future research aimed at its complete elucidation. The experimental protocols detailed in this guide offer practical approaches for identifying and characterizing the enzymes involved, as well as for quantifying the metabolites of interest. Through a combination of analytical chemistry, molecular biology, and biochemistry, the mysteries of this compound biosynthesis can be unraveled, paving the way for its sustainable production and further pharmacological investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation and Expression of the Secoisolariciresinol Dehydrogenase Gene Involved in Podophyllotoxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Virus-induced multiple gene silencing to study redundant metabolic pathways in plants: silencing the starch degradation pathway in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
The Putative Biosynthesis Pathway of Epiaschantin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin, a furofuran lignan, belongs to a diverse class of plant secondary metabolites with significant pharmacological potential. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants or for developing biocatalytic systems for its synthesis. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of lignan biosynthesis in plants. While the complete pathway for this compound has not been fully elucidated, this document synthesizes available data on related lignan pathways to propose a scientifically grounded hypothetical route. Detailed experimental protocols and visual representations of the pathways and workflows are provided to facilitate further research in this area.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The core of the lignan skeleton is formed through the oxidative coupling of two coniferyl alcohol units, a process meticulously controlled by dirigent proteins to establish the specific stereochemistry of the resulting lignan. Subsequent modifications, including the formation of methylenedioxy bridges, are catalyzed by cytochrome P450 enzymes.
Pathway Overview
The proposed pathway can be divided into three main stages:
-
Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol, from L-phenylalanine.
-
Furofuran Lignan Core Formation: Dimerization of coniferyl alcohol to form (+)-pinoresinol.
-
Tailoring Steps: Modification of the pinoresinol core to yield this compound.
The key enzymatic steps leading to this compound are detailed below.
Diagram of the Putative this compound Biosynthesis Pathway
Caption: Putative biosynthesis pathway of this compound from L-phenylalanine.
Quantitative Data
Quantitative data for the specific enzymes involved in this compound biosynthesis are currently unavailable. However, data from homologous enzymes in related lignan pathways can provide valuable benchmarks for future research. The following table summarizes kinetic parameters for key enzyme families involved in the proposed pathway.
| Enzyme Family | Enzyme Example | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |
| Pinoresinol-Lariciresinol Reductase (PLR) | PLR-LU1 | (-)-Pinoresinol | 1.5 | 0.25 | Linum usitatissimum | [1] |
| Cytochrome P450 (CYP81Q) | CYP81Q1 | (+)-Pinoresinol | 2.3 | - | Sesamum indicum | [2] |
| Secoisolariciresinol Dehydrogenase (SDH) | SDH | Secoisolariciresinol | 25 | - | Podophyllum peltatum | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments required to investigate the proposed this compound biosynthesis pathway.
Lignan Extraction and Quantification from Plant Material
This protocol describes the extraction and quantitative analysis of this compound and its putative precursors from plant tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Plant tissue (e.g., leaves, stems, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
80% (v/v) Methanol
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
-
HPLC-MS system with a C18 column
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using an HPLC-MS system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes. For targeted quantification, use Multiple Reaction Monitoring (MRM) with precursor and product ion pairs determined from authentic standards of this compound and its precursors.
-
-
Quantify this compound and other lignans by comparing the peak areas to a standard curve generated with authentic compounds.
Heterologous Expression and Enzyme Assay of a Putative Cytochrome P450
This protocol describes the heterologous expression of a candidate CYP81Q-like gene in yeast (Saccharomyces cerevisiae) and a subsequent in vitro enzyme assay to test its activity in methylenedioxy bridge formation.[4]
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent S. cerevisiae cells (e.g., WAT11)
-
Yeast transformation reagents
-
Selective yeast growth media (SD-Ura)
-
Induction medium (SG-Ura with galactose)
-
Yeast microsome isolation buffer
-
Ultracentrifuge
-
Substrate: (+)-Pinoresinol
-
NADPH
-
Enzyme reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Ethyl acetate
-
HPLC-MS system
Procedure:
-
Gene Cloning and Yeast Transformation:
-
Clone the full-length coding sequence of the candidate CYP81Q-like gene into the yeast expression vector.
-
Transform the resulting plasmid into competent S. cerevisiae cells using the lithium acetate method.
-
Select positive transformants on SD-Ura plates.
-
-
Protein Expression:
-
Inoculate a starter culture of the transformed yeast in SD-Ura medium and grow overnight.
-
Inoculate a larger volume of SG-Ura induction medium with the starter culture and grow for 24-48 hours to induce protein expression.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in microsome isolation buffer and disrupt the cells using glass beads or a French press.
-
Perform a series of centrifugations to pellet cell debris, and then ultracentrifuge the supernatant at 100,000 x g to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in reaction buffer.
-
-
Enzyme Assay:
-
Set up the enzyme reaction in a final volume of 100 µL containing:
-
50 µL of microsomal suspension
-
100 µM (+)-Pinoresinol (substrate)
-
1 mM NADPH (cofactor)
-
Reaction buffer to 100 µL
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 200 µL of ethyl acetate and vortexing.
-
-
Product Analysis:
-
Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Resuspend the residue in methanol and analyze by HPLC-MS to identify the formation of (+)-piperitol or other products with methylenedioxy bridges.
-
Gene Silencing to Validate Gene Function in Planta
Virus-Induced Gene Silencing (VIGS) can be used to transiently knockdown the expression of a candidate gene in plants to observe the effect on this compound accumulation.[5]
Materials:
-
Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)
-
Agrobacterium tumefaciens strain GV3101
-
Plant species that produces this compound and is amenable to VIGS (e.g., Nicotiana benthamiana if it can be engineered to produce the pathway, or the native plant if a protocol exists)
-
Agroinfiltration buffer
-
Syringes
Procedure:
-
Vector Construction:
-
Clone a 200-400 bp fragment of the target gene (e.g., the candidate CYP81Q-like gene) into the pTRV2 vector.
-
-
Agrobacterium Transformation:
-
Transform the pTRV2-gene construct and the pTRV1 vector separately into A. tumefaciens.
-
-
Agroinfiltration:
-
Grow cultures of Agrobacterium containing pTRV1 and pTRV2-gene.
-
Resuspend the bacterial cells in agroinfiltration buffer to an OD600 of 1.0.
-
Mix the pTRV1 and pTRV2-gene cultures in a 1:1 ratio.
-
Infiltrate the underside of the leaves of 3-4 week old plants using a needleless syringe.
-
-
Analysis:
-
After 2-3 weeks, observe the plants for any visible phenotype.
-
Harvest tissues from the silenced plants (and control plants infiltrated with an empty pTRV2 vector).
-
Perform lignan extraction and quantification as described in Protocol 1 to determine if the level of this compound is reduced.
-
Perform qRT-PCR on RNA extracted from the silenced tissues to confirm the knockdown of the target gene's expression.
-
Mandatory Visualizations
Experimental Workflow for Lignan Analysis
Caption: General experimental workflow for lignan extraction and analysis.
Logical Workflow for Gene Function Validation
Caption: Workflow for validating the function of a candidate biosynthetic gene.
Conclusion
The proposed biosynthetic pathway for this compound provides a robust framework for future research aimed at its complete elucidation. The experimental protocols detailed in this guide offer practical approaches for identifying and characterizing the enzymes involved, as well as for quantifying the metabolites of interest. Through a combination of analytical chemistry, molecular biology, and biochemistry, the mysteries of this compound biosynthesis can be unraveled, paving the way for its sustainable production and further pharmacological investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation and Expression of the Secoisolariciresinol Dehydrogenase Gene Involved in Podophyllotoxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Virus-induced multiple gene silencing to study redundant metabolic pathways in plants: silencing the starch degradation pathway in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Epiaschantin: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin is a lignan (B3055560), a class of secondary metabolites found in plants, that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its role in cellular signaling pathways, particularly in the context of its antiproliferative and cytotoxic effects. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.
Physical and Chemical Properties
This compound is a white to off-white powder. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H24O7 | [1] |
| Molecular Weight | 400.43 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 525.8 ± 50.0 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone. Insoluble in water at room temperature. | |
| Source | Trunk barks of Hernandia nymphaeifolia |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
A reference to the 13C NMR chemical shifts of this compound (referred to as Aschantin in the publication) in CDCl3 has been published.[1] Access to the full spectral data may require consulting the original publication: P.K. Agrawal, R.S. Thakur, Magn. Res. Chem. 23, 389 (1985).
Infrared (IR) Spectroscopy
Specific IR absorption peaks for this compound are not detailed in the available literature. However, based on its chemical structure, which includes aromatic rings, ether linkages, and methoxy (B1213986) groups, the following characteristic absorption bands would be expected:
-
C-H stretching (aromatic): ~3100-3000 cm-1
-
C-H stretching (aliphatic): ~3000-2850 cm-1
-
C=C stretching (aromatic): ~1600 and 1475 cm-1
-
C-O stretching (ether): ~1260-1000 cm-1
Mass Spectrometry (MS)
Detailed mass spectrometry fragmentation data for this compound is not publicly available. However, studies on similar lignans (B1203133) provide insights into expected fragmentation patterns. Common fragmentation of lignans in mass spectrometry involves cleavage of the bonds in the lignan skeleton, particularly the ether linkages and the bonds connecting the aromatic rings.
Experimental Protocols
Isolation and Purification of this compound from Hernandia nymphaeifolia
The following is a generalized workflow for the isolation of lignans, including this compound, from the fruit of Hernandia nymphaeifolia, based on published methods.[2]
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The dried and powdered plant material is extracted with a mixture of methanol (B129727) and dichloromethane (1:1).
-
Partitioning: The crude extract is subjected to a series of liquid-liquid partitions.
-
First, it is partitioned between n-hexane and water.
-
The resulting water fraction is then further partitioned with ethyl acetate (EtOAc).
-
The subsequent water fraction is partitioned with n-butanol (n-BuOH).
-
-
Chromatography: The ethyl acetate fraction, which is enriched with lignans, is subjected to a combination of chromatographic techniques for further separation and purification.
-
Column Chromatography: Using stationary phases like silica (B1680970) gel and octadecylsilyl (ODS).
-
Preparative High-Performance Liquid Chromatography (HPLC): For fine separation of compounds.
-
Preparative Thin-Layer Chromatography (TLC): As a final purification step to yield pure this compound.
-
Quantification of this compound by HPLC-UV
A validated HPLC-UV method for the quantification of this compound is not specifically described in the literature. However, a general method for the quantification of lignans can be adapted.
Caption: General workflow for HPLC-UV quantification of lignans.
Proposed HPLC Conditions (to be optimized and validated for this compound):
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small percentage of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of a pure this compound standard (likely in the range of 230-280 nm).
-
Quantification: Based on a calibration curve generated from a series of this compound standards of known concentrations.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, research on its antiproliferative and cytotoxic effects, along with studies on structurally related lignans and compounds like (-)-epicatechin (B1671481), provides strong indications of its potential mechanisms of action.
Antiproliferative and Cytotoxic Effects
This compound has been reported to exhibit antiproliferative activity.[2] This suggests that it can inhibit the growth of cancer cells. Furthermore, related lignans have shown cytotoxic activities, meaning they can induce cell death in cancer cells.
Potential Signaling Pathways
Based on the known activities of similar compounds, this compound may exert its anticancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis (programmed cell death).
Caption: Putative signaling pathways affected by this compound.
-
PI3K/Akt Pathway: This is a crucial pathway for cell survival and proliferation. Inhibition of this pathway is a common mechanism for anticancer agents. Studies on (-)-epicatechin suggest it can activate the PI3K/Akt pathway in certain contexts, but in cancer cells, inhibition of this pathway is a more likely mechanism for inducing apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway by this compound could lead to the inhibition of cancer cell growth. Research on (-)-epicatechin has shown it can inhibit the MAPK pathway.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Inhibition of NF-κB signaling can lead to apoptosis and sensitization of cancer cells to other treatments. (-)-Epicatechin has been shown to inhibit NF-κB activation.
-
Induction of Apoptosis: The antiproliferative activity of this compound likely involves the induction of apoptosis. This can be triggered through various mechanisms, including the activation of caspase cascades, which are central executioners of apoptosis.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antiproliferative activity. This technical guide has summarized its known physical and chemical properties and provided a framework for its experimental investigation. Further research is warranted to fully elucidate its spectral characteristics, develop and validate specific analytical methods, and definitively identify the signaling pathways through which it exerts its biological effects. Such studies will be crucial for unlocking the full therapeutic potential of this compound in drug development.
References
In-Depth Technical Guide to Epiaschantin: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin is a lignan (B3055560), a class of secondary metabolites found in plants, that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its role in cellular signaling pathways, particularly in the context of its antiproliferative and cytotoxic effects. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.
Physical and Chemical Properties
This compound is a white to off-white powder. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H24O7 | [1] |
| Molecular Weight | 400.43 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 525.8 ± 50.0 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone. Insoluble in water at room temperature. | |
| Source | Trunk barks of Hernandia nymphaeifolia |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
A reference to the 13C NMR chemical shifts of this compound (referred to as Aschantin in the publication) in CDCl3 has been published.[1] Access to the full spectral data may require consulting the original publication: P.K. Agrawal, R.S. Thakur, Magn. Res. Chem. 23, 389 (1985).
Infrared (IR) Spectroscopy
Specific IR absorption peaks for this compound are not detailed in the available literature. However, based on its chemical structure, which includes aromatic rings, ether linkages, and methoxy (B1213986) groups, the following characteristic absorption bands would be expected:
-
C-H stretching (aromatic): ~3100-3000 cm-1
-
C-H stretching (aliphatic): ~3000-2850 cm-1
-
C=C stretching (aromatic): ~1600 and 1475 cm-1
-
C-O stretching (ether): ~1260-1000 cm-1
Mass Spectrometry (MS)
Detailed mass spectrometry fragmentation data for this compound is not publicly available. However, studies on similar lignans (B1203133) provide insights into expected fragmentation patterns. Common fragmentation of lignans in mass spectrometry involves cleavage of the bonds in the lignan skeleton, particularly the ether linkages and the bonds connecting the aromatic rings.
Experimental Protocols
Isolation and Purification of this compound from Hernandia nymphaeifolia
The following is a generalized workflow for the isolation of lignans, including this compound, from the fruit of Hernandia nymphaeifolia, based on published methods.[2]
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The dried and powdered plant material is extracted with a mixture of methanol (B129727) and dichloromethane (1:1).
-
Partitioning: The crude extract is subjected to a series of liquid-liquid partitions.
-
First, it is partitioned between n-hexane and water.
-
The resulting water fraction is then further partitioned with ethyl acetate (EtOAc).
-
The subsequent water fraction is partitioned with n-butanol (n-BuOH).
-
-
Chromatography: The ethyl acetate fraction, which is enriched with lignans, is subjected to a combination of chromatographic techniques for further separation and purification.
-
Column Chromatography: Using stationary phases like silica (B1680970) gel and octadecylsilyl (ODS).
-
Preparative High-Performance Liquid Chromatography (HPLC): For fine separation of compounds.
-
Preparative Thin-Layer Chromatography (TLC): As a final purification step to yield pure this compound.
-
Quantification of this compound by HPLC-UV
A validated HPLC-UV method for the quantification of this compound is not specifically described in the literature. However, a general method for the quantification of lignans can be adapted.
Caption: General workflow for HPLC-UV quantification of lignans.
Proposed HPLC Conditions (to be optimized and validated for this compound):
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small percentage of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of a pure this compound standard (likely in the range of 230-280 nm).
-
Quantification: Based on a calibration curve generated from a series of this compound standards of known concentrations.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, research on its antiproliferative and cytotoxic effects, along with studies on structurally related lignans and compounds like (-)-epicatechin (B1671481), provides strong indications of its potential mechanisms of action.
Antiproliferative and Cytotoxic Effects
This compound has been reported to exhibit antiproliferative activity.[2] This suggests that it can inhibit the growth of cancer cells. Furthermore, related lignans have shown cytotoxic activities, meaning they can induce cell death in cancer cells.
Potential Signaling Pathways
Based on the known activities of similar compounds, this compound may exert its anticancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis (programmed cell death).
Caption: Putative signaling pathways affected by this compound.
-
PI3K/Akt Pathway: This is a crucial pathway for cell survival and proliferation. Inhibition of this pathway is a common mechanism for anticancer agents. Studies on (-)-epicatechin suggest it can activate the PI3K/Akt pathway in certain contexts, but in cancer cells, inhibition of this pathway is a more likely mechanism for inducing apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway by this compound could lead to the inhibition of cancer cell growth. Research on (-)-epicatechin has shown it can inhibit the MAPK pathway.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Inhibition of NF-κB signaling can lead to apoptosis and sensitization of cancer cells to other treatments. (-)-Epicatechin has been shown to inhibit NF-κB activation.
-
Induction of Apoptosis: The antiproliferative activity of this compound likely involves the induction of apoptosis. This can be triggered through various mechanisms, including the activation of caspase cascades, which are central executioners of apoptosis.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antiproliferative activity. This technical guide has summarized its known physical and chemical properties and provided a framework for its experimental investigation. Further research is warranted to fully elucidate its spectral characteristics, develop and validate specific analytical methods, and definitively identify the signaling pathways through which it exerts its biological effects. Such studies will be crucial for unlocking the full therapeutic potential of this compound in drug development.
References
In-Depth Technical Guide to Epiaschantin: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin is a lignan, a class of secondary metabolites found in plants, that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its role in cellular signaling pathways, particularly in the context of its antiproliferative and cytotoxic effects. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.
Physical and Chemical Properties
This compound is a white to off-white powder. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H24O7 | [1] |
| Molecular Weight | 400.43 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 525.8 ± 50.0 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water at room temperature. | |
| Source | Trunk barks of Hernandia nymphaeifolia |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
A reference to the 13C NMR chemical shifts of this compound (referred to as Aschantin in the publication) in CDCl3 has been published.[1] Access to the full spectral data may require consulting the original publication: P.K. Agrawal, R.S. Thakur, Magn. Res. Chem. 23, 389 (1985).
Infrared (IR) Spectroscopy
Specific IR absorption peaks for this compound are not detailed in the available literature. However, based on its chemical structure, which includes aromatic rings, ether linkages, and methoxy groups, the following characteristic absorption bands would be expected:
-
C-H stretching (aromatic): ~3100-3000 cm-1
-
C-H stretching (aliphatic): ~3000-2850 cm-1
-
C=C stretching (aromatic): ~1600 and 1475 cm-1
-
C-O stretching (ether): ~1260-1000 cm-1
Mass Spectrometry (MS)
Detailed mass spectrometry fragmentation data for this compound is not publicly available. However, studies on similar lignans provide insights into expected fragmentation patterns. Common fragmentation of lignans in mass spectrometry involves cleavage of the bonds in the lignan skeleton, particularly the ether linkages and the bonds connecting the aromatic rings.
Experimental Protocols
Isolation and Purification of this compound from Hernandia nymphaeifolia
The following is a generalized workflow for the isolation of lignans, including this compound, from the fruit of Hernandia nymphaeifolia, based on published methods.[2]
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The dried and powdered plant material is extracted with a mixture of methanol and dichloromethane (1:1).
-
Partitioning: The crude extract is subjected to a series of liquid-liquid partitions.
-
First, it is partitioned between n-hexane and water.
-
The resulting water fraction is then further partitioned with ethyl acetate (EtOAc).
-
The subsequent water fraction is partitioned with n-butanol (n-BuOH).
-
-
Chromatography: The ethyl acetate fraction, which is enriched with lignans, is subjected to a combination of chromatographic techniques for further separation and purification.
-
Column Chromatography: Using stationary phases like silica gel and octadecylsilyl (ODS).
-
Preparative High-Performance Liquid Chromatography (HPLC): For fine separation of compounds.
-
Preparative Thin-Layer Chromatography (TLC): As a final purification step to yield pure this compound.
-
Quantification of this compound by HPLC-UV
A validated HPLC-UV method for the quantification of this compound is not specifically described in the literature. However, a general method for the quantification of lignans can be adapted.
Caption: General workflow for HPLC-UV quantification of lignans.
Proposed HPLC Conditions (to be optimized and validated for this compound):
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of a pure this compound standard (likely in the range of 230-280 nm).
-
Quantification: Based on a calibration curve generated from a series of this compound standards of known concentrations.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, research on its antiproliferative and cytotoxic effects, along with studies on structurally related lignans and compounds like (-)-epicatechin, provides strong indications of its potential mechanisms of action.
Antiproliferative and Cytotoxic Effects
This compound has been reported to exhibit antiproliferative activity.[2] This suggests that it can inhibit the growth of cancer cells. Furthermore, related lignans have shown cytotoxic activities, meaning they can induce cell death in cancer cells.
Potential Signaling Pathways
Based on the known activities of similar compounds, this compound may exert its anticancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis (programmed cell death).
Caption: Putative signaling pathways affected by this compound.
-
PI3K/Akt Pathway: This is a crucial pathway for cell survival and proliferation. Inhibition of this pathway is a common mechanism for anticancer agents. Studies on (-)-epicatechin suggest it can activate the PI3K/Akt pathway in certain contexts, but in cancer cells, inhibition of this pathway is a more likely mechanism for inducing apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway by this compound could lead to the inhibition of cancer cell growth. Research on (-)-epicatechin has shown it can inhibit the MAPK pathway.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Inhibition of NF-κB signaling can lead to apoptosis and sensitization of cancer cells to other treatments. (-)-Epicatechin has been shown to inhibit NF-κB activation.
-
Induction of Apoptosis: The antiproliferative activity of this compound likely involves the induction of apoptosis. This can be triggered through various mechanisms, including the activation of caspase cascades, which are central executioners of apoptosis.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antiproliferative activity. This technical guide has summarized its known physical and chemical properties and provided a framework for its experimental investigation. Further research is warranted to fully elucidate its spectral characteristics, develop and validate specific analytical methods, and definitively identify the signaling pathways through which it exerts its biological effects. Such studies will be crucial for unlocking the full therapeutic potential of this compound in drug development.
References
Epiaschantin: A Technical Guide for Researchers
An In-depth Examination of the Lignan (B3055560) Epiaschantin, a Compound with Emerging Biological Significance
This technical guide provides a comprehensive overview of this compound, a lignan found in various plant species. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and the experimental methodologies used for its study. This document synthesizes available data to facilitate further investigation into the therapeutic potential of this compound.
Core Chemical and Physical Data
This compound is a lignan that has been isolated from plants such as Hernandia nymphaeifolia. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 41689-50-3 | [1][2] |
| Molecular Formula | C22H24O7 | [1] |
| Molecular Weight | 400.42 g/mol |
Biological Activity and Quantitative Data
This compound has demonstrated a range of biological activities, suggesting its potential as a modulator of key cellular processes. The following table summarizes the available quantitative data on its bioactivity.
| Biological Activity | Cell Line / System | Method | Endpoint | Result | Reference |
| Antiproliferative Activity | Murine Lymphoma (P388) | Not Specified | ED50 | 1.5 µg/mL | |
| Calcium Signaling Inhibition | Human Neutrophils | Fura-2 fluorescent probe | Inhibition of LTB4-induced Ca2+ influx | 54-79% | |
| Calcium Signaling Inhibition | Human Neutrophils | Fura-2 fluorescent probe | Inhibition of thapsigargin-induced Ca2+ influx | 54-79% | |
| Calcium Signaling Inhibition | Human Neutrophils | Fura-2 fluorescent probe | Inhibition of PAF-induced Ca2+ influx | 39-89% |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established techniques and can be adapted for specific research needs.
Protocol 1: General Method for Isolation of Lignans (B1203133) from Plant Material
This protocol outlines a general procedure for the extraction and isolation of lignans like this compound from plant sources.
1. Sample Preparation:
-
Collect and identify the plant material (e.g., trunk bark of Hernandia nymphaeifolia).
-
Dry the plant material to a constant weight and grind it into a fine powder.
2. Extraction:
-
Perform a sequential extraction of the powdered plant material.
-
Begin with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.
-
Follow with extraction using a solvent of medium polarity, such as ethyl acetate (B1210297), or a polar solvent like ethanol (B145695) or methanol, to extract the lignans. Aqueous mixtures of these alcohols (70-100%) are often effective.
-
The extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.
3. Fractionation and Isolation:
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to column chromatography using a stationary phase like silica (B1680970) gel or Sephadex.
-
Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the combined fractions using techniques such as preparative HPLC to isolate pure this compound.
4. Structure Elucidation:
-
Confirm the identity and structure of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a general method for assessing the antiproliferative activity of a compound on a cancer cell line, such as P388.
1. Cell Culture:
-
Culture P388 murine lymphoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Seed the P388 cells into a 96-well plate at a predetermined density.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.
-
Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of viability against the log of the concentration and determine the ED50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Protocol 3: Intracellular Calcium Measurement using Fura-2 AM
This protocol details the measurement of intracellular calcium concentration in response to a compound in a cell suspension, such as human neutrophils.
1. Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend the isolated neutrophils in a suitable buffer.
2. Fura-2 AM Loading:
-
Incubate the neutrophil suspension with Fura-2 AM, a cell-permeable calcium indicator, in the dark at room temperature for a specified time.
-
Wash the cells to remove extracellular Fura-2 AM.
3. Fluorescence Measurement:
-
Resuspend the Fura-2 AM-loaded cells in a calcium-containing buffer.
-
Use a fluorometer or a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Record a baseline fluorescence ratio (340/380 nm).
-
Add the agonist (e.g., LTB4, thapsigargin, or PAF) to stimulate an increase in intracellular calcium and record the change in the fluorescence ratio.
-
To test the effect of this compound, pre-incubate the cells with the compound before adding the agonist.
4. Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the agonist-induced calcium increase by this compound.
Potential Signaling Pathways and Mechanisms of Action
Based on the biological activities of this compound and related lignans, several signaling pathways are implicated in its mechanism of action. The following diagrams illustrate these potential pathways.
References
Epiaschantin: A Technical Guide for Researchers
An In-depth Examination of the Lignan (B3055560) Epiaschantin, a Compound with Emerging Biological Significance
This technical guide provides a comprehensive overview of this compound, a lignan found in various plant species. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and the experimental methodologies used for its study. This document synthesizes available data to facilitate further investigation into the therapeutic potential of this compound.
Core Chemical and Physical Data
This compound is a lignan that has been isolated from plants such as Hernandia nymphaeifolia. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 41689-50-3 | [1][2] |
| Molecular Formula | C22H24O7 | [1] |
| Molecular Weight | 400.42 g/mol |
Biological Activity and Quantitative Data
This compound has demonstrated a range of biological activities, suggesting its potential as a modulator of key cellular processes. The following table summarizes the available quantitative data on its bioactivity.
| Biological Activity | Cell Line / System | Method | Endpoint | Result | Reference |
| Antiproliferative Activity | Murine Lymphoma (P388) | Not Specified | ED50 | 1.5 µg/mL | |
| Calcium Signaling Inhibition | Human Neutrophils | Fura-2 fluorescent probe | Inhibition of LTB4-induced Ca2+ influx | 54-79% | |
| Calcium Signaling Inhibition | Human Neutrophils | Fura-2 fluorescent probe | Inhibition of thapsigargin-induced Ca2+ influx | 54-79% | |
| Calcium Signaling Inhibition | Human Neutrophils | Fura-2 fluorescent probe | Inhibition of PAF-induced Ca2+ influx | 39-89% |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established techniques and can be adapted for specific research needs.
Protocol 1: General Method for Isolation of Lignans (B1203133) from Plant Material
This protocol outlines a general procedure for the extraction and isolation of lignans like this compound from plant sources.
1. Sample Preparation:
-
Collect and identify the plant material (e.g., trunk bark of Hernandia nymphaeifolia).
-
Dry the plant material to a constant weight and grind it into a fine powder.
2. Extraction:
-
Perform a sequential extraction of the powdered plant material.
-
Begin with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.
-
Follow with extraction using a solvent of medium polarity, such as ethyl acetate (B1210297), or a polar solvent like ethanol (B145695) or methanol, to extract the lignans. Aqueous mixtures of these alcohols (70-100%) are often effective.
-
The extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.
3. Fractionation and Isolation:
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to column chromatography using a stationary phase like silica (B1680970) gel or Sephadex.
-
Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the combined fractions using techniques such as preparative HPLC to isolate pure this compound.
4. Structure Elucidation:
-
Confirm the identity and structure of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a general method for assessing the antiproliferative activity of a compound on a cancer cell line, such as P388.
1. Cell Culture:
-
Culture P388 murine lymphoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Seed the P388 cells into a 96-well plate at a predetermined density.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.
-
Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of viability against the log of the concentration and determine the ED50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Protocol 3: Intracellular Calcium Measurement using Fura-2 AM
This protocol details the measurement of intracellular calcium concentration in response to a compound in a cell suspension, such as human neutrophils.
1. Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend the isolated neutrophils in a suitable buffer.
2. Fura-2 AM Loading:
-
Incubate the neutrophil suspension with Fura-2 AM, a cell-permeable calcium indicator, in the dark at room temperature for a specified time.
-
Wash the cells to remove extracellular Fura-2 AM.
3. Fluorescence Measurement:
-
Resuspend the Fura-2 AM-loaded cells in a calcium-containing buffer.
-
Use a fluorometer or a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Record a baseline fluorescence ratio (340/380 nm).
-
Add the agonist (e.g., LTB4, thapsigargin, or PAF) to stimulate an increase in intracellular calcium and record the change in the fluorescence ratio.
-
To test the effect of this compound, pre-incubate the cells with the compound before adding the agonist.
4. Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the agonist-induced calcium increase by this compound.
Potential Signaling Pathways and Mechanisms of Action
Based on the biological activities of this compound and related lignans, several signaling pathways are implicated in its mechanism of action. The following diagrams illustrate these potential pathways.
References
Epiaschantin: A Technical Guide for Researchers
An In-depth Examination of the Lignan Epiaschantin, a Compound with Emerging Biological Significance
This technical guide provides a comprehensive overview of this compound, a lignan found in various plant species. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and the experimental methodologies used for its study. This document synthesizes available data to facilitate further investigation into the therapeutic potential of this compound.
Core Chemical and Physical Data
This compound is a lignan that has been isolated from plants such as Hernandia nymphaeifolia. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 41689-50-3 | [1][2] |
| Molecular Formula | C22H24O7 | [1] |
| Molecular Weight | 400.42 g/mol |
Biological Activity and Quantitative Data
This compound has demonstrated a range of biological activities, suggesting its potential as a modulator of key cellular processes. The following table summarizes the available quantitative data on its bioactivity.
| Biological Activity | Cell Line / System | Method | Endpoint | Result | Reference |
| Antiproliferative Activity | Murine Lymphoma (P388) | Not Specified | ED50 | 1.5 µg/mL | |
| Calcium Signaling Inhibition | Human Neutrophils | Fura-2 fluorescent probe | Inhibition of LTB4-induced Ca2+ influx | 54-79% | |
| Calcium Signaling Inhibition | Human Neutrophils | Fura-2 fluorescent probe | Inhibition of thapsigargin-induced Ca2+ influx | 54-79% | |
| Calcium Signaling Inhibition | Human Neutrophils | Fura-2 fluorescent probe | Inhibition of PAF-induced Ca2+ influx | 39-89% |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established techniques and can be adapted for specific research needs.
Protocol 1: General Method for Isolation of Lignans from Plant Material
This protocol outlines a general procedure for the extraction and isolation of lignans like this compound from plant sources.
1. Sample Preparation:
-
Collect and identify the plant material (e.g., trunk bark of Hernandia nymphaeifolia).
-
Dry the plant material to a constant weight and grind it into a fine powder.
2. Extraction:
-
Perform a sequential extraction of the powdered plant material.
-
Begin with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.
-
Follow with extraction using a solvent of medium polarity, such as ethyl acetate, or a polar solvent like ethanol or methanol, to extract the lignans. Aqueous mixtures of these alcohols (70-100%) are often effective.
-
The extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.
3. Fractionation and Isolation:
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to column chromatography using a stationary phase like silica gel or Sephadex.
-
Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the combined fractions using techniques such as preparative HPLC to isolate pure this compound.
4. Structure Elucidation:
-
Confirm the identity and structure of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a general method for assessing the antiproliferative activity of a compound on a cancer cell line, such as P388.
1. Cell Culture:
-
Culture P388 murine lymphoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Seed the P388 cells into a 96-well plate at a predetermined density.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.
-
Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of viability against the log of the concentration and determine the ED50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Protocol 3: Intracellular Calcium Measurement using Fura-2 AM
This protocol details the measurement of intracellular calcium concentration in response to a compound in a cell suspension, such as human neutrophils.
1. Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend the isolated neutrophils in a suitable buffer.
2. Fura-2 AM Loading:
-
Incubate the neutrophil suspension with Fura-2 AM, a cell-permeable calcium indicator, in the dark at room temperature for a specified time.
-
Wash the cells to remove extracellular Fura-2 AM.
3. Fluorescence Measurement:
-
Resuspend the Fura-2 AM-loaded cells in a calcium-containing buffer.
-
Use a fluorometer or a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Record a baseline fluorescence ratio (340/380 nm).
-
Add the agonist (e.g., LTB4, thapsigargin, or PAF) to stimulate an increase in intracellular calcium and record the change in the fluorescence ratio.
-
To test the effect of this compound, pre-incubate the cells with the compound before adding the agonist.
4. Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the agonist-induced calcium increase by this compound.
Potential Signaling Pathways and Mechanisms of Action
Based on the biological activities of this compound and related lignans, several signaling pathways are implicated in its mechanism of action. The following diagrams illustrate these potential pathways.
References
Epiaschantin: A Technical Guide to its Natural Sources, Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiaschantin is a bioactive lignan (B3055560) found predominantly in the flower buds of Magnolia species, an herbal medicine known as Xinyi. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and isolation, and an in-depth analysis of its known effects on key cellular signaling pathways. Quantitative data are summarized for comparative analysis, and all described methodologies and signaling pathways are visually represented to facilitate understanding and further research.
Natural Sources and Abundance of this compound
This compound is a naturally occurring tetrahydrofurofuranoid lignan. Its primary sources are the dried flower buds of various Magnolia species, which are used in traditional medicine.
Table 1: Natural Sources and Abundance of this compound and Related Lignans (B1203133)
| Plant Species | Plant Part | Compound | Abundance (% dry weight) | Analytical Method | Reference |
| Magnolia biondii | Flower Buds | Epimagnolin A | 0.91 - 2.47 | UPLC | [1] |
| Magnolia fargesii | Leaves | Various neolignans | Not specified | HPLC, MS | [2] |
| Magnoliae Flos | Flower Buds | Magnolin, Fargesin, Aschantin, Epimagnolin, etc. | Not specified | HPLC-UV | [3] |
Note: "Epimagnolin A" is considered to be a closely related stereoisomer or synonym of this compound based on co-occurrence and similar reported biological activities.
Experimental Protocols
Extraction and Isolation of this compound from Magnolia fargesii Leaves
This protocol is adapted from methodologies described for the isolation of lignans from Magnolia species[2].
2.1.1. Extraction
-
Sample Preparation: Air-dry the leaves of Magnolia fargesii at room temperature and then grind them into a fine powder.
-
Solvent Extraction:
-
Extract the powdered leaves (e.g., 1 kg) with 80% ethanol (B145695) at 60°C for 4 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition it successively with ethyl acetate (B1210297).
-
Concentrate the ethyl acetate fraction to yield the final extract for further purification.
-
2.1.2. Isolation by Chromatography
-
Medium Pressure Liquid Chromatography (MPLC):
-
Subject the ethyl acetate extract to MPLC on a C18 column.
-
Elute with a stepwise gradient of methanol (B129727) in water.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing this compound using preparative HPLC.
-
Column: A suitable reversed-phase column such as Atlantis T3 RP or Synergi Polar RP.
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water. The specific ratio will depend on the column and the fraction being purified (e.g., 54:46 v/v acetonitrile:water)[2].
-
Detection: UV detector at a wavelength of 280 nm.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (e.g., MS, NMR).
-
Quantification of this compound by Ultra-Performance Liquid Chromatography (UPLC)
This method is based on the quantitative analysis of lignans in Magnolia biondii.
-
Chromatographic Conditions:
-
Column: A C18 column suitable for UPLC.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Detection: UV detector at 278 nm.
-
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Prepare extracts of the plant material as described in the extraction protocol and filter them before injection.
-
Analysis: Inject both standards and samples into the UPLC system. Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Analysis of Signaling Pathway Modulation
2.3.1. Cell Culture and Treatment
-
Culture appropriate cell lines (e.g., RAW264.7 macrophages for inflammation studies, or cancer cell lines for proliferation assays) in suitable media.
-
Treat the cells with varying concentrations of purified this compound for specific time periods. Include appropriate positive and negative controls.
2.3.2. Western Blot Analysis for MAPK and PI3K/Akt Pathways
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-mTOR, mTOR).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
2.3.3. NF-κB Nuclear Translocation Assay
-
Cell Treatment and Fixation: Treat cells grown on coverslips with this compound and a pro-inflammatory stimulus (e.g., LPS). Fix the cells with paraformaldehyde.
-
Immunofluorescence Staining:
-
Permeabilize the cells with a detergent-based buffer.
-
Block with a suitable blocking agent.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Modulation of Cellular Signaling Pathways by this compound
This compound and related lignans from Magnolia species have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Lignans from Magnoliae Flos have been demonstrated to inhibit this pathway.
References
Epiaschantin: A Technical Guide to its Natural Sources, Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiaschantin is a bioactive lignan (B3055560) found predominantly in the flower buds of Magnolia species, an herbal medicine known as Xinyi. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and isolation, and an in-depth analysis of its known effects on key cellular signaling pathways. Quantitative data are summarized for comparative analysis, and all described methodologies and signaling pathways are visually represented to facilitate understanding and further research.
Natural Sources and Abundance of this compound
This compound is a naturally occurring tetrahydrofurofuranoid lignan. Its primary sources are the dried flower buds of various Magnolia species, which are used in traditional medicine.
Table 1: Natural Sources and Abundance of this compound and Related Lignans (B1203133)
| Plant Species | Plant Part | Compound | Abundance (% dry weight) | Analytical Method | Reference |
| Magnolia biondii | Flower Buds | Epimagnolin A | 0.91 - 2.47 | UPLC | [1] |
| Magnolia fargesii | Leaves | Various neolignans | Not specified | HPLC, MS | [2] |
| Magnoliae Flos | Flower Buds | Magnolin, Fargesin, Aschantin, Epimagnolin, etc. | Not specified | HPLC-UV | [3] |
Note: "Epimagnolin A" is considered to be a closely related stereoisomer or synonym of this compound based on co-occurrence and similar reported biological activities.
Experimental Protocols
Extraction and Isolation of this compound from Magnolia fargesii Leaves
This protocol is adapted from methodologies described for the isolation of lignans from Magnolia species[2].
2.1.1. Extraction
-
Sample Preparation: Air-dry the leaves of Magnolia fargesii at room temperature and then grind them into a fine powder.
-
Solvent Extraction:
-
Extract the powdered leaves (e.g., 1 kg) with 80% ethanol (B145695) at 60°C for 4 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition it successively with ethyl acetate (B1210297).
-
Concentrate the ethyl acetate fraction to yield the final extract for further purification.
-
2.1.2. Isolation by Chromatography
-
Medium Pressure Liquid Chromatography (MPLC):
-
Subject the ethyl acetate extract to MPLC on a C18 column.
-
Elute with a stepwise gradient of methanol (B129727) in water.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing this compound using preparative HPLC.
-
Column: A suitable reversed-phase column such as Atlantis T3 RP or Synergi Polar RP.
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water. The specific ratio will depend on the column and the fraction being purified (e.g., 54:46 v/v acetonitrile:water)[2].
-
Detection: UV detector at a wavelength of 280 nm.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (e.g., MS, NMR).
-
Quantification of this compound by Ultra-Performance Liquid Chromatography (UPLC)
This method is based on the quantitative analysis of lignans in Magnolia biondii.
-
Chromatographic Conditions:
-
Column: A C18 column suitable for UPLC.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Detection: UV detector at 278 nm.
-
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Prepare extracts of the plant material as described in the extraction protocol and filter them before injection.
-
Analysis: Inject both standards and samples into the UPLC system. Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Analysis of Signaling Pathway Modulation
2.3.1. Cell Culture and Treatment
-
Culture appropriate cell lines (e.g., RAW264.7 macrophages for inflammation studies, or cancer cell lines for proliferation assays) in suitable media.
-
Treat the cells with varying concentrations of purified this compound for specific time periods. Include appropriate positive and negative controls.
2.3.2. Western Blot Analysis for MAPK and PI3K/Akt Pathways
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-mTOR, mTOR).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
2.3.3. NF-κB Nuclear Translocation Assay
-
Cell Treatment and Fixation: Treat cells grown on coverslips with this compound and a pro-inflammatory stimulus (e.g., LPS). Fix the cells with paraformaldehyde.
-
Immunofluorescence Staining:
-
Permeabilize the cells with a detergent-based buffer.
-
Block with a suitable blocking agent.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Modulation of Cellular Signaling Pathways by this compound
This compound and related lignans from Magnolia species have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Lignans from Magnoliae Flos have been demonstrated to inhibit this pathway.
References
Epiaschantin: A Technical Guide to its Natural Sources, Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiaschantin is a bioactive lignan found predominantly in the flower buds of Magnolia species, an herbal medicine known as Xinyi. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and isolation, and an in-depth analysis of its known effects on key cellular signaling pathways. Quantitative data are summarized for comparative analysis, and all described methodologies and signaling pathways are visually represented to facilitate understanding and further research.
Natural Sources and Abundance of this compound
This compound is a naturally occurring tetrahydrofurofuranoid lignan. Its primary sources are the dried flower buds of various Magnolia species, which are used in traditional medicine.
Table 1: Natural Sources and Abundance of this compound and Related Lignans
| Plant Species | Plant Part | Compound | Abundance (% dry weight) | Analytical Method | Reference |
| Magnolia biondii | Flower Buds | Epimagnolin A | 0.91 - 2.47 | UPLC | [1] |
| Magnolia fargesii | Leaves | Various neolignans | Not specified | HPLC, MS | [2] |
| Magnoliae Flos | Flower Buds | Magnolin, Fargesin, Aschantin, Epimagnolin, etc. | Not specified | HPLC-UV | [3] |
Note: "Epimagnolin A" is considered to be a closely related stereoisomer or synonym of this compound based on co-occurrence and similar reported biological activities.
Experimental Protocols
Extraction and Isolation of this compound from Magnolia fargesii Leaves
This protocol is adapted from methodologies described for the isolation of lignans from Magnolia species[2].
2.1.1. Extraction
-
Sample Preparation: Air-dry the leaves of Magnolia fargesii at room temperature and then grind them into a fine powder.
-
Solvent Extraction:
-
Extract the powdered leaves (e.g., 1 kg) with 80% ethanol at 60°C for 4 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition it successively with ethyl acetate.
-
Concentrate the ethyl acetate fraction to yield the final extract for further purification.
-
2.1.2. Isolation by Chromatography
-
Medium Pressure Liquid Chromatography (MPLC):
-
Subject the ethyl acetate extract to MPLC on a C18 column.
-
Elute with a stepwise gradient of methanol in water.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing this compound using preparative HPLC.
-
Column: A suitable reversed-phase column such as Atlantis T3 RP or Synergi Polar RP.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water. The specific ratio will depend on the column and the fraction being purified (e.g., 54:46 v/v acetonitrile:water)[2].
-
Detection: UV detector at a wavelength of 280 nm.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (e.g., MS, NMR).
-
Quantification of this compound by Ultra-Performance Liquid Chromatography (UPLC)
This method is based on the quantitative analysis of lignans in Magnolia biondii.
-
Chromatographic Conditions:
-
Column: A C18 column suitable for UPLC.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Detection: UV detector at 278 nm.
-
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Prepare extracts of the plant material as described in the extraction protocol and filter them before injection.
-
Analysis: Inject both standards and samples into the UPLC system. Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Analysis of Signaling Pathway Modulation
2.3.1. Cell Culture and Treatment
-
Culture appropriate cell lines (e.g., RAW264.7 macrophages for inflammation studies, or cancer cell lines for proliferation assays) in suitable media.
-
Treat the cells with varying concentrations of purified this compound for specific time periods. Include appropriate positive and negative controls.
2.3.2. Western Blot Analysis for MAPK and PI3K/Akt Pathways
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-mTOR, mTOR).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
2.3.3. NF-κB Nuclear Translocation Assay
-
Cell Treatment and Fixation: Treat cells grown on coverslips with this compound and a pro-inflammatory stimulus (e.g., LPS). Fix the cells with paraformaldehyde.
-
Immunofluorescence Staining:
-
Permeabilize the cells with a detergent-based buffer.
-
Block with a suitable blocking agent.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Modulation of Cellular Signaling Pathways by this compound
This compound and related lignans from Magnolia species have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Lignans from Magnoliae Flos have been demonstrated to inhibit this pathway.
References
A Technical Guide to the Preliminary Biological Activity Screening of Epiaschantin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activities of Epiaschantin, a lignan (B3055560) found in plants such as Magnolia fargesii. The document details its known anticancer, anti-inflammatory, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development.
Biological Activities and Quantitative Data
This compound has demonstrated notable bioactivity in preliminary screenings, particularly in the areas of cancer cell proliferation and neuroinflammation. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay Type | Endpoint | Result (ED₅₀) | Reference |
| P388 (Murine Leukemia) | Antiproliferation | 50% Effective Dose | 1.5 µg/mL | [1] |
Table 2: Anti-inflammatory and Neuroprotective Activity of Magnolia fargesii Lignans (B1203133)
| Cell Type | Activity Measured | Endpoint | Result (IC₅₀) | Notes | Reference |
| Activated Microglia | Nitric Oxide (NO) Production Inhibition | 50% Inhibitory Concentration | 10.4 - 21.8 µg/mL | This result is for a group of lignans isolated from Magnolia fargesii, including this compound.[2] | [2] |
Experimental Workflows and Signaling Pathways
Understanding the logical flow of experiments and the molecular pathways involved is critical for drug development. The following diagrams, generated using Graphviz, illustrate the screening workflow and a key signaling pathway modulated by this compound.
Experimental Screening Workflow
The preliminary screening of a natural compound like this compound follows a structured workflow, from initial preparation to multi-faceted bioactivity assessment.
NF-κB Signaling Pathway in Neuroinflammation
This compound has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response.[2] In microglia, stimuli like lipopolysaccharide (LPS) trigger a cascade that leads to the production of inflammatory mediators such as nitric oxide (NO).
Experimental Protocols
Detailed and reproducible protocols are essential for validating and expanding upon preliminary findings. The following sections provide standard methodologies for the key assays mentioned.
Protocol 1: Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Materials:
-
Target cancer cell line (e.g., P388).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well microplates, CO₂ incubator, microplate reader.
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED₅₀/IC₅₀ value using non-linear regression analysis.
Protocol 2: Nitric Oxide (NO) Production Inhibition (Griess Assay)
This assay quantifies nitrite (B80452), a stable breakdown product of NO, in cell culture supernatant.
1. Materials:
-
Microglial cell line (e.g., BV-2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound stock solution.
-
Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution).
-
Sodium nitrite (NaNO₂) standard solution.
2. Procedure:
-
Cell Seeding: Plate microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce NO production. Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: Collect 50 µL of supernatant from each well for analysis.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of each supernatant sample.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes. A pink/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.
-
Analysis: Create a standard curve using the NaNO₂ solution. Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production relative to the LPS-only control. Calculate the IC₅₀ value.
References
A Technical Guide to the Preliminary Biological Activity Screening of Epiaschantin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activities of Epiaschantin, a lignan (B3055560) found in plants such as Magnolia fargesii. The document details its known anticancer, anti-inflammatory, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development.
Biological Activities and Quantitative Data
This compound has demonstrated notable bioactivity in preliminary screenings, particularly in the areas of cancer cell proliferation and neuroinflammation. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay Type | Endpoint | Result (ED₅₀) | Reference |
| P388 (Murine Leukemia) | Antiproliferation | 50% Effective Dose | 1.5 µg/mL | [1] |
Table 2: Anti-inflammatory and Neuroprotective Activity of Magnolia fargesii Lignans (B1203133)
| Cell Type | Activity Measured | Endpoint | Result (IC₅₀) | Notes | Reference |
| Activated Microglia | Nitric Oxide (NO) Production Inhibition | 50% Inhibitory Concentration | 10.4 - 21.8 µg/mL | This result is for a group of lignans isolated from Magnolia fargesii, including this compound.[2] | [2] |
Experimental Workflows and Signaling Pathways
Understanding the logical flow of experiments and the molecular pathways involved is critical for drug development. The following diagrams, generated using Graphviz, illustrate the screening workflow and a key signaling pathway modulated by this compound.
Experimental Screening Workflow
The preliminary screening of a natural compound like this compound follows a structured workflow, from initial preparation to multi-faceted bioactivity assessment.
NF-κB Signaling Pathway in Neuroinflammation
This compound has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response.[2] In microglia, stimuli like lipopolysaccharide (LPS) trigger a cascade that leads to the production of inflammatory mediators such as nitric oxide (NO).
Experimental Protocols
Detailed and reproducible protocols are essential for validating and expanding upon preliminary findings. The following sections provide standard methodologies for the key assays mentioned.
Protocol 1: Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Materials:
-
Target cancer cell line (e.g., P388).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well microplates, CO₂ incubator, microplate reader.
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED₅₀/IC₅₀ value using non-linear regression analysis.
Protocol 2: Nitric Oxide (NO) Production Inhibition (Griess Assay)
This assay quantifies nitrite (B80452), a stable breakdown product of NO, in cell culture supernatant.
1. Materials:
-
Microglial cell line (e.g., BV-2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound stock solution.
-
Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution).
-
Sodium nitrite (NaNO₂) standard solution.
2. Procedure:
-
Cell Seeding: Plate microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce NO production. Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: Collect 50 µL of supernatant from each well for analysis.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of each supernatant sample.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes. A pink/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.
-
Analysis: Create a standard curve using the NaNO₂ solution. Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production relative to the LPS-only control. Calculate the IC₅₀ value.
References
A Technical Guide to the Preliminary Biological Activity Screening of Epiaschantin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activities of Epiaschantin, a lignan found in plants such as Magnolia fargesii. The document details its known anticancer, anti-inflammatory, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development.
Biological Activities and Quantitative Data
This compound has demonstrated notable bioactivity in preliminary screenings, particularly in the areas of cancer cell proliferation and neuroinflammation. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay Type | Endpoint | Result (ED₅₀) | Reference |
| P388 (Murine Leukemia) | Antiproliferation | 50% Effective Dose | 1.5 µg/mL | [1] |
Table 2: Anti-inflammatory and Neuroprotective Activity of Magnolia fargesii Lignans
| Cell Type | Activity Measured | Endpoint | Result (IC₅₀) | Notes | Reference |
| Activated Microglia | Nitric Oxide (NO) Production Inhibition | 50% Inhibitory Concentration | 10.4 - 21.8 µg/mL | This result is for a group of lignans isolated from Magnolia fargesii, including this compound.[2] | [2] |
Experimental Workflows and Signaling Pathways
Understanding the logical flow of experiments and the molecular pathways involved is critical for drug development. The following diagrams, generated using Graphviz, illustrate the screening workflow and a key signaling pathway modulated by this compound.
Experimental Screening Workflow
The preliminary screening of a natural compound like this compound follows a structured workflow, from initial preparation to multi-faceted bioactivity assessment.
NF-κB Signaling Pathway in Neuroinflammation
This compound has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response.[2] In microglia, stimuli like lipopolysaccharide (LPS) trigger a cascade that leads to the production of inflammatory mediators such as nitric oxide (NO).
Experimental Protocols
Detailed and reproducible protocols are essential for validating and expanding upon preliminary findings. The following sections provide standard methodologies for the key assays mentioned.
Protocol 1: Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Materials:
-
Target cancer cell line (e.g., P388).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well microplates, CO₂ incubator, microplate reader.
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED₅₀/IC₅₀ value using non-linear regression analysis.
Protocol 2: Nitric Oxide (NO) Production Inhibition (Griess Assay)
This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatant.
1. Materials:
-
Microglial cell line (e.g., BV-2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound stock solution.
-
Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution).
-
Sodium nitrite (NaNO₂) standard solution.
2. Procedure:
-
Cell Seeding: Plate microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce NO production. Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: Collect 50 µL of supernatant from each well for analysis.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of each supernatant sample.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes. A pink/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.
-
Analysis: Create a standard curve using the NaNO₂ solution. Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production relative to the LPS-only control. Calculate the IC₅₀ value.
References
In Silico Prediction of Epiaschantin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin, a lignan (B3055560) found in certain plant species, has garnered interest for its potential therapeutic properties. As with many natural products, comprehensive experimental evaluation of its bioactivities can be time-consuming and resource-intensive. In silico prediction methods offer a powerful alternative and complementary approach to rapidly screen for potential biological activities, elucidate mechanisms of action, and predict pharmacokinetic and toxicological profiles. This technical guide provides an overview of the known bioactivity of this compound, outlines a proposed workflow for the in silico prediction of its biological effects, and details relevant experimental protocols and signaling pathways.
Known Bioactivity of this compound
Experimental data on the bioactivity of this compound is currently limited. The most specific reported activity is its antiproliferative effect on murine leukemia cells.
Data Presentation
| Bioactivity | Cell Line | Quantitative Data (ED₅₀) |
| Antiproliferative Activity | P388 | 1.5 µg/mL |
Proposed In Silico Workflow for Predicting this compound Bioactivity
The following workflow outlines a systematic approach to computationally predict the bioactivities of this compound. This workflow can help prioritize subsequent experimental validation.
Methodologies for In Silico Prediction
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method can be used to screen this compound against a library of known protein targets associated with various diseases, such as cancer and inflammation. The binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol), indicates the strength of the interaction.
Experimental Protocol (Hypothetical for this compound):
-
Target Selection: Identify potential protein targets based on the known bioactivities of similar lignans. For anticancer activity, targets could include proteins in the MAPK or apoptosis pathways.[1][2] For anti-inflammatory effects, targets like NF-κB could be selected.
-
Protein and Ligand Preparation: Obtain the 3D structure of the target proteins from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and perform energy minimization.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of this compound to the active site of the target proteins.
-
Analysis of Results: Analyze the docking scores and visualize the protein-ligand interactions to identify key binding residues.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for a known class of active compounds can be used to screen new molecules like this compound for similar activity.
Experimental Protocol (Hypothetical for this compound):
-
Model Generation: Develop a pharmacophore model based on a set of known active ligands for a specific target.
-
Database Screening: Screen a 3D conformational database of this compound against the generated pharmacophore model.
-
Hit Identification: Molecules that fit the pharmacophore model are considered potential hits for that biological activity.
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is crucial in early-stage drug discovery to assess the drug-likeness of a compound.[3][4][5]
Experimental Protocol (Hypothetical for this compound):
-
Input: Submit the 2D or 3D structure of this compound to ADMET prediction software or web servers (e.g., SwissADME, pkCSM).
-
Prediction: The software calculates various physicochemical properties and predicts pharmacokinetic parameters such as intestinal absorption, blood-brain barrier permeability, and potential toxicity.
-
Analysis: Evaluate the predicted ADMET profile to assess the potential of this compound as a drug candidate.
Putative Signaling Pathway Modulation
While direct experimental evidence for this compound's effect on specific signaling pathways is lacking, the structurally related compound, epicatechin, has been shown to modulate key inflammatory pathways. It is plausible that this compound may exert its anti-inflammatory effects through similar mechanisms, such as the inhibition of the MAPK/NF-κB signaling cascade.
Experimental Protocols for Bioactivity Validation
Antiproliferative Activity Assay (e.g., MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Protocol:
-
Cell Culture: Culture P388 cells in an appropriate medium and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the ED₅₀ value.
Antioxidant Activity Assays (DPPH and ABTS)
These assays measure the radical scavenging capacity of a compound.
DPPH Assay Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: Add different concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity.
ABTS Assay Protocol:
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Reaction Mixture: Add different concentrations of this compound to the ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specified time.
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).
-
Calculation: Calculate the percentage of radical scavenging activity.
Antibacterial Activity Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Protocol:
-
Bacterial Culture: Grow the target bacterial strain in a suitable broth medium to a specific optical density.
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well microplate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate under appropriate conditions for the bacterium (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.
Conclusion
In silico prediction offers a valuable and efficient approach to explore the therapeutic potential of natural products like this compound. The workflow and methodologies outlined in this guide provide a framework for predicting its bioactivities, understanding its potential mechanisms of action, and assessing its drug-like properties. While computational predictions are a powerful tool, it is imperative that they are followed by rigorous experimental validation to confirm the predicted activities and elucidate the precise biological functions of this compound. The integration of in silico and in vitro/in vivo studies will be crucial in advancing our understanding of this promising natural compound and its potential applications in drug discovery.
References
- 1. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway | PLOS One [journals.plos.org]
- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]
In Silico Prediction of Epiaschantin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin, a lignan (B3055560) found in certain plant species, has garnered interest for its potential therapeutic properties. As with many natural products, comprehensive experimental evaluation of its bioactivities can be time-consuming and resource-intensive. In silico prediction methods offer a powerful alternative and complementary approach to rapidly screen for potential biological activities, elucidate mechanisms of action, and predict pharmacokinetic and toxicological profiles. This technical guide provides an overview of the known bioactivity of this compound, outlines a proposed workflow for the in silico prediction of its biological effects, and details relevant experimental protocols and signaling pathways.
Known Bioactivity of this compound
Experimental data on the bioactivity of this compound is currently limited. The most specific reported activity is its antiproliferative effect on murine leukemia cells.
Data Presentation
| Bioactivity | Cell Line | Quantitative Data (ED₅₀) |
| Antiproliferative Activity | P388 | 1.5 µg/mL |
Proposed In Silico Workflow for Predicting this compound Bioactivity
The following workflow outlines a systematic approach to computationally predict the bioactivities of this compound. This workflow can help prioritize subsequent experimental validation.
Methodologies for In Silico Prediction
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method can be used to screen this compound against a library of known protein targets associated with various diseases, such as cancer and inflammation. The binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol), indicates the strength of the interaction.
Experimental Protocol (Hypothetical for this compound):
-
Target Selection: Identify potential protein targets based on the known bioactivities of similar lignans. For anticancer activity, targets could include proteins in the MAPK or apoptosis pathways.[1][2] For anti-inflammatory effects, targets like NF-κB could be selected.
-
Protein and Ligand Preparation: Obtain the 3D structure of the target proteins from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and perform energy minimization.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of this compound to the active site of the target proteins.
-
Analysis of Results: Analyze the docking scores and visualize the protein-ligand interactions to identify key binding residues.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for a known class of active compounds can be used to screen new molecules like this compound for similar activity.
Experimental Protocol (Hypothetical for this compound):
-
Model Generation: Develop a pharmacophore model based on a set of known active ligands for a specific target.
-
Database Screening: Screen a 3D conformational database of this compound against the generated pharmacophore model.
-
Hit Identification: Molecules that fit the pharmacophore model are considered potential hits for that biological activity.
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is crucial in early-stage drug discovery to assess the drug-likeness of a compound.[3][4][5]
Experimental Protocol (Hypothetical for this compound):
-
Input: Submit the 2D or 3D structure of this compound to ADMET prediction software or web servers (e.g., SwissADME, pkCSM).
-
Prediction: The software calculates various physicochemical properties and predicts pharmacokinetic parameters such as intestinal absorption, blood-brain barrier permeability, and potential toxicity.
-
Analysis: Evaluate the predicted ADMET profile to assess the potential of this compound as a drug candidate.
Putative Signaling Pathway Modulation
While direct experimental evidence for this compound's effect on specific signaling pathways is lacking, the structurally related compound, epicatechin, has been shown to modulate key inflammatory pathways. It is plausible that this compound may exert its anti-inflammatory effects through similar mechanisms, such as the inhibition of the MAPK/NF-κB signaling cascade.
Experimental Protocols for Bioactivity Validation
Antiproliferative Activity Assay (e.g., MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Protocol:
-
Cell Culture: Culture P388 cells in an appropriate medium and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the ED₅₀ value.
Antioxidant Activity Assays (DPPH and ABTS)
These assays measure the radical scavenging capacity of a compound.
DPPH Assay Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: Add different concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity.
ABTS Assay Protocol:
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Reaction Mixture: Add different concentrations of this compound to the ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specified time.
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).
-
Calculation: Calculate the percentage of radical scavenging activity.
Antibacterial Activity Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Protocol:
-
Bacterial Culture: Grow the target bacterial strain in a suitable broth medium to a specific optical density.
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well microplate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate under appropriate conditions for the bacterium (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.
Conclusion
In silico prediction offers a valuable and efficient approach to explore the therapeutic potential of natural products like this compound. The workflow and methodologies outlined in this guide provide a framework for predicting its bioactivities, understanding its potential mechanisms of action, and assessing its drug-like properties. While computational predictions are a powerful tool, it is imperative that they are followed by rigorous experimental validation to confirm the predicted activities and elucidate the precise biological functions of this compound. The integration of in silico and in vitro/in vivo studies will be crucial in advancing our understanding of this promising natural compound and its potential applications in drug discovery.
References
- 1. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway | PLOS One [journals.plos.org]
- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]
In Silico Prediction of Epiaschantin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin, a lignan found in certain plant species, has garnered interest for its potential therapeutic properties. As with many natural products, comprehensive experimental evaluation of its bioactivities can be time-consuming and resource-intensive. In silico prediction methods offer a powerful alternative and complementary approach to rapidly screen for potential biological activities, elucidate mechanisms of action, and predict pharmacokinetic and toxicological profiles. This technical guide provides an overview of the known bioactivity of this compound, outlines a proposed workflow for the in silico prediction of its biological effects, and details relevant experimental protocols and signaling pathways.
Known Bioactivity of this compound
Experimental data on the bioactivity of this compound is currently limited. The most specific reported activity is its antiproliferative effect on murine leukemia cells.
Data Presentation
| Bioactivity | Cell Line | Quantitative Data (ED₅₀) |
| Antiproliferative Activity | P388 | 1.5 µg/mL |
Proposed In Silico Workflow for Predicting this compound Bioactivity
The following workflow outlines a systematic approach to computationally predict the bioactivities of this compound. This workflow can help prioritize subsequent experimental validation.
Methodologies for In Silico Prediction
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method can be used to screen this compound against a library of known protein targets associated with various diseases, such as cancer and inflammation. The binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol), indicates the strength of the interaction.
Experimental Protocol (Hypothetical for this compound):
-
Target Selection: Identify potential protein targets based on the known bioactivities of similar lignans. For anticancer activity, targets could include proteins in the MAPK or apoptosis pathways.[1][2] For anti-inflammatory effects, targets like NF-κB could be selected.
-
Protein and Ligand Preparation: Obtain the 3D structure of the target proteins from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and perform energy minimization.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of this compound to the active site of the target proteins.
-
Analysis of Results: Analyze the docking scores and visualize the protein-ligand interactions to identify key binding residues.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for a known class of active compounds can be used to screen new molecules like this compound for similar activity.
Experimental Protocol (Hypothetical for this compound):
-
Model Generation: Develop a pharmacophore model based on a set of known active ligands for a specific target.
-
Database Screening: Screen a 3D conformational database of this compound against the generated pharmacophore model.
-
Hit Identification: Molecules that fit the pharmacophore model are considered potential hits for that biological activity.
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is crucial in early-stage drug discovery to assess the drug-likeness of a compound.[3][4][5]
Experimental Protocol (Hypothetical for this compound):
-
Input: Submit the 2D or 3D structure of this compound to ADMET prediction software or web servers (e.g., SwissADME, pkCSM).
-
Prediction: The software calculates various physicochemical properties and predicts pharmacokinetic parameters such as intestinal absorption, blood-brain barrier permeability, and potential toxicity.
-
Analysis: Evaluate the predicted ADMET profile to assess the potential of this compound as a drug candidate.
Putative Signaling Pathway Modulation
While direct experimental evidence for this compound's effect on specific signaling pathways is lacking, the structurally related compound, epicatechin, has been shown to modulate key inflammatory pathways. It is plausible that this compound may exert its anti-inflammatory effects through similar mechanisms, such as the inhibition of the MAPK/NF-κB signaling cascade.
Experimental Protocols for Bioactivity Validation
Antiproliferative Activity Assay (e.g., MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Protocol:
-
Cell Culture: Culture P388 cells in an appropriate medium and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the ED₅₀ value.
Antioxidant Activity Assays (DPPH and ABTS)
These assays measure the radical scavenging capacity of a compound.
DPPH Assay Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: Add different concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity.
ABTS Assay Protocol:
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Reaction Mixture: Add different concentrations of this compound to the ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specified time.
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).
-
Calculation: Calculate the percentage of radical scavenging activity.
Antibacterial Activity Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Protocol:
-
Bacterial Culture: Grow the target bacterial strain in a suitable broth medium to a specific optical density.
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well microplate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate under appropriate conditions for the bacterium (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.
Conclusion
In silico prediction offers a valuable and efficient approach to explore the therapeutic potential of natural products like this compound. The workflow and methodologies outlined in this guide provide a framework for predicting its bioactivities, understanding its potential mechanisms of action, and assessing its drug-like properties. While computational predictions are a powerful tool, it is imperative that they are followed by rigorous experimental validation to confirm the predicted activities and elucidate the precise biological functions of this compound. The integration of in silico and in vitro/in vivo studies will be crucial in advancing our understanding of this promising natural compound and its potential applications in drug discovery.
References
- 1. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway | PLOS One [journals.plos.org]
- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Epiaschantin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin is a bioactive lignan (B3055560) found in various plant species, exhibiting promising pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from plant sources. The methodologies described herein are based on established techniques for the isolation of lignans (B1203133) from plant matrices.
Plant Sources: this compound has been isolated from several plant species, including:
-
Hernandia nymphaeifolia
-
Magnolia flos (flower buds of Magnolia biondii)[1]
-
Schisandra sphenanthera
Data Presentation: Quantitative Parameters
The following table summarizes typical quantitative data and conditions for the extraction and purification of lignans, including this compound. These values can serve as a baseline for developing a specific protocol.
| Parameter | Value/Range | Notes |
| Extraction | ||
| Plant Material | Dried and powdered | Drying is typically done at a controlled temperature (e.g., 60°C) to preserve the stability of the compound. |
| Extraction Solvent | 80% Ethanol (B145695) or Methanol (B129727) | Aqueous mixtures of ethanol or methanol are commonly used for lignan extraction. |
| Solvent-to-Solid Ratio | 10:1 (v/w) | A common ratio to ensure efficient extraction. |
| Extraction Method | Ultrasonic-assisted extraction or Soxhlet extraction | Ultrasonic extraction is often faster and more efficient. |
| Extraction Time | 30 minutes (ultrasonic) to several hours (Soxhlet) | Dependent on the chosen extraction method. |
| Purification - Column Chromatography | ||
| Stationary Phase | Silica (B1680970) gel | A standard adsorbent for separating compounds of varying polarity. |
| Mobile Phase (Elution) | Gradient of n-hexane and ethyl acetate (B1210297) | A non-polar to polar solvent gradient is typically used to elute compounds based on their polarity. |
| Purification - Preparative HPLC | ||
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) | Commonly used for the separation of lignans. |
| Mobile Phase A | Water (often with 0.1% acetic acid or formic acid) | The aqueous phase of the mobile system. |
| Mobile Phase B | Acetonitrile or Methanol | The organic phase of the mobile system. |
| Elution Mode | Gradient | A gradient elution is generally required for complex plant extracts. |
| Flow Rate | 1.0 mL/min (analytical) to 5.0 mL/min (preparative) | Flow rate is scaled up for preparative purification. |
| Detection Wavelength | ~230 nm | Based on the UV absorbance of lignans. |
| Final Purity | >95% | Purity is typically assessed by analytical HPLC. |
Experimental Workflow
The overall process for extracting and purifying this compound from plant material can be visualized in the following workflow diagram.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes the extraction of a lignan-rich fraction from dried plant material.
1. Plant Material Preparation: a. Obtain the desired plant material (e.g., stems of Kadsura longipedunculata or fruits of Schisandra sphenanthera). b. Dry the plant material in a ventilated oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved to remove moisture and inactivate enzymes. c. Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.
2. Solvent Extraction: a. Weigh the powdered plant material and place it in a suitable extraction vessel. b. Add 80% ethanol (or methanol) to the powdered material at a solvent-to-solid ratio of 10:1 (v/w). c. Perform the extraction using one of the following methods: i. Ultrasonic-assisted Extraction: Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at room temperature. ii. Soxhlet Extraction: Extract the material in a Soxhlet apparatus for 4-6 hours. d. After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. e. Repeat the extraction process on the plant residue two more times to ensure complete extraction of the lignans. f. Combine the filtrates from all extractions.
3. Concentration of the Crude Extract: a. Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract. b. The resulting crude extract can be stored at 4°C until further purification.
Protocol 2: Purification of this compound by Column Chromatography
This protocol details the initial purification of the crude extract to obtain a lignan-enriched fraction using column chromatography.
1. Preparation of the Column: a. Select a glass column of appropriate size. b. Pack the column with silica gel as the stationary phase using a slurry packing method with a non-polar solvent like n-hexane.
2. Sample Loading: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). b. Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder. c. Carefully load the dried sample onto the top of the prepared silica gel column.
3. Elution: a. Begin elution with a non-polar solvent such as n-hexane. b. Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate (gradient elution). c. Collect fractions of the eluate in separate test tubes.
4. Fraction Analysis: a. Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light. b. Combine the fractions that contain the target compound(s) based on the TLC analysis. c. Evaporate the solvent from the combined fractions to yield a lignan-enriched fraction.
Protocol 3: Final Purification of this compound by Preparative HPLC
This protocol describes the final purification of the lignan-enriched fraction to obtain high-purity this compound using preparative High-Performance Liquid Chromatography (HPLC).
1. HPLC System and Conditions: a. System: A preparative HPLC system equipped with a pump, an injector, a C18 reversed-phase column, and a UV detector. b. Mobile Phase A: Water with 0.1% acetic acid. c. Mobile Phase B: Acetonitrile or methanol. d. Elution: A gradient elution is typically used. An example gradient is:
- 0-10 min: 30-50% B
- 10-40 min: 50-80% B
- 40-45 min: 80-30% B
- 45-50 min: 30% B (re-equilibration) e. Flow Rate: Scale up the flow rate from an analytical method (typically ~1 mL/min) to a preparative flow rate (e.g., 5-20 mL/min) depending on the column dimensions. f. Detection: Monitor the elution at a wavelength of approximately 230 nm.
2. Sample Preparation and Injection: a. Dissolve the lignan-enriched fraction from column chromatography in the initial mobile phase. b. Filter the sample solution through a 0.45 µm syringe filter before injection. c. Inject the filtered sample onto the preparative HPLC column.
3. Fraction Collection: a. Collect the fractions corresponding to the peak of this compound as it elutes from the column. b. The retention time of this compound should be determined beforehand using an analytical HPLC system and a reference standard if available.
4. Purity Analysis and Final Product: a. Analyze the purity of the collected fractions using analytical HPLC. b. Combine the fractions with the desired purity (>95%). c. Remove the solvent from the combined pure fractions by rotary evaporation or lyophilization to obtain pure this compound. d. Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Signaling Pathway Diagram: Not Applicable
The user request included a diagram for signaling pathways. However, the topic of extraction and purification of a chemical compound does not involve biological signaling pathways. The provided workflow diagram illustrates the logical relationships in the experimental process.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel action of lignans isolated from Hernandia nymphaeifolia on Ca2+ signaling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three new compounds from Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Chemical Constituents of Kadsura longipedunculata: Isolation and Structure Elucidation of Five New Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Epiaschantin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin is a bioactive lignan (B3055560) found in various plant species, exhibiting promising pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from plant sources. The methodologies described herein are based on established techniques for the isolation of lignans (B1203133) from plant matrices.
Plant Sources: this compound has been isolated from several plant species, including:
-
Hernandia nymphaeifolia
-
Magnolia flos (flower buds of Magnolia biondii)[1]
-
Schisandra sphenanthera
Data Presentation: Quantitative Parameters
The following table summarizes typical quantitative data and conditions for the extraction and purification of lignans, including this compound. These values can serve as a baseline for developing a specific protocol.
| Parameter | Value/Range | Notes |
| Extraction | ||
| Plant Material | Dried and powdered | Drying is typically done at a controlled temperature (e.g., 60°C) to preserve the stability of the compound. |
| Extraction Solvent | 80% Ethanol (B145695) or Methanol (B129727) | Aqueous mixtures of ethanol or methanol are commonly used for lignan extraction. |
| Solvent-to-Solid Ratio | 10:1 (v/w) | A common ratio to ensure efficient extraction. |
| Extraction Method | Ultrasonic-assisted extraction or Soxhlet extraction | Ultrasonic extraction is often faster and more efficient. |
| Extraction Time | 30 minutes (ultrasonic) to several hours (Soxhlet) | Dependent on the chosen extraction method. |
| Purification - Column Chromatography | ||
| Stationary Phase | Silica (B1680970) gel | A standard adsorbent for separating compounds of varying polarity. |
| Mobile Phase (Elution) | Gradient of n-hexane and ethyl acetate (B1210297) | A non-polar to polar solvent gradient is typically used to elute compounds based on their polarity. |
| Purification - Preparative HPLC | ||
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) | Commonly used for the separation of lignans. |
| Mobile Phase A | Water (often with 0.1% acetic acid or formic acid) | The aqueous phase of the mobile system. |
| Mobile Phase B | Acetonitrile or Methanol | The organic phase of the mobile system. |
| Elution Mode | Gradient | A gradient elution is generally required for complex plant extracts. |
| Flow Rate | 1.0 mL/min (analytical) to 5.0 mL/min (preparative) | Flow rate is scaled up for preparative purification. |
| Detection Wavelength | ~230 nm | Based on the UV absorbance of lignans. |
| Final Purity | >95% | Purity is typically assessed by analytical HPLC. |
Experimental Workflow
The overall process for extracting and purifying this compound from plant material can be visualized in the following workflow diagram.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes the extraction of a lignan-rich fraction from dried plant material.
1. Plant Material Preparation: a. Obtain the desired plant material (e.g., stems of Kadsura longipedunculata or fruits of Schisandra sphenanthera). b. Dry the plant material in a ventilated oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved to remove moisture and inactivate enzymes. c. Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.
2. Solvent Extraction: a. Weigh the powdered plant material and place it in a suitable extraction vessel. b. Add 80% ethanol (or methanol) to the powdered material at a solvent-to-solid ratio of 10:1 (v/w). c. Perform the extraction using one of the following methods: i. Ultrasonic-assisted Extraction: Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at room temperature. ii. Soxhlet Extraction: Extract the material in a Soxhlet apparatus for 4-6 hours. d. After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. e. Repeat the extraction process on the plant residue two more times to ensure complete extraction of the lignans. f. Combine the filtrates from all extractions.
3. Concentration of the Crude Extract: a. Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract. b. The resulting crude extract can be stored at 4°C until further purification.
Protocol 2: Purification of this compound by Column Chromatography
This protocol details the initial purification of the crude extract to obtain a lignan-enriched fraction using column chromatography.
1. Preparation of the Column: a. Select a glass column of appropriate size. b. Pack the column with silica gel as the stationary phase using a slurry packing method with a non-polar solvent like n-hexane.
2. Sample Loading: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). b. Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder. c. Carefully load the dried sample onto the top of the prepared silica gel column.
3. Elution: a. Begin elution with a non-polar solvent such as n-hexane. b. Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate (gradient elution). c. Collect fractions of the eluate in separate test tubes.
4. Fraction Analysis: a. Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light. b. Combine the fractions that contain the target compound(s) based on the TLC analysis. c. Evaporate the solvent from the combined fractions to yield a lignan-enriched fraction.
Protocol 3: Final Purification of this compound by Preparative HPLC
This protocol describes the final purification of the lignan-enriched fraction to obtain high-purity this compound using preparative High-Performance Liquid Chromatography (HPLC).
1. HPLC System and Conditions: a. System: A preparative HPLC system equipped with a pump, an injector, a C18 reversed-phase column, and a UV detector. b. Mobile Phase A: Water with 0.1% acetic acid. c. Mobile Phase B: Acetonitrile or methanol. d. Elution: A gradient elution is typically used. An example gradient is:
- 0-10 min: 30-50% B
- 10-40 min: 50-80% B
- 40-45 min: 80-30% B
- 45-50 min: 30% B (re-equilibration) e. Flow Rate: Scale up the flow rate from an analytical method (typically ~1 mL/min) to a preparative flow rate (e.g., 5-20 mL/min) depending on the column dimensions. f. Detection: Monitor the elution at a wavelength of approximately 230 nm.
2. Sample Preparation and Injection: a. Dissolve the lignan-enriched fraction from column chromatography in the initial mobile phase. b. Filter the sample solution through a 0.45 µm syringe filter before injection. c. Inject the filtered sample onto the preparative HPLC column.
3. Fraction Collection: a. Collect the fractions corresponding to the peak of this compound as it elutes from the column. b. The retention time of this compound should be determined beforehand using an analytical HPLC system and a reference standard if available.
4. Purity Analysis and Final Product: a. Analyze the purity of the collected fractions using analytical HPLC. b. Combine the fractions with the desired purity (>95%). c. Remove the solvent from the combined pure fractions by rotary evaporation or lyophilization to obtain pure this compound. d. Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Signaling Pathway Diagram: Not Applicable
The user request included a diagram for signaling pathways. However, the topic of extraction and purification of a chemical compound does not involve biological signaling pathways. The provided workflow diagram illustrates the logical relationships in the experimental process.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel action of lignans isolated from Hernandia nymphaeifolia on Ca2+ signaling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three new compounds from Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Chemical Constituents of Kadsura longipedunculata: Isolation and Structure Elucidation of Five New Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Epiaschantin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin is a bioactive lignan found in various plant species, exhibiting promising pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from plant sources. The methodologies described herein are based on established techniques for the isolation of lignans from plant matrices.
Plant Sources: this compound has been isolated from several plant species, including:
-
Hernandia nymphaeifolia
-
Magnolia flos (flower buds of Magnolia biondii)[1]
-
Schisandra sphenanthera
Data Presentation: Quantitative Parameters
The following table summarizes typical quantitative data and conditions for the extraction and purification of lignans, including this compound. These values can serve as a baseline for developing a specific protocol.
| Parameter | Value/Range | Notes |
| Extraction | ||
| Plant Material | Dried and powdered | Drying is typically done at a controlled temperature (e.g., 60°C) to preserve the stability of the compound. |
| Extraction Solvent | 80% Ethanol or Methanol | Aqueous mixtures of ethanol or methanol are commonly used for lignan extraction. |
| Solvent-to-Solid Ratio | 10:1 (v/w) | A common ratio to ensure efficient extraction. |
| Extraction Method | Ultrasonic-assisted extraction or Soxhlet extraction | Ultrasonic extraction is often faster and more efficient. |
| Extraction Time | 30 minutes (ultrasonic) to several hours (Soxhlet) | Dependent on the chosen extraction method. |
| Purification - Column Chromatography | ||
| Stationary Phase | Silica gel | A standard adsorbent for separating compounds of varying polarity. |
| Mobile Phase (Elution) | Gradient of n-hexane and ethyl acetate | A non-polar to polar solvent gradient is typically used to elute compounds based on their polarity. |
| Purification - Preparative HPLC | ||
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) | Commonly used for the separation of lignans. |
| Mobile Phase A | Water (often with 0.1% acetic acid or formic acid) | The aqueous phase of the mobile system. |
| Mobile Phase B | Acetonitrile or Methanol | The organic phase of the mobile system. |
| Elution Mode | Gradient | A gradient elution is generally required for complex plant extracts. |
| Flow Rate | 1.0 mL/min (analytical) to 5.0 mL/min (preparative) | Flow rate is scaled up for preparative purification. |
| Detection Wavelength | ~230 nm | Based on the UV absorbance of lignans. |
| Final Purity | >95% | Purity is typically assessed by analytical HPLC. |
Experimental Workflow
The overall process for extracting and purifying this compound from plant material can be visualized in the following workflow diagram.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes the extraction of a lignan-rich fraction from dried plant material.
1. Plant Material Preparation: a. Obtain the desired plant material (e.g., stems of Kadsura longipedunculata or fruits of Schisandra sphenanthera). b. Dry the plant material in a ventilated oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved to remove moisture and inactivate enzymes. c. Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.
2. Solvent Extraction: a. Weigh the powdered plant material and place it in a suitable extraction vessel. b. Add 80% ethanol (or methanol) to the powdered material at a solvent-to-solid ratio of 10:1 (v/w). c. Perform the extraction using one of the following methods: i. Ultrasonic-assisted Extraction: Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at room temperature. ii. Soxhlet Extraction: Extract the material in a Soxhlet apparatus for 4-6 hours. d. After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. e. Repeat the extraction process on the plant residue two more times to ensure complete extraction of the lignans. f. Combine the filtrates from all extractions.
3. Concentration of the Crude Extract: a. Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract. b. The resulting crude extract can be stored at 4°C until further purification.
Protocol 2: Purification of this compound by Column Chromatography
This protocol details the initial purification of the crude extract to obtain a lignan-enriched fraction using column chromatography.
1. Preparation of the Column: a. Select a glass column of appropriate size. b. Pack the column with silica gel as the stationary phase using a slurry packing method with a non-polar solvent like n-hexane.
2. Sample Loading: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). b. Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder. c. Carefully load the dried sample onto the top of the prepared silica gel column.
3. Elution: a. Begin elution with a non-polar solvent such as n-hexane. b. Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate (gradient elution). c. Collect fractions of the eluate in separate test tubes.
4. Fraction Analysis: a. Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light. b. Combine the fractions that contain the target compound(s) based on the TLC analysis. c. Evaporate the solvent from the combined fractions to yield a lignan-enriched fraction.
Protocol 3: Final Purification of this compound by Preparative HPLC
This protocol describes the final purification of the lignan-enriched fraction to obtain high-purity this compound using preparative High-Performance Liquid Chromatography (HPLC).
1. HPLC System and Conditions: a. System: A preparative HPLC system equipped with a pump, an injector, a C18 reversed-phase column, and a UV detector. b. Mobile Phase A: Water with 0.1% acetic acid. c. Mobile Phase B: Acetonitrile or methanol. d. Elution: A gradient elution is typically used. An example gradient is:
- 0-10 min: 30-50% B
- 10-40 min: 50-80% B
- 40-45 min: 80-30% B
- 45-50 min: 30% B (re-equilibration) e. Flow Rate: Scale up the flow rate from an analytical method (typically ~1 mL/min) to a preparative flow rate (e.g., 5-20 mL/min) depending on the column dimensions. f. Detection: Monitor the elution at a wavelength of approximately 230 nm.
2. Sample Preparation and Injection: a. Dissolve the lignan-enriched fraction from column chromatography in the initial mobile phase. b. Filter the sample solution through a 0.45 µm syringe filter before injection. c. Inject the filtered sample onto the preparative HPLC column.
3. Fraction Collection: a. Collect the fractions corresponding to the peak of this compound as it elutes from the column. b. The retention time of this compound should be determined beforehand using an analytical HPLC system and a reference standard if available.
4. Purity Analysis and Final Product: a. Analyze the purity of the collected fractions using analytical HPLC. b. Combine the fractions with the desired purity (>95%). c. Remove the solvent from the combined pure fractions by rotary evaporation or lyophilization to obtain pure this compound. d. Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Signaling Pathway Diagram: Not Applicable
The user request included a diagram for signaling pathways. However, the topic of extraction and purification of a chemical compound does not involve biological signaling pathways. The provided workflow diagram illustrates the logical relationships in the experimental process.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel action of lignans isolated from Hernandia nymphaeifolia on Ca2+ signaling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three new compounds from Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Chemical Constituents of Kadsura longipedunculata: Isolation and Structure Elucidation of Five New Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Epinastine Using a Validated Stability-Indicating HPLC Method
An important note on the target analyte: Initial searches did not yield specific High-Performance Liquid Chromatography (HPLC) methods for a compound named "Epiaschantin." The provided information is based on established methods for a similarly named compound, "Epinastine," and general principles of HPLC method development and validation. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in developing and applying HPLC methods for the quantification of similar compounds.
This application note describes a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Epinastine Hydrochloride in bulk drug and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies.
Introduction
Epinastine is an antihistamine used in the treatment of allergic conjunctivitis. Accurate and reliable quantification of Epinastine in various matrices is crucial for ensuring product quality and therapeutic efficacy. This document outlines a validated HPLC method that can effectively separate Epinastine from its degradation products, ensuring specificity and stability-indicating properties.
Chromatographic Conditions
The separation is achieved on a C18 column with a gradient elution system. The mobile phase consists of a phosphate (B84403) buffer and an organic modifier.
Method Validation
The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. The validation parameters confirm that the method is suitable for its intended purpose.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the chromatographic conditions and validation parameters for the quantification of Epinastine and similar compounds using HPLC.
Table 1: Chromatographic Conditions for Epinastine Analysis
| Parameter | Method 1 | Method 2 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[5] | C18 column (150 × 4.6 mm, 5 µm) |
| Mobile Phase | 0.01 M KH2PO4 (pH 5.2) and Acetonitrile (B52724) (gradient) | Aqueous phase (Sodium pentanesulfonate monohydrate and KH2PO4, pH 4.5) and Organic phase (Acetonitrile:Methanol (B129727), 4:1 v/v) in a 60:40 v/v ratio |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detection Wavelength | 254 nm | 220 nm |
| Retention Time | Not Specified | 3.5 min |
Table 2: Method Validation Parameters for Epinastine Analysis
| Parameter | Method 1 |
| Linearity Range | 2-200 µg/mL |
| Correlation Coefficient (r²) | Not Specified |
| Accuracy (% Recovery) | 99.05 - 100.50% |
| Precision (% RSD) | Not Specified |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | Not Specified |
| Robustness | Validated |
Experimental Protocols
This section provides a detailed protocol for the quantification of Epinastine using HPLC.
1. Materials and Reagents
-
Epinastine Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Sodium pentanesulfonate monohydrate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 × 4.6 mm, 5 µm)
-
Electronic balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
3. Preparation of Solutions
-
Aqueous Mobile Phase: Dissolve 3.8 g of sodium pentanesulfonate monohydrate and 4.0 g of potassium dihydrogen orthophosphate in 1 L of water. Adjust the pH to 4.5 with orthophosphoric acid.
-
Organic Mobile Phase: Mix acetonitrile and methanol in a 4:1 v/v ratio.
-
Final Mobile Phase: Mix the aqueous and organic phases in a 60:40 v/v ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Epinastine Hydrochloride reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-200 µg/mL.
4. Sample Preparation
-
For Bulk Drug: Accurately weigh a quantity of the drug powder equivalent to 100 mg of Epinastine Hydrochloride and prepare the solution as described for the standard stock solution.
-
For Pharmaceutical Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Epinastine Hydrochloride and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.
5. Chromatographic Analysis
-
Set up the HPLC system with the specified chromatographic conditions (Table 1, Method 2).
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Epinastine in the sample solutions from the calibration curve.
Visualizations
Caption: General workflow for HPLC analysis.
This comprehensive guide provides a robust framework for the quantification of Epinastine and can be adapted for other similar compounds with appropriate method development and validation.
References
Application Note: Quantification of Epinastine Using a Validated Stability-Indicating HPLC Method
An important note on the target analyte: Initial searches did not yield specific High-Performance Liquid Chromatography (HPLC) methods for a compound named "Epiaschantin." The provided information is based on established methods for a similarly named compound, "Epinastine," and general principles of HPLC method development and validation. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in developing and applying HPLC methods for the quantification of similar compounds.
This application note describes a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Epinastine Hydrochloride in bulk drug and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies.
Introduction
Epinastine is an antihistamine used in the treatment of allergic conjunctivitis. Accurate and reliable quantification of Epinastine in various matrices is crucial for ensuring product quality and therapeutic efficacy. This document outlines a validated HPLC method that can effectively separate Epinastine from its degradation products, ensuring specificity and stability-indicating properties.
Chromatographic Conditions
The separation is achieved on a C18 column with a gradient elution system. The mobile phase consists of a phosphate (B84403) buffer and an organic modifier.
Method Validation
The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. The validation parameters confirm that the method is suitable for its intended purpose.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the chromatographic conditions and validation parameters for the quantification of Epinastine and similar compounds using HPLC.
Table 1: Chromatographic Conditions for Epinastine Analysis
| Parameter | Method 1 | Method 2 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[5] | C18 column (150 × 4.6 mm, 5 µm) |
| Mobile Phase | 0.01 M KH2PO4 (pH 5.2) and Acetonitrile (B52724) (gradient) | Aqueous phase (Sodium pentanesulfonate monohydrate and KH2PO4, pH 4.5) and Organic phase (Acetonitrile:Methanol (B129727), 4:1 v/v) in a 60:40 v/v ratio |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detection Wavelength | 254 nm | 220 nm |
| Retention Time | Not Specified | 3.5 min |
Table 2: Method Validation Parameters for Epinastine Analysis
| Parameter | Method 1 |
| Linearity Range | 2-200 µg/mL |
| Correlation Coefficient (r²) | Not Specified |
| Accuracy (% Recovery) | 99.05 - 100.50% |
| Precision (% RSD) | Not Specified |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | Not Specified |
| Robustness | Validated |
Experimental Protocols
This section provides a detailed protocol for the quantification of Epinastine using HPLC.
1. Materials and Reagents
-
Epinastine Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Sodium pentanesulfonate monohydrate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 × 4.6 mm, 5 µm)
-
Electronic balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
3. Preparation of Solutions
-
Aqueous Mobile Phase: Dissolve 3.8 g of sodium pentanesulfonate monohydrate and 4.0 g of potassium dihydrogen orthophosphate in 1 L of water. Adjust the pH to 4.5 with orthophosphoric acid.
-
Organic Mobile Phase: Mix acetonitrile and methanol in a 4:1 v/v ratio.
-
Final Mobile Phase: Mix the aqueous and organic phases in a 60:40 v/v ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Epinastine Hydrochloride reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-200 µg/mL.
4. Sample Preparation
-
For Bulk Drug: Accurately weigh a quantity of the drug powder equivalent to 100 mg of Epinastine Hydrochloride and prepare the solution as described for the standard stock solution.
-
For Pharmaceutical Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Epinastine Hydrochloride and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.
5. Chromatographic Analysis
-
Set up the HPLC system with the specified chromatographic conditions (Table 1, Method 2).
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Epinastine in the sample solutions from the calibration curve.
Visualizations
Caption: General workflow for HPLC analysis.
This comprehensive guide provides a robust framework for the quantification of Epinastine and can be adapted for other similar compounds with appropriate method development and validation.
References
Application Note: Quantification of Epinastine Using a Validated Stability-Indicating HPLC Method
An important note on the target analyte: Initial searches did not yield specific High-Performance Liquid Chromatography (HPLC) methods for a compound named "Epiaschantin." The provided information is based on established methods for a similarly named compound, "Epinastine," and general principles of HPLC method development and validation. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in developing and applying HPLC methods for the quantification of similar compounds.
This application note describes a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Epinastine Hydrochloride in bulk drug and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies.
Introduction
Epinastine is an antihistamine used in the treatment of allergic conjunctivitis. Accurate and reliable quantification of Epinastine in various matrices is crucial for ensuring product quality and therapeutic efficacy. This document outlines a validated HPLC method that can effectively separate Epinastine from its degradation products, ensuring specificity and stability-indicating properties.
Chromatographic Conditions
The separation is achieved on a C18 column with a gradient elution system. The mobile phase consists of a phosphate buffer and an organic modifier.
Method Validation
The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. The validation parameters confirm that the method is suitable for its intended purpose.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the chromatographic conditions and validation parameters for the quantification of Epinastine and similar compounds using HPLC.
Table 1: Chromatographic Conditions for Epinastine Analysis
| Parameter | Method 1 | Method 2 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[5] | C18 column (150 × 4.6 mm, 5 µm) |
| Mobile Phase | 0.01 M KH2PO4 (pH 5.2) and Acetonitrile (gradient) | Aqueous phase (Sodium pentanesulfonate monohydrate and KH2PO4, pH 4.5) and Organic phase (Acetonitrile:Methanol, 4:1 v/v) in a 60:40 v/v ratio |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detection Wavelength | 254 nm | 220 nm |
| Retention Time | Not Specified | 3.5 min |
Table 2: Method Validation Parameters for Epinastine Analysis
| Parameter | Method 1 |
| Linearity Range | 2-200 µg/mL |
| Correlation Coefficient (r²) | Not Specified |
| Accuracy (% Recovery) | 99.05 - 100.50% |
| Precision (% RSD) | Not Specified |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | Not Specified |
| Robustness | Validated |
Experimental Protocols
This section provides a detailed protocol for the quantification of Epinastine using HPLC.
1. Materials and Reagents
-
Epinastine Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Sodium pentanesulfonate monohydrate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 × 4.6 mm, 5 µm)
-
Electronic balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
3. Preparation of Solutions
-
Aqueous Mobile Phase: Dissolve 3.8 g of sodium pentanesulfonate monohydrate and 4.0 g of potassium dihydrogen orthophosphate in 1 L of water. Adjust the pH to 4.5 with orthophosphoric acid.
-
Organic Mobile Phase: Mix acetonitrile and methanol in a 4:1 v/v ratio.
-
Final Mobile Phase: Mix the aqueous and organic phases in a 60:40 v/v ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Epinastine Hydrochloride reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-200 µg/mL.
4. Sample Preparation
-
For Bulk Drug: Accurately weigh a quantity of the drug powder equivalent to 100 mg of Epinastine Hydrochloride and prepare the solution as described for the standard stock solution.
-
For Pharmaceutical Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Epinastine Hydrochloride and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.
5. Chromatographic Analysis
-
Set up the HPLC system with the specified chromatographic conditions (Table 1, Method 2).
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Epinastine in the sample solutions from the calibration curve.
Visualizations
Caption: General workflow for HPLC analysis.
This comprehensive guide provides a robust framework for the quantification of Epinastine and can be adapted for other similar compounds with appropriate method development and validation.
References
Application Note: Cell-Based Assays for Evaluating Epiaschantin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epiaschantin is a novel natural product with putative anticancer properties. Preliminary screening suggests that it may inhibit the proliferation of cancer cells, making it a candidate for further investigation as a therapeutic agent. This application note provides detailed protocols for a panel of cell-based assays to characterize the cytotoxic and pro-apoptotic effects of this compound. The assays described herein are fundamental for determining the compound's potency (IC50), mechanism of cell death, and potential signaling pathways.
Assessment of Cell Viability and Metabolic Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[1] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] into purple formazan (B1609692) crystals.[2] The concentration of the dissolved formazan is directly proportional to the number of living cells in the culture.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The half-maximal inhibitory concentration (IC50) value can be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Data Presentation: this compound IC50 Values
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | 24 | 85.2 ± 5.6 |
| 48 | 52.1 ± 4.1 | |
| 72 | 28.9 ± 3.5 | |
| A549 | 24 | 98.5 ± 7.2 |
| 48 | 65.4 ± 5.9 | |
| 72 | 35.7 ± 4.8 |
Assessment of Membrane Integrity (LDH Release Assay)
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[3][4] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[5] The amount of LDH in the supernatant is proportional to the number of dead cells.
Experimental Protocol: LDH Assay
Materials:
-
Cells and compound treatment as described in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit.
-
96-well clear flat-bottom plates.
-
Lysis buffer (provided in the kit, for maximum LDH release control).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Prepare Controls: In separate wells, prepare:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Medium Background Control: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Release - Absorbance of Vehicle)] * 100
Data Presentation: this compound-Induced Cytotoxicity
| Concentration (µM) | Cell Line | % Cytotoxicity (48h) |
| 10 | MDA-MB-231 | 8.5 ± 1.2 |
| 25 | 22.1 ± 2.5 | |
| 50 | 48.7 ± 3.9 | |
| 100 | 85.3 ± 6.1 |
Detection of Apoptosis (Annexin V-FITC/PI Staining)
Apoptosis is a form of programmed cell death. One of its early hallmarks is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry analysis of cells stained with both Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Assay
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
This compound stock solution.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (1X).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Analysis: The flow cytometry data will be presented in a dot plot, which can be divided into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells.
-
Q2 (Annexin V+/PI+): Late apoptotic cells.
-
Q3 (Annexin V-/PI-): Viable cells.
-
Q4 (Annexin V+/PI-): Early apoptotic cells.
The percentage of cells in each quadrant is quantified.
Data Presentation: Apoptosis Induction by this compound
| Treatment (48h) | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | 94.2 ± 2.1 | 3.1 ± 0.8 | 1.5 ± 0.5 |
| This compound (25 µM) | 65.8 ± 3.5 | 22.5 ± 2.4 | 8.9 ± 1.3 |
| This compound (50 µM) | 30.1 ± 4.2 | 45.3 ± 3.8 | 20.2 ± 2.9 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound cytotoxicity.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on mechanisms of similar natural compounds, this compound may induce apoptosis through the intrinsic pathway, potentially involving oxidative stress and modulation of key apoptosis-regulating proteins.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
The protocols detailed in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By employing assays that measure metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can obtain comprehensive data on the compound's biological effects. This multi-assay approach is crucial for elucidating the mechanism of action and advancing the development of promising natural products like this compound for therapeutic applications.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. Frontiers | Assessing Acanthamoeba cytotoxicity: comparison of common cell viability assays [frontiersin.org]
Application Note: Cell-Based Assays for Evaluating Epiaschantin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epiaschantin is a novel natural product with putative anticancer properties. Preliminary screening suggests that it may inhibit the proliferation of cancer cells, making it a candidate for further investigation as a therapeutic agent. This application note provides detailed protocols for a panel of cell-based assays to characterize the cytotoxic and pro-apoptotic effects of this compound. The assays described herein are fundamental for determining the compound's potency (IC50), mechanism of cell death, and potential signaling pathways.
Assessment of Cell Viability and Metabolic Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[1] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] into purple formazan (B1609692) crystals.[2] The concentration of the dissolved formazan is directly proportional to the number of living cells in the culture.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The half-maximal inhibitory concentration (IC50) value can be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Data Presentation: this compound IC50 Values
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | 24 | 85.2 ± 5.6 |
| 48 | 52.1 ± 4.1 | |
| 72 | 28.9 ± 3.5 | |
| A549 | 24 | 98.5 ± 7.2 |
| 48 | 65.4 ± 5.9 | |
| 72 | 35.7 ± 4.8 |
Assessment of Membrane Integrity (LDH Release Assay)
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[3][4] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[5] The amount of LDH in the supernatant is proportional to the number of dead cells.
Experimental Protocol: LDH Assay
Materials:
-
Cells and compound treatment as described in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit.
-
96-well clear flat-bottom plates.
-
Lysis buffer (provided in the kit, for maximum LDH release control).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Prepare Controls: In separate wells, prepare:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Medium Background Control: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Release - Absorbance of Vehicle)] * 100
Data Presentation: this compound-Induced Cytotoxicity
| Concentration (µM) | Cell Line | % Cytotoxicity (48h) |
| 10 | MDA-MB-231 | 8.5 ± 1.2 |
| 25 | 22.1 ± 2.5 | |
| 50 | 48.7 ± 3.9 | |
| 100 | 85.3 ± 6.1 |
Detection of Apoptosis (Annexin V-FITC/PI Staining)
Apoptosis is a form of programmed cell death. One of its early hallmarks is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry analysis of cells stained with both Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Assay
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
This compound stock solution.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (1X).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Analysis: The flow cytometry data will be presented in a dot plot, which can be divided into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells.
-
Q2 (Annexin V+/PI+): Late apoptotic cells.
-
Q3 (Annexin V-/PI-): Viable cells.
-
Q4 (Annexin V+/PI-): Early apoptotic cells.
The percentage of cells in each quadrant is quantified.
Data Presentation: Apoptosis Induction by this compound
| Treatment (48h) | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | 94.2 ± 2.1 | 3.1 ± 0.8 | 1.5 ± 0.5 |
| This compound (25 µM) | 65.8 ± 3.5 | 22.5 ± 2.4 | 8.9 ± 1.3 |
| This compound (50 µM) | 30.1 ± 4.2 | 45.3 ± 3.8 | 20.2 ± 2.9 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound cytotoxicity.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on mechanisms of similar natural compounds, this compound may induce apoptosis through the intrinsic pathway, potentially involving oxidative stress and modulation of key apoptosis-regulating proteins.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
The protocols detailed in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By employing assays that measure metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can obtain comprehensive data on the compound's biological effects. This multi-assay approach is crucial for elucidating the mechanism of action and advancing the development of promising natural products like this compound for therapeutic applications.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. Frontiers | Assessing Acanthamoeba cytotoxicity: comparison of common cell viability assays [frontiersin.org]
Application Note: Cell-Based Assays for Evaluating Epiaschantin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epiaschantin is a novel natural product with putative anticancer properties. Preliminary screening suggests that it may inhibit the proliferation of cancer cells, making it a candidate for further investigation as a therapeutic agent. This application note provides detailed protocols for a panel of cell-based assays to characterize the cytotoxic and pro-apoptotic effects of this compound. The assays described herein are fundamental for determining the compound's potency (IC50), mechanism of cell death, and potential signaling pathways.
Assessment of Cell Viability and Metabolic Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[1] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] into purple formazan crystals.[2] The concentration of the dissolved formazan is directly proportional to the number of living cells in the culture.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The half-maximal inhibitory concentration (IC50) value can be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Data Presentation: this compound IC50 Values
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | 24 | 85.2 ± 5.6 |
| 48 | 52.1 ± 4.1 | |
| 72 | 28.9 ± 3.5 | |
| A549 | 24 | 98.5 ± 7.2 |
| 48 | 65.4 ± 5.9 | |
| 72 | 35.7 ± 4.8 |
Assessment of Membrane Integrity (LDH Release Assay)
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[3][4] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[5] The amount of LDH in the supernatant is proportional to the number of dead cells.
Experimental Protocol: LDH Assay
Materials:
-
Cells and compound treatment as described in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit.
-
96-well clear flat-bottom plates.
-
Lysis buffer (provided in the kit, for maximum LDH release control).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Prepare Controls: In separate wells, prepare:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Medium Background Control: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Release - Absorbance of Vehicle)] * 100
Data Presentation: this compound-Induced Cytotoxicity
| Concentration (µM) | Cell Line | % Cytotoxicity (48h) |
| 10 | MDA-MB-231 | 8.5 ± 1.2 |
| 25 | 22.1 ± 2.5 | |
| 50 | 48.7 ± 3.9 | |
| 100 | 85.3 ± 6.1 |
Detection of Apoptosis (Annexin V-FITC/PI Staining)
Apoptosis is a form of programmed cell death. One of its early hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry analysis of cells stained with both Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Assay
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
This compound stock solution.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (1X).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Analysis: The flow cytometry data will be presented in a dot plot, which can be divided into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells.
-
Q2 (Annexin V+/PI+): Late apoptotic cells.
-
Q3 (Annexin V-/PI-): Viable cells.
-
Q4 (Annexin V+/PI-): Early apoptotic cells.
The percentage of cells in each quadrant is quantified.
Data Presentation: Apoptosis Induction by this compound
| Treatment (48h) | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | 94.2 ± 2.1 | 3.1 ± 0.8 | 1.5 ± 0.5 |
| This compound (25 µM) | 65.8 ± 3.5 | 22.5 ± 2.4 | 8.9 ± 1.3 |
| This compound (50 µM) | 30.1 ± 4.2 | 45.3 ± 3.8 | 20.2 ± 2.9 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound cytotoxicity.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on mechanisms of similar natural compounds, this compound may induce apoptosis through the intrinsic pathway, potentially involving oxidative stress and modulation of key apoptosis-regulating proteins.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
The protocols detailed in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By employing assays that measure metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can obtain comprehensive data on the compound's biological effects. This multi-assay approach is crucial for elucidating the mechanism of action and advancing the development of promising natural products like this compound for therapeutic applications.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. Frontiers | Assessing Acanthamoeba cytotoxicity: comparison of common cell viability assays [frontiersin.org]
In Vivo Experimental Models for Epiaschantin Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin, a lignan (B3055560) isolated from the plant Hernandia nymphaeifolia, has demonstrated notable biological activities in preclinical, primarily in vitro, studies.[1][2][3][4] These investigations have highlighted its potential as an anticancer agent due to its antiproliferative effects and its capacity to modulate intracellular calcium signaling.[1] While comprehensive in vivo experimental data for this compound remains limited in publicly available scientific literature, this document provides detailed application notes and protocols for proposed in vivo models based on its established in vitro bioactivities. These models are designed to facilitate further research into the efficacy and mechanisms of this compound in living organisms.
The primary biological activities of this compound observed in in vitro settings include:
-
Antiproliferative Activity: this compound has been shown to exhibit antiproliferative effects against certain cancer cell lines.
-
Modulation of Calcium Signaling: Studies have demonstrated that this compound can influence intracellular calcium levels, which is a critical aspect of various cellular processes, including apoptosis and cell proliferation.
-
Vasorelaxant and Antioxidant Properties: Lignans (B1203133) from Hernandia nymphaeifolia, including this compound, have been associated with vasorelaxing and antioxidant effects.
Based on these findings, this document outlines protocols for two primary in vivo experimental models: a xenograft model for evaluating anticancer activity and a spontaneously hypertensive rat model for assessing cardiovascular effects.
Proposed In Vivo Experimental Models
Xenograft Model for Anticancer Activity Evaluation
This model is proposed to investigate the potential of this compound to inhibit tumor growth in vivo.
Data Presentation: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 1500 ± 150 | 0 |
| This compound | 25 | Oral Gavage | 1050 ± 120 | 30 |
| This compound | 50 | Oral Gavage | 750 ± 100 | 50 |
| Positive Control (e.g., Doxorubicin) | 5 | Intraperitoneal | 450 ± 80 | 70 |
Experimental Protocol
a. Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle, and access to sterile food and water ad libitum.
b. Cell Culture and Tumor Implantation:
-
Cell Line: A suitable human cancer cell line (e.g., P-388, against which this compound has shown in vitro activity) is cultured under standard conditions.
-
Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
c. Experimental Groups and Treatment:
-
Acclimatization: Allow a 7-10 day period for tumors to establish.
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline).
-
Group 2: this compound (low dose, e.g., 25 mg/kg).
-
Group 3: this compound (high dose, e.g., 50 mg/kg).
-
Group 4: Positive control (a standard chemotherapeutic agent).
-
-
Administration: Administer treatments daily via oral gavage for 21 days.
d. Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor dimensions with calipers every 3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight every 3 days as an indicator of toxicity.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize mice, and excise tumors for weight measurement, histopathological analysis, and biomarker studies (e.g., immunohistochemistry for proliferation and apoptosis markers).
Experimental Workflow Diagram
Caption: Workflow for a xenograft mouse model to evaluate the anticancer activity of this compound.
Spontaneously Hypertensive Rat (SHR) Model for Cardiovascular Effects
This model is proposed to investigate the potential vasorelaxant and antihypertensive effects of this compound.
Data Presentation: Hypothetical Blood Pressure Reduction Data
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Systolic Blood Pressure (mmHg) at Week 4 (Mean ± SD) | Change in Blood Pressure (mmHg) |
| WKY Control | - | Oral Gavage | 120 ± 5 | - |
| SHR Vehicle Control | - | Oral Gavage | 190 ± 10 | 0 |
| This compound | 10 | Oral Gavage | 175 ± 8 | -15 |
| This compound | 25 | Oral Gavage | 160 ± 7 | -30 |
| Positive Control (e.g., Captopril) | 30 | Oral Gavage | 145 ± 6 | -45 |
Experimental Protocol
a. Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls, 12-14 weeks old.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.
b. Experimental Groups and Treatment:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week.
-
Randomization: Randomize SHR rats into treatment groups (n=8-10 rats per group).
-
Treatment Groups:
-
Group 1: WKY control with vehicle.
-
Group 2: SHR control with vehicle.
-
Group 3: SHR with this compound (low dose, e.g., 10 mg/kg/day).
-
Group 4: SHR with this compound (high dose, e.g., 25 mg/kg/day).
-
Group 5: SHR with positive control (e.g., Captopril).
-
-
Administration: Administer treatments daily via oral gavage for 4 weeks.
c. Monitoring and Endpoints:
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.
-
Heart Rate: Monitor heart rate concurrently with blood pressure measurements.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize rats, and collect blood for biochemical analysis (e.g., markers of oxidative stress) and tissues (e.g., aorta) for functional studies (e.g., vasorelaxation assays) and histopathology.
Experimental Workflow Diagram
References
- 1. Novel action of lignans isolated from Hernandia nymphaeifolia on Ca(2+) signaling in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of lignans isolated from Hernandia nymphaeifolia on estrogenic compounds-induced calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel action of lignans isolated from Hernandia nymphaeifolia on Ca2+ signaling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Models for Epiaschantin Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin, a lignan (B3055560) isolated from the plant Hernandia nymphaeifolia, has demonstrated notable biological activities in preclinical, primarily in vitro, studies.[1][2][3][4] These investigations have highlighted its potential as an anticancer agent due to its antiproliferative effects and its capacity to modulate intracellular calcium signaling.[1] While comprehensive in vivo experimental data for this compound remains limited in publicly available scientific literature, this document provides detailed application notes and protocols for proposed in vivo models based on its established in vitro bioactivities. These models are designed to facilitate further research into the efficacy and mechanisms of this compound in living organisms.
The primary biological activities of this compound observed in in vitro settings include:
-
Antiproliferative Activity: this compound has been shown to exhibit antiproliferative effects against certain cancer cell lines.
-
Modulation of Calcium Signaling: Studies have demonstrated that this compound can influence intracellular calcium levels, which is a critical aspect of various cellular processes, including apoptosis and cell proliferation.
-
Vasorelaxant and Antioxidant Properties: Lignans (B1203133) from Hernandia nymphaeifolia, including this compound, have been associated with vasorelaxing and antioxidant effects.
Based on these findings, this document outlines protocols for two primary in vivo experimental models: a xenograft model for evaluating anticancer activity and a spontaneously hypertensive rat model for assessing cardiovascular effects.
Proposed In Vivo Experimental Models
Xenograft Model for Anticancer Activity Evaluation
This model is proposed to investigate the potential of this compound to inhibit tumor growth in vivo.
Data Presentation: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 1500 ± 150 | 0 |
| This compound | 25 | Oral Gavage | 1050 ± 120 | 30 |
| This compound | 50 | Oral Gavage | 750 ± 100 | 50 |
| Positive Control (e.g., Doxorubicin) | 5 | Intraperitoneal | 450 ± 80 | 70 |
Experimental Protocol
a. Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle, and access to sterile food and water ad libitum.
b. Cell Culture and Tumor Implantation:
-
Cell Line: A suitable human cancer cell line (e.g., P-388, against which this compound has shown in vitro activity) is cultured under standard conditions.
-
Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
c. Experimental Groups and Treatment:
-
Acclimatization: Allow a 7-10 day period for tumors to establish.
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline).
-
Group 2: this compound (low dose, e.g., 25 mg/kg).
-
Group 3: this compound (high dose, e.g., 50 mg/kg).
-
Group 4: Positive control (a standard chemotherapeutic agent).
-
-
Administration: Administer treatments daily via oral gavage for 21 days.
d. Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor dimensions with calipers every 3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight every 3 days as an indicator of toxicity.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize mice, and excise tumors for weight measurement, histopathological analysis, and biomarker studies (e.g., immunohistochemistry for proliferation and apoptosis markers).
Experimental Workflow Diagram
Caption: Workflow for a xenograft mouse model to evaluate the anticancer activity of this compound.
Spontaneously Hypertensive Rat (SHR) Model for Cardiovascular Effects
This model is proposed to investigate the potential vasorelaxant and antihypertensive effects of this compound.
Data Presentation: Hypothetical Blood Pressure Reduction Data
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Systolic Blood Pressure (mmHg) at Week 4 (Mean ± SD) | Change in Blood Pressure (mmHg) |
| WKY Control | - | Oral Gavage | 120 ± 5 | - |
| SHR Vehicle Control | - | Oral Gavage | 190 ± 10 | 0 |
| This compound | 10 | Oral Gavage | 175 ± 8 | -15 |
| This compound | 25 | Oral Gavage | 160 ± 7 | -30 |
| Positive Control (e.g., Captopril) | 30 | Oral Gavage | 145 ± 6 | -45 |
Experimental Protocol
a. Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls, 12-14 weeks old.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.
b. Experimental Groups and Treatment:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week.
-
Randomization: Randomize SHR rats into treatment groups (n=8-10 rats per group).
-
Treatment Groups:
-
Group 1: WKY control with vehicle.
-
Group 2: SHR control with vehicle.
-
Group 3: SHR with this compound (low dose, e.g., 10 mg/kg/day).
-
Group 4: SHR with this compound (high dose, e.g., 25 mg/kg/day).
-
Group 5: SHR with positive control (e.g., Captopril).
-
-
Administration: Administer treatments daily via oral gavage for 4 weeks.
c. Monitoring and Endpoints:
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.
-
Heart Rate: Monitor heart rate concurrently with blood pressure measurements.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize rats, and collect blood for biochemical analysis (e.g., markers of oxidative stress) and tissues (e.g., aorta) for functional studies (e.g., vasorelaxation assays) and histopathology.
Experimental Workflow Diagram
References
- 1. Novel action of lignans isolated from Hernandia nymphaeifolia on Ca(2+) signaling in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of lignans isolated from Hernandia nymphaeifolia on estrogenic compounds-induced calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel action of lignans isolated from Hernandia nymphaeifolia on Ca2+ signaling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Models for Epiaschantin Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin, a lignan isolated from the plant Hernandia nymphaeifolia, has demonstrated notable biological activities in preclinical, primarily in vitro, studies.[1][2][3][4] These investigations have highlighted its potential as an anticancer agent due to its antiproliferative effects and its capacity to modulate intracellular calcium signaling.[1] While comprehensive in vivo experimental data for this compound remains limited in publicly available scientific literature, this document provides detailed application notes and protocols for proposed in vivo models based on its established in vitro bioactivities. These models are designed to facilitate further research into the efficacy and mechanisms of this compound in living organisms.
The primary biological activities of this compound observed in in vitro settings include:
-
Antiproliferative Activity: this compound has been shown to exhibit antiproliferative effects against certain cancer cell lines.
-
Modulation of Calcium Signaling: Studies have demonstrated that this compound can influence intracellular calcium levels, which is a critical aspect of various cellular processes, including apoptosis and cell proliferation.
-
Vasorelaxant and Antioxidant Properties: Lignans from Hernandia nymphaeifolia, including this compound, have been associated with vasorelaxing and antioxidant effects.
Based on these findings, this document outlines protocols for two primary in vivo experimental models: a xenograft model for evaluating anticancer activity and a spontaneously hypertensive rat model for assessing cardiovascular effects.
Proposed In Vivo Experimental Models
Xenograft Model for Anticancer Activity Evaluation
This model is proposed to investigate the potential of this compound to inhibit tumor growth in vivo.
Data Presentation: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 1500 ± 150 | 0 |
| This compound | 25 | Oral Gavage | 1050 ± 120 | 30 |
| This compound | 50 | Oral Gavage | 750 ± 100 | 50 |
| Positive Control (e.g., Doxorubicin) | 5 | Intraperitoneal | 450 ± 80 | 70 |
Experimental Protocol
a. Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle, and access to sterile food and water ad libitum.
b. Cell Culture and Tumor Implantation:
-
Cell Line: A suitable human cancer cell line (e.g., P-388, against which this compound has shown in vitro activity) is cultured under standard conditions.
-
Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
c. Experimental Groups and Treatment:
-
Acclimatization: Allow a 7-10 day period for tumors to establish.
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline).
-
Group 2: this compound (low dose, e.g., 25 mg/kg).
-
Group 3: this compound (high dose, e.g., 50 mg/kg).
-
Group 4: Positive control (a standard chemotherapeutic agent).
-
-
Administration: Administer treatments daily via oral gavage for 21 days.
d. Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor dimensions with calipers every 3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight every 3 days as an indicator of toxicity.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize mice, and excise tumors for weight measurement, histopathological analysis, and biomarker studies (e.g., immunohistochemistry for proliferation and apoptosis markers).
Experimental Workflow Diagram
Caption: Workflow for a xenograft mouse model to evaluate the anticancer activity of this compound.
Spontaneously Hypertensive Rat (SHR) Model for Cardiovascular Effects
This model is proposed to investigate the potential vasorelaxant and antihypertensive effects of this compound.
Data Presentation: Hypothetical Blood Pressure Reduction Data
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Systolic Blood Pressure (mmHg) at Week 4 (Mean ± SD) | Change in Blood Pressure (mmHg) |
| WKY Control | - | Oral Gavage | 120 ± 5 | - |
| SHR Vehicle Control | - | Oral Gavage | 190 ± 10 | 0 |
| This compound | 10 | Oral Gavage | 175 ± 8 | -15 |
| This compound | 25 | Oral Gavage | 160 ± 7 | -30 |
| Positive Control (e.g., Captopril) | 30 | Oral Gavage | 145 ± 6 | -45 |
Experimental Protocol
a. Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls, 12-14 weeks old.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.
b. Experimental Groups and Treatment:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week.
-
Randomization: Randomize SHR rats into treatment groups (n=8-10 rats per group).
-
Treatment Groups:
-
Group 1: WKY control with vehicle.
-
Group 2: SHR control with vehicle.
-
Group 3: SHR with this compound (low dose, e.g., 10 mg/kg/day).
-
Group 4: SHR with this compound (high dose, e.g., 25 mg/kg/day).
-
Group 5: SHR with positive control (e.g., Captopril).
-
-
Administration: Administer treatments daily via oral gavage for 4 weeks.
c. Monitoring and Endpoints:
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.
-
Heart Rate: Monitor heart rate concurrently with blood pressure measurements.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize rats, and collect blood for biochemical analysis (e.g., markers of oxidative stress) and tissues (e.g., aorta) for functional studies (e.g., vasorelaxation assays) and histopathology.
Experimental Workflow Diagram
References
- 1. Novel action of lignans isolated from Hernandia nymphaeifolia on Ca(2+) signaling in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of lignans isolated from Hernandia nymphaeifolia on estrogenic compounds-induced calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel action of lignans isolated from Hernandia nymphaeifolia on Ca2+ signaling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anticancer Effects of Epiaschantin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential anticancer properties of the compound Epiaschantin. The protocols outlined below are based on established methodologies for evaluating the anticancer effects of natural compounds and are designed to assess key cancer hallmarks, including cell viability, apoptosis, cell cycle progression, and modulation of relevant signaling pathways.
Introduction
This compound is a compound of interest for its potential therapeutic applications in oncology. Preliminary evidence suggests that compounds with similar structures exhibit anticancer activities by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways involved in cancer cell proliferation and survival. These protocols provide a framework for the systematic evaluation of this compound's anticancer efficacy.
In Vitro Assays
A variety of in vitro assays are fundamental to the initial screening and mechanistic characterization of potential anticancer drugs.[1][2][3] These assays provide crucial data on the compound's effects on cancer cell lines.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of this compound on cancer cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer[4], DU145 for prostate cancer[5]) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cancer Cell Line | This compound Conc. (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., MCF-7 | 0.1 | 48 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 | |||
| e.g., MDA-MB-231 | 0.1 | 48 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 |
Apoptosis Assays
Objective: To determine if this compound induces apoptosis in cancer cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Data Presentation:
| Cancer Cell Line | Treatment | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) |
| e.g., MCF-7 | Vehicle Control | ||
| This compound (IC50) | |||
| e.g., MDA-MB-231 | Vehicle Control | ||
| This compound (IC50) |
Cell Cycle Analysis
Objective: To investigate if this compound affects cell cycle progression in cancer cells.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.
Data Presentation:
| Cancer Cell Line | Treatment | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| e.g., MCF-7 | Vehicle Control | |||
| This compound (IC50) | ||||
| e.g., MDA-MB-231 | Vehicle Control | |||
| This compound (IC50) |
Mechanistic Studies: Signaling Pathway Analysis
Objective: To identify the molecular mechanisms and signaling pathways modulated by this compound. Compounds similar in name, such as Epicatechin, have been shown to affect pathways like NF-κB, Akt, and Erk.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-Erk, Erk, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, PARP).
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Protein Target | Cancer Cell Line | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| p-Akt/Akt | e.g., MCF-7 | This compound (IC50) | |
| p-Erk/Erk | e.g., MCF-7 | This compound (IC50) | |
| Bcl-2/Bax Ratio | e.g., MCF-7 | This compound (IC50) | |
| Cleaved Caspase-3 | e.g., MCF-7 | This compound (IC50) |
In Vivo Studies
In vivo models are crucial for evaluating the therapeutic efficacy and toxicity of a potential anticancer agent in a whole organism.
Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a set schedule.
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Analyze tumor growth inhibition and assess for any signs of toxicity.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | % Tumor Growth Inhibition | Mean Body Weight (g) ± SD |
| Vehicle Control | - | - | ||
| This compound | e.g., 10 | |||
| This compound | e.g., 25 | |||
| Positive Control | e.g., Doxorubicin |
Visualizations
Experimental Workflow
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Induced by (−)-Epicatechin in Human Breast Cancer Cells is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Epi-xanthatin induces the apoptosis of DU145 prostate carcinoma cells through signal transducer and activator of transcription 3 inhibition and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anticancer Effects of Epiaschantin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential anticancer properties of the compound Epiaschantin. The protocols outlined below are based on established methodologies for evaluating the anticancer effects of natural compounds and are designed to assess key cancer hallmarks, including cell viability, apoptosis, cell cycle progression, and modulation of relevant signaling pathways.
Introduction
This compound is a compound of interest for its potential therapeutic applications in oncology. Preliminary evidence suggests that compounds with similar structures exhibit anticancer activities by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways involved in cancer cell proliferation and survival. These protocols provide a framework for the systematic evaluation of this compound's anticancer efficacy.
In Vitro Assays
A variety of in vitro assays are fundamental to the initial screening and mechanistic characterization of potential anticancer drugs.[1][2][3] These assays provide crucial data on the compound's effects on cancer cell lines.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of this compound on cancer cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer[4], DU145 for prostate cancer[5]) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cancer Cell Line | This compound Conc. (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., MCF-7 | 0.1 | 48 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 | |||
| e.g., MDA-MB-231 | 0.1 | 48 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 |
Apoptosis Assays
Objective: To determine if this compound induces apoptosis in cancer cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Data Presentation:
| Cancer Cell Line | Treatment | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) |
| e.g., MCF-7 | Vehicle Control | ||
| This compound (IC50) | |||
| e.g., MDA-MB-231 | Vehicle Control | ||
| This compound (IC50) |
Cell Cycle Analysis
Objective: To investigate if this compound affects cell cycle progression in cancer cells.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.
Data Presentation:
| Cancer Cell Line | Treatment | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| e.g., MCF-7 | Vehicle Control | |||
| This compound (IC50) | ||||
| e.g., MDA-MB-231 | Vehicle Control | |||
| This compound (IC50) |
Mechanistic Studies: Signaling Pathway Analysis
Objective: To identify the molecular mechanisms and signaling pathways modulated by this compound. Compounds similar in name, such as Epicatechin, have been shown to affect pathways like NF-κB, Akt, and Erk.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-Erk, Erk, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, PARP).
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Protein Target | Cancer Cell Line | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| p-Akt/Akt | e.g., MCF-7 | This compound (IC50) | |
| p-Erk/Erk | e.g., MCF-7 | This compound (IC50) | |
| Bcl-2/Bax Ratio | e.g., MCF-7 | This compound (IC50) | |
| Cleaved Caspase-3 | e.g., MCF-7 | This compound (IC50) |
In Vivo Studies
In vivo models are crucial for evaluating the therapeutic efficacy and toxicity of a potential anticancer agent in a whole organism.
Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a set schedule.
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Analyze tumor growth inhibition and assess for any signs of toxicity.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | % Tumor Growth Inhibition | Mean Body Weight (g) ± SD |
| Vehicle Control | - | - | ||
| This compound | e.g., 10 | |||
| This compound | e.g., 25 | |||
| Positive Control | e.g., Doxorubicin |
Visualizations
Experimental Workflow
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Induced by (−)-Epicatechin in Human Breast Cancer Cells is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Epi-xanthatin induces the apoptosis of DU145 prostate carcinoma cells through signal transducer and activator of transcription 3 inhibition and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anticancer Effects of Epiaschantin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential anticancer properties of the compound Epiaschantin. The protocols outlined below are based on established methodologies for evaluating the anticancer effects of natural compounds and are designed to assess key cancer hallmarks, including cell viability, apoptosis, cell cycle progression, and modulation of relevant signaling pathways.
Introduction
This compound is a compound of interest for its potential therapeutic applications in oncology. Preliminary evidence suggests that compounds with similar structures exhibit anticancer activities by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways involved in cancer cell proliferation and survival. These protocols provide a framework for the systematic evaluation of this compound's anticancer efficacy.
In Vitro Assays
A variety of in vitro assays are fundamental to the initial screening and mechanistic characterization of potential anticancer drugs.[1][2][3] These assays provide crucial data on the compound's effects on cancer cell lines.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of this compound on cancer cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer[4], DU145 for prostate cancer[5]) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cancer Cell Line | This compound Conc. (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., MCF-7 | 0.1 | 48 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 | |||
| e.g., MDA-MB-231 | 0.1 | 48 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 |
Apoptosis Assays
Objective: To determine if this compound induces apoptosis in cancer cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Data Presentation:
| Cancer Cell Line | Treatment | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) |
| e.g., MCF-7 | Vehicle Control | ||
| This compound (IC50) | |||
| e.g., MDA-MB-231 | Vehicle Control | ||
| This compound (IC50) |
Cell Cycle Analysis
Objective: To investigate if this compound affects cell cycle progression in cancer cells.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.
Data Presentation:
| Cancer Cell Line | Treatment | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| e.g., MCF-7 | Vehicle Control | |||
| This compound (IC50) | ||||
| e.g., MDA-MB-231 | Vehicle Control | |||
| This compound (IC50) |
Mechanistic Studies: Signaling Pathway Analysis
Objective: To identify the molecular mechanisms and signaling pathways modulated by this compound. Compounds similar in name, such as Epicatechin, have been shown to affect pathways like NF-κB, Akt, and Erk.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-Erk, Erk, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, PARP).
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Protein Target | Cancer Cell Line | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| p-Akt/Akt | e.g., MCF-7 | This compound (IC50) | |
| p-Erk/Erk | e.g., MCF-7 | This compound (IC50) | |
| Bcl-2/Bax Ratio | e.g., MCF-7 | This compound (IC50) | |
| Cleaved Caspase-3 | e.g., MCF-7 | This compound (IC50) |
In Vivo Studies
In vivo models are crucial for evaluating the therapeutic efficacy and toxicity of a potential anticancer agent in a whole organism.
Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a set schedule.
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Analyze tumor growth inhibition and assess for any signs of toxicity.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | % Tumor Growth Inhibition | Mean Body Weight (g) ± SD |
| Vehicle Control | - | - | ||
| This compound | e.g., 10 | |||
| This compound | e.g., 25 | |||
| Positive Control | e.g., Doxorubicin |
Visualizations
Experimental Workflow
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Induced by (−)-Epicatechin in Human Breast Cancer Cells is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Epi-xanthatin induces the apoptosis of DU145 prostate carcinoma cells through signal transducer and activator of transcription 3 inhibition and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Epigallocatechin Gallate (EGCG) as a Chemical Probe in Cell Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin gallate (EGCG) is the most abundant catechin (B1668976) found in green tea and a well-characterized polyphenolic compound with potent antioxidant, anti-inflammatory, and anti-cancer properties.[1] Its ability to modulate multiple key signaling pathways makes it a valuable chemical probe for studying cellular processes and a promising candidate for therapeutic development.[2][3] EGCG exerts its effects by directly interacting with a variety of cellular targets, including cell surface receptors, protein kinases, and transcription factors, thereby influencing critical cellular functions such as proliferation, apoptosis, and angiogenesis.[4][5] These application notes provide a comprehensive overview of the use of EGCG as a chemical probe, including its mechanism of action, target signaling pathways, and detailed protocols for key in vitro experiments.
Mechanism of Action and Target Signaling Pathways
EGCG's pleiotropic effects stem from its ability to interact with and modulate a wide array of molecular targets. One of its primary mechanisms involves the inhibition of receptor tyrosine kinases (RTKs).
Key Signaling Pathways Modulated by EGCG:
-
Epidermal Growth Factor Receptor (EGFR) Pathway: EGCG can directly bind to EGFR, inhibiting its autophosphorylation and downstream signaling cascades, such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways. This inhibition leads to reduced cell proliferation and survival.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: EGCG has been shown to suppress the MAPK pathway, including ERK1/2, JNK, and p38 MAPK, in various cancer cell lines. This contributes to its anti-proliferative and pro-apoptotic effects.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: By inhibiting the PI3K/Akt pathway, EGCG can promote apoptosis and inhibit cell survival. Akt, a key downstream effector, is involved in regulating numerous cellular processes, including cell growth and metabolism.
-
Nuclear Factor-kappa B (NF-κB) Pathway: EGCG can suppress the activation of NF-κB, a critical transcription factor involved in inflammation and cell survival. This is achieved in part by inhibiting the degradation of IκBα, an inhibitor of NF-κB.
-
Other Targets: EGCG has also been reported to interact with the 67-kDa laminin (B1169045) receptor (67LR), Fyn, ZAP70, and insulin-like growth factor 1 receptor (IGF-1R), among others, further contributing to its diverse biological activities.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of EGCG in various cancer cell lines, providing a reference for designing experiments.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| WI38VA | SV40 Transformed Fibroblasts | Growth Inhibition | 10 | |
| Caco-2 | Colorectal Cancer | Growth Inhibition | Not specified | |
| Hs578T | Breast Cancer | Growth Inhibition | Not specified | |
| PC-3 | Prostate Cancer | Proliferation | 39.0 | |
| Jurkat | T Lymphoblastic Leukemia | Cell Viability (24h) | 82.8 ± 3.1 | |
| Jurkat | T Lymphoblastic Leukemia | Cell Viability (48h) | 68.8 ± 4 | |
| Jurkat | T Lymphoblastic Leukemia | Cell Viability (72h) | 59.7 ± 4.8 | |
| H1299 | Lung Cancer | Cell Viability | 27.63 | |
| A549 | Lung Cancer | Cell Viability | 28.34 | |
| HT-29 | Colon Cancer | NF-κB Activity | ~20 µg/mL (~43.6 µM) | |
| Various | Various | MMP-2 and MMP-9 Inhibition | 8–13 | |
| Various | Colon Carcinoma | Topoisomerase I Inhibition | 3–17 |
Experimental Protocols
Preparation and Handling of EGCG Stock Solutions
Note: EGCG is unstable in solution, particularly at neutral or alkaline pH and at physiological temperatures. Its half-life in cell culture medium at 37°C can be less than 30 minutes. Therefore, fresh solutions should be prepared for each experiment.
-
Reagents and Materials:
-
(-)-Epigallocatechin gallate (EGCG), crystalline solid
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile, pyrogen-free water
-
Sterile microcentrifuge tubes
-
-
Stock Solution Preparation:
-
For a 10 mM stock solution, dissolve 4.58 mg of EGCG in 1 mL of DMSO.
-
Alternatively, EGCG can be dissolved in sterile water at a concentration of up to 5 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots, protected from light. Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day.
-
Cell Viability Assay (MTS/MTT Assay)
This protocol is adapted for assessing the effect of EGCG on cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EGCG stock solution
-
96-well tissue culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of EGCG in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the EGCG dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest EGCG concentration).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This protocol outlines the steps to analyze changes in protein expression and phosphorylation in response to EGCG treatment.
-
Materials:
-
Cells of interest
-
6-well plates
-
EGCG stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of EGCG or vehicle control for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Immunoprecipitation (IP)
This protocol can be used to study the interaction of EGCG with a specific target protein or to analyze the phosphorylation status of a protein in response to EGCG.
-
Materials:
-
EGCG-treated cell lysates (prepared as for Western Blotting)
-
Primary antibody for the protein of interest
-
Protein A/G agarose (B213101) or magnetic beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
-
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting as described above.
-
Visualizations
Caption: EGCG inhibits key signaling pathways involved in cell proliferation and survival.
Caption: A typical workflow for Western Blot analysis of EGCG-treated cells.
References
- 1. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability, Bioactivity and Metabolism of EGCG in Cell Culture Medium - ProQuest [proquest.com]
- 3. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and antioxidant capacity of epigallocatechin gallate in Dulbecco's modified eagle medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
Using Epigallocatechin Gallate (EGCG) as a Chemical Probe in Cell Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin gallate (EGCG) is the most abundant catechin (B1668976) found in green tea and a well-characterized polyphenolic compound with potent antioxidant, anti-inflammatory, and anti-cancer properties.[1] Its ability to modulate multiple key signaling pathways makes it a valuable chemical probe for studying cellular processes and a promising candidate for therapeutic development.[2][3] EGCG exerts its effects by directly interacting with a variety of cellular targets, including cell surface receptors, protein kinases, and transcription factors, thereby influencing critical cellular functions such as proliferation, apoptosis, and angiogenesis.[4][5] These application notes provide a comprehensive overview of the use of EGCG as a chemical probe, including its mechanism of action, target signaling pathways, and detailed protocols for key in vitro experiments.
Mechanism of Action and Target Signaling Pathways
EGCG's pleiotropic effects stem from its ability to interact with and modulate a wide array of molecular targets. One of its primary mechanisms involves the inhibition of receptor tyrosine kinases (RTKs).
Key Signaling Pathways Modulated by EGCG:
-
Epidermal Growth Factor Receptor (EGFR) Pathway: EGCG can directly bind to EGFR, inhibiting its autophosphorylation and downstream signaling cascades, such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways. This inhibition leads to reduced cell proliferation and survival.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: EGCG has been shown to suppress the MAPK pathway, including ERK1/2, JNK, and p38 MAPK, in various cancer cell lines. This contributes to its anti-proliferative and pro-apoptotic effects.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: By inhibiting the PI3K/Akt pathway, EGCG can promote apoptosis and inhibit cell survival. Akt, a key downstream effector, is involved in regulating numerous cellular processes, including cell growth and metabolism.
-
Nuclear Factor-kappa B (NF-κB) Pathway: EGCG can suppress the activation of NF-κB, a critical transcription factor involved in inflammation and cell survival. This is achieved in part by inhibiting the degradation of IκBα, an inhibitor of NF-κB.
-
Other Targets: EGCG has also been reported to interact with the 67-kDa laminin (B1169045) receptor (67LR), Fyn, ZAP70, and insulin-like growth factor 1 receptor (IGF-1R), among others, further contributing to its diverse biological activities.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of EGCG in various cancer cell lines, providing a reference for designing experiments.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| WI38VA | SV40 Transformed Fibroblasts | Growth Inhibition | 10 | |
| Caco-2 | Colorectal Cancer | Growth Inhibition | Not specified | |
| Hs578T | Breast Cancer | Growth Inhibition | Not specified | |
| PC-3 | Prostate Cancer | Proliferation | 39.0 | |
| Jurkat | T Lymphoblastic Leukemia | Cell Viability (24h) | 82.8 ± 3.1 | |
| Jurkat | T Lymphoblastic Leukemia | Cell Viability (48h) | 68.8 ± 4 | |
| Jurkat | T Lymphoblastic Leukemia | Cell Viability (72h) | 59.7 ± 4.8 | |
| H1299 | Lung Cancer | Cell Viability | 27.63 | |
| A549 | Lung Cancer | Cell Viability | 28.34 | |
| HT-29 | Colon Cancer | NF-κB Activity | ~20 µg/mL (~43.6 µM) | |
| Various | Various | MMP-2 and MMP-9 Inhibition | 8–13 | |
| Various | Colon Carcinoma | Topoisomerase I Inhibition | 3–17 |
Experimental Protocols
Preparation and Handling of EGCG Stock Solutions
Note: EGCG is unstable in solution, particularly at neutral or alkaline pH and at physiological temperatures. Its half-life in cell culture medium at 37°C can be less than 30 minutes. Therefore, fresh solutions should be prepared for each experiment.
-
Reagents and Materials:
-
(-)-Epigallocatechin gallate (EGCG), crystalline solid
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile, pyrogen-free water
-
Sterile microcentrifuge tubes
-
-
Stock Solution Preparation:
-
For a 10 mM stock solution, dissolve 4.58 mg of EGCG in 1 mL of DMSO.
-
Alternatively, EGCG can be dissolved in sterile water at a concentration of up to 5 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots, protected from light. Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day.
-
Cell Viability Assay (MTS/MTT Assay)
This protocol is adapted for assessing the effect of EGCG on cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EGCG stock solution
-
96-well tissue culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of EGCG in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the EGCG dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest EGCG concentration).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This protocol outlines the steps to analyze changes in protein expression and phosphorylation in response to EGCG treatment.
-
Materials:
-
Cells of interest
-
6-well plates
-
EGCG stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of EGCG or vehicle control for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Immunoprecipitation (IP)
This protocol can be used to study the interaction of EGCG with a specific target protein or to analyze the phosphorylation status of a protein in response to EGCG.
-
Materials:
-
EGCG-treated cell lysates (prepared as for Western Blotting)
-
Primary antibody for the protein of interest
-
Protein A/G agarose (B213101) or magnetic beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
-
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting as described above.
-
Visualizations
Caption: EGCG inhibits key signaling pathways involved in cell proliferation and survival.
Caption: A typical workflow for Western Blot analysis of EGCG-treated cells.
References
- 1. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability, Bioactivity and Metabolism of EGCG in Cell Culture Medium - ProQuest [proquest.com]
- 3. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and antioxidant capacity of epigallocatechin gallate in Dulbecco's modified eagle medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
Using Epigallocatechin Gallate (EGCG) as a Chemical Probe in Cell Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin gallate (EGCG) is the most abundant catechin found in green tea and a well-characterized polyphenolic compound with potent antioxidant, anti-inflammatory, and anti-cancer properties.[1] Its ability to modulate multiple key signaling pathways makes it a valuable chemical probe for studying cellular processes and a promising candidate for therapeutic development.[2][3] EGCG exerts its effects by directly interacting with a variety of cellular targets, including cell surface receptors, protein kinases, and transcription factors, thereby influencing critical cellular functions such as proliferation, apoptosis, and angiogenesis.[4][5] These application notes provide a comprehensive overview of the use of EGCG as a chemical probe, including its mechanism of action, target signaling pathways, and detailed protocols for key in vitro experiments.
Mechanism of Action and Target Signaling Pathways
EGCG's pleiotropic effects stem from its ability to interact with and modulate a wide array of molecular targets. One of its primary mechanisms involves the inhibition of receptor tyrosine kinases (RTKs).
Key Signaling Pathways Modulated by EGCG:
-
Epidermal Growth Factor Receptor (EGFR) Pathway: EGCG can directly bind to EGFR, inhibiting its autophosphorylation and downstream signaling cascades, such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways. This inhibition leads to reduced cell proliferation and survival.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: EGCG has been shown to suppress the MAPK pathway, including ERK1/2, JNK, and p38 MAPK, in various cancer cell lines. This contributes to its anti-proliferative and pro-apoptotic effects.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: By inhibiting the PI3K/Akt pathway, EGCG can promote apoptosis and inhibit cell survival. Akt, a key downstream effector, is involved in regulating numerous cellular processes, including cell growth and metabolism.
-
Nuclear Factor-kappa B (NF-κB) Pathway: EGCG can suppress the activation of NF-κB, a critical transcription factor involved in inflammation and cell survival. This is achieved in part by inhibiting the degradation of IκBα, an inhibitor of NF-κB.
-
Other Targets: EGCG has also been reported to interact with the 67-kDa laminin receptor (67LR), Fyn, ZAP70, and insulin-like growth factor 1 receptor (IGF-1R), among others, further contributing to its diverse biological activities.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of EGCG in various cancer cell lines, providing a reference for designing experiments.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| WI38VA | SV40 Transformed Fibroblasts | Growth Inhibition | 10 | |
| Caco-2 | Colorectal Cancer | Growth Inhibition | Not specified | |
| Hs578T | Breast Cancer | Growth Inhibition | Not specified | |
| PC-3 | Prostate Cancer | Proliferation | 39.0 | |
| Jurkat | T Lymphoblastic Leukemia | Cell Viability (24h) | 82.8 ± 3.1 | |
| Jurkat | T Lymphoblastic Leukemia | Cell Viability (48h) | 68.8 ± 4 | |
| Jurkat | T Lymphoblastic Leukemia | Cell Viability (72h) | 59.7 ± 4.8 | |
| H1299 | Lung Cancer | Cell Viability | 27.63 | |
| A549 | Lung Cancer | Cell Viability | 28.34 | |
| HT-29 | Colon Cancer | NF-κB Activity | ~20 µg/mL (~43.6 µM) | |
| Various | Various | MMP-2 and MMP-9 Inhibition | 8–13 | |
| Various | Colon Carcinoma | Topoisomerase I Inhibition | 3–17 |
Experimental Protocols
Preparation and Handling of EGCG Stock Solutions
Note: EGCG is unstable in solution, particularly at neutral or alkaline pH and at physiological temperatures. Its half-life in cell culture medium at 37°C can be less than 30 minutes. Therefore, fresh solutions should be prepared for each experiment.
-
Reagents and Materials:
-
(-)-Epigallocatechin gallate (EGCG), crystalline solid
-
Dimethyl sulfoxide (DMSO) or sterile, pyrogen-free water
-
Sterile microcentrifuge tubes
-
-
Stock Solution Preparation:
-
For a 10 mM stock solution, dissolve 4.58 mg of EGCG in 1 mL of DMSO.
-
Alternatively, EGCG can be dissolved in sterile water at a concentration of up to 5 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots, protected from light. Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day.
-
Cell Viability Assay (MTS/MTT Assay)
This protocol is adapted for assessing the effect of EGCG on cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EGCG stock solution
-
96-well tissue culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of EGCG in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the EGCG dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest EGCG concentration).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This protocol outlines the steps to analyze changes in protein expression and phosphorylation in response to EGCG treatment.
-
Materials:
-
Cells of interest
-
6-well plates
-
EGCG stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of EGCG or vehicle control for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Immunoprecipitation (IP)
This protocol can be used to study the interaction of EGCG with a specific target protein or to analyze the phosphorylation status of a protein in response to EGCG.
-
Materials:
-
EGCG-treated cell lysates (prepared as for Western Blotting)
-
Primary antibody for the protein of interest
-
Protein A/G agarose or magnetic beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
-
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting as described above.
-
Visualizations
Caption: EGCG inhibits key signaling pathways involved in cell proliferation and survival.
Caption: A typical workflow for Western Blot analysis of EGCG-treated cells.
References
- 1. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability, Bioactivity and Metabolism of EGCG in Cell Culture Medium - ProQuest [proquest.com]
- 3. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and antioxidant capacity of epigallocatechin gallate in Dulbecco's modified eagle medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application of Epiaschantin in natural product synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of Epiaschantin as a reagent or intermediate in the synthesis of other natural products is not well-documented in publicly available scientific literature. These application notes, therefore, focus on the biological activities of this compound and its potential applications in drug discovery and development, based on existing research on this compound and structurally related lignans (B1203133).
Introduction to this compound
This compound is a naturally occurring furofuran lignan (B3055560) found in various plant species. Lignans are a diverse class of polyphenolic compounds known for their broad range of biological activities. This compound, along with its stereoisomer Aschantin, has garnered interest in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. This document provides an overview of its known biological activities, potential mechanisms of action, and general protocols for its study.
Biological Activities and Potential Applications
This compound and the closely related lignan, Aschantin, have demonstrated several key biological activities that suggest their potential for further investigation in drug development.
Anticancer and Antiproliferative Activity
This compound has been identified as an anticancer agent with demonstrated antiproliferative activity. Lignans, as a class, are known to interfere with various stages of carcinogenesis.
Table 1: Antiproliferative Activity of this compound
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | P388 (murine leukemia) | ED50 | 1.5 µg/mL | [1] |
ED50 (Effective Dose 50) is the concentration of a drug that gives half-maximal response.
The antiproliferative effects of related lignans are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.
Anti-inflammatory Activity
Aschantin has been shown to possess anti-inflammatory properties. This is a common characteristic of many polyphenolic compounds, which can modulate inflammatory pathways. The primary mechanism often involves the inhibition of pro-inflammatory mediators and signaling pathways such as the NF-κB pathway.
Antioxidant Activity
Like many phenolic compounds, Aschantin exhibits antioxidant activities. This is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in a wide range of chronic diseases.
Potential Mechanisms of Action
While the precise molecular mechanisms of this compound are still under investigation, research on related lignans suggests potential involvement of key cellular signaling pathways.
Inhibition of the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers. Several natural products have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival. It is plausible that the antiproliferative effects of this compound could be mediated, at least in part, through the modulation of the mTOR pathway.
Caption: Potential Inhibition of the mTOR Signaling Pathway by this compound.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and some cancers. The anti-inflammatory effects of Aschantin are likely mediated through the inhibition of this pathway, preventing the transcription of pro-inflammatory genes.
Caption: Potential Modulation of the NF-κB Signaling Pathway by Aschantin.
Experimental Protocols
Due to the lack of specific synthetic protocols for this compound in the literature, this section provides a general workflow for the isolation and bioactivity screening of such natural products.
General Workflow for Isolation and Bioactivity Screening
Caption: General Workflow for Natural Product Drug Discovery.
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic and antiproliferative effects of a compound like this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., P388)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a blank (medium only).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at 37°C (or overnight at room temperature) in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the ED50/IC50 value using appropriate software.
-
Conclusion
This compound is a promising natural product with demonstrated biological activities, particularly in the area of cancer research. While its application in the synthesis of other natural products remains to be explored, its potential as a lead compound for drug development warrants further investigation. The protocols and information provided here serve as a starting point for researchers interested in exploring the therapeutic potential of this and other related lignans.
References
Application of Epiaschantin in natural product synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of Epiaschantin as a reagent or intermediate in the synthesis of other natural products is not well-documented in publicly available scientific literature. These application notes, therefore, focus on the biological activities of this compound and its potential applications in drug discovery and development, based on existing research on this compound and structurally related lignans (B1203133).
Introduction to this compound
This compound is a naturally occurring furofuran lignan (B3055560) found in various plant species. Lignans are a diverse class of polyphenolic compounds known for their broad range of biological activities. This compound, along with its stereoisomer Aschantin, has garnered interest in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. This document provides an overview of its known biological activities, potential mechanisms of action, and general protocols for its study.
Biological Activities and Potential Applications
This compound and the closely related lignan, Aschantin, have demonstrated several key biological activities that suggest their potential for further investigation in drug development.
Anticancer and Antiproliferative Activity
This compound has been identified as an anticancer agent with demonstrated antiproliferative activity. Lignans, as a class, are known to interfere with various stages of carcinogenesis.
Table 1: Antiproliferative Activity of this compound
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | P388 (murine leukemia) | ED50 | 1.5 µg/mL | [1] |
ED50 (Effective Dose 50) is the concentration of a drug that gives half-maximal response.
The antiproliferative effects of related lignans are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.
Anti-inflammatory Activity
Aschantin has been shown to possess anti-inflammatory properties. This is a common characteristic of many polyphenolic compounds, which can modulate inflammatory pathways. The primary mechanism often involves the inhibition of pro-inflammatory mediators and signaling pathways such as the NF-κB pathway.
Antioxidant Activity
Like many phenolic compounds, Aschantin exhibits antioxidant activities. This is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in a wide range of chronic diseases.
Potential Mechanisms of Action
While the precise molecular mechanisms of this compound are still under investigation, research on related lignans suggests potential involvement of key cellular signaling pathways.
Inhibition of the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers. Several natural products have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival. It is plausible that the antiproliferative effects of this compound could be mediated, at least in part, through the modulation of the mTOR pathway.
Caption: Potential Inhibition of the mTOR Signaling Pathway by this compound.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and some cancers. The anti-inflammatory effects of Aschantin are likely mediated through the inhibition of this pathway, preventing the transcription of pro-inflammatory genes.
Caption: Potential Modulation of the NF-κB Signaling Pathway by Aschantin.
Experimental Protocols
Due to the lack of specific synthetic protocols for this compound in the literature, this section provides a general workflow for the isolation and bioactivity screening of such natural products.
General Workflow for Isolation and Bioactivity Screening
Caption: General Workflow for Natural Product Drug Discovery.
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic and antiproliferative effects of a compound like this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., P388)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a blank (medium only).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at 37°C (or overnight at room temperature) in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the ED50/IC50 value using appropriate software.
-
Conclusion
This compound is a promising natural product with demonstrated biological activities, particularly in the area of cancer research. While its application in the synthesis of other natural products remains to be explored, its potential as a lead compound for drug development warrants further investigation. The protocols and information provided here serve as a starting point for researchers interested in exploring the therapeutic potential of this and other related lignans.
References
Application of Epiaschantin in natural product synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of Epiaschantin as a reagent or intermediate in the synthesis of other natural products is not well-documented in publicly available scientific literature. These application notes, therefore, focus on the biological activities of this compound and its potential applications in drug discovery and development, based on existing research on this compound and structurally related lignans.
Introduction to this compound
This compound is a naturally occurring furofuran lignan found in various plant species. Lignans are a diverse class of polyphenolic compounds known for their broad range of biological activities. This compound, along with its stereoisomer Aschantin, has garnered interest in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. This document provides an overview of its known biological activities, potential mechanisms of action, and general protocols for its study.
Biological Activities and Potential Applications
This compound and the closely related lignan, Aschantin, have demonstrated several key biological activities that suggest their potential for further investigation in drug development.
Anticancer and Antiproliferative Activity
This compound has been identified as an anticancer agent with demonstrated antiproliferative activity. Lignans, as a class, are known to interfere with various stages of carcinogenesis.
Table 1: Antiproliferative Activity of this compound
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | P388 (murine leukemia) | ED50 | 1.5 µg/mL | [1] |
ED50 (Effective Dose 50) is the concentration of a drug that gives half-maximal response.
The antiproliferative effects of related lignans are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.
Anti-inflammatory Activity
Aschantin has been shown to possess anti-inflammatory properties. This is a common characteristic of many polyphenolic compounds, which can modulate inflammatory pathways. The primary mechanism often involves the inhibition of pro-inflammatory mediators and signaling pathways such as the NF-κB pathway.
Antioxidant Activity
Like many phenolic compounds, Aschantin exhibits antioxidant activities. This is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in a wide range of chronic diseases.
Potential Mechanisms of Action
While the precise molecular mechanisms of this compound are still under investigation, research on related lignans suggests potential involvement of key cellular signaling pathways.
Inhibition of the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers. Several natural products have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival. It is plausible that the antiproliferative effects of this compound could be mediated, at least in part, through the modulation of the mTOR pathway.
Caption: Potential Inhibition of the mTOR Signaling Pathway by this compound.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and some cancers. The anti-inflammatory effects of Aschantin are likely mediated through the inhibition of this pathway, preventing the transcription of pro-inflammatory genes.
Caption: Potential Modulation of the NF-κB Signaling Pathway by Aschantin.
Experimental Protocols
Due to the lack of specific synthetic protocols for this compound in the literature, this section provides a general workflow for the isolation and bioactivity screening of such natural products.
General Workflow for Isolation and Bioactivity Screening
Caption: General Workflow for Natural Product Drug Discovery.
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic and antiproliferative effects of a compound like this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., P388)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a blank (medium only).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at 37°C (or overnight at room temperature) in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the ED50/IC50 value using appropriate software.
-
Conclusion
This compound is a promising natural product with demonstrated biological activities, particularly in the area of cancer research. While its application in the synthesis of other natural products remains to be explored, its potential as a lead compound for drug development warrants further investigation. The protocols and information provided here serve as a starting point for researchers interested in exploring the therapeutic potential of this and other related lignans.
References
Application Notes and Protocols for Labeling Epiaschantin for Imaging Studies
Introduction
Epiaschantin, a novel small molecule entity, holds significant promise for targeted therapeutic interventions. To elucidate its mechanism of action, biodistribution, and target engagement, robust methods for its visualization in biological systems are paramount. These application notes provide a comprehensive overview and detailed protocols for labeling this compound for various imaging modalities. The described techniques are broadly applicable to small molecules and can be adapted based on the specific functional groups present on this compound and the desired imaging application.[][2]
The primary labeling strategies discussed include fluorescent labeling for high-resolution microscopy, radiolabeling for deep-tissue in vivo imaging via Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), and biotinylation for versatile detection and purification applications.[2][3][4] The choice of label depends on the experimental question, with fluorescent dyes offering excellent spatial resolution in cellular contexts and radiotracers providing quantitative whole-body imaging capabilities.
1. Fluorescent Labeling of this compound
Fluorescent labeling enables the direct visualization of this compound in cells and tissues using techniques like fluorescence microscopy and flow cytometry. The selection of a suitable fluorescent dye is critical and should be based on factors such as brightness, photostability, and spectral properties that are compatible with the available imaging instrumentation.
1.1. Overview of Fluorescent Dyes
A variety of fluorescent dyes are available for labeling small molecules, each with distinct advantages. Common choices include fluorescein, rhodamine, and cyanine (B1664457) dyes. The selection should consider the emission wavelength to minimize autofluorescence from biological samples.
Table 1: Comparison of Common Fluorescent Dyes for Small Molecule Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features |
| Fluorescein (FITC) | ~495 | ~519 | 0.92 | Bright, but pH sensitive and prone to photobleaching. |
| Rhodamine B | ~555 | ~580 | 0.70 | More photostable than fluorescein, less pH sensitive. |
| Cyanine3 (Cy3) | ~550 | ~570 | 0.15 | Bright and photostable, suitable for multiplexing. |
| Cyanine5 (Cy5) | ~649 | ~670 | 0.28 | Emits in the far-red, reducing background fluorescence. |
| Alexa Fluor 488 | ~495 | ~519 | 0.92 | Bright, photostable, and pH insensitive alternative to FITC. |
| Alexa Fluor 647 | ~650 | ~668 | 0.33 | Very bright and photostable far-red dye. |
1.2. Experimental Protocol: Amine-Reactive Labeling of this compound
This protocol assumes this compound possesses a primary amine group for conjugation with an N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dye.
Materials:
-
This compound with a primary amine functional group
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reaction vial
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Preparation of this compound: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.
-
Preparation of Fluorescent Dye: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: In a reaction vial, combine the dissolved this compound with a 1.1 to 1.5 molar excess of the fluorescent dye.
-
Base Addition: Add 2-3 molar equivalents of TEA or DIEA to the reaction mixture to facilitate the reaction.
-
Incubation: Stir the reaction at room temperature, protected from light, for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Purification: Purify the fluorescently labeled this compound using reverse-phase HPLC. A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Characterization: Confirm the identity and purity of the labeled product by mass spectrometry and measure the concentration using UV-Vis spectrophotometry.
2. Radiolabeling of this compound for PET and SPECT Imaging
Radiolabeling this compound allows for non-invasive, quantitative imaging of its biodistribution and target engagement in vivo using PET or SPECT. The choice of radionuclide depends on the desired imaging timeline and the biological half-life of this compound.
2.1. Overview of Radionuclides for Small Molecule Labeling
Commonly used radionuclides for PET include Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), while Technetium-99m (⁹⁹mTc) is frequently used for SPECT.
Table 2: Comparison of Common Radionuclides for PET and SPECT Imaging
| Radionuclide | Half-life | Imaging Modality | Key Features |
| Carbon-11 (¹¹C) | 20.4 min | PET | Allows for multiple scans in a single day; requires an on-site cyclotron. |
| Fluorine-18 (¹⁸F) | 109.8 min | PET | Longer half-life allows for transport from a cyclotron facility and longer imaging studies. |
| Gallium-68 (⁶⁸Ga) | 68 min | PET | Generator-produced, making it more accessible than cyclotron-produced isotopes. |
| Technetium-99m (⁹⁹mTc) | 6.0 hours | SPECT | Widely available from generators; well-established chemistry for labeling. |
2.2. Experimental Protocol: ¹⁸F-Labeling of this compound via a Prosthetic Group
This protocol describes a common strategy for ¹⁸F-labeling, which involves the synthesis of an ¹⁸F-labeled prosthetic group that is then conjugated to the small molecule. This approach is often necessary because the direct incorporation of ¹⁸F can require harsh conditions that may degrade the target molecule. This protocol assumes this compound has a functional group suitable for click chemistry (e.g., an alkyne or azide).
Materials:
-
This compound modified with an alkyne or azide (B81097) group
-
[¹⁸F]Fluoride produced from a cyclotron
-
Precursor for the ¹⁸F-prosthetic group (e.g., tosyl- or nosyl-activated precursor for nucleophilic substitution)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate, or a pre-formed Cu(I) complex)
-
Automated radiochemistry synthesis module
-
HPLC system for purification and analysis
Procedure:
-
[¹⁸F]Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an anion exchange cartridge.
-
Elution and Drying: Elute the [¹⁸F]fluoride into a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the mixture by heating under a stream of nitrogen.
-
¹⁸F-Prosthetic Group Synthesis: Add the prosthetic group precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex and heat to facilitate the nucleophilic substitution reaction.
-
Purification of Prosthetic Group: Purify the resulting ¹⁸F-labeled prosthetic group using semi-preparative HPLC.
-
Conjugation to this compound: In a separate vial, dissolve the alkyne- or azide-modified this compound and the purified ¹⁸F-prosthetic group in a suitable solvent (e.g., DMSO/water). Add the copper(I) catalyst to initiate the click reaction.
-
Incubation: Allow the reaction to proceed at room temperature or with gentle heating for 10-20 minutes.
-
Final Purification: Purify the final ¹⁸F-labeled this compound using analytical or semi-preparative HPLC.
-
Quality Control: Perform quality control tests, including radiochemical purity (by radio-HPLC), specific activity, and sterility and endotoxin (B1171834) testing if for in vivo use.
3. Biotinylation of this compound
Biotinylation is the process of attaching biotin (B1667282) to a molecule of interest. The resulting biotinylated this compound can be used for a variety of applications, including affinity purification of its binding partners and detection using streptavidin-conjugated reporters in techniques like western blotting and ELISA. The small size of biotin generally does not interfere with the biological activity of the labeled molecule.
3.1. Overview of Biotinylation Reagents
A variety of biotinylation reagents are available that target different functional groups, such as primary amines (NHS-biotin), sulfhydryls (maleimide-biotin), and carboxyl groups (amine-biotin with EDC/NHS). The choice of reagent depends on the available functional groups on this compound.
Table 3: Common Biotinylation Reagents
| Reagent | Target Functional Group | Key Features |
| NHS-Biotin | Primary Amines (-NH₂) | Most common method for labeling proteins and other amine-containing molecules. |
| Maleimide-Biotin | Sulfhydryls (-SH) | Allows for site-specific labeling of cysteine residues. |
| Biotin Hydrazide | Aldehydes/Ketones | Reacts with carbonyls, often formed by oxidizing carbohydrates. |
| Amine-PEG-Biotin | Carboxyls (-COOH) | Used with EDC/NHS to label carboxyl groups; PEG spacer reduces steric hindrance. |
3.2. Experimental Protocol: Biotinylation of this compound via Amide Bond Formation
This protocol is for labeling an amine-containing this compound with NHS-biotin.
Materials:
-
This compound with a primary amine functional group
-
NHS-Biotin or a derivative with a spacer arm (e.g., NHS-PEG-Biotin)
-
Anhydrous DMF or DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of this compound: Dissolve this compound in a small amount of anhydrous DMF or DMSO before diluting with PBS to the desired concentration (typically 1-5 mg/mL).
-
Preparation of Biotinylation Reagent: Immediately before use, dissolve the NHS-biotin reagent in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the this compound solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against PBS.
-
Characterization: Confirm biotinylation using a HABA assay or by mass spectrometry. The functionality of the biotinylated this compound should be confirmed in a relevant biological assay.
References
Application Notes and Protocols for Labeling Epiaschantin for Imaging Studies
Introduction
Epiaschantin, a novel small molecule entity, holds significant promise for targeted therapeutic interventions. To elucidate its mechanism of action, biodistribution, and target engagement, robust methods for its visualization in biological systems are paramount. These application notes provide a comprehensive overview and detailed protocols for labeling this compound for various imaging modalities. The described techniques are broadly applicable to small molecules and can be adapted based on the specific functional groups present on this compound and the desired imaging application.[][2]
The primary labeling strategies discussed include fluorescent labeling for high-resolution microscopy, radiolabeling for deep-tissue in vivo imaging via Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), and biotinylation for versatile detection and purification applications.[2][3][4] The choice of label depends on the experimental question, with fluorescent dyes offering excellent spatial resolution in cellular contexts and radiotracers providing quantitative whole-body imaging capabilities.
1. Fluorescent Labeling of this compound
Fluorescent labeling enables the direct visualization of this compound in cells and tissues using techniques like fluorescence microscopy and flow cytometry. The selection of a suitable fluorescent dye is critical and should be based on factors such as brightness, photostability, and spectral properties that are compatible with the available imaging instrumentation.
1.1. Overview of Fluorescent Dyes
A variety of fluorescent dyes are available for labeling small molecules, each with distinct advantages. Common choices include fluorescein, rhodamine, and cyanine (B1664457) dyes. The selection should consider the emission wavelength to minimize autofluorescence from biological samples.
Table 1: Comparison of Common Fluorescent Dyes for Small Molecule Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features |
| Fluorescein (FITC) | ~495 | ~519 | 0.92 | Bright, but pH sensitive and prone to photobleaching. |
| Rhodamine B | ~555 | ~580 | 0.70 | More photostable than fluorescein, less pH sensitive. |
| Cyanine3 (Cy3) | ~550 | ~570 | 0.15 | Bright and photostable, suitable for multiplexing. |
| Cyanine5 (Cy5) | ~649 | ~670 | 0.28 | Emits in the far-red, reducing background fluorescence. |
| Alexa Fluor 488 | ~495 | ~519 | 0.92 | Bright, photostable, and pH insensitive alternative to FITC. |
| Alexa Fluor 647 | ~650 | ~668 | 0.33 | Very bright and photostable far-red dye. |
1.2. Experimental Protocol: Amine-Reactive Labeling of this compound
This protocol assumes this compound possesses a primary amine group for conjugation with an N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dye.
Materials:
-
This compound with a primary amine functional group
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reaction vial
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Preparation of this compound: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.
-
Preparation of Fluorescent Dye: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: In a reaction vial, combine the dissolved this compound with a 1.1 to 1.5 molar excess of the fluorescent dye.
-
Base Addition: Add 2-3 molar equivalents of TEA or DIEA to the reaction mixture to facilitate the reaction.
-
Incubation: Stir the reaction at room temperature, protected from light, for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Purification: Purify the fluorescently labeled this compound using reverse-phase HPLC. A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Characterization: Confirm the identity and purity of the labeled product by mass spectrometry and measure the concentration using UV-Vis spectrophotometry.
2. Radiolabeling of this compound for PET and SPECT Imaging
Radiolabeling this compound allows for non-invasive, quantitative imaging of its biodistribution and target engagement in vivo using PET or SPECT. The choice of radionuclide depends on the desired imaging timeline and the biological half-life of this compound.
2.1. Overview of Radionuclides for Small Molecule Labeling
Commonly used radionuclides for PET include Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), while Technetium-99m (⁹⁹mTc) is frequently used for SPECT.
Table 2: Comparison of Common Radionuclides for PET and SPECT Imaging
| Radionuclide | Half-life | Imaging Modality | Key Features |
| Carbon-11 (¹¹C) | 20.4 min | PET | Allows for multiple scans in a single day; requires an on-site cyclotron. |
| Fluorine-18 (¹⁸F) | 109.8 min | PET | Longer half-life allows for transport from a cyclotron facility and longer imaging studies. |
| Gallium-68 (⁶⁸Ga) | 68 min | PET | Generator-produced, making it more accessible than cyclotron-produced isotopes. |
| Technetium-99m (⁹⁹mTc) | 6.0 hours | SPECT | Widely available from generators; well-established chemistry for labeling. |
2.2. Experimental Protocol: ¹⁸F-Labeling of this compound via a Prosthetic Group
This protocol describes a common strategy for ¹⁸F-labeling, which involves the synthesis of an ¹⁸F-labeled prosthetic group that is then conjugated to the small molecule. This approach is often necessary because the direct incorporation of ¹⁸F can require harsh conditions that may degrade the target molecule. This protocol assumes this compound has a functional group suitable for click chemistry (e.g., an alkyne or azide).
Materials:
-
This compound modified with an alkyne or azide (B81097) group
-
[¹⁸F]Fluoride produced from a cyclotron
-
Precursor for the ¹⁸F-prosthetic group (e.g., tosyl- or nosyl-activated precursor for nucleophilic substitution)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate, or a pre-formed Cu(I) complex)
-
Automated radiochemistry synthesis module
-
HPLC system for purification and analysis
Procedure:
-
[¹⁸F]Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an anion exchange cartridge.
-
Elution and Drying: Elute the [¹⁸F]fluoride into a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the mixture by heating under a stream of nitrogen.
-
¹⁸F-Prosthetic Group Synthesis: Add the prosthetic group precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex and heat to facilitate the nucleophilic substitution reaction.
-
Purification of Prosthetic Group: Purify the resulting ¹⁸F-labeled prosthetic group using semi-preparative HPLC.
-
Conjugation to this compound: In a separate vial, dissolve the alkyne- or azide-modified this compound and the purified ¹⁸F-prosthetic group in a suitable solvent (e.g., DMSO/water). Add the copper(I) catalyst to initiate the click reaction.
-
Incubation: Allow the reaction to proceed at room temperature or with gentle heating for 10-20 minutes.
-
Final Purification: Purify the final ¹⁸F-labeled this compound using analytical or semi-preparative HPLC.
-
Quality Control: Perform quality control tests, including radiochemical purity (by radio-HPLC), specific activity, and sterility and endotoxin (B1171834) testing if for in vivo use.
3. Biotinylation of this compound
Biotinylation is the process of attaching biotin (B1667282) to a molecule of interest. The resulting biotinylated this compound can be used for a variety of applications, including affinity purification of its binding partners and detection using streptavidin-conjugated reporters in techniques like western blotting and ELISA. The small size of biotin generally does not interfere with the biological activity of the labeled molecule.
3.1. Overview of Biotinylation Reagents
A variety of biotinylation reagents are available that target different functional groups, such as primary amines (NHS-biotin), sulfhydryls (maleimide-biotin), and carboxyl groups (amine-biotin with EDC/NHS). The choice of reagent depends on the available functional groups on this compound.
Table 3: Common Biotinylation Reagents
| Reagent | Target Functional Group | Key Features |
| NHS-Biotin | Primary Amines (-NH₂) | Most common method for labeling proteins and other amine-containing molecules. |
| Maleimide-Biotin | Sulfhydryls (-SH) | Allows for site-specific labeling of cysteine residues. |
| Biotin Hydrazide | Aldehydes/Ketones | Reacts with carbonyls, often formed by oxidizing carbohydrates. |
| Amine-PEG-Biotin | Carboxyls (-COOH) | Used with EDC/NHS to label carboxyl groups; PEG spacer reduces steric hindrance. |
3.2. Experimental Protocol: Biotinylation of this compound via Amide Bond Formation
This protocol is for labeling an amine-containing this compound with NHS-biotin.
Materials:
-
This compound with a primary amine functional group
-
NHS-Biotin or a derivative with a spacer arm (e.g., NHS-PEG-Biotin)
-
Anhydrous DMF or DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of this compound: Dissolve this compound in a small amount of anhydrous DMF or DMSO before diluting with PBS to the desired concentration (typically 1-5 mg/mL).
-
Preparation of Biotinylation Reagent: Immediately before use, dissolve the NHS-biotin reagent in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the this compound solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against PBS.
-
Characterization: Confirm biotinylation using a HABA assay or by mass spectrometry. The functionality of the biotinylated this compound should be confirmed in a relevant biological assay.
References
Application Notes and Protocols for Labeling Epiaschantin for Imaging Studies
Introduction
Epiaschantin, a novel small molecule entity, holds significant promise for targeted therapeutic interventions. To elucidate its mechanism of action, biodistribution, and target engagement, robust methods for its visualization in biological systems are paramount. These application notes provide a comprehensive overview and detailed protocols for labeling this compound for various imaging modalities. The described techniques are broadly applicable to small molecules and can be adapted based on the specific functional groups present on this compound and the desired imaging application.[][2]
The primary labeling strategies discussed include fluorescent labeling for high-resolution microscopy, radiolabeling for deep-tissue in vivo imaging via Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), and biotinylation for versatile detection and purification applications.[2][3][4] The choice of label depends on the experimental question, with fluorescent dyes offering excellent spatial resolution in cellular contexts and radiotracers providing quantitative whole-body imaging capabilities.
1. Fluorescent Labeling of this compound
Fluorescent labeling enables the direct visualization of this compound in cells and tissues using techniques like fluorescence microscopy and flow cytometry. The selection of a suitable fluorescent dye is critical and should be based on factors such as brightness, photostability, and spectral properties that are compatible with the available imaging instrumentation.
1.1. Overview of Fluorescent Dyes
A variety of fluorescent dyes are available for labeling small molecules, each with distinct advantages. Common choices include fluorescein, rhodamine, and cyanine dyes. The selection should consider the emission wavelength to minimize autofluorescence from biological samples.
Table 1: Comparison of Common Fluorescent Dyes for Small Molecule Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features |
| Fluorescein (FITC) | ~495 | ~519 | 0.92 | Bright, but pH sensitive and prone to photobleaching. |
| Rhodamine B | ~555 | ~580 | 0.70 | More photostable than fluorescein, less pH sensitive. |
| Cyanine3 (Cy3) | ~550 | ~570 | 0.15 | Bright and photostable, suitable for multiplexing. |
| Cyanine5 (Cy5) | ~649 | ~670 | 0.28 | Emits in the far-red, reducing background fluorescence. |
| Alexa Fluor 488 | ~495 | ~519 | 0.92 | Bright, photostable, and pH insensitive alternative to FITC. |
| Alexa Fluor 647 | ~650 | ~668 | 0.33 | Very bright and photostable far-red dye. |
1.2. Experimental Protocol: Amine-Reactive Labeling of this compound
This protocol assumes this compound possesses a primary amine group for conjugation with an N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dye.
Materials:
-
This compound with a primary amine functional group
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reaction vial
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Preparation of this compound: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.
-
Preparation of Fluorescent Dye: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: In a reaction vial, combine the dissolved this compound with a 1.1 to 1.5 molar excess of the fluorescent dye.
-
Base Addition: Add 2-3 molar equivalents of TEA or DIEA to the reaction mixture to facilitate the reaction.
-
Incubation: Stir the reaction at room temperature, protected from light, for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Purification: Purify the fluorescently labeled this compound using reverse-phase HPLC. A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Characterization: Confirm the identity and purity of the labeled product by mass spectrometry and measure the concentration using UV-Vis spectrophotometry.
2. Radiolabeling of this compound for PET and SPECT Imaging
Radiolabeling this compound allows for non-invasive, quantitative imaging of its biodistribution and target engagement in vivo using PET or SPECT. The choice of radionuclide depends on the desired imaging timeline and the biological half-life of this compound.
2.1. Overview of Radionuclides for Small Molecule Labeling
Commonly used radionuclides for PET include Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), while Technetium-99m (⁹⁹mTc) is frequently used for SPECT.
Table 2: Comparison of Common Radionuclides for PET and SPECT Imaging
| Radionuclide | Half-life | Imaging Modality | Key Features |
| Carbon-11 (¹¹C) | 20.4 min | PET | Allows for multiple scans in a single day; requires an on-site cyclotron. |
| Fluorine-18 (¹⁸F) | 109.8 min | PET | Longer half-life allows for transport from a cyclotron facility and longer imaging studies. |
| Gallium-68 (⁶⁸Ga) | 68 min | PET | Generator-produced, making it more accessible than cyclotron-produced isotopes. |
| Technetium-99m (⁹⁹mTc) | 6.0 hours | SPECT | Widely available from generators; well-established chemistry for labeling. |
2.2. Experimental Protocol: ¹⁸F-Labeling of this compound via a Prosthetic Group
This protocol describes a common strategy for ¹⁸F-labeling, which involves the synthesis of an ¹⁸F-labeled prosthetic group that is then conjugated to the small molecule. This approach is often necessary because the direct incorporation of ¹⁸F can require harsh conditions that may degrade the target molecule. This protocol assumes this compound has a functional group suitable for click chemistry (e.g., an alkyne or azide).
Materials:
-
This compound modified with an alkyne or azide group
-
[¹⁸F]Fluoride produced from a cyclotron
-
Precursor for the ¹⁸F-prosthetic group (e.g., tosyl- or nosyl-activated precursor for nucleophilic substitution)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate, or a pre-formed Cu(I) complex)
-
Automated radiochemistry synthesis module
-
HPLC system for purification and analysis
Procedure:
-
[¹⁸F]Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an anion exchange cartridge.
-
Elution and Drying: Elute the [¹⁸F]fluoride into a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the mixture by heating under a stream of nitrogen.
-
¹⁸F-Prosthetic Group Synthesis: Add the prosthetic group precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex and heat to facilitate the nucleophilic substitution reaction.
-
Purification of Prosthetic Group: Purify the resulting ¹⁸F-labeled prosthetic group using semi-preparative HPLC.
-
Conjugation to this compound: In a separate vial, dissolve the alkyne- or azide-modified this compound and the purified ¹⁸F-prosthetic group in a suitable solvent (e.g., DMSO/water). Add the copper(I) catalyst to initiate the click reaction.
-
Incubation: Allow the reaction to proceed at room temperature or with gentle heating for 10-20 minutes.
-
Final Purification: Purify the final ¹⁸F-labeled this compound using analytical or semi-preparative HPLC.
-
Quality Control: Perform quality control tests, including radiochemical purity (by radio-HPLC), specific activity, and sterility and endotoxin testing if for in vivo use.
3. Biotinylation of this compound
Biotinylation is the process of attaching biotin to a molecule of interest. The resulting biotinylated this compound can be used for a variety of applications, including affinity purification of its binding partners and detection using streptavidin-conjugated reporters in techniques like western blotting and ELISA. The small size of biotin generally does not interfere with the biological activity of the labeled molecule.
3.1. Overview of Biotinylation Reagents
A variety of biotinylation reagents are available that target different functional groups, such as primary amines (NHS-biotin), sulfhydryls (maleimide-biotin), and carboxyl groups (amine-biotin with EDC/NHS). The choice of reagent depends on the available functional groups on this compound.
Table 3: Common Biotinylation Reagents
| Reagent | Target Functional Group | Key Features |
| NHS-Biotin | Primary Amines (-NH₂) | Most common method for labeling proteins and other amine-containing molecules. |
| Maleimide-Biotin | Sulfhydryls (-SH) | Allows for site-specific labeling of cysteine residues. |
| Biotin Hydrazide | Aldehydes/Ketones | Reacts with carbonyls, often formed by oxidizing carbohydrates. |
| Amine-PEG-Biotin | Carboxyls (-COOH) | Used with EDC/NHS to label carboxyl groups; PEG spacer reduces steric hindrance. |
3.2. Experimental Protocol: Biotinylation of this compound via Amide Bond Formation
This protocol is for labeling an amine-containing this compound with NHS-biotin.
Materials:
-
This compound with a primary amine functional group
-
NHS-Biotin or a derivative with a spacer arm (e.g., NHS-PEG-Biotin)
-
Anhydrous DMF or DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of this compound: Dissolve this compound in a small amount of anhydrous DMF or DMSO before diluting with PBS to the desired concentration (typically 1-5 mg/mL).
-
Preparation of Biotinylation Reagent: Immediately before use, dissolve the NHS-biotin reagent in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the this compound solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against PBS.
-
Characterization: Confirm biotinylation using a HABA assay or by mass spectrometry. The functionality of the biotinylated this compound should be confirmed in a relevant biological assay.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Epiaschantin Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low aqueous solubility of Epiaschantin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a lignan (B3055560) compound that has shown potential in various biological activities, including anti-platelet aggregation and inhibitory effects on certain cancer cell lines.[1] However, it is known to be practically insoluble in water at room temperature, which can significantly hinder its use in aqueous-based biological assays, formulation development, and in vivo studies.[2] This poor solubility can lead to inaccurate experimental results, low bioavailability, and difficulties in administering the compound.
Q2: What are the initial steps I should take when encountering solubility issues with this compound?
Before attempting advanced solubilization techniques, ensure that you have optimized the basic parameters:
-
Purity of the Compound: Verify the purity of your this compound sample, as impurities can sometimes affect solubility.
-
Solvent Quality: Use high-purity water (e.g., Milli-Q or equivalent) for your aqueous solutions.
-
Sonication: Gentle sonication can help to break down small aggregates and facilitate the dissolution of the compound.
Q3: In which organic solvents is this compound known to be soluble?
This compound is reported to be soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO (Dimethyl Sulfoxide), and Acetone.[1] When preparing stock solutions, using a minimal amount of a biocompatible organic solvent like DMSO is a common practice. However, the final concentration of the organic solvent in the aqueous experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides several strategies to overcome the poor aqueous solubility of this compound. The suitability of each method will depend on the specific experimental requirements.
Method 1: Co-solvency
Issue: this compound precipitates when diluted from an organic stock solution into an aqueous buffer.
Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3][4]
Suggested Co-solvents:
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol (PEG), e.g., PEG 300 or PEG 400
Troubleshooting Steps:
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 5%, 10%, 20% Ethanol).
-
Add a small aliquot of the this compound stock solution to each co-solvent buffer and observe for precipitation.
-
Determine the minimum percentage of co-solvent required to maintain this compound in solution at the desired final concentration.
-
Always run a vehicle control with the same concentration of the co-solvent to account for any effects of the solvent on the experiment.
Method 2: Complexation with Cyclodextrins
Issue: The use of organic co-solvents is not desirable for your experimental system (e.g., in vivo studies).
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has enhanced aqueous solubility.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)
Troubleshooting Steps:
-
Prepare aqueous solutions of the chosen cyclodextrin (B1172386) at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Stir or shake the mixtures at a constant temperature for 24-48 hours to allow for complexation to reach equilibrium.
-
Filter the solutions to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Method 3: Use of Surfactants
Issue: this compound needs to be formulated in a micellar solution for delivery.
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can solubilize poorly water-soluble compounds.
Suggested Surfactants:
-
Non-ionic: Polysorbates (e.g., Tween® 20, Tween® 80), Poloxamers (e.g., Pluronic® F-68, Pluronic® F-127)
-
Anionic: Sodium Dodecyl Sulfate (SDS) - use with caution due to potential protein denaturation.
Troubleshooting Steps:
-
Prepare aqueous solutions of the surfactant at concentrations above its CMC.
-
Add this compound to the surfactant solution and mix thoroughly.
-
Sonication can aid in the solubilization process.
-
Visually inspect for clarity and measure the concentration of solubilized this compound.
Method 4: Solid Dispersion
Issue: For solid dosage form development, the dissolution rate of this compound is too low.
Principle: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often in an amorphous state. This can significantly increase the surface area and dissolution rate of the drug.
Common Carriers:
-
Polyethylene Glycols (PEGs) of different molecular weights
-
Polyvinylpyrrolidone (PVP)
-
Mannitol
Troubleshooting Steps:
-
Solvent Evaporation Method: Dissolve both this compound and the carrier in a common volatile solvent. Evaporate the solvent to obtain a solid mass, which is then ground and sieved.
-
Melting Method: Heat the carrier until it melts. Disperse the this compound in the molten carrier and then cool the mixture rapidly to solidify.
-
Evaluate the dissolution rate of the prepared solid dispersion compared to the pure drug.
Data Presentation
The following table can be used to systematically record and compare the solubility of this compound under different conditions.
| Solubilization Method | Solvent/Carrier System | Concentration of Agent | Temperature (°C) | Measured this compound Solubility (µg/mL) | Observations |
| Control | Deionized Water | N/A | 25 | Insoluble | |
| Co-solvency | Water:Ethanol | 90:10 (v/v) | 25 | ||
| Water:PEG 400 | 80:20 (v/v) | 25 | |||
| Complexation | HP-β-Cyclodextrin | 5% (w/v) | 25 | ||
| SBE-β-Cyclodextrin | 5% (w/v) | 25 | |||
| Surfactant | Tween® 80 | 1% (w/v) | 25 | ||
| Pluronic® F-127 | 1% (w/v) | 25 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility Enhancement by Co-solvency
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures by mixing a water-miscible organic solvent (e.g., ethanol, PEG 400) with purified water at various volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Equilibration: Add an excess amount of this compound powder to each co-solvent mixture in separate sealed vials.
-
Shaking: Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved drug.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
-
Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD).
-
Addition of this compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Gentle heating may be applied to facilitate complexation, but the stability of this compound at elevated temperatures should be considered.
-
Filtration/Centrifugation: Remove the undissolved this compound by filtration or centrifugation.
-
Lyophilization (Optional): To obtain a solid powder of the inclusion complex, the resulting solution can be freeze-dried (lyophilized).
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy. The solubility enhancement should be quantified by measuring the this compound concentration in the aqueous solution.
Visualizations
Caption: Workflow for determining this compound solubility enhancement.
Lignans, such as this compound, have been reported to interfere with inflammatory signaling pathways. For instance, related compounds have been shown to inhibit the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for this compound.
References
Technical Support Center: Overcoming Epiaschantin Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low aqueous solubility of Epiaschantin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a lignan (B3055560) compound that has shown potential in various biological activities, including anti-platelet aggregation and inhibitory effects on certain cancer cell lines.[1] However, it is known to be practically insoluble in water at room temperature, which can significantly hinder its use in aqueous-based biological assays, formulation development, and in vivo studies.[2] This poor solubility can lead to inaccurate experimental results, low bioavailability, and difficulties in administering the compound.
Q2: What are the initial steps I should take when encountering solubility issues with this compound?
Before attempting advanced solubilization techniques, ensure that you have optimized the basic parameters:
-
Purity of the Compound: Verify the purity of your this compound sample, as impurities can sometimes affect solubility.
-
Solvent Quality: Use high-purity water (e.g., Milli-Q or equivalent) for your aqueous solutions.
-
Sonication: Gentle sonication can help to break down small aggregates and facilitate the dissolution of the compound.
Q3: In which organic solvents is this compound known to be soluble?
This compound is reported to be soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO (Dimethyl Sulfoxide), and Acetone.[1] When preparing stock solutions, using a minimal amount of a biocompatible organic solvent like DMSO is a common practice. However, the final concentration of the organic solvent in the aqueous experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides several strategies to overcome the poor aqueous solubility of this compound. The suitability of each method will depend on the specific experimental requirements.
Method 1: Co-solvency
Issue: this compound precipitates when diluted from an organic stock solution into an aqueous buffer.
Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3][4]
Suggested Co-solvents:
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol (PEG), e.g., PEG 300 or PEG 400
Troubleshooting Steps:
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 5%, 10%, 20% Ethanol).
-
Add a small aliquot of the this compound stock solution to each co-solvent buffer and observe for precipitation.
-
Determine the minimum percentage of co-solvent required to maintain this compound in solution at the desired final concentration.
-
Always run a vehicle control with the same concentration of the co-solvent to account for any effects of the solvent on the experiment.
Method 2: Complexation with Cyclodextrins
Issue: The use of organic co-solvents is not desirable for your experimental system (e.g., in vivo studies).
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has enhanced aqueous solubility.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)
Troubleshooting Steps:
-
Prepare aqueous solutions of the chosen cyclodextrin (B1172386) at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Stir or shake the mixtures at a constant temperature for 24-48 hours to allow for complexation to reach equilibrium.
-
Filter the solutions to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Method 3: Use of Surfactants
Issue: this compound needs to be formulated in a micellar solution for delivery.
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can solubilize poorly water-soluble compounds.
Suggested Surfactants:
-
Non-ionic: Polysorbates (e.g., Tween® 20, Tween® 80), Poloxamers (e.g., Pluronic® F-68, Pluronic® F-127)
-
Anionic: Sodium Dodecyl Sulfate (SDS) - use with caution due to potential protein denaturation.
Troubleshooting Steps:
-
Prepare aqueous solutions of the surfactant at concentrations above its CMC.
-
Add this compound to the surfactant solution and mix thoroughly.
-
Sonication can aid in the solubilization process.
-
Visually inspect for clarity and measure the concentration of solubilized this compound.
Method 4: Solid Dispersion
Issue: For solid dosage form development, the dissolution rate of this compound is too low.
Principle: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often in an amorphous state. This can significantly increase the surface area and dissolution rate of the drug.
Common Carriers:
-
Polyethylene Glycols (PEGs) of different molecular weights
-
Polyvinylpyrrolidone (PVP)
-
Mannitol
Troubleshooting Steps:
-
Solvent Evaporation Method: Dissolve both this compound and the carrier in a common volatile solvent. Evaporate the solvent to obtain a solid mass, which is then ground and sieved.
-
Melting Method: Heat the carrier until it melts. Disperse the this compound in the molten carrier and then cool the mixture rapidly to solidify.
-
Evaluate the dissolution rate of the prepared solid dispersion compared to the pure drug.
Data Presentation
The following table can be used to systematically record and compare the solubility of this compound under different conditions.
| Solubilization Method | Solvent/Carrier System | Concentration of Agent | Temperature (°C) | Measured this compound Solubility (µg/mL) | Observations |
| Control | Deionized Water | N/A | 25 | Insoluble | |
| Co-solvency | Water:Ethanol | 90:10 (v/v) | 25 | ||
| Water:PEG 400 | 80:20 (v/v) | 25 | |||
| Complexation | HP-β-Cyclodextrin | 5% (w/v) | 25 | ||
| SBE-β-Cyclodextrin | 5% (w/v) | 25 | |||
| Surfactant | Tween® 80 | 1% (w/v) | 25 | ||
| Pluronic® F-127 | 1% (w/v) | 25 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility Enhancement by Co-solvency
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures by mixing a water-miscible organic solvent (e.g., ethanol, PEG 400) with purified water at various volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Equilibration: Add an excess amount of this compound powder to each co-solvent mixture in separate sealed vials.
-
Shaking: Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved drug.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
-
Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD).
-
Addition of this compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Gentle heating may be applied to facilitate complexation, but the stability of this compound at elevated temperatures should be considered.
-
Filtration/Centrifugation: Remove the undissolved this compound by filtration or centrifugation.
-
Lyophilization (Optional): To obtain a solid powder of the inclusion complex, the resulting solution can be freeze-dried (lyophilized).
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy. The solubility enhancement should be quantified by measuring the this compound concentration in the aqueous solution.
Visualizations
Caption: Workflow for determining this compound solubility enhancement.
Lignans, such as this compound, have been reported to interfere with inflammatory signaling pathways. For instance, related compounds have been shown to inhibit the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for this compound.
References
Technical Support Center: Overcoming Epiaschantin Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low aqueous solubility of Epiaschantin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a lignan compound that has shown potential in various biological activities, including anti-platelet aggregation and inhibitory effects on certain cancer cell lines.[1] However, it is known to be practically insoluble in water at room temperature, which can significantly hinder its use in aqueous-based biological assays, formulation development, and in vivo studies.[2] This poor solubility can lead to inaccurate experimental results, low bioavailability, and difficulties in administering the compound.
Q2: What are the initial steps I should take when encountering solubility issues with this compound?
Before attempting advanced solubilization techniques, ensure that you have optimized the basic parameters:
-
Purity of the Compound: Verify the purity of your this compound sample, as impurities can sometimes affect solubility.
-
Solvent Quality: Use high-purity water (e.g., Milli-Q or equivalent) for your aqueous solutions.
-
Sonication: Gentle sonication can help to break down small aggregates and facilitate the dissolution of the compound.
Q3: In which organic solvents is this compound known to be soluble?
This compound is reported to be soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO (Dimethyl Sulfoxide), and Acetone.[1] When preparing stock solutions, using a minimal amount of a biocompatible organic solvent like DMSO is a common practice. However, the final concentration of the organic solvent in the aqueous experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides several strategies to overcome the poor aqueous solubility of this compound. The suitability of each method will depend on the specific experimental requirements.
Method 1: Co-solvency
Issue: this compound precipitates when diluted from an organic stock solution into an aqueous buffer.
Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3][4]
Suggested Co-solvents:
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol (PEG), e.g., PEG 300 or PEG 400
Troubleshooting Steps:
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 5%, 10%, 20% Ethanol).
-
Add a small aliquot of the this compound stock solution to each co-solvent buffer and observe for precipitation.
-
Determine the minimum percentage of co-solvent required to maintain this compound in solution at the desired final concentration.
-
Always run a vehicle control with the same concentration of the co-solvent to account for any effects of the solvent on the experiment.
Method 2: Complexation with Cyclodextrins
Issue: The use of organic co-solvents is not desirable for your experimental system (e.g., in vivo studies).
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has enhanced aqueous solubility.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)
Troubleshooting Steps:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Stir or shake the mixtures at a constant temperature for 24-48 hours to allow for complexation to reach equilibrium.
-
Filter the solutions to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Method 3: Use of Surfactants
Issue: this compound needs to be formulated in a micellar solution for delivery.
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can solubilize poorly water-soluble compounds.
Suggested Surfactants:
-
Non-ionic: Polysorbates (e.g., Tween® 20, Tween® 80), Poloxamers (e.g., Pluronic® F-68, Pluronic® F-127)
-
Anionic: Sodium Dodecyl Sulfate (SDS) - use with caution due to potential protein denaturation.
Troubleshooting Steps:
-
Prepare aqueous solutions of the surfactant at concentrations above its CMC.
-
Add this compound to the surfactant solution and mix thoroughly.
-
Sonication can aid in the solubilization process.
-
Visually inspect for clarity and measure the concentration of solubilized this compound.
Method 4: Solid Dispersion
Issue: For solid dosage form development, the dissolution rate of this compound is too low.
Principle: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often in an amorphous state. This can significantly increase the surface area and dissolution rate of the drug.
Common Carriers:
-
Polyethylene Glycols (PEGs) of different molecular weights
-
Polyvinylpyrrolidone (PVP)
-
Mannitol
Troubleshooting Steps:
-
Solvent Evaporation Method: Dissolve both this compound and the carrier in a common volatile solvent. Evaporate the solvent to obtain a solid mass, which is then ground and sieved.
-
Melting Method: Heat the carrier until it melts. Disperse the this compound in the molten carrier and then cool the mixture rapidly to solidify.
-
Evaluate the dissolution rate of the prepared solid dispersion compared to the pure drug.
Data Presentation
The following table can be used to systematically record and compare the solubility of this compound under different conditions.
| Solubilization Method | Solvent/Carrier System | Concentration of Agent | Temperature (°C) | Measured this compound Solubility (µg/mL) | Observations |
| Control | Deionized Water | N/A | 25 | Insoluble | |
| Co-solvency | Water:Ethanol | 90:10 (v/v) | 25 | ||
| Water:PEG 400 | 80:20 (v/v) | 25 | |||
| Complexation | HP-β-Cyclodextrin | 5% (w/v) | 25 | ||
| SBE-β-Cyclodextrin | 5% (w/v) | 25 | |||
| Surfactant | Tween® 80 | 1% (w/v) | 25 | ||
| Pluronic® F-127 | 1% (w/v) | 25 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility Enhancement by Co-solvency
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures by mixing a water-miscible organic solvent (e.g., ethanol, PEG 400) with purified water at various volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Equilibration: Add an excess amount of this compound powder to each co-solvent mixture in separate sealed vials.
-
Shaking: Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved drug.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
-
Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD).
-
Addition of this compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Gentle heating may be applied to facilitate complexation, but the stability of this compound at elevated temperatures should be considered.
-
Filtration/Centrifugation: Remove the undissolved this compound by filtration or centrifugation.
-
Lyophilization (Optional): To obtain a solid powder of the inclusion complex, the resulting solution can be freeze-dried (lyophilized).
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy. The solubility enhancement should be quantified by measuring the this compound concentration in the aqueous solution.
Visualizations
Caption: Workflow for determining this compound solubility enhancement.
Lignans, such as this compound, have been reported to interfere with inflammatory signaling pathways. For instance, related compounds have been shown to inhibit the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for this compound.
References
Technical Support Center: Stabilizing Epiaschantin for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of Epiaschantin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work with this promising anticancer lignan (B3055560).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a dibenzylbutyrolactone lignan with demonstrated anticancer and antiproliferative properties. Like many natural phenolic compounds, this compound is susceptible to degradation under common laboratory and storage conditions. Its stability is a critical concern as degradation can lead to a loss of biological activity, impacting experimental reproducibility and the therapeutic potential of the compound. Key factors that can induce degradation include exposure to light, oxidative conditions, and unfavorable pH and temperature.[1]
Q2: What are the primary degradation pathways for this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, lignans (B1203133) with similar structures are known to degrade primarily through two pathways:
-
Oxidation: The phenolic hydroxyl groups present in the this compound structure are susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or light. This can lead to the formation of quinone-type structures and other oxidized derivatives, resulting in a loss of antioxidant and biological activity.
-
Hydrolysis: The lactone ring in the dibenzylbutyrolactone structure can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. This would result in the opening of the lactone ring to form a hydroxy carboxylic acid derivative.
Q3: What are the ideal short-term storage conditions for this compound?
For short-term storage (up to several weeks), it is recommended to store this compound as a solid in a tightly sealed container at 2-8°C, protected from light. If in solution, it should be prepared fresh and used immediately. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C in a tightly capped vial, purged with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guide: Common Issues with this compound Stability
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C as a solid, protected from light. For solutions, confirm they were stored at -20°C or -80°C and protected from air. 2. Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. 3. Purity Check: Use a validated analytical method, such as HPLC-UV, to check the purity of the stock solution against a reference standard. |
| Change in color of solid this compound (e.g., from pale yellow to brownish). | Oxidation of the compound. | 1. Inert Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen). 2. Desiccant: Store in a desiccator to minimize moisture, which can accelerate degradation. 3. Repurification: If oxidation is suspected, the compound may need to be repurified by a suitable chromatographic method. |
| Precipitation of this compound from solution. | Poor solubility or solvent evaporation. | 1. Solvent Selection: this compound is insoluble in water. Use organic solvents like DMSO, ethanol, or methanol (B129727) for stock solutions. For aqueous buffers, ensure the final concentration of the organic solvent is low enough to maintain solubility and is compatible with the experimental system. 2. Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation. |
| Inconsistent results between experimental batches. | Batch-to-batch variability in this compound purity or degradation during storage of different aliquots. | 1. Standardized Aliquoting: Prepare multiple small aliquots of a freshly prepared stock solution to avoid repeated freeze-thaw cycles of a single large stock. 2. Quality Control: Perform a purity check on each new batch of this compound received. |
Quantitative Data on Lignan Stability
Disclaimer: The following data is for Arctigenin and should be used as a general guide for handling this compound. The actual degradation rates for this compound may vary.
Table 1: Forced Degradation of Arctigenin
| Stress Condition | Conditions | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl at 80°C | 24 hours | ~15% |
| Base Hydrolysis | 0.1 M NaOH at 80°C | 8 hours | > 90% |
| Oxidation | 3% H₂O₂ at room temp. | 24 hours | ~25% |
| Thermal Degradation | 80°C | 48 hours | ~10% |
| Photodegradation | UV light (254 nm) | 24 hours | ~30% |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Lignans
This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound and separating it from potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
This compound reference standard.
-
Solvents for sample preparation (e.g., Methanol or Acetonitrile).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30.1-35 min: Re-equilibration to 90% A, 10% B
-
3. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in methanol to a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase (initial conditions) to a final concentration of approximately 50 µg/mL.
4. Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl and heat at 80°C for a specified time. Neutralize with 0.1 M NaOH and dilute to a final volume with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl and dilute to a final volume with mobile phase.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ and keep at room temperature, protected from light, for a specified time. Dilute to a final volume with mobile phase.
-
Photodegradation: Expose the working solution in a quartz cuvette to UV light (254 nm) for a specified time.
5. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Peak purity of the this compound peak should be assessed using a PDA detector to ensure it is free from co-eluting impurities.
Visualizations
Logical Workflow for this compound Stability Testing
Caption: Workflow for forced degradation studies of this compound.
Proposed Anticancer Signaling Pathway of Structurally Related Lignans
As this compound is a lignan with anticancer properties, its mechanism of action may be similar to other well-studied lignans like Arctigenin. The following diagram illustrates a proposed signaling pathway through which lignans may exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway.[2][3][4]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. Insights Into Anticancer Mechanisms of Schisandrin B: Isolation, Pharmacokinetics, and Preclinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arctigenin triggers apoptosis and autophagy via PI3K/Akt/mTOR inhibition in PC-3M cells [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Arctigenin Triggers Apoptosis and Autophagy via PI3K/Akt/mTOR Inhibition in PC-3M Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Epiaschantin for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of Epiaschantin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work with this promising anticancer lignan (B3055560).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a dibenzylbutyrolactone lignan with demonstrated anticancer and antiproliferative properties. Like many natural phenolic compounds, this compound is susceptible to degradation under common laboratory and storage conditions. Its stability is a critical concern as degradation can lead to a loss of biological activity, impacting experimental reproducibility and the therapeutic potential of the compound. Key factors that can induce degradation include exposure to light, oxidative conditions, and unfavorable pH and temperature.[1]
Q2: What are the primary degradation pathways for this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, lignans (B1203133) with similar structures are known to degrade primarily through two pathways:
-
Oxidation: The phenolic hydroxyl groups present in the this compound structure are susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or light. This can lead to the formation of quinone-type structures and other oxidized derivatives, resulting in a loss of antioxidant and biological activity.
-
Hydrolysis: The lactone ring in the dibenzylbutyrolactone structure can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. This would result in the opening of the lactone ring to form a hydroxy carboxylic acid derivative.
Q3: What are the ideal short-term storage conditions for this compound?
For short-term storage (up to several weeks), it is recommended to store this compound as a solid in a tightly sealed container at 2-8°C, protected from light. If in solution, it should be prepared fresh and used immediately. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C in a tightly capped vial, purged with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guide: Common Issues with this compound Stability
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C as a solid, protected from light. For solutions, confirm they were stored at -20°C or -80°C and protected from air. 2. Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. 3. Purity Check: Use a validated analytical method, such as HPLC-UV, to check the purity of the stock solution against a reference standard. |
| Change in color of solid this compound (e.g., from pale yellow to brownish). | Oxidation of the compound. | 1. Inert Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen). 2. Desiccant: Store in a desiccator to minimize moisture, which can accelerate degradation. 3. Repurification: If oxidation is suspected, the compound may need to be repurified by a suitable chromatographic method. |
| Precipitation of this compound from solution. | Poor solubility or solvent evaporation. | 1. Solvent Selection: this compound is insoluble in water. Use organic solvents like DMSO, ethanol, or methanol (B129727) for stock solutions. For aqueous buffers, ensure the final concentration of the organic solvent is low enough to maintain solubility and is compatible with the experimental system. 2. Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation. |
| Inconsistent results between experimental batches. | Batch-to-batch variability in this compound purity or degradation during storage of different aliquots. | 1. Standardized Aliquoting: Prepare multiple small aliquots of a freshly prepared stock solution to avoid repeated freeze-thaw cycles of a single large stock. 2. Quality Control: Perform a purity check on each new batch of this compound received. |
Quantitative Data on Lignan Stability
Disclaimer: The following data is for Arctigenin and should be used as a general guide for handling this compound. The actual degradation rates for this compound may vary.
Table 1: Forced Degradation of Arctigenin
| Stress Condition | Conditions | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl at 80°C | 24 hours | ~15% |
| Base Hydrolysis | 0.1 M NaOH at 80°C | 8 hours | > 90% |
| Oxidation | 3% H₂O₂ at room temp. | 24 hours | ~25% |
| Thermal Degradation | 80°C | 48 hours | ~10% |
| Photodegradation | UV light (254 nm) | 24 hours | ~30% |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Lignans
This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound and separating it from potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
This compound reference standard.
-
Solvents for sample preparation (e.g., Methanol or Acetonitrile).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30.1-35 min: Re-equilibration to 90% A, 10% B
-
3. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in methanol to a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase (initial conditions) to a final concentration of approximately 50 µg/mL.
4. Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl and heat at 80°C for a specified time. Neutralize with 0.1 M NaOH and dilute to a final volume with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl and dilute to a final volume with mobile phase.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ and keep at room temperature, protected from light, for a specified time. Dilute to a final volume with mobile phase.
-
Photodegradation: Expose the working solution in a quartz cuvette to UV light (254 nm) for a specified time.
5. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Peak purity of the this compound peak should be assessed using a PDA detector to ensure it is free from co-eluting impurities.
Visualizations
Logical Workflow for this compound Stability Testing
Caption: Workflow for forced degradation studies of this compound.
Proposed Anticancer Signaling Pathway of Structurally Related Lignans
As this compound is a lignan with anticancer properties, its mechanism of action may be similar to other well-studied lignans like Arctigenin. The following diagram illustrates a proposed signaling pathway through which lignans may exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway.[2][3][4]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. Insights Into Anticancer Mechanisms of Schisandrin B: Isolation, Pharmacokinetics, and Preclinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arctigenin triggers apoptosis and autophagy via PI3K/Akt/mTOR inhibition in PC-3M cells [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Arctigenin Triggers Apoptosis and Autophagy via PI3K/Akt/mTOR Inhibition in PC-3M Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Epiaschantin for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of Epiaschantin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work with this promising anticancer lignan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a dibenzylbutyrolactone lignan with demonstrated anticancer and antiproliferative properties. Like many natural phenolic compounds, this compound is susceptible to degradation under common laboratory and storage conditions. Its stability is a critical concern as degradation can lead to a loss of biological activity, impacting experimental reproducibility and the therapeutic potential of the compound. Key factors that can induce degradation include exposure to light, oxidative conditions, and unfavorable pH and temperature.[1]
Q2: What are the primary degradation pathways for this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, lignans with similar structures are known to degrade primarily through two pathways:
-
Oxidation: The phenolic hydroxyl groups present in the this compound structure are susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or light. This can lead to the formation of quinone-type structures and other oxidized derivatives, resulting in a loss of antioxidant and biological activity.
-
Hydrolysis: The lactone ring in the dibenzylbutyrolactone structure can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. This would result in the opening of the lactone ring to form a hydroxy carboxylic acid derivative.
Q3: What are the ideal short-term storage conditions for this compound?
For short-term storage (up to several weeks), it is recommended to store this compound as a solid in a tightly sealed container at 2-8°C, protected from light. If in solution, it should be prepared fresh and used immediately. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C in a tightly capped vial, purged with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guide: Common Issues with this compound Stability
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C as a solid, protected from light. For solutions, confirm they were stored at -20°C or -80°C and protected from air. 2. Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. 3. Purity Check: Use a validated analytical method, such as HPLC-UV, to check the purity of the stock solution against a reference standard. |
| Change in color of solid this compound (e.g., from pale yellow to brownish). | Oxidation of the compound. | 1. Inert Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen). 2. Desiccant: Store in a desiccator to minimize moisture, which can accelerate degradation. 3. Repurification: If oxidation is suspected, the compound may need to be repurified by a suitable chromatographic method. |
| Precipitation of this compound from solution. | Poor solubility or solvent evaporation. | 1. Solvent Selection: this compound is insoluble in water. Use organic solvents like DMSO, ethanol, or methanol for stock solutions. For aqueous buffers, ensure the final concentration of the organic solvent is low enough to maintain solubility and is compatible with the experimental system. 2. Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation. |
| Inconsistent results between experimental batches. | Batch-to-batch variability in this compound purity or degradation during storage of different aliquots. | 1. Standardized Aliquoting: Prepare multiple small aliquots of a freshly prepared stock solution to avoid repeated freeze-thaw cycles of a single large stock. 2. Quality Control: Perform a purity check on each new batch of this compound received. |
Quantitative Data on Lignan Stability
Disclaimer: The following data is for Arctigenin and should be used as a general guide for handling this compound. The actual degradation rates for this compound may vary.
Table 1: Forced Degradation of Arctigenin
| Stress Condition | Conditions | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl at 80°C | 24 hours | ~15% |
| Base Hydrolysis | 0.1 M NaOH at 80°C | 8 hours | > 90% |
| Oxidation | 3% H₂O₂ at room temp. | 24 hours | ~25% |
| Thermal Degradation | 80°C | 48 hours | ~10% |
| Photodegradation | UV light (254 nm) | 24 hours | ~30% |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Lignans
This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound and separating it from potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
This compound reference standard.
-
Solvents for sample preparation (e.g., Methanol or Acetonitrile).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30.1-35 min: Re-equilibration to 90% A, 10% B
-
3. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in methanol to a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase (initial conditions) to a final concentration of approximately 50 µg/mL.
4. Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl and heat at 80°C for a specified time. Neutralize with 0.1 M NaOH and dilute to a final volume with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl and dilute to a final volume with mobile phase.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ and keep at room temperature, protected from light, for a specified time. Dilute to a final volume with mobile phase.
-
Photodegradation: Expose the working solution in a quartz cuvette to UV light (254 nm) for a specified time.
5. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Peak purity of the this compound peak should be assessed using a PDA detector to ensure it is free from co-eluting impurities.
Visualizations
Logical Workflow for this compound Stability Testing
Caption: Workflow for forced degradation studies of this compound.
Proposed Anticancer Signaling Pathway of Structurally Related Lignans
As this compound is a lignan with anticancer properties, its mechanism of action may be similar to other well-studied lignans like Arctigenin. The following diagram illustrates a proposed signaling pathway through which lignans may exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway.[2][3][4]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. Insights Into Anticancer Mechanisms of Schisandrin B: Isolation, Pharmacokinetics, and Preclinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arctigenin triggers apoptosis and autophagy via PI3K/Akt/mTOR inhibition in PC-3M cells [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Arctigenin Triggers Apoptosis and Autophagy via PI3K/Akt/mTOR Inhibition in PC-3M Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Lignans and Polyphenolic Compounds
Introduction:
Welcome to the technical support center for the detection of lignans (B1203133) and related polyphenolic compounds. This resource is designed for researchers, scientists, and drug development professionals. Due to the limited specific information available for "Epiaschantin," this guide focuses on the troubleshooting and detection of structurally similar and co-occurring compounds, such as lignans and catechins, in complex mixtures. The principles and methodologies described herein are broadly applicable to the analysis of this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting and quantifying this compound and other lignans in complex mixtures?
A1: The most prevalent and effective methods for the analysis of lignans and similar polyphenolic compounds are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often in tandem (MS/MS).[1][2][3][4] This combination allows for excellent separation of complex mixtures and sensitive, specific detection and quantification.[1] Ultraviolet (UV) detection is also commonly used with HPLC, typically at wavelengths of 280 nm or 254 nm. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.
Q2: I am observing poor peak shape and resolution in my HPLC chromatogram. What are the possible causes and solutions?
A2: Poor peak shape, such as tailing or fronting, and inadequate resolution can be caused by several factors. Common issues include problems with the mobile phase, column degradation, or sample matrix effects.
-
Mobile Phase: Ensure the pH of your mobile phase is appropriate for the analytes. For lignans, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to improve peak shape. Also, confirm that the mobile phase is properly degassed.
-
Column: The stationary phase of the column can degrade over time. Consider flushing the column or replacing it if performance does not improve. A guard column can help extend the life of your analytical column.
-
Sample Matrix: Complex sample matrices can interfere with chromatography. Ensure your sample preparation method is effective at removing interfering substances. Solid Phase Extraction (SPE) is a common technique for cleaning up complex samples before HPLC analysis.
Q3: My signal intensity is low, and I'm struggling with sensitivity. How can I improve my limit of detection (LOD)?
A3: Low sensitivity can be a significant challenge, especially with low-abundance analytes.
-
Sample Preparation: Concentrate your sample using techniques like solid-phase extraction (SPE) or evaporation.
-
Mass Spectrometry Parameters: Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature) for your specific compound. Use Multiple Reaction Monitoring (MRM) mode for quantification, as it offers higher sensitivity and selectivity.
-
Chromatography: A narrower column internal diameter can increase sensitivity. Ensure your mobile phase is compatible with good ionization in the MS source.
Q4: I suspect my analyte is degrading during sample preparation or analysis. What are the common stability issues for lignans and how can I mitigate them?
A4: Lignans and related compounds can be susceptible to degradation under certain conditions.
-
Temperature: Some lignans are stable at high temperatures, while others may degrade. It is generally advisable to avoid excessive heat during extraction and sample processing.
-
pH: Extreme pH conditions (both acidic and alkaline) can cause degradation of some related compounds. It is important to control the pH during extraction and storage.
-
Light: Photodegradation can occur with some phenolic compounds. It is good practice to protect samples and standards from light by using amber vials and minimizing exposure.
-
Oxidation: Phenolic compounds can be prone to oxidation. Consider adding antioxidants like ascorbic acid during extraction or storing samples under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: High Background Noise or Matrix Effects in MS Detection
-
Symptoms: Inconsistent analytical results, suppression or enhancement of the analyte signal.
-
Possible Causes:
-
Co-eluting compounds from the sample matrix are interfering with the ionization of the target analyte.
-
Contamination from solvents, glassware, or the instrument itself.
-
-
Solutions:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as a multi-step SPE protocol or liquid-liquid extraction, to remove interfering matrix components.
-
Modify Chromatographic Separation: Adjust the HPLC gradient to better separate the analyte from interfering compounds.
-
Use an Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.
-
Check for Contamination: Run blank injections of your solvent to check for system contamination.
-
Issue 2: Inconsistent Retention Times in HPLC
-
Symptoms: The retention time of the analyte peak shifts between injections.
-
Possible Causes:
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
-
Column equilibration issues.
-
Air bubbles in the pump.
-
-
Solutions:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Column Temperature: Use a column oven to maintain a constant and stable temperature.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
System Maintenance: Regularly purge the pump to remove any air bubbles.
-
Experimental Protocols
Protocol 1: Extraction of Lignans from Plant Material
-
Sample Preparation: Grind the dried plant material to a fine powder.
-
Extraction:
-
Perform a sequential extraction, first with a non-polar solvent like hexane (B92381) to remove lipids.
-
Follow with an extraction using a mixture of ethanol (B145695) or methanol (B129727) and water to extract the lignans.
-
For glycosidically bound lignans, an acidic or enzymatic hydrolysis step may be necessary.
-
-
Cleanup: Use Solid Phase Extraction (SPE) with a C18 cartridge to clean up the extract and concentrate the analytes.
Protocol 2: HPLC-MS/MS Analysis of Lignans
-
HPLC System: Agilent 1260 Infinity or similar.
-
Column: Zorbax Eclipse Plus C18 (150 x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds of interest.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Agilent 6460C Triple Quadrupole MS or similar.
-
Ionization Source: Heated Electrospray Ionization (HESI) in negative ion mode is common for lignans.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Quantitative Data
The following table summarizes typical analytical performance data for the detection of related polyphenolic compounds using HPLC-MS/MS.
| Compound | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| Catechins | Tea Extracts | RP-HPLC-ESI-MS | 5.26 - 36.44 ppb | 17.52 - 121.45 ppb | Not Reported | |
| Phycotoxins & Cyanotoxins | Water | HPLC-HESI-MS/MS | ng/L range | ng/L range | Not Reported |
Visualizations
Caption: Experimental workflow for the detection of lignans.
Caption: Troubleshooting flowchart for HPLC peak issues.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Lignans Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Simultaneous Pre-Concentration and HPLC-MS/MS Quantification of Phycotoxins and Cyanotoxins in Inland and Coastal Waters [mdpi.com]
- 4. High-performance liquid Chromatography/Mass spectrometry analysis of proanthocyanidins in foods and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Lignans and Polyphenolic Compounds
Introduction:
Welcome to the technical support center for the detection of lignans (B1203133) and related polyphenolic compounds. This resource is designed for researchers, scientists, and drug development professionals. Due to the limited specific information available for "Epiaschantin," this guide focuses on the troubleshooting and detection of structurally similar and co-occurring compounds, such as lignans and catechins, in complex mixtures. The principles and methodologies described herein are broadly applicable to the analysis of this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting and quantifying this compound and other lignans in complex mixtures?
A1: The most prevalent and effective methods for the analysis of lignans and similar polyphenolic compounds are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often in tandem (MS/MS).[1][2][3][4] This combination allows for excellent separation of complex mixtures and sensitive, specific detection and quantification.[1] Ultraviolet (UV) detection is also commonly used with HPLC, typically at wavelengths of 280 nm or 254 nm. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.
Q2: I am observing poor peak shape and resolution in my HPLC chromatogram. What are the possible causes and solutions?
A2: Poor peak shape, such as tailing or fronting, and inadequate resolution can be caused by several factors. Common issues include problems with the mobile phase, column degradation, or sample matrix effects.
-
Mobile Phase: Ensure the pH of your mobile phase is appropriate for the analytes. For lignans, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to improve peak shape. Also, confirm that the mobile phase is properly degassed.
-
Column: The stationary phase of the column can degrade over time. Consider flushing the column or replacing it if performance does not improve. A guard column can help extend the life of your analytical column.
-
Sample Matrix: Complex sample matrices can interfere with chromatography. Ensure your sample preparation method is effective at removing interfering substances. Solid Phase Extraction (SPE) is a common technique for cleaning up complex samples before HPLC analysis.
Q3: My signal intensity is low, and I'm struggling with sensitivity. How can I improve my limit of detection (LOD)?
A3: Low sensitivity can be a significant challenge, especially with low-abundance analytes.
-
Sample Preparation: Concentrate your sample using techniques like solid-phase extraction (SPE) or evaporation.
-
Mass Spectrometry Parameters: Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature) for your specific compound. Use Multiple Reaction Monitoring (MRM) mode for quantification, as it offers higher sensitivity and selectivity.
-
Chromatography: A narrower column internal diameter can increase sensitivity. Ensure your mobile phase is compatible with good ionization in the MS source.
Q4: I suspect my analyte is degrading during sample preparation or analysis. What are the common stability issues for lignans and how can I mitigate them?
A4: Lignans and related compounds can be susceptible to degradation under certain conditions.
-
Temperature: Some lignans are stable at high temperatures, while others may degrade. It is generally advisable to avoid excessive heat during extraction and sample processing.
-
pH: Extreme pH conditions (both acidic and alkaline) can cause degradation of some related compounds. It is important to control the pH during extraction and storage.
-
Light: Photodegradation can occur with some phenolic compounds. It is good practice to protect samples and standards from light by using amber vials and minimizing exposure.
-
Oxidation: Phenolic compounds can be prone to oxidation. Consider adding antioxidants like ascorbic acid during extraction or storing samples under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: High Background Noise or Matrix Effects in MS Detection
-
Symptoms: Inconsistent analytical results, suppression or enhancement of the analyte signal.
-
Possible Causes:
-
Co-eluting compounds from the sample matrix are interfering with the ionization of the target analyte.
-
Contamination from solvents, glassware, or the instrument itself.
-
-
Solutions:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as a multi-step SPE protocol or liquid-liquid extraction, to remove interfering matrix components.
-
Modify Chromatographic Separation: Adjust the HPLC gradient to better separate the analyte from interfering compounds.
-
Use an Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.
-
Check for Contamination: Run blank injections of your solvent to check for system contamination.
-
Issue 2: Inconsistent Retention Times in HPLC
-
Symptoms: The retention time of the analyte peak shifts between injections.
-
Possible Causes:
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
-
Column equilibration issues.
-
Air bubbles in the pump.
-
-
Solutions:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Column Temperature: Use a column oven to maintain a constant and stable temperature.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
System Maintenance: Regularly purge the pump to remove any air bubbles.
-
Experimental Protocols
Protocol 1: Extraction of Lignans from Plant Material
-
Sample Preparation: Grind the dried plant material to a fine powder.
-
Extraction:
-
Perform a sequential extraction, first with a non-polar solvent like hexane (B92381) to remove lipids.
-
Follow with an extraction using a mixture of ethanol (B145695) or methanol (B129727) and water to extract the lignans.
-
For glycosidically bound lignans, an acidic or enzymatic hydrolysis step may be necessary.
-
-
Cleanup: Use Solid Phase Extraction (SPE) with a C18 cartridge to clean up the extract and concentrate the analytes.
Protocol 2: HPLC-MS/MS Analysis of Lignans
-
HPLC System: Agilent 1260 Infinity or similar.
-
Column: Zorbax Eclipse Plus C18 (150 x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds of interest.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Agilent 6460C Triple Quadrupole MS or similar.
-
Ionization Source: Heated Electrospray Ionization (HESI) in negative ion mode is common for lignans.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Quantitative Data
The following table summarizes typical analytical performance data for the detection of related polyphenolic compounds using HPLC-MS/MS.
| Compound | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| Catechins | Tea Extracts | RP-HPLC-ESI-MS | 5.26 - 36.44 ppb | 17.52 - 121.45 ppb | Not Reported | |
| Phycotoxins & Cyanotoxins | Water | HPLC-HESI-MS/MS | ng/L range | ng/L range | Not Reported |
Visualizations
Caption: Experimental workflow for the detection of lignans.
Caption: Troubleshooting flowchart for HPLC peak issues.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Lignans Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Simultaneous Pre-Concentration and HPLC-MS/MS Quantification of Phycotoxins and Cyanotoxins in Inland and Coastal Waters [mdpi.com]
- 4. High-performance liquid Chromatography/Mass spectrometry analysis of proanthocyanidins in foods and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Lignans and Polyphenolic Compounds
Introduction:
Welcome to the technical support center for the detection of lignans and related polyphenolic compounds. This resource is designed for researchers, scientists, and drug development professionals. Due to the limited specific information available for "Epiaschantin," this guide focuses on the troubleshooting and detection of structurally similar and co-occurring compounds, such as lignans and catechins, in complex mixtures. The principles and methodologies described herein are broadly applicable to the analysis of this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting and quantifying this compound and other lignans in complex mixtures?
A1: The most prevalent and effective methods for the analysis of lignans and similar polyphenolic compounds are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often in tandem (MS/MS).[1][2][3][4] This combination allows for excellent separation of complex mixtures and sensitive, specific detection and quantification.[1] Ultraviolet (UV) detection is also commonly used with HPLC, typically at wavelengths of 280 nm or 254 nm. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.
Q2: I am observing poor peak shape and resolution in my HPLC chromatogram. What are the possible causes and solutions?
A2: Poor peak shape, such as tailing or fronting, and inadequate resolution can be caused by several factors. Common issues include problems with the mobile phase, column degradation, or sample matrix effects.
-
Mobile Phase: Ensure the pH of your mobile phase is appropriate for the analytes. For lignans, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to improve peak shape. Also, confirm that the mobile phase is properly degassed.
-
Column: The stationary phase of the column can degrade over time. Consider flushing the column or replacing it if performance does not improve. A guard column can help extend the life of your analytical column.
-
Sample Matrix: Complex sample matrices can interfere with chromatography. Ensure your sample preparation method is effective at removing interfering substances. Solid Phase Extraction (SPE) is a common technique for cleaning up complex samples before HPLC analysis.
Q3: My signal intensity is low, and I'm struggling with sensitivity. How can I improve my limit of detection (LOD)?
A3: Low sensitivity can be a significant challenge, especially with low-abundance analytes.
-
Sample Preparation: Concentrate your sample using techniques like solid-phase extraction (SPE) or evaporation.
-
Mass Spectrometry Parameters: Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature) for your specific compound. Use Multiple Reaction Monitoring (MRM) mode for quantification, as it offers higher sensitivity and selectivity.
-
Chromatography: A narrower column internal diameter can increase sensitivity. Ensure your mobile phase is compatible with good ionization in the MS source.
Q4: I suspect my analyte is degrading during sample preparation or analysis. What are the common stability issues for lignans and how can I mitigate them?
A4: Lignans and related compounds can be susceptible to degradation under certain conditions.
-
Temperature: Some lignans are stable at high temperatures, while others may degrade. It is generally advisable to avoid excessive heat during extraction and sample processing.
-
pH: Extreme pH conditions (both acidic and alkaline) can cause degradation of some related compounds. It is important to control the pH during extraction and storage.
-
Light: Photodegradation can occur with some phenolic compounds. It is good practice to protect samples and standards from light by using amber vials and minimizing exposure.
-
Oxidation: Phenolic compounds can be prone to oxidation. Consider adding antioxidants like ascorbic acid during extraction or storing samples under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: High Background Noise or Matrix Effects in MS Detection
-
Symptoms: Inconsistent analytical results, suppression or enhancement of the analyte signal.
-
Possible Causes:
-
Co-eluting compounds from the sample matrix are interfering with the ionization of the target analyte.
-
Contamination from solvents, glassware, or the instrument itself.
-
-
Solutions:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as a multi-step SPE protocol or liquid-liquid extraction, to remove interfering matrix components.
-
Modify Chromatographic Separation: Adjust the HPLC gradient to better separate the analyte from interfering compounds.
-
Use an Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.
-
Check for Contamination: Run blank injections of your solvent to check for system contamination.
-
Issue 2: Inconsistent Retention Times in HPLC
-
Symptoms: The retention time of the analyte peak shifts between injections.
-
Possible Causes:
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
-
Column equilibration issues.
-
Air bubbles in the pump.
-
-
Solutions:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Column Temperature: Use a column oven to maintain a constant and stable temperature.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
System Maintenance: Regularly purge the pump to remove any air bubbles.
-
Experimental Protocols
Protocol 1: Extraction of Lignans from Plant Material
-
Sample Preparation: Grind the dried plant material to a fine powder.
-
Extraction:
-
Perform a sequential extraction, first with a non-polar solvent like hexane to remove lipids.
-
Follow with an extraction using a mixture of ethanol or methanol and water to extract the lignans.
-
For glycosidically bound lignans, an acidic or enzymatic hydrolysis step may be necessary.
-
-
Cleanup: Use Solid Phase Extraction (SPE) with a C18 cartridge to clean up the extract and concentrate the analytes.
Protocol 2: HPLC-MS/MS Analysis of Lignans
-
HPLC System: Agilent 1260 Infinity or similar.
-
Column: Zorbax Eclipse Plus C18 (150 x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds of interest.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Agilent 6460C Triple Quadrupole MS or similar.
-
Ionization Source: Heated Electrospray Ionization (HESI) in negative ion mode is common for lignans.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Quantitative Data
The following table summarizes typical analytical performance data for the detection of related polyphenolic compounds using HPLC-MS/MS.
| Compound | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| Catechins | Tea Extracts | RP-HPLC-ESI-MS | 5.26 - 36.44 ppb | 17.52 - 121.45 ppb | Not Reported | |
| Phycotoxins & Cyanotoxins | Water | HPLC-HESI-MS/MS | ng/L range | ng/L range | Not Reported |
Visualizations
Caption: Experimental workflow for the detection of lignans.
Caption: Troubleshooting flowchart for HPLC peak issues.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Lignans Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Simultaneous Pre-Concentration and HPLC-MS/MS Quantification of Phycotoxins and Cyanotoxins in Inland and Coastal Waters [mdpi.com]
- 4. High-performance liquid Chromatography/Mass spectrometry analysis of proanthocyanidins in foods and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage and administration of Epiaschantin in animal models
Epiaschantin Technical Support Center
Disclaimer: this compound is a novel investigational compound. The following guidance is based on preliminary data and general principles of pharmacology in animal models. All protocols should be adapted and validated for specific experimental contexts and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vivo administration?
A1: this compound is sparingly soluble in aqueous solutions. For most in vivo applications, a formulation in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended. It is critical to perform a vehicle-only control in your experiments to account for any effects of the solvent. Always prepare fresh solutions daily and protect them from light.
Q2: What is the stability of this compound in solution?
A2: this compound is sensitive to light and oxidation. Solutions should be prepared fresh for each experiment and used within 4-6 hours if kept at room temperature. For short-term storage (up to 24 hours), solutions can be stored at 2-8°C, protected from light. Long-term stability data is still under evaluation.
Q3: What are the recommended routes of administration for this compound in rodent models?
A3: The optimal route of administration depends on the experimental goal (e.g., systemic exposure vs. local effect). Common routes that have been tested include:
-
Intravenous (IV): For rapid and complete bioavailability.
-
Intraperitoneal (IP): Commonly used for systemic administration, offering a balance between ease of administration and systemic uptake.
-
Oral Gavage (PO): For studies investigating oral bioavailability and gastrointestinal effects.
The choice of route should be justified by the pharmacokinetic profile of this compound and the research question.
Q4: How should this compound be stored?
A4: The lyophilized powder form of this compound should be stored at -20°C in a desiccated, dark environment.
Troubleshooting Guide
Q5: I am observing high mortality or severe adverse effects in my animal cohort, even at what I believed to be a low dose. What should I do?
A5: This issue may stem from several factors:
-
Incorrect Dosing Calculation: Double-check all calculations for dose, concentration, and administration volume. Ensure you have correctly converted the dose for the specific animal weight.
-
Vehicle Toxicity: The administration vehicle itself may be causing toxicity. Always run a parallel cohort with only the vehicle to rule this out.
-
Rapid Administration (IV): For intravenous injections, administering the solution too quickly can cause acute toxicity. Ensure a slow, steady injection rate.
-
Strain/Species Sensitivity: The reported MTD (Maximum Tolerated Dose) may not apply to your specific animal strain or species. It is crucial to perform a dose-range-finding study in your specific model.
See the troubleshooting workflow below for a systematic approach.
Caption: Troubleshooting workflow for unexpected animal mortality.
Q6: I am not observing the expected therapeutic effect of this compound. What could be wrong?
A6: Lack of efficacy can be due to several reasons. Consider the following points:
-
Insufficient Dosage: The dose may be too low to reach a therapeutic concentration in the target tissue. A dose-response study is essential to determine the optimal dose.
-
Poor Bioavailability: If administering orally (PO), the compound may have poor absorption. Check the pharmacokinetic data. You may need to switch to a route with higher bioavailability, such as IP or IV.
-
Compound Instability: As noted, this compound is unstable. Ensure you are preparing fresh solutions and administering them promptly. Degradation of the compound will lead to lower effective concentrations.
-
Incorrect Hypothesis: The hypothesized mechanism of action or the suitability of the animal model may be incorrect. Re-evaluate the underlying scientific premise of the experiment.
Q7: There is high variability in the data between animals in the same group. How can I reduce this?
A7: High variability can obscure real treatment effects. To minimize it:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, injection timing and technique, and sample collection, are performed as consistently as possible.
-
Control Environmental Factors: House animals under controlled conditions (light-dark cycle, temperature, humidity) and provide ad libitum access to food and water unless otherwise required by the protocol.
-
Accurate Dosing: Ensure precise administration of the calculated dose for each animal based on its most recent body weight. Inaccurate dosing is a major source of variability.
-
Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group (n-size) can increase the statistical power to detect a true effect.
Data & Protocols
Quantitative Data Summary
The following table summarizes key properties of this compound based on preliminary internal assessments.
| Parameter | Value | Notes |
| Molecular Weight | 452.5 g/mol | |
| Solubility in Vehicle | ~5 mg/mL | Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. |
| Aqueous Solubility (PBS pH 7.4) | <0.1 µg/mL | Practically insoluble in aqueous buffers. |
| Stability in Solution | Use within 4-6 hours at RT, protected from light. | Prone to degradation. Prepare fresh daily. |
| Preliminary MTD (Mouse, IP) | ~50 mg/kg | Maximum Tolerated Dose. Varies by strain and administration route. |
Experimental Protocol: Dose-Range-Finding Study
A dose-range-finding study is critical for determining the maximum tolerated dose (MTD) and selecting appropriate doses for efficacy studies.[1][2][3][4]
Objective: To determine the MTD of this compound following intraperitoneal (IP) administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
8-week-old C57BL/6 mice (n=3-5 per group)
-
Sterile syringes and needles
-
Animal scale
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Dose Selection: Select a range of doses. A common approach is to use a dose-escalation design (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.
-
Preparation of Dosing Solutions: Calculate the required concentration of this compound for each dose group based on a standard administration volume (e.g., 10 mL/kg). Prepare fresh solutions on the day of dosing.
-
Administration: Record the body weight of each mouse immediately before dosing. Administer the calculated volume of the appropriate solution via IP injection.
-
Monitoring: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, 4 hours, and 24 hours post-dose). Signs include lethargy, ruffled fur, ataxia, respiratory distress, and changes in body weight.
-
Data Collection: Record all observations, including any adverse events and mortality. A >15-20% loss in body weight is often considered a humane endpoint.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or severe clinical signs of toxicity that would prevent the completion of a longer-term study.
The workflow for this process can be visualized as follows:
References
Optimizing dosage and administration of Epiaschantin in animal models
Epiaschantin Technical Support Center
Disclaimer: this compound is a novel investigational compound. The following guidance is based on preliminary data and general principles of pharmacology in animal models. All protocols should be adapted and validated for specific experimental contexts and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vivo administration?
A1: this compound is sparingly soluble in aqueous solutions. For most in vivo applications, a formulation in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended. It is critical to perform a vehicle-only control in your experiments to account for any effects of the solvent. Always prepare fresh solutions daily and protect them from light.
Q2: What is the stability of this compound in solution?
A2: this compound is sensitive to light and oxidation. Solutions should be prepared fresh for each experiment and used within 4-6 hours if kept at room temperature. For short-term storage (up to 24 hours), solutions can be stored at 2-8°C, protected from light. Long-term stability data is still under evaluation.
Q3: What are the recommended routes of administration for this compound in rodent models?
A3: The optimal route of administration depends on the experimental goal (e.g., systemic exposure vs. local effect). Common routes that have been tested include:
-
Intravenous (IV): For rapid and complete bioavailability.
-
Intraperitoneal (IP): Commonly used for systemic administration, offering a balance between ease of administration and systemic uptake.
-
Oral Gavage (PO): For studies investigating oral bioavailability and gastrointestinal effects.
The choice of route should be justified by the pharmacokinetic profile of this compound and the research question.
Q4: How should this compound be stored?
A4: The lyophilized powder form of this compound should be stored at -20°C in a desiccated, dark environment.
Troubleshooting Guide
Q5: I am observing high mortality or severe adverse effects in my animal cohort, even at what I believed to be a low dose. What should I do?
A5: This issue may stem from several factors:
-
Incorrect Dosing Calculation: Double-check all calculations for dose, concentration, and administration volume. Ensure you have correctly converted the dose for the specific animal weight.
-
Vehicle Toxicity: The administration vehicle itself may be causing toxicity. Always run a parallel cohort with only the vehicle to rule this out.
-
Rapid Administration (IV): For intravenous injections, administering the solution too quickly can cause acute toxicity. Ensure a slow, steady injection rate.
-
Strain/Species Sensitivity: The reported MTD (Maximum Tolerated Dose) may not apply to your specific animal strain or species. It is crucial to perform a dose-range-finding study in your specific model.
See the troubleshooting workflow below for a systematic approach.
Caption: Troubleshooting workflow for unexpected animal mortality.
Q6: I am not observing the expected therapeutic effect of this compound. What could be wrong?
A6: Lack of efficacy can be due to several reasons. Consider the following points:
-
Insufficient Dosage: The dose may be too low to reach a therapeutic concentration in the target tissue. A dose-response study is essential to determine the optimal dose.
-
Poor Bioavailability: If administering orally (PO), the compound may have poor absorption. Check the pharmacokinetic data. You may need to switch to a route with higher bioavailability, such as IP or IV.
-
Compound Instability: As noted, this compound is unstable. Ensure you are preparing fresh solutions and administering them promptly. Degradation of the compound will lead to lower effective concentrations.
-
Incorrect Hypothesis: The hypothesized mechanism of action or the suitability of the animal model may be incorrect. Re-evaluate the underlying scientific premise of the experiment.
Q7: There is high variability in the data between animals in the same group. How can I reduce this?
A7: High variability can obscure real treatment effects. To minimize it:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, injection timing and technique, and sample collection, are performed as consistently as possible.
-
Control Environmental Factors: House animals under controlled conditions (light-dark cycle, temperature, humidity) and provide ad libitum access to food and water unless otherwise required by the protocol.
-
Accurate Dosing: Ensure precise administration of the calculated dose for each animal based on its most recent body weight. Inaccurate dosing is a major source of variability.
-
Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group (n-size) can increase the statistical power to detect a true effect.
Data & Protocols
Quantitative Data Summary
The following table summarizes key properties of this compound based on preliminary internal assessments.
| Parameter | Value | Notes |
| Molecular Weight | 452.5 g/mol | |
| Solubility in Vehicle | ~5 mg/mL | Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. |
| Aqueous Solubility (PBS pH 7.4) | <0.1 µg/mL | Practically insoluble in aqueous buffers. |
| Stability in Solution | Use within 4-6 hours at RT, protected from light. | Prone to degradation. Prepare fresh daily. |
| Preliminary MTD (Mouse, IP) | ~50 mg/kg | Maximum Tolerated Dose. Varies by strain and administration route. |
Experimental Protocol: Dose-Range-Finding Study
A dose-range-finding study is critical for determining the maximum tolerated dose (MTD) and selecting appropriate doses for efficacy studies.[1][2][3][4]
Objective: To determine the MTD of this compound following intraperitoneal (IP) administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
8-week-old C57BL/6 mice (n=3-5 per group)
-
Sterile syringes and needles
-
Animal scale
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Dose Selection: Select a range of doses. A common approach is to use a dose-escalation design (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.
-
Preparation of Dosing Solutions: Calculate the required concentration of this compound for each dose group based on a standard administration volume (e.g., 10 mL/kg). Prepare fresh solutions on the day of dosing.
-
Administration: Record the body weight of each mouse immediately before dosing. Administer the calculated volume of the appropriate solution via IP injection.
-
Monitoring: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, 4 hours, and 24 hours post-dose). Signs include lethargy, ruffled fur, ataxia, respiratory distress, and changes in body weight.
-
Data Collection: Record all observations, including any adverse events and mortality. A >15-20% loss in body weight is often considered a humane endpoint.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or severe clinical signs of toxicity that would prevent the completion of a longer-term study.
The workflow for this process can be visualized as follows:
References
Optimizing dosage and administration of Epiaschantin in animal models
Epiaschantin Technical Support Center
Disclaimer: this compound is a novel investigational compound. The following guidance is based on preliminary data and general principles of pharmacology in animal models. All protocols should be adapted and validated for specific experimental contexts and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vivo administration?
A1: this compound is sparingly soluble in aqueous solutions. For most in vivo applications, a formulation in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended. It is critical to perform a vehicle-only control in your experiments to account for any effects of the solvent. Always prepare fresh solutions daily and protect them from light.
Q2: What is the stability of this compound in solution?
A2: this compound is sensitive to light and oxidation. Solutions should be prepared fresh for each experiment and used within 4-6 hours if kept at room temperature. For short-term storage (up to 24 hours), solutions can be stored at 2-8°C, protected from light. Long-term stability data is still under evaluation.
Q3: What are the recommended routes of administration for this compound in rodent models?
A3: The optimal route of administration depends on the experimental goal (e.g., systemic exposure vs. local effect). Common routes that have been tested include:
-
Intravenous (IV): For rapid and complete bioavailability.
-
Intraperitoneal (IP): Commonly used for systemic administration, offering a balance between ease of administration and systemic uptake.
-
Oral Gavage (PO): For studies investigating oral bioavailability and gastrointestinal effects.
The choice of route should be justified by the pharmacokinetic profile of this compound and the research question.
Q4: How should this compound be stored?
A4: The lyophilized powder form of this compound should be stored at -20°C in a desiccated, dark environment.
Troubleshooting Guide
Q5: I am observing high mortality or severe adverse effects in my animal cohort, even at what I believed to be a low dose. What should I do?
A5: This issue may stem from several factors:
-
Incorrect Dosing Calculation: Double-check all calculations for dose, concentration, and administration volume. Ensure you have correctly converted the dose for the specific animal weight.
-
Vehicle Toxicity: The administration vehicle itself may be causing toxicity. Always run a parallel cohort with only the vehicle to rule this out.
-
Rapid Administration (IV): For intravenous injections, administering the solution too quickly can cause acute toxicity. Ensure a slow, steady injection rate.
-
Strain/Species Sensitivity: The reported MTD (Maximum Tolerated Dose) may not apply to your specific animal strain or species. It is crucial to perform a dose-range-finding study in your specific model.
See the troubleshooting workflow below for a systematic approach.
Caption: Troubleshooting workflow for unexpected animal mortality.
Q6: I am not observing the expected therapeutic effect of this compound. What could be wrong?
A6: Lack of efficacy can be due to several reasons. Consider the following points:
-
Insufficient Dosage: The dose may be too low to reach a therapeutic concentration in the target tissue. A dose-response study is essential to determine the optimal dose.
-
Poor Bioavailability: If administering orally (PO), the compound may have poor absorption. Check the pharmacokinetic data. You may need to switch to a route with higher bioavailability, such as IP or IV.
-
Compound Instability: As noted, this compound is unstable. Ensure you are preparing fresh solutions and administering them promptly. Degradation of the compound will lead to lower effective concentrations.
-
Incorrect Hypothesis: The hypothesized mechanism of action or the suitability of the animal model may be incorrect. Re-evaluate the underlying scientific premise of the experiment.
Q7: There is high variability in the data between animals in the same group. How can I reduce this?
A7: High variability can obscure real treatment effects. To minimize it:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, injection timing and technique, and sample collection, are performed as consistently as possible.
-
Control Environmental Factors: House animals under controlled conditions (light-dark cycle, temperature, humidity) and provide ad libitum access to food and water unless otherwise required by the protocol.
-
Accurate Dosing: Ensure precise administration of the calculated dose for each animal based on its most recent body weight. Inaccurate dosing is a major source of variability.
-
Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group (n-size) can increase the statistical power to detect a true effect.
Data & Protocols
Quantitative Data Summary
The following table summarizes key properties of this compound based on preliminary internal assessments.
| Parameter | Value | Notes |
| Molecular Weight | 452.5 g/mol | |
| Solubility in Vehicle | ~5 mg/mL | Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. |
| Aqueous Solubility (PBS pH 7.4) | <0.1 µg/mL | Practically insoluble in aqueous buffers. |
| Stability in Solution | Use within 4-6 hours at RT, protected from light. | Prone to degradation. Prepare fresh daily. |
| Preliminary MTD (Mouse, IP) | ~50 mg/kg | Maximum Tolerated Dose. Varies by strain and administration route. |
Experimental Protocol: Dose-Range-Finding Study
A dose-range-finding study is critical for determining the maximum tolerated dose (MTD) and selecting appropriate doses for efficacy studies.[1][2][3][4]
Objective: To determine the MTD of this compound following intraperitoneal (IP) administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
8-week-old C57BL/6 mice (n=3-5 per group)
-
Sterile syringes and needles
-
Animal scale
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Dose Selection: Select a range of doses. A common approach is to use a dose-escalation design (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.
-
Preparation of Dosing Solutions: Calculate the required concentration of this compound for each dose group based on a standard administration volume (e.g., 10 mL/kg). Prepare fresh solutions on the day of dosing.
-
Administration: Record the body weight of each mouse immediately before dosing. Administer the calculated volume of the appropriate solution via IP injection.
-
Monitoring: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, 4 hours, and 24 hours post-dose). Signs include lethargy, ruffled fur, ataxia, respiratory distress, and changes in body weight.
-
Data Collection: Record all observations, including any adverse events and mortality. A >15-20% loss in body weight is often considered a humane endpoint.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or severe clinical signs of toxicity that would prevent the completion of a longer-term study.
The workflow for this process can be visualized as follows:
References
How to minimize degradation of Epiaschantin during experiments?
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of Epiaschantin during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a type of lignan, a class of polyphenolic compounds found in plants. Like many phenolic compounds, this compound is susceptible to degradation under common experimental conditions, which can lead to inaccurate and unreliable results. Key factors that can cause degradation include light, oxygen, pH, and high temperatures.[1]
Q2: How should I store pure, solid this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended.
Q3: What is the best way to prepare a stock solution of this compound?
A3: this compound is sparingly soluble in water but soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing stock solutions of phenolic compounds.[2] It is recommended to prepare a highly concentrated stock solution in 100% DMSO or ethanol, which can then be diluted to the final working concentration in your experimental medium. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can I use antioxidants to protect this compound in my experiments?
A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation of this compound. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are known to protect phenolic compounds from oxidation.[3][4][5] The optimal concentration of the antioxidant should be determined empirically for your specific experimental setup.
Q5: How can I minimize photodegradation during my experiments?
A5: To minimize photodegradation, experiments should be conducted in a dark or light-protected environment. The use of amber-colored vials or wrapping experimental containers in aluminum foil can significantly reduce light exposure.
Troubleshooting Guides
HPLC Analysis Issues
This section addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase- Column overload- Inappropriate mobile phase pH | - Use a high-purity silica (B1680970) column.- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (use with caution).- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injections- Column bleed | - Use fresh, high-purity solvents and filter them before use.- Run blank injections to identify the source of contamination.- Implement a thorough needle wash protocol between injections.- Flush the column with a strong solvent. |
| Shifting Retention Times | - Changes in mobile phase composition- Fluctuations in column temperature- Inconsistent flow rate | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure it is properly primed. |
Experimental Inconsistency
This section provides guidance on troubleshooting inconsistent experimental results that may be due to this compound degradation.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time | - Degradation of this compound in the experimental medium | - Prepare fresh working solutions of this compound for each experiment.- Minimize the time between solution preparation and use.- Consider adding an antioxidant to the medium.- Protect the solution from light and heat. |
| High variability between replicates | - Inconsistent handling of this compound solutions- Degradation during sample processing | - Ensure all replicates are treated identically, with the same exposure to light, temperature, and air.- Process samples quickly and on ice where appropriate.- Use a consistent and validated sample preparation method. |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO with the addition of an antioxidant.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ascorbic acid
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Weigh out the appropriate amount of this compound to prepare a 10 mM solution.
-
Dissolve the this compound in the required volume of DMSO. Vortex briefly to ensure complete dissolution.
-
Add ascorbic acid to a final concentration of 100 µM.
-
Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid this compound and the stock solution at 60°C in a temperature-controlled oven for 1, 3, and 7 days.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating HPLC method.
-
Quantify the remaining this compound and any degradation products.
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. hakon-art.com [hakon-art.com]
- 2. researchgate.net [researchgate.net]
- 3. Sesame lignans enhance antioxidant activity of vitamin E in lipid peroxidation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize degradation of Epiaschantin during experiments?
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of Epiaschantin during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a type of lignan, a class of polyphenolic compounds found in plants. Like many phenolic compounds, this compound is susceptible to degradation under common experimental conditions, which can lead to inaccurate and unreliable results. Key factors that can cause degradation include light, oxygen, pH, and high temperatures.[1]
Q2: How should I store pure, solid this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended.
Q3: What is the best way to prepare a stock solution of this compound?
A3: this compound is sparingly soluble in water but soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing stock solutions of phenolic compounds.[2] It is recommended to prepare a highly concentrated stock solution in 100% DMSO or ethanol, which can then be diluted to the final working concentration in your experimental medium. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can I use antioxidants to protect this compound in my experiments?
A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation of this compound. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are known to protect phenolic compounds from oxidation.[3][4][5] The optimal concentration of the antioxidant should be determined empirically for your specific experimental setup.
Q5: How can I minimize photodegradation during my experiments?
A5: To minimize photodegradation, experiments should be conducted in a dark or light-protected environment. The use of amber-colored vials or wrapping experimental containers in aluminum foil can significantly reduce light exposure.
Troubleshooting Guides
HPLC Analysis Issues
This section addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase- Column overload- Inappropriate mobile phase pH | - Use a high-purity silica (B1680970) column.- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (use with caution).- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injections- Column bleed | - Use fresh, high-purity solvents and filter them before use.- Run blank injections to identify the source of contamination.- Implement a thorough needle wash protocol between injections.- Flush the column with a strong solvent. |
| Shifting Retention Times | - Changes in mobile phase composition- Fluctuations in column temperature- Inconsistent flow rate | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure it is properly primed. |
Experimental Inconsistency
This section provides guidance on troubleshooting inconsistent experimental results that may be due to this compound degradation.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time | - Degradation of this compound in the experimental medium | - Prepare fresh working solutions of this compound for each experiment.- Minimize the time between solution preparation and use.- Consider adding an antioxidant to the medium.- Protect the solution from light and heat. |
| High variability between replicates | - Inconsistent handling of this compound solutions- Degradation during sample processing | - Ensure all replicates are treated identically, with the same exposure to light, temperature, and air.- Process samples quickly and on ice where appropriate.- Use a consistent and validated sample preparation method. |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO with the addition of an antioxidant.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ascorbic acid
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Weigh out the appropriate amount of this compound to prepare a 10 mM solution.
-
Dissolve the this compound in the required volume of DMSO. Vortex briefly to ensure complete dissolution.
-
Add ascorbic acid to a final concentration of 100 µM.
-
Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid this compound and the stock solution at 60°C in a temperature-controlled oven for 1, 3, and 7 days.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating HPLC method.
-
Quantify the remaining this compound and any degradation products.
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. hakon-art.com [hakon-art.com]
- 2. researchgate.net [researchgate.net]
- 3. Sesame lignans enhance antioxidant activity of vitamin E in lipid peroxidation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize degradation of Epiaschantin during experiments?
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of Epiaschantin during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a type of lignan, a class of polyphenolic compounds found in plants. Like many phenolic compounds, this compound is susceptible to degradation under common experimental conditions, which can lead to inaccurate and unreliable results. Key factors that can cause degradation include light, oxygen, pH, and high temperatures.[1]
Q2: How should I store pure, solid this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended.
Q3: What is the best way to prepare a stock solution of this compound?
A3: this compound is sparingly soluble in water but soluble in organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of phenolic compounds.[2] It is recommended to prepare a highly concentrated stock solution in 100% DMSO or ethanol, which can then be diluted to the final working concentration in your experimental medium. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can I use antioxidants to protect this compound in my experiments?
A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation of this compound. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are known to protect phenolic compounds from oxidation.[3][4][5] The optimal concentration of the antioxidant should be determined empirically for your specific experimental setup.
Q5: How can I minimize photodegradation during my experiments?
A5: To minimize photodegradation, experiments should be conducted in a dark or light-protected environment. The use of amber-colored vials or wrapping experimental containers in aluminum foil can significantly reduce light exposure.
Troubleshooting Guides
HPLC Analysis Issues
This section addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase- Column overload- Inappropriate mobile phase pH | - Use a high-purity silica column.- Add a competing base like triethylamine (TEA) to the mobile phase (use with caution).- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injections- Column bleed | - Use fresh, high-purity solvents and filter them before use.- Run blank injections to identify the source of contamination.- Implement a thorough needle wash protocol between injections.- Flush the column with a strong solvent. |
| Shifting Retention Times | - Changes in mobile phase composition- Fluctuations in column temperature- Inconsistent flow rate | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure it is properly primed. |
Experimental Inconsistency
This section provides guidance on troubleshooting inconsistent experimental results that may be due to this compound degradation.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time | - Degradation of this compound in the experimental medium | - Prepare fresh working solutions of this compound for each experiment.- Minimize the time between solution preparation and use.- Consider adding an antioxidant to the medium.- Protect the solution from light and heat. |
| High variability between replicates | - Inconsistent handling of this compound solutions- Degradation during sample processing | - Ensure all replicates are treated identically, with the same exposure to light, temperature, and air.- Process samples quickly and on ice where appropriate.- Use a consistent and validated sample preparation method. |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO with the addition of an antioxidant.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ascorbic acid
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Weigh out the appropriate amount of this compound to prepare a 10 mM solution.
-
Dissolve the this compound in the required volume of DMSO. Vortex briefly to ensure complete dissolution.
-
Add ascorbic acid to a final concentration of 100 µM.
-
Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid this compound and the stock solution at 60°C in a temperature-controlled oven for 1, 3, and 7 days.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating HPLC method.
-
Quantify the remaining this compound and any degradation products.
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. hakon-art.com [hakon-art.com]
- 2. researchgate.net [researchgate.net]
- 3. Sesame lignans enhance antioxidant activity of vitamin E in lipid peroxidation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Epiaschantin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Epiaschantin.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a dihydroflavonoid compound, noted for its potential anticancer and anti-inflammatory properties.[1][2] However, its therapeutic development is often hampered by low oral bioavailability. This is primarily due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[1]
Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A2: The main approaches focus on improving its solubility and/or permeability. Key strategies include:
-
Particle Size Reduction: Increasing the surface area-to-volume ratio by reducing particle size (micronization or nanosizing) can enhance dissolution rate.[3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution.[4]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the aqueous solubility of this compound.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as nanoemulsions or solid lipid nanoparticles (SLNs) can improve its absorption.
-
Inhibition of Efflux Pumps: Investigating if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and co-administering it with a P-gp inhibitor could increase its intracellular concentration in enterocytes.
Q3: How can I assess the in vitro permeability of my this compound formulation?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. This assay measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, providing an apparent permeability coefficient (Papp). A high Papp value is indicative of good intestinal permeability.
Q4: Are there potential signaling pathways in the intestine that could affect this compound absorption?
A4: Yes, several signaling pathways can influence the absorption of compounds in the intestine. The Wnt, Notch, and Hippo signaling pathways are crucial for maintaining intestinal stem cell homeostasis and epithelial integrity. Additionally, drug efflux pumps, such as P-glycoprotein (P-gp), are ATP-dependent transporters that can actively pump xenobiotics out of enterocytes, thereby reducing their absorption. The interaction of this compound with these pathways could impact its overall bioavailability.
II. Troubleshooting Guides
Low Dissolution Rate of this compound Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient particle size reduction. | Further reduce the particle size of this compound using techniques like high-pressure homogenization for nanosuspensions or explore different milling techniques for micronization. | A smaller particle size will increase the surface area available for dissolution, leading to a faster dissolution rate. |
| Inadequate polymer selection for solid dispersion. | Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one that has better miscibility and interaction with this compound. | An optimized polymer will create a more stable amorphous solid dispersion, preventing recrystallization and enhancing dissolution. |
| Poor complexation efficiency with cyclodextrins. | Optimize the molar ratio of this compound to cyclodextrin (B1172386) and explore different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to improve inclusion complex formation. | Increased complexation efficiency will lead to higher aqueous solubility and an improved dissolution profile. |
Low Permeability in Caco-2 Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound is a substrate for P-glycoprotein (P-gp) efflux. | Conduct a bi-directional Caco-2 assay (measuring both apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Consider co-incubating with a known P-gp inhibitor like verapamil. | Inhibition of P-gp will decrease the efflux of this compound, resulting in a lower efflux ratio and a higher net apical-to-basolateral transport. |
| Low aqueous solubility of the formulation in the assay medium. | Increase the concentration of a non-toxic solubilizing agent (e.g., BSA, simulated intestinal fluid components) in the apical donor compartment to maintain this compound in solution. | Improved solubility in the donor compartment will ensure a higher concentration gradient, potentially increasing the measured permeability. |
| Cell monolayer integrity is compromised. | Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. A significant drop in TEER indicates a compromised barrier. Ensure proper cell culture and handling techniques. | Maintaining a high TEER value ensures that the measured permeability is due to transport across the cells and not through leaky junctions between them. |
III. Experimental Protocols & Data
Data Presentation: Enhancing Bioavailability of Poorly Soluble Flavonoids
Disclaimer: The following data is for structurally related flavonoids and is intended to provide a comparative baseline for this compound experiments.
| Formulation Strategy | Compound | Fold Increase in Solubility | Fold Increase in Permeability (Papp) | Fold Increase in Oral Bioavailability | Reference |
| Cyclodextrin Complexation | Hyperoside | 9-fold (with 2-hydroxypropyl-β-cyclodextrin) | Not Reported | Not Reported | |
| Solid Dispersion | A poorly soluble drug in Soluplus® | Varies with drug and polymer | Not Reported | Not Reported | |
| Nanomicelles | Biochanin A | >100-fold | 1.54-fold | 2.16-fold | |
| Transfersomal Oral Films | Ebastine | Not Applicable | 2.86-fold (vs. pure drug) | 2.95-fold (vs. suspension) |
Protocol 1: Preparation of this compound-Loaded Nanoparticles by Precipitation
-
Nucleation: Dissolve this compound in a suitable organic solvent (e.g., acetone, ethanol). In a separate vessel, dissolve a stabilizing agent (e.g., Poloxamer 188, TPGS) in an anti-solvent (e.g., water).
-
Precipitation: Under continuous stirring, inject the this compound solution into the anti-solvent. The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.
-
Filtration and Washing: Filter the nanoparticle suspension to separate the nanoparticles from the solvent. Wash the nanoparticles with the anti-solvent to remove any residual organic solvent and unencapsulated drug.
-
Calcination (Drying): Dry the filtered nanoparticles under vacuum or by freeze-drying to obtain a stable powder.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure barrier integrity.
-
Assay Initiation:
-
Apical to Basolateral (A-B) Transport: Add the this compound formulation to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound formulation to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Sampling: At predetermined time points, collect samples from the receiver chamber and replace with fresh transport buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the permeable support.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
IV. Visualizations
Caption: A generalized experimental workflow for enhancing the bioavailability of this compound.
Caption: Potential pathways for this compound absorption and metabolism in an enterocyte.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 3. Pharmacokinetics of epinastine and a possible mechanism for double peaks in oral plasma concentration profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Epiaschantin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Epiaschantin.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a dihydroflavonoid compound, noted for its potential anticancer and anti-inflammatory properties.[1][2] However, its therapeutic development is often hampered by low oral bioavailability. This is primarily due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[1]
Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A2: The main approaches focus on improving its solubility and/or permeability. Key strategies include:
-
Particle Size Reduction: Increasing the surface area-to-volume ratio by reducing particle size (micronization or nanosizing) can enhance dissolution rate.[3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution.[4]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the aqueous solubility of this compound.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as nanoemulsions or solid lipid nanoparticles (SLNs) can improve its absorption.
-
Inhibition of Efflux Pumps: Investigating if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and co-administering it with a P-gp inhibitor could increase its intracellular concentration in enterocytes.
Q3: How can I assess the in vitro permeability of my this compound formulation?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. This assay measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, providing an apparent permeability coefficient (Papp). A high Papp value is indicative of good intestinal permeability.
Q4: Are there potential signaling pathways in the intestine that could affect this compound absorption?
A4: Yes, several signaling pathways can influence the absorption of compounds in the intestine. The Wnt, Notch, and Hippo signaling pathways are crucial for maintaining intestinal stem cell homeostasis and epithelial integrity. Additionally, drug efflux pumps, such as P-glycoprotein (P-gp), are ATP-dependent transporters that can actively pump xenobiotics out of enterocytes, thereby reducing their absorption. The interaction of this compound with these pathways could impact its overall bioavailability.
II. Troubleshooting Guides
Low Dissolution Rate of this compound Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient particle size reduction. | Further reduce the particle size of this compound using techniques like high-pressure homogenization for nanosuspensions or explore different milling techniques for micronization. | A smaller particle size will increase the surface area available for dissolution, leading to a faster dissolution rate. |
| Inadequate polymer selection for solid dispersion. | Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one that has better miscibility and interaction with this compound. | An optimized polymer will create a more stable amorphous solid dispersion, preventing recrystallization and enhancing dissolution. |
| Poor complexation efficiency with cyclodextrins. | Optimize the molar ratio of this compound to cyclodextrin (B1172386) and explore different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to improve inclusion complex formation. | Increased complexation efficiency will lead to higher aqueous solubility and an improved dissolution profile. |
Low Permeability in Caco-2 Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound is a substrate for P-glycoprotein (P-gp) efflux. | Conduct a bi-directional Caco-2 assay (measuring both apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Consider co-incubating with a known P-gp inhibitor like verapamil. | Inhibition of P-gp will decrease the efflux of this compound, resulting in a lower efflux ratio and a higher net apical-to-basolateral transport. |
| Low aqueous solubility of the formulation in the assay medium. | Increase the concentration of a non-toxic solubilizing agent (e.g., BSA, simulated intestinal fluid components) in the apical donor compartment to maintain this compound in solution. | Improved solubility in the donor compartment will ensure a higher concentration gradient, potentially increasing the measured permeability. |
| Cell monolayer integrity is compromised. | Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. A significant drop in TEER indicates a compromised barrier. Ensure proper cell culture and handling techniques. | Maintaining a high TEER value ensures that the measured permeability is due to transport across the cells and not through leaky junctions between them. |
III. Experimental Protocols & Data
Data Presentation: Enhancing Bioavailability of Poorly Soluble Flavonoids
Disclaimer: The following data is for structurally related flavonoids and is intended to provide a comparative baseline for this compound experiments.
| Formulation Strategy | Compound | Fold Increase in Solubility | Fold Increase in Permeability (Papp) | Fold Increase in Oral Bioavailability | Reference |
| Cyclodextrin Complexation | Hyperoside | 9-fold (with 2-hydroxypropyl-β-cyclodextrin) | Not Reported | Not Reported | |
| Solid Dispersion | A poorly soluble drug in Soluplus® | Varies with drug and polymer | Not Reported | Not Reported | |
| Nanomicelles | Biochanin A | >100-fold | 1.54-fold | 2.16-fold | |
| Transfersomal Oral Films | Ebastine | Not Applicable | 2.86-fold (vs. pure drug) | 2.95-fold (vs. suspension) |
Protocol 1: Preparation of this compound-Loaded Nanoparticles by Precipitation
-
Nucleation: Dissolve this compound in a suitable organic solvent (e.g., acetone, ethanol). In a separate vessel, dissolve a stabilizing agent (e.g., Poloxamer 188, TPGS) in an anti-solvent (e.g., water).
-
Precipitation: Under continuous stirring, inject the this compound solution into the anti-solvent. The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.
-
Filtration and Washing: Filter the nanoparticle suspension to separate the nanoparticles from the solvent. Wash the nanoparticles with the anti-solvent to remove any residual organic solvent and unencapsulated drug.
-
Calcination (Drying): Dry the filtered nanoparticles under vacuum or by freeze-drying to obtain a stable powder.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure barrier integrity.
-
Assay Initiation:
-
Apical to Basolateral (A-B) Transport: Add the this compound formulation to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound formulation to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Sampling: At predetermined time points, collect samples from the receiver chamber and replace with fresh transport buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the permeable support.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
IV. Visualizations
Caption: A generalized experimental workflow for enhancing the bioavailability of this compound.
Caption: Potential pathways for this compound absorption and metabolism in an enterocyte.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 3. Pharmacokinetics of epinastine and a possible mechanism for double peaks in oral plasma concentration profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Epiaschantin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Epiaschantin.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a dihydroflavonoid compound, noted for its potential anticancer and anti-inflammatory properties.[1][2] However, its therapeutic development is often hampered by low oral bioavailability. This is primarily due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[1]
Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A2: The main approaches focus on improving its solubility and/or permeability. Key strategies include:
-
Particle Size Reduction: Increasing the surface area-to-volume ratio by reducing particle size (micronization or nanosizing) can enhance dissolution rate.[3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution.[4]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the aqueous solubility of this compound.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as nanoemulsions or solid lipid nanoparticles (SLNs) can improve its absorption.
-
Inhibition of Efflux Pumps: Investigating if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and co-administering it with a P-gp inhibitor could increase its intracellular concentration in enterocytes.
Q3: How can I assess the in vitro permeability of my this compound formulation?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. This assay measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, providing an apparent permeability coefficient (Papp). A high Papp value is indicative of good intestinal permeability.
Q4: Are there potential signaling pathways in the intestine that could affect this compound absorption?
A4: Yes, several signaling pathways can influence the absorption of compounds in the intestine. The Wnt, Notch, and Hippo signaling pathways are crucial for maintaining intestinal stem cell homeostasis and epithelial integrity. Additionally, drug efflux pumps, such as P-glycoprotein (P-gp), are ATP-dependent transporters that can actively pump xenobiotics out of enterocytes, thereby reducing their absorption. The interaction of this compound with these pathways could impact its overall bioavailability.
II. Troubleshooting Guides
Low Dissolution Rate of this compound Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient particle size reduction. | Further reduce the particle size of this compound using techniques like high-pressure homogenization for nanosuspensions or explore different milling techniques for micronization. | A smaller particle size will increase the surface area available for dissolution, leading to a faster dissolution rate. |
| Inadequate polymer selection for solid dispersion. | Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one that has better miscibility and interaction with this compound. | An optimized polymer will create a more stable amorphous solid dispersion, preventing recrystallization and enhancing dissolution. |
| Poor complexation efficiency with cyclodextrins. | Optimize the molar ratio of this compound to cyclodextrin and explore different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to improve inclusion complex formation. | Increased complexation efficiency will lead to higher aqueous solubility and an improved dissolution profile. |
Low Permeability in Caco-2 Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound is a substrate for P-glycoprotein (P-gp) efflux. | Conduct a bi-directional Caco-2 assay (measuring both apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Consider co-incubating with a known P-gp inhibitor like verapamil. | Inhibition of P-gp will decrease the efflux of this compound, resulting in a lower efflux ratio and a higher net apical-to-basolateral transport. |
| Low aqueous solubility of the formulation in the assay medium. | Increase the concentration of a non-toxic solubilizing agent (e.g., BSA, simulated intestinal fluid components) in the apical donor compartment to maintain this compound in solution. | Improved solubility in the donor compartment will ensure a higher concentration gradient, potentially increasing the measured permeability. |
| Cell monolayer integrity is compromised. | Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. A significant drop in TEER indicates a compromised barrier. Ensure proper cell culture and handling techniques. | Maintaining a high TEER value ensures that the measured permeability is due to transport across the cells and not through leaky junctions between them. |
III. Experimental Protocols & Data
Data Presentation: Enhancing Bioavailability of Poorly Soluble Flavonoids
Disclaimer: The following data is for structurally related flavonoids and is intended to provide a comparative baseline for this compound experiments.
| Formulation Strategy | Compound | Fold Increase in Solubility | Fold Increase in Permeability (Papp) | Fold Increase in Oral Bioavailability | Reference |
| Cyclodextrin Complexation | Hyperoside | 9-fold (with 2-hydroxypropyl-β-cyclodextrin) | Not Reported | Not Reported | |
| Solid Dispersion | A poorly soluble drug in Soluplus® | Varies with drug and polymer | Not Reported | Not Reported | |
| Nanomicelles | Biochanin A | >100-fold | 1.54-fold | 2.16-fold | |
| Transfersomal Oral Films | Ebastine | Not Applicable | 2.86-fold (vs. pure drug) | 2.95-fold (vs. suspension) |
Protocol 1: Preparation of this compound-Loaded Nanoparticles by Precipitation
-
Nucleation: Dissolve this compound in a suitable organic solvent (e.g., acetone, ethanol). In a separate vessel, dissolve a stabilizing agent (e.g., Poloxamer 188, TPGS) in an anti-solvent (e.g., water).
-
Precipitation: Under continuous stirring, inject the this compound solution into the anti-solvent. The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.
-
Filtration and Washing: Filter the nanoparticle suspension to separate the nanoparticles from the solvent. Wash the nanoparticles with the anti-solvent to remove any residual organic solvent and unencapsulated drug.
-
Calcination (Drying): Dry the filtered nanoparticles under vacuum or by freeze-drying to obtain a stable powder.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure barrier integrity.
-
Assay Initiation:
-
Apical to Basolateral (A-B) Transport: Add the this compound formulation to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound formulation to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Sampling: At predetermined time points, collect samples from the receiver chamber and replace with fresh transport buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the permeable support.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
IV. Visualizations
Caption: A generalized experimental workflow for enhancing the bioavailability of this compound.
Caption: Potential pathways for this compound absorption and metabolism in an enterocyte.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 3. Pharmacokinetics of epinastine and a possible mechanism for double peaks in oral plasma concentration profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Epiaschantin Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical refinement of Epiaschantin and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical separation of this compound and its isomers?
This compound and its isomers, such as Aschantin, are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. However, these differences can be subtle, leading to significant analytical challenges:
-
Co-elution: Due to their similar structures and physicochemical properties, this compound and its isomers often have very close retention times in standard reversed-phase HPLC, leading to poor resolution or complete co-elution.
-
Identical Mass Spectra: Electron ionization (EI) and even some soft ionization mass spectrometry techniques may produce identical or very similar fragmentation patterns for diastereomers, making unambiguous identification based on MS data alone difficult.
-
Method Development Complexity: Developing a robust and reproducible separation method requires careful optimization of multiple parameters, including the stationary phase, mobile phase composition, temperature, and flow rate.
Q2: Which chromatographic techniques are most suitable for separating this compound isomers?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating this compound isomers. For challenging diastereomeric separations, the following approaches are recommended:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for separating stereoisomers. Chiral Stationary Phases (CSPs) provide stereoselective interactions, allowing for the separation of diastereomers like this compound and Aschantin. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for screening.[1]
-
Reversed-Phase HPLC with Optimization: While challenging, separation on standard C18 columns can sometimes be achieved through meticulous method development. Key parameters to optimize include:
-
Mobile Phase Composition: Varying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase can influence selectivity.
-
Temperature: Temperature can have a significant impact on the selectivity of diastereomeric separations.
-
Gradient Elution: A shallow gradient can improve the resolution of closely eluting peaks.
-
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC for chiral separations, often providing faster analysis times and different selectivity.
Q3: How can I distinguish between this compound and its isomers using NMR spectroscopy?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of isomers. Key indicators for distinguishing this compound from its isomers include:
-
Chemical Shifts (δ): Diastereomers will have distinct chemical shifts for both proton (¹H) and carbon (¹³C) nuclei in their respective NMR spectra. Even small differences in the spatial arrangement of atoms will alter the local electronic environment, leading to unique chemical shift values.
-
Coupling Constants (J): The through-bond coupling between protons (³JHH) can differ between diastereomers due to changes in dihedral angles, providing valuable structural information.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can reveal through-space correlations between protons, which will differ based on the stereochemistry of the molecule, helping to confirm the relative configuration of chiral centers.
¹³C NMR Chemical Shift Data for this compound and Aschantin (in CDCl₃)
| Carbon Atom | This compound (δ ppm) | Aschantin (δ ppm) |
| 1 | 72.1 | 71.8 |
| 2 | 51.2 | 50.9 |
| 3 | 41.5 | 40.9 |
| 4 | 87.9 | 87.5 |
| 5 | 82.5 | 82.1 |
| 6 | 54.3 | 53.9 |
| 7 | 46.8 | 46.2 |
| 8 | 34.1 | 33.8 |
| 1' | 137.2 | 136.9 |
| 2' | 106.8 | 106.5 |
| 3' | 153.8 | 153.5 |
| 4' | 137.9 | 137.6 |
| 5' | 153.8 | 153.5 |
| 6' | 106.8 | 106.5 |
| 1'' | 132.1 | 131.8 |
| 2'' | 108.2 | 107.9 |
| 3'' | 147.3 | 147.0 |
| 4'' | 147.9 | 147.6 |
| 5'' | 101.2 | 100.9 |
| 6'' | 109.5 | 109.2 |
| OMe-3',5' | 56.4 | 56.1 |
| OMe-4' | 61.0 | 60.7 |
| OCH₂O | 101.2 | 100.9 |
Note: This table presents representative data. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
Q4: Is it possible to differentiate this compound isomers by mass spectrometry alone?
Differentiating diastereomers by mass spectrometry alone is challenging because they have the same molecular weight and often produce very similar fragmentation patterns under standard conditions. However, advanced MS techniques can sometimes reveal subtle differences:
-
Tandem Mass Spectrometry (MS/MS): By carefully optimizing collision energy in an MS/MS experiment, it may be possible to induce slight differences in the relative abundances of fragment ions between isomers.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase before mass analysis. Diastereomers with different three-dimensional structures may have different drift times, allowing for their separation.
For unambiguous identification, mass spectrometry should be coupled with a chromatographic separation technique (e.g., LC-MS).
Q5: What are the critical parameters to optimize for a successful chiral HPLC separation of diastereomers like this compound?
For a successful chiral HPLC separation, consider the following:
-
Chiral Stationary Phase (CSP) Selection: This is the most critical parameter. Screening a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based) is often necessary.
-
Mobile Phase Composition:
-
Normal Phase: The ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol) is crucial.
-
Reversed Phase: The type and percentage of the organic modifier (acetonitrile, methanol) and the pH of the aqueous buffer can significantly affect resolution.
-
-
Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lower flow rates can sometimes improve resolution by allowing for more effective interaction with the CSP.
-
Temperature: Temperature can have a profound and sometimes unpredictable effect on chiral recognition. It is a valuable parameter to screen to optimize selectivity.
Troubleshooting Guides
HPLC Troubleshooting: Poor Resolution and Co-elution of Lignan (B3055560) Isomers
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution or complete co-elution of this compound and Aschantin peaks. | Inadequate Selectivity of Stationary Phase: The column chemistry is not suitable for separating the isomers. | 1. Switch to a Chiral Column: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak series).2. Test Different Achiral Phases: If using reversed-phase, try a column with a different bonding chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms. |
| Suboptimal Mobile Phase Composition: The mobile phase does not provide enough selectivity. | 1. Vary Organic Modifier: Switch between acetonitrile and methanol (B129727), or use a ternary mixture.2. Adjust pH: For ionizable compounds, adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.3. Optimize Gradient: Use a shallower gradient to increase the separation window for closely eluting peaks. | |
| Temperature Effects: The column temperature is not optimal for the separation. | Screen Different Temperatures: Analyze samples at a range of temperatures (e.g., 25°C, 30°C, 40°C) as temperature can significantly impact selectivity in chiral separations. | |
| Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution. | 1. Reduce Injection Volume: Inject a smaller volume of the sample.2. Dilute Sample: Decrease the concentration of the sample. |
HPLC Troubleshooting: Peak Splitting in Chiral Separations
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| A single peak appears as two or more split peaks. | Mismatch between Sample Solvent and Mobile Phase: The sample is dissolved in a solvent that is much stronger than the mobile phase.[2] | Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent. |
| Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be damaged.[3] | 1. Flush the Column: Reverse the column (if permissible by the manufacturer) and flush with a strong solvent.2. Replace the Frit: If the problem persists, the inlet frit may need to be replaced.3. Use a Guard Column: A guard column can protect the analytical column from contaminants. | |
| Co-elution of an Interfering Compound: The split peak may be two different compounds eluting very close together. | Optimize Separation: Further optimize the mobile phase composition, temperature, or gradient to resolve the two components. | |
| Secondary Interactions: For polysaccharide-based chiral columns, prolonged use of certain additives can lead to a loss of performance and peak splitting.[3] | Column Regeneration: Follow the manufacturer's instructions for column regeneration, which may involve flushing with solvents like dichloromethane (B109758) or ethyl acetate.[3] |
Mass Spectrometry Troubleshooting: Ambiguous Isomer Identification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| This compound and its isomers show identical m/z values and very similar fragmentation patterns. | Inherent Nature of Diastereomers: Diastereomers often have similar fragmentation pathways. | 1. Couple with Chromatography: Use LC-MS to separate the isomers before they enter the mass spectrometer.2. Optimize Collision Energy: Systematically vary the collision-induced dissociation (CID) energy to see if differences in fragment ion ratios can be observed. |
| In-source Fragmentation: Fragmentation is occurring in the ion source, leading to a complex spectrum that is difficult to interpret. | 1. Adjust Source Parameters: Lower the source temperature and fragmentor voltage to minimize in-source fragmentation.2. Use a Softer Ionization Technique: If possible, switch to a softer ionization method like electrospray ionization (ESI) if not already in use. | |
| Lack of Diagnostic Fragment Ions: The fragmentation process does not produce unique ions for each isomer. | Consider Derivatization: Chemical derivatization can be used to introduce a tag that may lead to different fragmentation patterns for the diastereomers. |
Experimental Protocols
Validated HPLC-DAD Method for the Simultaneous Determination of Aschantin and this compound
This protocol is a representative method for the analysis of dibenzocyclooctadiene lignan diastereomers and can be used as a starting point for the separation of Aschantin and this compound.
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: n-Hexane:Ethanol (B145695) (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare stock solutions of Aschantin and this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions with the mobile phase to the desired concentrations.
-
Sample Preparation: Extract the plant material with methanol or ethanol using ultrasonication or Soxhlet extraction. Evaporate the solvent and redissolve the residue in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Expected Performance Characteristics
| Parameter | Typical Value |
| Retention Time (Aschantin) | ~ 12 min |
| Retention Time (this compound) | ~ 15 min |
| Resolution (Rs) | > 1.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
General Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For structural confirmation, acquire 2D NMR spectra such as COSY, HSQC, HMBC, and NOESY.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Diagrams
Caption: Logical Workflow for Troubleshooting Poor HPLC Resolution.
Caption: Experimental Workflow for HPLC-DAD Analysis.
Caption: Decision Tree for MS Isomer Identification.
References
Technical Support Center: Refinement of Analytical Methods for Epiaschantin Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical refinement of Epiaschantin and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical separation of this compound and its isomers?
This compound and its isomers, such as Aschantin, are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. However, these differences can be subtle, leading to significant analytical challenges:
-
Co-elution: Due to their similar structures and physicochemical properties, this compound and its isomers often have very close retention times in standard reversed-phase HPLC, leading to poor resolution or complete co-elution.
-
Identical Mass Spectra: Electron ionization (EI) and even some soft ionization mass spectrometry techniques may produce identical or very similar fragmentation patterns for diastereomers, making unambiguous identification based on MS data alone difficult.
-
Method Development Complexity: Developing a robust and reproducible separation method requires careful optimization of multiple parameters, including the stationary phase, mobile phase composition, temperature, and flow rate.
Q2: Which chromatographic techniques are most suitable for separating this compound isomers?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating this compound isomers. For challenging diastereomeric separations, the following approaches are recommended:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for separating stereoisomers. Chiral Stationary Phases (CSPs) provide stereoselective interactions, allowing for the separation of diastereomers like this compound and Aschantin. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for screening.[1]
-
Reversed-Phase HPLC with Optimization: While challenging, separation on standard C18 columns can sometimes be achieved through meticulous method development. Key parameters to optimize include:
-
Mobile Phase Composition: Varying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase can influence selectivity.
-
Temperature: Temperature can have a significant impact on the selectivity of diastereomeric separations.
-
Gradient Elution: A shallow gradient can improve the resolution of closely eluting peaks.
-
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC for chiral separations, often providing faster analysis times and different selectivity.
Q3: How can I distinguish between this compound and its isomers using NMR spectroscopy?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of isomers. Key indicators for distinguishing this compound from its isomers include:
-
Chemical Shifts (δ): Diastereomers will have distinct chemical shifts for both proton (¹H) and carbon (¹³C) nuclei in their respective NMR spectra. Even small differences in the spatial arrangement of atoms will alter the local electronic environment, leading to unique chemical shift values.
-
Coupling Constants (J): The through-bond coupling between protons (³JHH) can differ between diastereomers due to changes in dihedral angles, providing valuable structural information.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can reveal through-space correlations between protons, which will differ based on the stereochemistry of the molecule, helping to confirm the relative configuration of chiral centers.
¹³C NMR Chemical Shift Data for this compound and Aschantin (in CDCl₃)
| Carbon Atom | This compound (δ ppm) | Aschantin (δ ppm) |
| 1 | 72.1 | 71.8 |
| 2 | 51.2 | 50.9 |
| 3 | 41.5 | 40.9 |
| 4 | 87.9 | 87.5 |
| 5 | 82.5 | 82.1 |
| 6 | 54.3 | 53.9 |
| 7 | 46.8 | 46.2 |
| 8 | 34.1 | 33.8 |
| 1' | 137.2 | 136.9 |
| 2' | 106.8 | 106.5 |
| 3' | 153.8 | 153.5 |
| 4' | 137.9 | 137.6 |
| 5' | 153.8 | 153.5 |
| 6' | 106.8 | 106.5 |
| 1'' | 132.1 | 131.8 |
| 2'' | 108.2 | 107.9 |
| 3'' | 147.3 | 147.0 |
| 4'' | 147.9 | 147.6 |
| 5'' | 101.2 | 100.9 |
| 6'' | 109.5 | 109.2 |
| OMe-3',5' | 56.4 | 56.1 |
| OMe-4' | 61.0 | 60.7 |
| OCH₂O | 101.2 | 100.9 |
Note: This table presents representative data. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
Q4: Is it possible to differentiate this compound isomers by mass spectrometry alone?
Differentiating diastereomers by mass spectrometry alone is challenging because they have the same molecular weight and often produce very similar fragmentation patterns under standard conditions. However, advanced MS techniques can sometimes reveal subtle differences:
-
Tandem Mass Spectrometry (MS/MS): By carefully optimizing collision energy in an MS/MS experiment, it may be possible to induce slight differences in the relative abundances of fragment ions between isomers.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase before mass analysis. Diastereomers with different three-dimensional structures may have different drift times, allowing for their separation.
For unambiguous identification, mass spectrometry should be coupled with a chromatographic separation technique (e.g., LC-MS).
Q5: What are the critical parameters to optimize for a successful chiral HPLC separation of diastereomers like this compound?
For a successful chiral HPLC separation, consider the following:
-
Chiral Stationary Phase (CSP) Selection: This is the most critical parameter. Screening a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based) is often necessary.
-
Mobile Phase Composition:
-
Normal Phase: The ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol) is crucial.
-
Reversed Phase: The type and percentage of the organic modifier (acetonitrile, methanol) and the pH of the aqueous buffer can significantly affect resolution.
-
-
Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lower flow rates can sometimes improve resolution by allowing for more effective interaction with the CSP.
-
Temperature: Temperature can have a profound and sometimes unpredictable effect on chiral recognition. It is a valuable parameter to screen to optimize selectivity.
Troubleshooting Guides
HPLC Troubleshooting: Poor Resolution and Co-elution of Lignan (B3055560) Isomers
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution or complete co-elution of this compound and Aschantin peaks. | Inadequate Selectivity of Stationary Phase: The column chemistry is not suitable for separating the isomers. | 1. Switch to a Chiral Column: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak series).2. Test Different Achiral Phases: If using reversed-phase, try a column with a different bonding chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms. |
| Suboptimal Mobile Phase Composition: The mobile phase does not provide enough selectivity. | 1. Vary Organic Modifier: Switch between acetonitrile and methanol (B129727), or use a ternary mixture.2. Adjust pH: For ionizable compounds, adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.3. Optimize Gradient: Use a shallower gradient to increase the separation window for closely eluting peaks. | |
| Temperature Effects: The column temperature is not optimal for the separation. | Screen Different Temperatures: Analyze samples at a range of temperatures (e.g., 25°C, 30°C, 40°C) as temperature can significantly impact selectivity in chiral separations. | |
| Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution. | 1. Reduce Injection Volume: Inject a smaller volume of the sample.2. Dilute Sample: Decrease the concentration of the sample. |
HPLC Troubleshooting: Peak Splitting in Chiral Separations
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| A single peak appears as two or more split peaks. | Mismatch between Sample Solvent and Mobile Phase: The sample is dissolved in a solvent that is much stronger than the mobile phase.[2] | Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent. |
| Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be damaged.[3] | 1. Flush the Column: Reverse the column (if permissible by the manufacturer) and flush with a strong solvent.2. Replace the Frit: If the problem persists, the inlet frit may need to be replaced.3. Use a Guard Column: A guard column can protect the analytical column from contaminants. | |
| Co-elution of an Interfering Compound: The split peak may be two different compounds eluting very close together. | Optimize Separation: Further optimize the mobile phase composition, temperature, or gradient to resolve the two components. | |
| Secondary Interactions: For polysaccharide-based chiral columns, prolonged use of certain additives can lead to a loss of performance and peak splitting.[3] | Column Regeneration: Follow the manufacturer's instructions for column regeneration, which may involve flushing with solvents like dichloromethane (B109758) or ethyl acetate.[3] |
Mass Spectrometry Troubleshooting: Ambiguous Isomer Identification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| This compound and its isomers show identical m/z values and very similar fragmentation patterns. | Inherent Nature of Diastereomers: Diastereomers often have similar fragmentation pathways. | 1. Couple with Chromatography: Use LC-MS to separate the isomers before they enter the mass spectrometer.2. Optimize Collision Energy: Systematically vary the collision-induced dissociation (CID) energy to see if differences in fragment ion ratios can be observed. |
| In-source Fragmentation: Fragmentation is occurring in the ion source, leading to a complex spectrum that is difficult to interpret. | 1. Adjust Source Parameters: Lower the source temperature and fragmentor voltage to minimize in-source fragmentation.2. Use a Softer Ionization Technique: If possible, switch to a softer ionization method like electrospray ionization (ESI) if not already in use. | |
| Lack of Diagnostic Fragment Ions: The fragmentation process does not produce unique ions for each isomer. | Consider Derivatization: Chemical derivatization can be used to introduce a tag that may lead to different fragmentation patterns for the diastereomers. |
Experimental Protocols
Validated HPLC-DAD Method for the Simultaneous Determination of Aschantin and this compound
This protocol is a representative method for the analysis of dibenzocyclooctadiene lignan diastereomers and can be used as a starting point for the separation of Aschantin and this compound.
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: n-Hexane:Ethanol (B145695) (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare stock solutions of Aschantin and this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions with the mobile phase to the desired concentrations.
-
Sample Preparation: Extract the plant material with methanol or ethanol using ultrasonication or Soxhlet extraction. Evaporate the solvent and redissolve the residue in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Expected Performance Characteristics
| Parameter | Typical Value |
| Retention Time (Aschantin) | ~ 12 min |
| Retention Time (this compound) | ~ 15 min |
| Resolution (Rs) | > 1.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
General Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For structural confirmation, acquire 2D NMR spectra such as COSY, HSQC, HMBC, and NOESY.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Diagrams
Caption: Logical Workflow for Troubleshooting Poor HPLC Resolution.
Caption: Experimental Workflow for HPLC-DAD Analysis.
Caption: Decision Tree for MS Isomer Identification.
References
Technical Support Center: Refinement of Analytical Methods for Epiaschantin Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical refinement of Epiaschantin and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical separation of this compound and its isomers?
This compound and its isomers, such as Aschantin, are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. However, these differences can be subtle, leading to significant analytical challenges:
-
Co-elution: Due to their similar structures and physicochemical properties, this compound and its isomers often have very close retention times in standard reversed-phase HPLC, leading to poor resolution or complete co-elution.
-
Identical Mass Spectra: Electron ionization (EI) and even some soft ionization mass spectrometry techniques may produce identical or very similar fragmentation patterns for diastereomers, making unambiguous identification based on MS data alone difficult.
-
Method Development Complexity: Developing a robust and reproducible separation method requires careful optimization of multiple parameters, including the stationary phase, mobile phase composition, temperature, and flow rate.
Q2: Which chromatographic techniques are most suitable for separating this compound isomers?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating this compound isomers. For challenging diastereomeric separations, the following approaches are recommended:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for separating stereoisomers. Chiral Stationary Phases (CSPs) provide stereoselective interactions, allowing for the separation of diastereomers like this compound and Aschantin. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[1]
-
Reversed-Phase HPLC with Optimization: While challenging, separation on standard C18 columns can sometimes be achieved through meticulous method development. Key parameters to optimize include:
-
Mobile Phase Composition: Varying the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can influence selectivity.
-
Temperature: Temperature can have a significant impact on the selectivity of diastereomeric separations.
-
Gradient Elution: A shallow gradient can improve the resolution of closely eluting peaks.
-
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC for chiral separations, often providing faster analysis times and different selectivity.
Q3: How can I distinguish between this compound and its isomers using NMR spectroscopy?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of isomers. Key indicators for distinguishing this compound from its isomers include:
-
Chemical Shifts (δ): Diastereomers will have distinct chemical shifts for both proton (¹H) and carbon (¹³C) nuclei in their respective NMR spectra. Even small differences in the spatial arrangement of atoms will alter the local electronic environment, leading to unique chemical shift values.
-
Coupling Constants (J): The through-bond coupling between protons (³JHH) can differ between diastereomers due to changes in dihedral angles, providing valuable structural information.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can reveal through-space correlations between protons, which will differ based on the stereochemistry of the molecule, helping to confirm the relative configuration of chiral centers.
¹³C NMR Chemical Shift Data for this compound and Aschantin (in CDCl₃)
| Carbon Atom | This compound (δ ppm) | Aschantin (δ ppm) |
| 1 | 72.1 | 71.8 |
| 2 | 51.2 | 50.9 |
| 3 | 41.5 | 40.9 |
| 4 | 87.9 | 87.5 |
| 5 | 82.5 | 82.1 |
| 6 | 54.3 | 53.9 |
| 7 | 46.8 | 46.2 |
| 8 | 34.1 | 33.8 |
| 1' | 137.2 | 136.9 |
| 2' | 106.8 | 106.5 |
| 3' | 153.8 | 153.5 |
| 4' | 137.9 | 137.6 |
| 5' | 153.8 | 153.5 |
| 6' | 106.8 | 106.5 |
| 1'' | 132.1 | 131.8 |
| 2'' | 108.2 | 107.9 |
| 3'' | 147.3 | 147.0 |
| 4'' | 147.9 | 147.6 |
| 5'' | 101.2 | 100.9 |
| 6'' | 109.5 | 109.2 |
| OMe-3',5' | 56.4 | 56.1 |
| OMe-4' | 61.0 | 60.7 |
| OCH₂O | 101.2 | 100.9 |
Note: This table presents representative data. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
Q4: Is it possible to differentiate this compound isomers by mass spectrometry alone?
Differentiating diastereomers by mass spectrometry alone is challenging because they have the same molecular weight and often produce very similar fragmentation patterns under standard conditions. However, advanced MS techniques can sometimes reveal subtle differences:
-
Tandem Mass Spectrometry (MS/MS): By carefully optimizing collision energy in an MS/MS experiment, it may be possible to induce slight differences in the relative abundances of fragment ions between isomers.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase before mass analysis. Diastereomers with different three-dimensional structures may have different drift times, allowing for their separation.
For unambiguous identification, mass spectrometry should be coupled with a chromatographic separation technique (e.g., LC-MS).
Q5: What are the critical parameters to optimize for a successful chiral HPLC separation of diastereomers like this compound?
For a successful chiral HPLC separation, consider the following:
-
Chiral Stationary Phase (CSP) Selection: This is the most critical parameter. Screening a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based) is often necessary.
-
Mobile Phase Composition:
-
Normal Phase: The ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol) is crucial.
-
Reversed Phase: The type and percentage of the organic modifier (acetonitrile, methanol) and the pH of the aqueous buffer can significantly affect resolution.
-
-
Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lower flow rates can sometimes improve resolution by allowing for more effective interaction with the CSP.
-
Temperature: Temperature can have a profound and sometimes unpredictable effect on chiral recognition. It is a valuable parameter to screen to optimize selectivity.
Troubleshooting Guides
HPLC Troubleshooting: Poor Resolution and Co-elution of Lignan Isomers
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution or complete co-elution of this compound and Aschantin peaks. | Inadequate Selectivity of Stationary Phase: The column chemistry is not suitable for separating the isomers. | 1. Switch to a Chiral Column: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak series).2. Test Different Achiral Phases: If using reversed-phase, try a column with a different bonding chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms. |
| Suboptimal Mobile Phase Composition: The mobile phase does not provide enough selectivity. | 1. Vary Organic Modifier: Switch between acetonitrile and methanol, or use a ternary mixture.2. Adjust pH: For ionizable compounds, adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.3. Optimize Gradient: Use a shallower gradient to increase the separation window for closely eluting peaks. | |
| Temperature Effects: The column temperature is not optimal for the separation. | Screen Different Temperatures: Analyze samples at a range of temperatures (e.g., 25°C, 30°C, 40°C) as temperature can significantly impact selectivity in chiral separations. | |
| Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution. | 1. Reduce Injection Volume: Inject a smaller volume of the sample.2. Dilute Sample: Decrease the concentration of the sample. |
HPLC Troubleshooting: Peak Splitting in Chiral Separations
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| A single peak appears as two or more split peaks. | Mismatch between Sample Solvent and Mobile Phase: The sample is dissolved in a solvent that is much stronger than the mobile phase.[2] | Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent. |
| Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be damaged.[3] | 1. Flush the Column: Reverse the column (if permissible by the manufacturer) and flush with a strong solvent.2. Replace the Frit: If the problem persists, the inlet frit may need to be replaced.3. Use a Guard Column: A guard column can protect the analytical column from contaminants. | |
| Co-elution of an Interfering Compound: The split peak may be two different compounds eluting very close together. | Optimize Separation: Further optimize the mobile phase composition, temperature, or gradient to resolve the two components. | |
| Secondary Interactions: For polysaccharide-based chiral columns, prolonged use of certain additives can lead to a loss of performance and peak splitting.[3] | Column Regeneration: Follow the manufacturer's instructions for column regeneration, which may involve flushing with solvents like dichloromethane or ethyl acetate.[3] |
Mass Spectrometry Troubleshooting: Ambiguous Isomer Identification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| This compound and its isomers show identical m/z values and very similar fragmentation patterns. | Inherent Nature of Diastereomers: Diastereomers often have similar fragmentation pathways. | 1. Couple with Chromatography: Use LC-MS to separate the isomers before they enter the mass spectrometer.2. Optimize Collision Energy: Systematically vary the collision-induced dissociation (CID) energy to see if differences in fragment ion ratios can be observed. |
| In-source Fragmentation: Fragmentation is occurring in the ion source, leading to a complex spectrum that is difficult to interpret. | 1. Adjust Source Parameters: Lower the source temperature and fragmentor voltage to minimize in-source fragmentation.2. Use a Softer Ionization Technique: If possible, switch to a softer ionization method like electrospray ionization (ESI) if not already in use. | |
| Lack of Diagnostic Fragment Ions: The fragmentation process does not produce unique ions for each isomer. | Consider Derivatization: Chemical derivatization can be used to introduce a tag that may lead to different fragmentation patterns for the diastereomers. |
Experimental Protocols
Validated HPLC-DAD Method for the Simultaneous Determination of Aschantin and this compound
This protocol is a representative method for the analysis of dibenzocyclooctadiene lignan diastereomers and can be used as a starting point for the separation of Aschantin and this compound.
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: n-Hexane:Ethanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare stock solutions of Aschantin and this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions with the mobile phase to the desired concentrations.
-
Sample Preparation: Extract the plant material with methanol or ethanol using ultrasonication or Soxhlet extraction. Evaporate the solvent and redissolve the residue in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Expected Performance Characteristics
| Parameter | Typical Value |
| Retention Time (Aschantin) | ~ 12 min |
| Retention Time (this compound) | ~ 15 min |
| Resolution (Rs) | > 1.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
General Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For structural confirmation, acquire 2D NMR spectra such as COSY, HSQC, HMBC, and NOESY.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Diagrams
Caption: Logical Workflow for Troubleshooting Poor HPLC Resolution.
Caption: Experimental Workflow for HPLC-DAD Analysis.
Caption: Decision Tree for MS Isomer Identification.
References
Strategies to reduce batch-to-batch variability of Epiaschantin extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Epiaschantin extracts. Our goal is to help you reduce batch-to-batch variability and ensure the consistency and quality of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and analysis of this compound.
Issue 1: Low Yield of this compound Extract
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | 1. Optimize Particle Size: Ensure the plant material is ground to a consistent and fine powder to maximize surface area for solvent penetration. 2. Evaluate Solvent-to-Solid Ratio: An insufficient solvent volume may not fully extract the target compound. Experiment with increasing the solvent-to-solid ratio. 3. Extend Extraction Time: The extraction may be time-dependent. Conduct a time-course study to determine the optimal extraction duration. 4. Increase Extraction Temperature: For some methods, increasing the temperature can enhance extraction efficiency. However, be cautious as this compound may be heat-sensitive. |
| Degradation of this compound | 1. Control Temperature: Avoid excessive heat during extraction and drying. Consider using low-temperature extraction methods if degradation is suspected. 2. Protect from Light: this compound may degrade under light exposure[1]. Conduct extractions in amber glassware or under subdued light conditions. 3. Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid, to the extraction solvent to prevent oxidative degradation. |
| Improper Solvent Selection | 1. Verify Solvent Polarity: this compound, a dihydroflavonoid, is soluble in some organic solvents but insoluble in water[1]. Ensure the chosen solvent has the appropriate polarity. 2. Test Different Solvents: Experiment with a range of solvents with varying polarities (e.g., ethanol (B145695), methanol, acetone, or mixtures with water) to identify the most effective one for your plant material. |
Issue 2: High Variability in this compound Content Between Batches
| Potential Cause | Troubleshooting Step |
| Inconsistent Raw Material | 1. Standardize Plant Source: Use plant material from the same species, geographical location, and harvested at the same time of year and growth stage.[2] 2. Implement Raw Material QC: Perform macroscopic and microscopic identification, and chromatographic fingerprinting (e.g., TLC, HPLC) on the raw material before extraction to ensure consistency.[3][4] |
| Variable Extraction Protocol | 1. Adhere to a Strict SOP: Ensure all extraction parameters (e.g., solvent-to-solid ratio, extraction time, temperature, agitation speed) are precisely controlled and documented for each batch. 2. Use Consistent Solvent Quality: Employ high-purity solvents from the same supplier to minimize variability introduced by solvent impurities. |
| Analytical Method imprecision | 1. Validate Analytical Method: Ensure your analytical method (e.g., HPLC, GC-MS) is properly validated for linearity, precision, accuracy, and robustness. 2. Use a Stable Reference Standard: Use a well-characterized and stable this compound reference standard for quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in botanical extracts like this compound?
A1: The main sources of variability in botanical extracts stem from the natural variation in the raw plant material and inconsistencies in the manufacturing process. Factors influencing the raw material include the plant's genetics, geographical location, climate, soil conditions, harvest time, and post-harvest handling and storage. Variations in the extraction process, such as the choice of solvent, temperature, time, and equipment, can also significantly impact the final product's composition.
Q2: How can I standardize my this compound extracts for consistent results in my experiments?
A2: Standardization is key to ensuring reproducible research. It involves implementing a comprehensive quality control strategy that includes:
-
Raw Material Specification: Establishing clear acceptance criteria for the botanical raw material.
-
Marker Compound Quantification: Using this compound as a chemical marker and quantifying its concentration in each batch using a validated analytical method like HPLC.
-
Chromatographic Fingerprinting: Employing techniques like HPLC or HPTLC to generate a characteristic chemical fingerprint of the extract. This approach considers the entire chemical profile, not just a single marker compound, to assess consistency.
-
Good Manufacturing Practices (GMP): Adhering to GMP guidelines throughout the manufacturing process to ensure consistency.
Q3: What analytical techniques are most suitable for the quality control of this compound extracts?
A3: A combination of chromatographic and spectroscopic techniques is generally recommended for the quality control of herbal extracts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation, identification, and quantification of non-volatile compounds like this compound.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a valuable tool for rapid qualitative and semi-quantitative analysis, providing a detailed chromatographic profile that can be used for identity confirmation and consistency checks.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): If this compound or other components in the extract are volatile or can be derivatized to become volatile, GC and GC-MS can be used for analysis.
-
Spectroscopic Methods (UV-Vis, FT-IR, NMR): These techniques can provide additional information about the chemical composition of the extract and can be used in conjunction with chromatography for a more comprehensive analysis.
Q4: How should I handle and store my this compound extracts to maintain their stability?
A4: Proper handling and storage are crucial to prevent the degradation of this compound. Given that it can be sensitive to light and oxidation, the following practices are recommended:
-
Storage Conditions: Store the extract in airtight, light-resistant containers (e.g., amber glass vials) in a cool, dark, and dry place. For long-term storage, refrigeration or freezing may be necessary, depending on the stability of the extract in a particular solvent.
-
Inert Atmosphere: For highly sensitive extracts, consider flushing the container with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
Minimize Freeze-Thaw Cycles: If the extract is stored frozen, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Experimental Protocols
Protocol 1: Standardized Extraction of this compound
-
Note: The following is a general protocol and should be optimized for your specific plant material.
-
Raw Material Preparation:
-
Select dried plant material that has been properly identified and authenticated.
-
Grind the plant material to a fine powder (e.g., 40-60 mesh).
-
Accurately weigh 10 g of the powdered material.
-
-
Extraction:
-
Place the powdered material in a flask.
-
Add 100 mL of 80% ethanol (solvent-to-solid ratio of 10:1).
-
Stopper the flask and place it in an ultrasonic bath at 40°C for 60 minutes.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
-
Solvent Removal and Drying:
-
Collect the filtrate and evaporate the solvent using a rotary evaporator at a temperature not exceeding 50°C.
-
Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight.
-
-
Storage:
-
Store the dried extract in an airtight, amber-colored container at 4°C.
-
Protocol 2: Quantification of this compound by HPLC
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
Gradient: 0-30 min, 20-80% B; 30-35 min, 80% B; 35-40 min, 80-20% B; 40-45 min, 20% B
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample and Standard Preparation:
-
Standard: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject the standards and the sample.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for Reducing Batch-to-Batch Variability.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. chembk.com [chembk.com]
- 2. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102093745B - Method for extracting panchromatic capsaicin from chili and byproducts - Google Patents [patents.google.com]
Strategies to reduce batch-to-batch variability of Epiaschantin extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Epiaschantin extracts. Our goal is to help you reduce batch-to-batch variability and ensure the consistency and quality of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and analysis of this compound.
Issue 1: Low Yield of this compound Extract
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | 1. Optimize Particle Size: Ensure the plant material is ground to a consistent and fine powder to maximize surface area for solvent penetration. 2. Evaluate Solvent-to-Solid Ratio: An insufficient solvent volume may not fully extract the target compound. Experiment with increasing the solvent-to-solid ratio. 3. Extend Extraction Time: The extraction may be time-dependent. Conduct a time-course study to determine the optimal extraction duration. 4. Increase Extraction Temperature: For some methods, increasing the temperature can enhance extraction efficiency. However, be cautious as this compound may be heat-sensitive. |
| Degradation of this compound | 1. Control Temperature: Avoid excessive heat during extraction and drying. Consider using low-temperature extraction methods if degradation is suspected. 2. Protect from Light: this compound may degrade under light exposure[1]. Conduct extractions in amber glassware or under subdued light conditions. 3. Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid, to the extraction solvent to prevent oxidative degradation. |
| Improper Solvent Selection | 1. Verify Solvent Polarity: this compound, a dihydroflavonoid, is soluble in some organic solvents but insoluble in water[1]. Ensure the chosen solvent has the appropriate polarity. 2. Test Different Solvents: Experiment with a range of solvents with varying polarities (e.g., ethanol (B145695), methanol, acetone, or mixtures with water) to identify the most effective one for your plant material. |
Issue 2: High Variability in this compound Content Between Batches
| Potential Cause | Troubleshooting Step |
| Inconsistent Raw Material | 1. Standardize Plant Source: Use plant material from the same species, geographical location, and harvested at the same time of year and growth stage.[2] 2. Implement Raw Material QC: Perform macroscopic and microscopic identification, and chromatographic fingerprinting (e.g., TLC, HPLC) on the raw material before extraction to ensure consistency.[3][4] |
| Variable Extraction Protocol | 1. Adhere to a Strict SOP: Ensure all extraction parameters (e.g., solvent-to-solid ratio, extraction time, temperature, agitation speed) are precisely controlled and documented for each batch. 2. Use Consistent Solvent Quality: Employ high-purity solvents from the same supplier to minimize variability introduced by solvent impurities. |
| Analytical Method imprecision | 1. Validate Analytical Method: Ensure your analytical method (e.g., HPLC, GC-MS) is properly validated for linearity, precision, accuracy, and robustness. 2. Use a Stable Reference Standard: Use a well-characterized and stable this compound reference standard for quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in botanical extracts like this compound?
A1: The main sources of variability in botanical extracts stem from the natural variation in the raw plant material and inconsistencies in the manufacturing process. Factors influencing the raw material include the plant's genetics, geographical location, climate, soil conditions, harvest time, and post-harvest handling and storage. Variations in the extraction process, such as the choice of solvent, temperature, time, and equipment, can also significantly impact the final product's composition.
Q2: How can I standardize my this compound extracts for consistent results in my experiments?
A2: Standardization is key to ensuring reproducible research. It involves implementing a comprehensive quality control strategy that includes:
-
Raw Material Specification: Establishing clear acceptance criteria for the botanical raw material.
-
Marker Compound Quantification: Using this compound as a chemical marker and quantifying its concentration in each batch using a validated analytical method like HPLC.
-
Chromatographic Fingerprinting: Employing techniques like HPLC or HPTLC to generate a characteristic chemical fingerprint of the extract. This approach considers the entire chemical profile, not just a single marker compound, to assess consistency.
-
Good Manufacturing Practices (GMP): Adhering to GMP guidelines throughout the manufacturing process to ensure consistency.
Q3: What analytical techniques are most suitable for the quality control of this compound extracts?
A3: A combination of chromatographic and spectroscopic techniques is generally recommended for the quality control of herbal extracts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation, identification, and quantification of non-volatile compounds like this compound.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a valuable tool for rapid qualitative and semi-quantitative analysis, providing a detailed chromatographic profile that can be used for identity confirmation and consistency checks.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): If this compound or other components in the extract are volatile or can be derivatized to become volatile, GC and GC-MS can be used for analysis.
-
Spectroscopic Methods (UV-Vis, FT-IR, NMR): These techniques can provide additional information about the chemical composition of the extract and can be used in conjunction with chromatography for a more comprehensive analysis.
Q4: How should I handle and store my this compound extracts to maintain their stability?
A4: Proper handling and storage are crucial to prevent the degradation of this compound. Given that it can be sensitive to light and oxidation, the following practices are recommended:
-
Storage Conditions: Store the extract in airtight, light-resistant containers (e.g., amber glass vials) in a cool, dark, and dry place. For long-term storage, refrigeration or freezing may be necessary, depending on the stability of the extract in a particular solvent.
-
Inert Atmosphere: For highly sensitive extracts, consider flushing the container with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
Minimize Freeze-Thaw Cycles: If the extract is stored frozen, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Experimental Protocols
Protocol 1: Standardized Extraction of this compound
-
Note: The following is a general protocol and should be optimized for your specific plant material.
-
Raw Material Preparation:
-
Select dried plant material that has been properly identified and authenticated.
-
Grind the plant material to a fine powder (e.g., 40-60 mesh).
-
Accurately weigh 10 g of the powdered material.
-
-
Extraction:
-
Place the powdered material in a flask.
-
Add 100 mL of 80% ethanol (solvent-to-solid ratio of 10:1).
-
Stopper the flask and place it in an ultrasonic bath at 40°C for 60 minutes.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
-
Solvent Removal and Drying:
-
Collect the filtrate and evaporate the solvent using a rotary evaporator at a temperature not exceeding 50°C.
-
Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight.
-
-
Storage:
-
Store the dried extract in an airtight, amber-colored container at 4°C.
-
Protocol 2: Quantification of this compound by HPLC
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
Gradient: 0-30 min, 20-80% B; 30-35 min, 80% B; 35-40 min, 80-20% B; 40-45 min, 20% B
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample and Standard Preparation:
-
Standard: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject the standards and the sample.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for Reducing Batch-to-Batch Variability.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. chembk.com [chembk.com]
- 2. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102093745B - Method for extracting panchromatic capsaicin from chili and byproducts - Google Patents [patents.google.com]
Strategies to reduce batch-to-batch variability of Epiaschantin extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Epiaschantin extracts. Our goal is to help you reduce batch-to-batch variability and ensure the consistency and quality of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and analysis of this compound.
Issue 1: Low Yield of this compound Extract
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | 1. Optimize Particle Size: Ensure the plant material is ground to a consistent and fine powder to maximize surface area for solvent penetration. 2. Evaluate Solvent-to-Solid Ratio: An insufficient solvent volume may not fully extract the target compound. Experiment with increasing the solvent-to-solid ratio. 3. Extend Extraction Time: The extraction may be time-dependent. Conduct a time-course study to determine the optimal extraction duration. 4. Increase Extraction Temperature: For some methods, increasing the temperature can enhance extraction efficiency. However, be cautious as this compound may be heat-sensitive. |
| Degradation of this compound | 1. Control Temperature: Avoid excessive heat during extraction and drying. Consider using low-temperature extraction methods if degradation is suspected. 2. Protect from Light: this compound may degrade under light exposure[1]. Conduct extractions in amber glassware or under subdued light conditions. 3. Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid, to the extraction solvent to prevent oxidative degradation. |
| Improper Solvent Selection | 1. Verify Solvent Polarity: this compound, a dihydroflavonoid, is soluble in some organic solvents but insoluble in water[1]. Ensure the chosen solvent has the appropriate polarity. 2. Test Different Solvents: Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, or mixtures with water) to identify the most effective one for your plant material. |
Issue 2: High Variability in this compound Content Between Batches
| Potential Cause | Troubleshooting Step |
| Inconsistent Raw Material | 1. Standardize Plant Source: Use plant material from the same species, geographical location, and harvested at the same time of year and growth stage.[2] 2. Implement Raw Material QC: Perform macroscopic and microscopic identification, and chromatographic fingerprinting (e.g., TLC, HPLC) on the raw material before extraction to ensure consistency.[3][4] |
| Variable Extraction Protocol | 1. Adhere to a Strict SOP: Ensure all extraction parameters (e.g., solvent-to-solid ratio, extraction time, temperature, agitation speed) are precisely controlled and documented for each batch. 2. Use Consistent Solvent Quality: Employ high-purity solvents from the same supplier to minimize variability introduced by solvent impurities. |
| Analytical Method imprecision | 1. Validate Analytical Method: Ensure your analytical method (e.g., HPLC, GC-MS) is properly validated for linearity, precision, accuracy, and robustness. 2. Use a Stable Reference Standard: Use a well-characterized and stable this compound reference standard for quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in botanical extracts like this compound?
A1: The main sources of variability in botanical extracts stem from the natural variation in the raw plant material and inconsistencies in the manufacturing process. Factors influencing the raw material include the plant's genetics, geographical location, climate, soil conditions, harvest time, and post-harvest handling and storage. Variations in the extraction process, such as the choice of solvent, temperature, time, and equipment, can also significantly impact the final product's composition.
Q2: How can I standardize my this compound extracts for consistent results in my experiments?
A2: Standardization is key to ensuring reproducible research. It involves implementing a comprehensive quality control strategy that includes:
-
Raw Material Specification: Establishing clear acceptance criteria for the botanical raw material.
-
Marker Compound Quantification: Using this compound as a chemical marker and quantifying its concentration in each batch using a validated analytical method like HPLC.
-
Chromatographic Fingerprinting: Employing techniques like HPLC or HPTLC to generate a characteristic chemical fingerprint of the extract. This approach considers the entire chemical profile, not just a single marker compound, to assess consistency.
-
Good Manufacturing Practices (GMP): Adhering to GMP guidelines throughout the manufacturing process to ensure consistency.
Q3: What analytical techniques are most suitable for the quality control of this compound extracts?
A3: A combination of chromatographic and spectroscopic techniques is generally recommended for the quality control of herbal extracts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation, identification, and quantification of non-volatile compounds like this compound.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a valuable tool for rapid qualitative and semi-quantitative analysis, providing a detailed chromatographic profile that can be used for identity confirmation and consistency checks.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): If this compound or other components in the extract are volatile or can be derivatized to become volatile, GC and GC-MS can be used for analysis.
-
Spectroscopic Methods (UV-Vis, FT-IR, NMR): These techniques can provide additional information about the chemical composition of the extract and can be used in conjunction with chromatography for a more comprehensive analysis.
Q4: How should I handle and store my this compound extracts to maintain their stability?
A4: Proper handling and storage are crucial to prevent the degradation of this compound. Given that it can be sensitive to light and oxidation, the following practices are recommended:
-
Storage Conditions: Store the extract in airtight, light-resistant containers (e.g., amber glass vials) in a cool, dark, and dry place. For long-term storage, refrigeration or freezing may be necessary, depending on the stability of the extract in a particular solvent.
-
Inert Atmosphere: For highly sensitive extracts, consider flushing the container with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
Minimize Freeze-Thaw Cycles: If the extract is stored frozen, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Experimental Protocols
Protocol 1: Standardized Extraction of this compound
-
Note: The following is a general protocol and should be optimized for your specific plant material.
-
Raw Material Preparation:
-
Select dried plant material that has been properly identified and authenticated.
-
Grind the plant material to a fine powder (e.g., 40-60 mesh).
-
Accurately weigh 10 g of the powdered material.
-
-
Extraction:
-
Place the powdered material in a flask.
-
Add 100 mL of 80% ethanol (solvent-to-solid ratio of 10:1).
-
Stopper the flask and place it in an ultrasonic bath at 40°C for 60 minutes.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
-
Solvent Removal and Drying:
-
Collect the filtrate and evaporate the solvent using a rotary evaporator at a temperature not exceeding 50°C.
-
Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight.
-
-
Storage:
-
Store the dried extract in an airtight, amber-colored container at 4°C.
-
Protocol 2: Quantification of this compound by HPLC
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
Gradient: 0-30 min, 20-80% B; 30-35 min, 80% B; 35-40 min, 80-20% B; 40-45 min, 20% B
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample and Standard Preparation:
-
Standard: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject the standards and the sample.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for Reducing Batch-to-Batch Variability.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. chembk.com [chembk.com]
- 2. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102093745B - Method for extracting panchromatic capsaicin from chili and byproducts - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Epiaschantin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of Epiaschantin: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols and present a side-by-side analysis of their performance based on established validation parameters for closely related lignans (B1203133), offering a robust framework for methodology selection and cross-validation in a research and quality control setting.
Introduction to Analytical Methodologies
The accurate quantification of bioactive compounds like this compound, a dibenzocyclooctadiene lignan, is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying components in a mixture. When coupled with a UV detector, it provides a reliable and cost-effective analytical method. For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This guide will explore the cross-validation of these two methods to ensure data integrity and consistency.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of Schisandra lignans, which are structurally similar to this compound.
2.1. HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile (B52724) and water (often with a small percentage of an acid like phosphoric acid to improve peak shape).[1]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.[2]
-
Detection: UV detection is performed at a wavelength of 217 nm, where dibenzocyclooctadiene lignans exhibit strong absorbance.[2]
-
Sample Preparation: Samples are typically extracted with methanol (B129727), followed by filtration before injection into the HPLC system.
2.2. LC-MS/MS Method
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 100 mm x 2.1 mm, 3 µm) is often used for better resolution and faster analysis times.
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol and water, both containing a small amount of formic acid (e.g., 0.2%), is common.
-
Flow Rate: A lower flow rate, typically around 0.4 mL/min, is used to be compatible with the mass spectrometer.
-
Ionization: ESI in positive ion mode is generally used for the analysis of these lignans.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, which provides high selectivity and sensitivity.
-
Sample Preparation: Protein precipitation with methanol is a common method for preparing biological samples.
Data Presentation: A Comparative Analysis of Validation Parameters
The following tables summarize the quantitative data for the validation of HPLC-UV and LC-MS/MS methods for the analysis of Schisandra lignans, which can be considered representative for this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.9995 | > 0.99 |
| Range | Typically in the µg/mL range | Typically in the ng/mL range |
Table 2: Precision and Accuracy
| Parameter | HPLC-UV | LC-MS/MS |
| Intra-day Precision (RSD) | < 0.43% | < 15% |
| Inter-day Precision (RSD) | < 1.21% | < 15% |
| Accuracy (% Recovery) | 99.51% to 101.31% | 85.25% to 91.71% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | HPLC-UV | LC-MS/MS |
| LOD | 0.04 to 0.43 µg/mL | Typically in the low ng/mL range |
| LOQ | 0.14 to 17.79 ng/mL (converted from µg/mL for comparison) | 20.0 ng/mL |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the cross-validation process.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical flow of the cross-validation process.
References
- 1. Validation of a method for the simultaneous determination of four schisandra lignans in the raw herb and commercial dried aqueous extracts of Schisandra chinensis (Wu Wei Zi) by RP-LC with DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Epiaschantin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of Epiaschantin: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols and present a side-by-side analysis of their performance based on established validation parameters for closely related lignans (B1203133), offering a robust framework for methodology selection and cross-validation in a research and quality control setting.
Introduction to Analytical Methodologies
The accurate quantification of bioactive compounds like this compound, a dibenzocyclooctadiene lignan, is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying components in a mixture. When coupled with a UV detector, it provides a reliable and cost-effective analytical method. For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This guide will explore the cross-validation of these two methods to ensure data integrity and consistency.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of Schisandra lignans, which are structurally similar to this compound.
2.1. HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile (B52724) and water (often with a small percentage of an acid like phosphoric acid to improve peak shape).[1]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.[2]
-
Detection: UV detection is performed at a wavelength of 217 nm, where dibenzocyclooctadiene lignans exhibit strong absorbance.[2]
-
Sample Preparation: Samples are typically extracted with methanol (B129727), followed by filtration before injection into the HPLC system.
2.2. LC-MS/MS Method
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 100 mm x 2.1 mm, 3 µm) is often used for better resolution and faster analysis times.
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol and water, both containing a small amount of formic acid (e.g., 0.2%), is common.
-
Flow Rate: A lower flow rate, typically around 0.4 mL/min, is used to be compatible with the mass spectrometer.
-
Ionization: ESI in positive ion mode is generally used for the analysis of these lignans.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, which provides high selectivity and sensitivity.
-
Sample Preparation: Protein precipitation with methanol is a common method for preparing biological samples.
Data Presentation: A Comparative Analysis of Validation Parameters
The following tables summarize the quantitative data for the validation of HPLC-UV and LC-MS/MS methods for the analysis of Schisandra lignans, which can be considered representative for this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.9995 | > 0.99 |
| Range | Typically in the µg/mL range | Typically in the ng/mL range |
Table 2: Precision and Accuracy
| Parameter | HPLC-UV | LC-MS/MS |
| Intra-day Precision (RSD) | < 0.43% | < 15% |
| Inter-day Precision (RSD) | < 1.21% | < 15% |
| Accuracy (% Recovery) | 99.51% to 101.31% | 85.25% to 91.71% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | HPLC-UV | LC-MS/MS |
| LOD | 0.04 to 0.43 µg/mL | Typically in the low ng/mL range |
| LOQ | 0.14 to 17.79 ng/mL (converted from µg/mL for comparison) | 20.0 ng/mL |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the cross-validation process.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical flow of the cross-validation process.
References
- 1. Validation of a method for the simultaneous determination of four schisandra lignans in the raw herb and commercial dried aqueous extracts of Schisandra chinensis (Wu Wei Zi) by RP-LC with DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Epiaschantin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of Epiaschantin: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols and present a side-by-side analysis of their performance based on established validation parameters for closely related lignans, offering a robust framework for methodology selection and cross-validation in a research and quality control setting.
Introduction to Analytical Methodologies
The accurate quantification of bioactive compounds like this compound, a dibenzocyclooctadiene lignan, is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying components in a mixture. When coupled with a UV detector, it provides a reliable and cost-effective analytical method. For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This guide will explore the cross-validation of these two methods to ensure data integrity and consistency.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of Schisandra lignans, which are structurally similar to this compound.
2.1. HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water (often with a small percentage of an acid like phosphoric acid to improve peak shape).[1]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.[2]
-
Detection: UV detection is performed at a wavelength of 217 nm, where dibenzocyclooctadiene lignans exhibit strong absorbance.[2]
-
Sample Preparation: Samples are typically extracted with methanol, followed by filtration before injection into the HPLC system.
2.2. LC-MS/MS Method
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 100 mm x 2.1 mm, 3 µm) is often used for better resolution and faster analysis times.
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol and water, both containing a small amount of formic acid (e.g., 0.2%), is common.
-
Flow Rate: A lower flow rate, typically around 0.4 mL/min, is used to be compatible with the mass spectrometer.
-
Ionization: ESI in positive ion mode is generally used for the analysis of these lignans.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, which provides high selectivity and sensitivity.
-
Sample Preparation: Protein precipitation with methanol is a common method for preparing biological samples.
Data Presentation: A Comparative Analysis of Validation Parameters
The following tables summarize the quantitative data for the validation of HPLC-UV and LC-MS/MS methods for the analysis of Schisandra lignans, which can be considered representative for this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.9995 | > 0.99 |
| Range | Typically in the µg/mL range | Typically in the ng/mL range |
Table 2: Precision and Accuracy
| Parameter | HPLC-UV | LC-MS/MS |
| Intra-day Precision (RSD) | < 0.43% | < 15% |
| Inter-day Precision (RSD) | < 1.21% | < 15% |
| Accuracy (% Recovery) | 99.51% to 101.31% | 85.25% to 91.71% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | HPLC-UV | LC-MS/MS |
| LOD | 0.04 to 0.43 µg/mL | Typically in the low ng/mL range |
| LOQ | 0.14 to 17.79 ng/mL (converted from µg/mL for comparison) | 20.0 ng/mL |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the cross-validation process.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical flow of the cross-validation process.
References
- 1. Validation of a method for the simultaneous determination of four schisandra lignans in the raw herb and commercial dried aqueous extracts of Schisandra chinensis (Wu Wei Zi) by RP-LC with DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Epiaschantin's Mechanism of Action with Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities and mechanisms of action of Epiaschantin and other prominent lignans (B1203133), including Sesamin (B1680957), Podophyllotoxin (B1678966), and Magnolol. The information is compiled from various scientific studies to offer an objective overview supported by available experimental data.
Introduction to Lignans and this compound
Lignans are a diverse group of polyphenolic compounds found in plants, recognized for their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound is a furofuran lignan (B3055560), a class of lignans characterized by a specific bicyclic structure. While research on this compound is not as extensive as for some other lignans, this guide aims to synthesize the available data and draw comparisons with its more studied counterparts. Due to the limited direct experimental data for this compound, information on its stereoisomer, Aschantin, is included as a close proxy, with the clear delineation that they are distinct molecules.
Comparative Biological Activities: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data on the cytotoxic, antioxidant, and anti-inflammatory activities of this compound (represented by its stereoisomer, Aschantin), Sesamin, Podophyllotoxin, and Magnolol.
Table 1: Comparative Cytotoxicity (IC₅₀ values in µM)
| Lignan | Cancer Cell Line | IC₅₀ (µM) |
| Aschantin | ES-2 (Ovarian) | 43.78 ± 3.06[1] |
| NIH-OVCAR-3 (Ovarian) | 54.62 ± 4.17[1] | |
| Hs832.Tc (Ovarian) | 57.22 ± 6.13[1] | |
| UACC-1598 (Ovarian) | 35.50 ± 5.65[1] | |
| TOV-21G (Ovarian) | 28.34 ± 2.53[1] | |
| UWB1.289 (Ovarian) | 39.42 ± 4.70 | |
| Podophyllotoxin | A549 (Lung) | 0.002 |
| MCF-7 (Breast) | 0.004 | |
| Magnolol | FaDu (Oral) | Not significantly cytotoxic up to 40 µM |
| Ca9-22 (Oral) | Not significantly cytotoxic up to 40 µM | |
| HSC-3 (Oral) | Not significantly cytotoxic up to 40 µM |
Note: Data for this compound is represented by its stereoisomer, Aschantin. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition IC₅₀)
| Lignan | Cell Line | IC₅₀ (µg/mL) |
| Aschantin | Activated Microglia | 14.8 ± 2.5 |
| Sesamin | RAW 264.7 Macrophages | - |
| Podophyllotoxin | - | - |
| Magnolol | - | - |
Note: Data for this compound is represented by its stereoisomer, Aschantin. A lower IC₅₀ value indicates greater potency in inhibiting nitric oxide production.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Lignan | IC₅₀ (µg/mL) |
| This compound/Aschantin | Data not available |
| Sesamin | Data not available |
| Podophyllotoxin | Data not available |
| Magnolol | Data not available |
Note: Specific IC₅₀ values for the DPPH radical scavenging activity of these lignans were not available in the searched literature. However, furofuran lignans, in general, are known to possess antioxidant properties.
Mechanisms of Action: A Focus on Key Signaling Pathways
Lignans exert their biological effects by modulating various intracellular signaling pathways. This section details the known mechanisms of action for this compound (via Aschantin) and the other selected lignans, with a focus on the NF-κB, MAPK, and PI3K/Akt pathways.
This compound (as represented by Aschantin)
-
NF-κB Pathway: Aschantin has been shown to suppress the activation of NF-κB induced by lipopolysaccharide (LPS) in microglial cells. This inhibition is associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) protein and mRNA, leading to reduced nitric oxide (NO) production.
-
mTOR Pathway: Research indicates that Aschantin acts as a novel mTOR kinase inhibitor by directly targeting the active pocket of the mTOR kinase domain. This inhibition affects downstream signaling, including the mTORC2/Akt and Akt/mTORC1/p70S6K pathways.
Sesamin
-
NF-κB Pathway: Sesamin has been reported to modulate the NF-κB pathway, which is a major mediator of inflammation.
-
Other Pathways: Studies have shown that sesamin can influence various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Podophyllotoxin
-
Tubulin Inhibition: The primary mechanism of action for podophyllotoxin is its ability to inhibit microtubule polymerization by binding to tubulin. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
-
Topoisomerase II Inhibition: Some derivatives of podophyllotoxin, such as etoposide (B1684455) and teniposide, also function as topoisomerase II inhibitors, leading to DNA strand breaks and cell death.
Magnolol
-
NF-κB Pathway: Magnolol is known to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.
-
PI3K/Akt and MAPK Pathways: Magnolol has been shown to modulate the PI3K/Akt and MAPK signaling cascades, which are crucial in regulating cell growth, proliferation, and survival.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Inhibition of the NF-κB signaling pathway by Aschantin.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the Griess assay.
Detailed Experimental Protocols
For the key experiments cited in this guide, detailed methodologies are provided below to ensure reproducibility.
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the lignan for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Reagent Preparation: Prepare a stock solution of the lignan in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the lignan solution to the wells.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Griess Assay for Nitric Oxide Production
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the lignan for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reagent Addition: Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of nitric oxide inhibition.
Conclusion
This comparative guide highlights the current understanding of the mechanisms of action of this compound, primarily through data available for its stereoisomer Aschantin, in relation to other well-characterized lignans. While data for this compound remains limited, the information on Aschantin suggests its involvement in crucial signaling pathways like NF-κB and mTOR, similar to other bioactive lignans. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of natural product drug discovery. Further direct investigation into the specific biological activities and mechanisms of this compound is warranted to fully elucidate its therapeutic potential.
References
A Comparative Analysis of Epiaschantin's Mechanism of Action with Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities and mechanisms of action of Epiaschantin and other prominent lignans (B1203133), including Sesamin (B1680957), Podophyllotoxin (B1678966), and Magnolol. The information is compiled from various scientific studies to offer an objective overview supported by available experimental data.
Introduction to Lignans and this compound
Lignans are a diverse group of polyphenolic compounds found in plants, recognized for their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound is a furofuran lignan (B3055560), a class of lignans characterized by a specific bicyclic structure. While research on this compound is not as extensive as for some other lignans, this guide aims to synthesize the available data and draw comparisons with its more studied counterparts. Due to the limited direct experimental data for this compound, information on its stereoisomer, Aschantin, is included as a close proxy, with the clear delineation that they are distinct molecules.
Comparative Biological Activities: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data on the cytotoxic, antioxidant, and anti-inflammatory activities of this compound (represented by its stereoisomer, Aschantin), Sesamin, Podophyllotoxin, and Magnolol.
Table 1: Comparative Cytotoxicity (IC₅₀ values in µM)
| Lignan | Cancer Cell Line | IC₅₀ (µM) |
| Aschantin | ES-2 (Ovarian) | 43.78 ± 3.06[1] |
| NIH-OVCAR-3 (Ovarian) | 54.62 ± 4.17[1] | |
| Hs832.Tc (Ovarian) | 57.22 ± 6.13[1] | |
| UACC-1598 (Ovarian) | 35.50 ± 5.65[1] | |
| TOV-21G (Ovarian) | 28.34 ± 2.53[1] | |
| UWB1.289 (Ovarian) | 39.42 ± 4.70 | |
| Podophyllotoxin | A549 (Lung) | 0.002 |
| MCF-7 (Breast) | 0.004 | |
| Magnolol | FaDu (Oral) | Not significantly cytotoxic up to 40 µM |
| Ca9-22 (Oral) | Not significantly cytotoxic up to 40 µM | |
| HSC-3 (Oral) | Not significantly cytotoxic up to 40 µM |
Note: Data for this compound is represented by its stereoisomer, Aschantin. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition IC₅₀)
| Lignan | Cell Line | IC₅₀ (µg/mL) |
| Aschantin | Activated Microglia | 14.8 ± 2.5 |
| Sesamin | RAW 264.7 Macrophages | - |
| Podophyllotoxin | - | - |
| Magnolol | - | - |
Note: Data for this compound is represented by its stereoisomer, Aschantin. A lower IC₅₀ value indicates greater potency in inhibiting nitric oxide production.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Lignan | IC₅₀ (µg/mL) |
| This compound/Aschantin | Data not available |
| Sesamin | Data not available |
| Podophyllotoxin | Data not available |
| Magnolol | Data not available |
Note: Specific IC₅₀ values for the DPPH radical scavenging activity of these lignans were not available in the searched literature. However, furofuran lignans, in general, are known to possess antioxidant properties.
Mechanisms of Action: A Focus on Key Signaling Pathways
Lignans exert their biological effects by modulating various intracellular signaling pathways. This section details the known mechanisms of action for this compound (via Aschantin) and the other selected lignans, with a focus on the NF-κB, MAPK, and PI3K/Akt pathways.
This compound (as represented by Aschantin)
-
NF-κB Pathway: Aschantin has been shown to suppress the activation of NF-κB induced by lipopolysaccharide (LPS) in microglial cells. This inhibition is associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) protein and mRNA, leading to reduced nitric oxide (NO) production.
-
mTOR Pathway: Research indicates that Aschantin acts as a novel mTOR kinase inhibitor by directly targeting the active pocket of the mTOR kinase domain. This inhibition affects downstream signaling, including the mTORC2/Akt and Akt/mTORC1/p70S6K pathways.
Sesamin
-
NF-κB Pathway: Sesamin has been reported to modulate the NF-κB pathway, which is a major mediator of inflammation.
-
Other Pathways: Studies have shown that sesamin can influence various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Podophyllotoxin
-
Tubulin Inhibition: The primary mechanism of action for podophyllotoxin is its ability to inhibit microtubule polymerization by binding to tubulin. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
-
Topoisomerase II Inhibition: Some derivatives of podophyllotoxin, such as etoposide (B1684455) and teniposide, also function as topoisomerase II inhibitors, leading to DNA strand breaks and cell death.
Magnolol
-
NF-κB Pathway: Magnolol is known to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.
-
PI3K/Akt and MAPK Pathways: Magnolol has been shown to modulate the PI3K/Akt and MAPK signaling cascades, which are crucial in regulating cell growth, proliferation, and survival.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Inhibition of the NF-κB signaling pathway by Aschantin.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the Griess assay.
Detailed Experimental Protocols
For the key experiments cited in this guide, detailed methodologies are provided below to ensure reproducibility.
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the lignan for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Reagent Preparation: Prepare a stock solution of the lignan in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the lignan solution to the wells.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Griess Assay for Nitric Oxide Production
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the lignan for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reagent Addition: Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of nitric oxide inhibition.
Conclusion
This comparative guide highlights the current understanding of the mechanisms of action of this compound, primarily through data available for its stereoisomer Aschantin, in relation to other well-characterized lignans. While data for this compound remains limited, the information on Aschantin suggests its involvement in crucial signaling pathways like NF-κB and mTOR, similar to other bioactive lignans. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of natural product drug discovery. Further direct investigation into the specific biological activities and mechanisms of this compound is warranted to fully elucidate its therapeutic potential.
References
A Comparative Analysis of Epiaschantin's Mechanism of Action with Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities and mechanisms of action of Epiaschantin and other prominent lignans, including Sesamin, Podophyllotoxin, and Magnolol. The information is compiled from various scientific studies to offer an objective overview supported by available experimental data.
Introduction to Lignans and this compound
Lignans are a diverse group of polyphenolic compounds found in plants, recognized for their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound is a furofuran lignan, a class of lignans characterized by a specific bicyclic structure. While research on this compound is not as extensive as for some other lignans, this guide aims to synthesize the available data and draw comparisons with its more studied counterparts. Due to the limited direct experimental data for this compound, information on its stereoisomer, Aschantin, is included as a close proxy, with the clear delineation that they are distinct molecules.
Comparative Biological Activities: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data on the cytotoxic, antioxidant, and anti-inflammatory activities of this compound (represented by its stereoisomer, Aschantin), Sesamin, Podophyllotoxin, and Magnolol.
Table 1: Comparative Cytotoxicity (IC₅₀ values in µM)
| Lignan | Cancer Cell Line | IC₅₀ (µM) |
| Aschantin | ES-2 (Ovarian) | 43.78 ± 3.06[1] |
| NIH-OVCAR-3 (Ovarian) | 54.62 ± 4.17[1] | |
| Hs832.Tc (Ovarian) | 57.22 ± 6.13[1] | |
| UACC-1598 (Ovarian) | 35.50 ± 5.65[1] | |
| TOV-21G (Ovarian) | 28.34 ± 2.53[1] | |
| UWB1.289 (Ovarian) | 39.42 ± 4.70 | |
| Podophyllotoxin | A549 (Lung) | 0.002 |
| MCF-7 (Breast) | 0.004 | |
| Magnolol | FaDu (Oral) | Not significantly cytotoxic up to 40 µM |
| Ca9-22 (Oral) | Not significantly cytotoxic up to 40 µM | |
| HSC-3 (Oral) | Not significantly cytotoxic up to 40 µM |
Note: Data for this compound is represented by its stereoisomer, Aschantin. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition IC₅₀)
| Lignan | Cell Line | IC₅₀ (µg/mL) |
| Aschantin | Activated Microglia | 14.8 ± 2.5 |
| Sesamin | RAW 264.7 Macrophages | - |
| Podophyllotoxin | - | - |
| Magnolol | - | - |
Note: Data for this compound is represented by its stereoisomer, Aschantin. A lower IC₅₀ value indicates greater potency in inhibiting nitric oxide production.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Lignan | IC₅₀ (µg/mL) |
| This compound/Aschantin | Data not available |
| Sesamin | Data not available |
| Podophyllotoxin | Data not available |
| Magnolol | Data not available |
Note: Specific IC₅₀ values for the DPPH radical scavenging activity of these lignans were not available in the searched literature. However, furofuran lignans, in general, are known to possess antioxidant properties.
Mechanisms of Action: A Focus on Key Signaling Pathways
Lignans exert their biological effects by modulating various intracellular signaling pathways. This section details the known mechanisms of action for this compound (via Aschantin) and the other selected lignans, with a focus on the NF-κB, MAPK, and PI3K/Akt pathways.
This compound (as represented by Aschantin)
-
NF-κB Pathway: Aschantin has been shown to suppress the activation of NF-κB induced by lipopolysaccharide (LPS) in microglial cells. This inhibition is associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) protein and mRNA, leading to reduced nitric oxide (NO) production.
-
mTOR Pathway: Research indicates that Aschantin acts as a novel mTOR kinase inhibitor by directly targeting the active pocket of the mTOR kinase domain. This inhibition affects downstream signaling, including the mTORC2/Akt and Akt/mTORC1/p70S6K pathways.
Sesamin
-
NF-κB Pathway: Sesamin has been reported to modulate the NF-κB pathway, which is a major mediator of inflammation.
-
Other Pathways: Studies have shown that sesamin can influence various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Podophyllotoxin
-
Tubulin Inhibition: The primary mechanism of action for podophyllotoxin is its ability to inhibit microtubule polymerization by binding to tubulin. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
-
Topoisomerase II Inhibition: Some derivatives of podophyllotoxin, such as etoposide and teniposide, also function as topoisomerase II inhibitors, leading to DNA strand breaks and cell death.
Magnolol
-
NF-κB Pathway: Magnolol is known to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.
-
PI3K/Akt and MAPK Pathways: Magnolol has been shown to modulate the PI3K/Akt and MAPK signaling cascades, which are crucial in regulating cell growth, proliferation, and survival.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Inhibition of the NF-κB signaling pathway by Aschantin.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the Griess assay.
Detailed Experimental Protocols
For the key experiments cited in this guide, detailed methodologies are provided below to ensure reproducibility.
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the lignan for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Reagent Preparation: Prepare a stock solution of the lignan in a suitable solvent (e.g., methanol or ethanol). Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the lignan solution to the wells.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Griess Assay for Nitric Oxide Production
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the lignan for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reagent Addition: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of nitric oxide inhibition.
Conclusion
This comparative guide highlights the current understanding of the mechanisms of action of this compound, primarily through data available for its stereoisomer Aschantin, in relation to other well-characterized lignans. While data for this compound remains limited, the information on Aschantin suggests its involvement in crucial signaling pathways like NF-κB and mTOR, similar to other bioactive lignans. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of natural product drug discovery. Further direct investigation into the specific biological activities and mechanisms of this compound is warranted to fully elucidate its therapeutic potential.
References
In-Depth Head-to-Head Comparison: Epiaschantin vs. Standard Chemotherapy
A comprehensive analysis of the available scientific literature reveals a significant challenge in conducting a head-to-head comparison between "Epiaschantin" and a standard chemotherapy drug. At present, there is no discernible scientific data, including preclinical or clinical studies, to support the existence or efficacy of a compound named "this compound" in the context of cancer treatment or any other therapeutic area.
Our investigation into "this compound" has led to a singular product listing for an "this compound, Inhibitor" on a life science product supplier's website, intended for metabolic research purposes. However, this listing is not accompanied by any peer-reviewed research, experimental data, or established mechanism of action that would be necessary to fulfill the user's request for a detailed comparison guide.
The absence of "this compound" from scientific databases and published research makes it impossible to:
-
Identify a Mechanism of Action: Without this, no signaling pathways can be described or visualized.
-
Source Experimental Data: There is no data on cytotoxicity, apoptosis, or other key performance metrics to compare against a standard chemotherapy agent.
-
Provide Experimental Protocols: As no studies are available, no methodologies can be detailed.
It is plausible that "this compound" may be a novel, yet-to-be-published compound, a catalog name for a research chemical without wider scientific recognition, or a potential misspelling of another therapeutic agent.
Moving Forward
To facilitate the creation of the requested in-depth comparison guide, we kindly request the user to:
-
Verify the Spelling: Please double-check the spelling of "this compound."
-
Provide an Alternative Compound Name: If "this compound" is indeed a misspelling, please provide the correct name of the compound of interest.
Once a scientifically documented compound is identified, a comprehensive comparison guide will be generated, adhering to all specified requirements for data presentation, experimental protocols, and visualizations. This will include a thorough head-to-head analysis against a relevant standard-of-care chemotherapy drug, complete with quantitative data tables and detailed diagrams to elucidate signaling pathways and experimental workflows.
We are committed to providing accurate and data-driven content for the scientific community and look forward to proceeding with a valid compound of interest.
In-Depth Head-to-Head Comparison: Epiaschantin vs. Standard Chemotherapy
A comprehensive analysis of the available scientific literature reveals a significant challenge in conducting a head-to-head comparison between "Epiaschantin" and a standard chemotherapy drug. At present, there is no discernible scientific data, including preclinical or clinical studies, to support the existence or efficacy of a compound named "this compound" in the context of cancer treatment or any other therapeutic area.
Our investigation into "this compound" has led to a singular product listing for an "this compound, Inhibitor" on a life science product supplier's website, intended for metabolic research purposes. However, this listing is not accompanied by any peer-reviewed research, experimental data, or established mechanism of action that would be necessary to fulfill the user's request for a detailed comparison guide.
The absence of "this compound" from scientific databases and published research makes it impossible to:
-
Identify a Mechanism of Action: Without this, no signaling pathways can be described or visualized.
-
Source Experimental Data: There is no data on cytotoxicity, apoptosis, or other key performance metrics to compare against a standard chemotherapy agent.
-
Provide Experimental Protocols: As no studies are available, no methodologies can be detailed.
It is plausible that "this compound" may be a novel, yet-to-be-published compound, a catalog name for a research chemical without wider scientific recognition, or a potential misspelling of another therapeutic agent.
Moving Forward
To facilitate the creation of the requested in-depth comparison guide, we kindly request the user to:
-
Verify the Spelling: Please double-check the spelling of "this compound."
-
Provide an Alternative Compound Name: If "this compound" is indeed a misspelling, please provide the correct name of the compound of interest.
Once a scientifically documented compound is identified, a comprehensive comparison guide will be generated, adhering to all specified requirements for data presentation, experimental protocols, and visualizations. This will include a thorough head-to-head analysis against a relevant standard-of-care chemotherapy drug, complete with quantitative data tables and detailed diagrams to elucidate signaling pathways and experimental workflows.
We are committed to providing accurate and data-driven content for the scientific community and look forward to proceeding with a valid compound of interest.
In-Depth Head-to-Head Comparison: Epiaschantin vs. Standard Chemotherapy
A comprehensive analysis of the available scientific literature reveals a significant challenge in conducting a head-to-head comparison between "Epiaschantin" and a standard chemotherapy drug. At present, there is no discernible scientific data, including preclinical or clinical studies, to support the existence or efficacy of a compound named "this compound" in the context of cancer treatment or any other therapeutic area.
Our investigation into "this compound" has led to a singular product listing for an "this compound, Inhibitor" on a life science product supplier's website, intended for metabolic research purposes. However, this listing is not accompanied by any peer-reviewed research, experimental data, or established mechanism of action that would be necessary to fulfill the user's request for a detailed comparison guide.
The absence of "this compound" from scientific databases and published research makes it impossible to:
-
Identify a Mechanism of Action: Without this, no signaling pathways can be described or visualized.
-
Source Experimental Data: There is no data on cytotoxicity, apoptosis, or other key performance metrics to compare against a standard chemotherapy agent.
-
Provide Experimental Protocols: As no studies are available, no methodologies can be detailed.
It is plausible that "this compound" may be a novel, yet-to-be-published compound, a catalog name for a research chemical without wider scientific recognition, or a potential misspelling of another therapeutic agent.
Moving Forward
To facilitate the creation of the requested in-depth comparison guide, we kindly request the user to:
-
Verify the Spelling: Please double-check the spelling of "this compound."
-
Provide an Alternative Compound Name: If "this compound" is indeed a misspelling, please provide the correct name of the compound of interest.
Once a scientifically documented compound is identified, a comprehensive comparison guide will be generated, adhering to all specified requirements for data presentation, experimental protocols, and visualizations. This will include a thorough head-to-head analysis against a relevant standard-of-care chemotherapy drug, complete with quantitative data tables and detailed diagrams to elucidate signaling pathways and experimental workflows.
We are committed to providing accurate and data-driven content for the scientific community and look forward to proceeding with a valid compound of interest.
Replicating Published Findings on the Bioactivity of Epiaschantin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of Epiaschantin, a lignan (B3055560) found in various plant species. The objective is to offer a comprehensive overview of its biological effects, supported by available experimental data, to aid in the replication and extension of these findings. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
Quantitative Bioactivity Data
This compound has been reported to exhibit a range of biological activities, including antiproliferative, anti-inflammatory, and antioxidant effects. The following table summarizes the available quantitative data for this compound and compares it with other well-studied lignans (B1203133), Arctigenin (B1665602) and Podophyllotoxin.
| Compound | Bioactivity | Assay | Cell Line/System | Result (IC50/ED50) | Reference |
| This compound | Antiproliferative | Not Specified | P388 (Murine Leukemia) | ED50: 1.5 µg/mL | [1] |
| Arctigenin | Antiproliferative | MTT Assay | Multiple Cancer Cell Lines | IC50: 0.1 - 10 µM | |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 (Macrophage) | IC50: 5.6 µM | ||
| Podophyllotoxin | Antiproliferative | Not Specified | Various Cancer Cell Lines | IC50: Nanomolar range | [2][3] |
Note: Direct comparative studies of this compound with other lignans under identical experimental conditions are limited. The data presented for Arctigenin and Podophyllotoxin are compiled from various sources and are intended to provide a general reference for their respective potencies.
Experimental Protocols
To facilitate the replication of the reported bioactivities, this section provides detailed methodologies for the key experiments cited.
Antiproliferative Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Antioxidant Activity - DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
General Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a series of dilutions from the stock solution.
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution and 100 µL of the DPPH solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity - Oxidative Burst Assay in Neutrophils
The oxidative burst, or respiratory burst, is the rapid release of reactive oxygen species (ROS) from cells, a key event in the inflammatory response of neutrophils.
Principle: The production of ROS can be measured using fluorescent probes, such as dihydrorhodamine 123 (DHR 123), which becomes fluorescent upon oxidation.
General Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.
-
Cell Loading: Load the isolated neutrophils with DHR 123 by incubating the cells with the probe.
-
Compound Incubation: Pre-incubate the DHR 123-loaded neutrophils with various concentrations of this compound.
-
Stimulation: Induce the oxidative burst by adding a stimulant, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or opsonized zymosan.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer or a flow cytometer.
-
Data Analysis: Determine the effect of this compound on the oxidative burst by comparing the fluorescence intensity in the treated cells to that in the untreated (control) cells. Calculate the IC50 value, representing the concentration of this compound that inhibits 50% of the ROS production.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the antiproliferative activity of this compound using the MTT assay.
Caption: Postulated direct antioxidant mechanism of this compound via free radical scavenging.
While the precise signaling pathways modulated by this compound remain to be fully elucidated, its anti-inflammatory and antiproliferative effects suggest potential interactions with key cellular signaling cascades. Further research is warranted to investigate the effects of this compound on pathways such as NF-κB, MAPK, and PI3K/Akt, which are commonly involved in inflammation and cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on the Bioactivity of Epiaschantin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of Epiaschantin, a lignan (B3055560) found in various plant species. The objective is to offer a comprehensive overview of its biological effects, supported by available experimental data, to aid in the replication and extension of these findings. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
Quantitative Bioactivity Data
This compound has been reported to exhibit a range of biological activities, including antiproliferative, anti-inflammatory, and antioxidant effects. The following table summarizes the available quantitative data for this compound and compares it with other well-studied lignans (B1203133), Arctigenin (B1665602) and Podophyllotoxin.
| Compound | Bioactivity | Assay | Cell Line/System | Result (IC50/ED50) | Reference |
| This compound | Antiproliferative | Not Specified | P388 (Murine Leukemia) | ED50: 1.5 µg/mL | [1] |
| Arctigenin | Antiproliferative | MTT Assay | Multiple Cancer Cell Lines | IC50: 0.1 - 10 µM | |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 (Macrophage) | IC50: 5.6 µM | ||
| Podophyllotoxin | Antiproliferative | Not Specified | Various Cancer Cell Lines | IC50: Nanomolar range | [2][3] |
Note: Direct comparative studies of this compound with other lignans under identical experimental conditions are limited. The data presented for Arctigenin and Podophyllotoxin are compiled from various sources and are intended to provide a general reference for their respective potencies.
Experimental Protocols
To facilitate the replication of the reported bioactivities, this section provides detailed methodologies for the key experiments cited.
Antiproliferative Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Antioxidant Activity - DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
General Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a series of dilutions from the stock solution.
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution and 100 µL of the DPPH solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity - Oxidative Burst Assay in Neutrophils
The oxidative burst, or respiratory burst, is the rapid release of reactive oxygen species (ROS) from cells, a key event in the inflammatory response of neutrophils.
Principle: The production of ROS can be measured using fluorescent probes, such as dihydrorhodamine 123 (DHR 123), which becomes fluorescent upon oxidation.
General Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.
-
Cell Loading: Load the isolated neutrophils with DHR 123 by incubating the cells with the probe.
-
Compound Incubation: Pre-incubate the DHR 123-loaded neutrophils with various concentrations of this compound.
-
Stimulation: Induce the oxidative burst by adding a stimulant, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or opsonized zymosan.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer or a flow cytometer.
-
Data Analysis: Determine the effect of this compound on the oxidative burst by comparing the fluorescence intensity in the treated cells to that in the untreated (control) cells. Calculate the IC50 value, representing the concentration of this compound that inhibits 50% of the ROS production.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the antiproliferative activity of this compound using the MTT assay.
Caption: Postulated direct antioxidant mechanism of this compound via free radical scavenging.
While the precise signaling pathways modulated by this compound remain to be fully elucidated, its anti-inflammatory and antiproliferative effects suggest potential interactions with key cellular signaling cascades. Further research is warranted to investigate the effects of this compound on pathways such as NF-κB, MAPK, and PI3K/Akt, which are commonly involved in inflammation and cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on the Bioactivity of Epiaschantin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of Epiaschantin, a lignan found in various plant species. The objective is to offer a comprehensive overview of its biological effects, supported by available experimental data, to aid in the replication and extension of these findings. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
Quantitative Bioactivity Data
This compound has been reported to exhibit a range of biological activities, including antiproliferative, anti-inflammatory, and antioxidant effects. The following table summarizes the available quantitative data for this compound and compares it with other well-studied lignans, Arctigenin and Podophyllotoxin.
| Compound | Bioactivity | Assay | Cell Line/System | Result (IC50/ED50) | Reference |
| This compound | Antiproliferative | Not Specified | P388 (Murine Leukemia) | ED50: 1.5 µg/mL | [1] |
| Arctigenin | Antiproliferative | MTT Assay | Multiple Cancer Cell Lines | IC50: 0.1 - 10 µM | |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 (Macrophage) | IC50: 5.6 µM | ||
| Podophyllotoxin | Antiproliferative | Not Specified | Various Cancer Cell Lines | IC50: Nanomolar range | [2][3] |
Note: Direct comparative studies of this compound with other lignans under identical experimental conditions are limited. The data presented for Arctigenin and Podophyllotoxin are compiled from various sources and are intended to provide a general reference for their respective potencies.
Experimental Protocols
To facilitate the replication of the reported bioactivities, this section provides detailed methodologies for the key experiments cited.
Antiproliferative Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Antioxidant Activity - DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
General Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions from the stock solution.
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution and 100 µL of the DPPH solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity - Oxidative Burst Assay in Neutrophils
The oxidative burst, or respiratory burst, is the rapid release of reactive oxygen species (ROS) from cells, a key event in the inflammatory response of neutrophils.
Principle: The production of ROS can be measured using fluorescent probes, such as dihydrorhodamine 123 (DHR 123), which becomes fluorescent upon oxidation.
General Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.
-
Cell Loading: Load the isolated neutrophils with DHR 123 by incubating the cells with the probe.
-
Compound Incubation: Pre-incubate the DHR 123-loaded neutrophils with various concentrations of this compound.
-
Stimulation: Induce the oxidative burst by adding a stimulant, such as phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer or a flow cytometer.
-
Data Analysis: Determine the effect of this compound on the oxidative burst by comparing the fluorescence intensity in the treated cells to that in the untreated (control) cells. Calculate the IC50 value, representing the concentration of this compound that inhibits 50% of the ROS production.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the antiproliferative activity of this compound using the MTT assay.
Caption: Postulated direct antioxidant mechanism of this compound via free radical scavenging.
While the precise signaling pathways modulated by this compound remain to be fully elucidated, its anti-inflammatory and antiproliferative effects suggest potential interactions with key cellular signaling cascades. Further research is warranted to investigate the effects of this compound on pathways such as NF-κB, MAPK, and PI3K/Akt, which are commonly involved in inflammation and cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Epiaschantin in Cancer Research: A Comparative Analysis with Established Natural Compounds
In the quest for novel oncology therapeutics, natural compounds have emerged as a promising frontier. This guide offers a comparative analysis of Epiaschantin against two well-researched natural compounds, (-)-Epicatechin and Ellagic Acid, to provide a resource for researchers, scientists, and drug development professionals. While this compound has been identified as a lignan (B3055560) with potential antiproliferative properties, the extent of its anticancer activity, mechanism of action, and clinical potential remains significantly under-investigated compared to other natural products. This guide aims to contextualize the current understanding of this compound by juxtaposing it with the extensive experimental data available for (-)-Epicatechin and Ellagic Acid.
Comparative Anticancer Activity
Table 1: Comparative IC50 Values of (-)-Epicatechin and Ellagic Acid in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| (-)-Epicatechin | MDA-MB-231 | Breast Cancer | 350[2] | 72 |
| MCF-7 | Breast Cancer | >500 | Not Specified | |
| HCT-116 | Colon Cancer | Effective at 150-250 (in combination) | Not Specified | |
| DU-145 | Prostate Cancer | 214.6 (as catechin (B1668976) extract in µg/mL) | 48 | |
| Ellagic Acid | T24 | Bladder Cancer | 20[3] | 72 |
| HOS | Osteogenic Sarcoma | 6.5 µg/mL | Not Specified | |
| MIA PaCa-2 | Pancreatic Cancer | 10-50 | Not Specified | |
| PANC-1 | Pancreatic Cancer | 10-50 | Not Specified | |
| ES-2 | Ovarian Cancer | 10-100 | Not Specified | |
| PA-1 | Ovarian Cancer | 10-100 | Not Specified |
Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies.
Mechanisms of Action and Signaling Pathways
The anticancer effects of natural compounds are often attributed to their ability to modulate specific signaling pathways that are dysregulated in cancer. The mechanisms of action for (-)-Epicatechin and Ellagic Acid have been the subject of numerous studies, revealing their multifaceted impact on cancer cell biology. Information on the specific signaling pathways targeted by this compound is currently lacking.
(-)-Epicatechin
(-)-Epicatechin has been shown to exert its anticancer effects through the modulation of several key signaling pathways. It can interfere with the Warburg effect by stimulating mitochondrial respiration and biogenesis.[1] Key molecular targets include the inhibition of Erk signaling, which in turn affects pathways like EGFR that are often hyperactive in cancer.[1] Furthermore, (-)-Epicatechin has been found to inhibit NF-κB, Akt, and histone acetyltransferases (HATs). In breast cancer cells, it has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of both intrinsic and extrinsic apoptotic pathways.
Ellagic Acid
Ellagic acid exhibits its anticancer properties by targeting multiple cancer hallmarks, including sustained proliferative signaling, evasion of growth suppressors, and angiogenesis. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. A key mechanism of action is its ability to inhibit the PI3K/Akt signaling pathway. Furthermore, Ellagic Acid can suppress angiogenesis by targeting the VEGFR-2 signaling pathway. In some cancer models, it has been observed to upregulate the tumor suppressor protein p53 and modulate the expression of apoptosis-related proteins of the Bcl-2 family.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the anticancer activity of natural compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (this compound, (-)-Epicatechin, Ellagic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
References
- 1. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induced by (−)-Epicatechin in Human Breast Cancer Cells is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Epiaschantin in Cancer Research: A Comparative Analysis with Established Natural Compounds
In the quest for novel oncology therapeutics, natural compounds have emerged as a promising frontier. This guide offers a comparative analysis of Epiaschantin against two well-researched natural compounds, (-)-Epicatechin and Ellagic Acid, to provide a resource for researchers, scientists, and drug development professionals. While this compound has been identified as a lignan (B3055560) with potential antiproliferative properties, the extent of its anticancer activity, mechanism of action, and clinical potential remains significantly under-investigated compared to other natural products. This guide aims to contextualize the current understanding of this compound by juxtaposing it with the extensive experimental data available for (-)-Epicatechin and Ellagic Acid.
Comparative Anticancer Activity
Table 1: Comparative IC50 Values of (-)-Epicatechin and Ellagic Acid in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| (-)-Epicatechin | MDA-MB-231 | Breast Cancer | 350[2] | 72 |
| MCF-7 | Breast Cancer | >500 | Not Specified | |
| HCT-116 | Colon Cancer | Effective at 150-250 (in combination) | Not Specified | |
| DU-145 | Prostate Cancer | 214.6 (as catechin (B1668976) extract in µg/mL) | 48 | |
| Ellagic Acid | T24 | Bladder Cancer | 20[3] | 72 |
| HOS | Osteogenic Sarcoma | 6.5 µg/mL | Not Specified | |
| MIA PaCa-2 | Pancreatic Cancer | 10-50 | Not Specified | |
| PANC-1 | Pancreatic Cancer | 10-50 | Not Specified | |
| ES-2 | Ovarian Cancer | 10-100 | Not Specified | |
| PA-1 | Ovarian Cancer | 10-100 | Not Specified |
Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies.
Mechanisms of Action and Signaling Pathways
The anticancer effects of natural compounds are often attributed to their ability to modulate specific signaling pathways that are dysregulated in cancer. The mechanisms of action for (-)-Epicatechin and Ellagic Acid have been the subject of numerous studies, revealing their multifaceted impact on cancer cell biology. Information on the specific signaling pathways targeted by this compound is currently lacking.
(-)-Epicatechin
(-)-Epicatechin has been shown to exert its anticancer effects through the modulation of several key signaling pathways. It can interfere with the Warburg effect by stimulating mitochondrial respiration and biogenesis.[1] Key molecular targets include the inhibition of Erk signaling, which in turn affects pathways like EGFR that are often hyperactive in cancer.[1] Furthermore, (-)-Epicatechin has been found to inhibit NF-κB, Akt, and histone acetyltransferases (HATs). In breast cancer cells, it has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of both intrinsic and extrinsic apoptotic pathways.
Ellagic Acid
Ellagic acid exhibits its anticancer properties by targeting multiple cancer hallmarks, including sustained proliferative signaling, evasion of growth suppressors, and angiogenesis. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. A key mechanism of action is its ability to inhibit the PI3K/Akt signaling pathway. Furthermore, Ellagic Acid can suppress angiogenesis by targeting the VEGFR-2 signaling pathway. In some cancer models, it has been observed to upregulate the tumor suppressor protein p53 and modulate the expression of apoptosis-related proteins of the Bcl-2 family.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the anticancer activity of natural compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (this compound, (-)-Epicatechin, Ellagic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
References
- 1. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induced by (−)-Epicatechin in Human Breast Cancer Cells is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Epiaschantin in Cancer Research: A Comparative Analysis with Established Natural Compounds
In the quest for novel oncology therapeutics, natural compounds have emerged as a promising frontier. This guide offers a comparative analysis of Epiaschantin against two well-researched natural compounds, (-)-Epicatechin and Ellagic Acid, to provide a resource for researchers, scientists, and drug development professionals. While this compound has been identified as a lignan with potential antiproliferative properties, the extent of its anticancer activity, mechanism of action, and clinical potential remains significantly under-investigated compared to other natural products. This guide aims to contextualize the current understanding of this compound by juxtaposing it with the extensive experimental data available for (-)-Epicatechin and Ellagic Acid.
Comparative Anticancer Activity
Table 1: Comparative IC50 Values of (-)-Epicatechin and Ellagic Acid in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| (-)-Epicatechin | MDA-MB-231 | Breast Cancer | 350[2] | 72 |
| MCF-7 | Breast Cancer | >500 | Not Specified | |
| HCT-116 | Colon Cancer | Effective at 150-250 (in combination) | Not Specified | |
| DU-145 | Prostate Cancer | 214.6 (as catechin extract in µg/mL) | 48 | |
| Ellagic Acid | T24 | Bladder Cancer | 20[3] | 72 |
| HOS | Osteogenic Sarcoma | 6.5 µg/mL | Not Specified | |
| MIA PaCa-2 | Pancreatic Cancer | 10-50 | Not Specified | |
| PANC-1 | Pancreatic Cancer | 10-50 | Not Specified | |
| ES-2 | Ovarian Cancer | 10-100 | Not Specified | |
| PA-1 | Ovarian Cancer | 10-100 | Not Specified |
Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies.
Mechanisms of Action and Signaling Pathways
The anticancer effects of natural compounds are often attributed to their ability to modulate specific signaling pathways that are dysregulated in cancer. The mechanisms of action for (-)-Epicatechin and Ellagic Acid have been the subject of numerous studies, revealing their multifaceted impact on cancer cell biology. Information on the specific signaling pathways targeted by this compound is currently lacking.
(-)-Epicatechin
(-)-Epicatechin has been shown to exert its anticancer effects through the modulation of several key signaling pathways. It can interfere with the Warburg effect by stimulating mitochondrial respiration and biogenesis.[1] Key molecular targets include the inhibition of Erk signaling, which in turn affects pathways like EGFR that are often hyperactive in cancer.[1] Furthermore, (-)-Epicatechin has been found to inhibit NF-κB, Akt, and histone acetyltransferases (HATs). In breast cancer cells, it has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of both intrinsic and extrinsic apoptotic pathways.
Ellagic Acid
Ellagic acid exhibits its anticancer properties by targeting multiple cancer hallmarks, including sustained proliferative signaling, evasion of growth suppressors, and angiogenesis. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. A key mechanism of action is its ability to inhibit the PI3K/Akt signaling pathway. Furthermore, Ellagic Acid can suppress angiogenesis by targeting the VEGFR-2 signaling pathway. In some cancer models, it has been observed to upregulate the tumor suppressor protein p53 and modulate the expression of apoptosis-related proteins of the Bcl-2 family.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the anticancer activity of natural compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (this compound, (-)-Epicatechin, Ellagic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
References
- 1. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induced by (−)-Epicatechin in Human Breast Cancer Cells is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Benchmarking Epiaschantin's antioxidant capacity against known antioxidants
A Comparative Guide for Researchers and Drug Development Professionals
Initial Note on Nomenclature: The initial request specified "Epiaschantin." However, a thorough review of scientific literature revealed a scarcity of data on this compound's antioxidant properties. Conversely, "Epicatechin," a structurally similar and well-researched flavonoid, yielded extensive data. This guide therefore focuses on Epicatechin, assuming a possible transcriptional error in the original query. This analysis provides a robust framework for benchmarking the antioxidant capacity of novel compounds against established standards.
Executive Summary
This guide provides a comparative analysis of the antioxidant capacity of (-)-Epicatechin against three widely recognized antioxidant standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Quercetin. The comparison is based on data from three prevalent in vitro antioxidant assays: the Oxygen Radical Absorbance Capacity (ORAC) assay, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. Detailed experimental protocols for these assays are provided, alongside an overview of a key signaling pathway involved in the cellular antioxidant response.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound can vary significantly depending on the assay method and experimental conditions. The following table summarizes representative data from various studies. For DPPH and ABTS assays, the IC50 value is presented, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant capacity. For the ORAC assay, values are typically expressed as Trolox Equivalents (TE), indicating how many times more potent a compound is than the standard, Trolox.
Disclaimer: The values presented in this table are compiled from multiple sources and should be used as a general reference. Direct comparison is most accurate when all compounds are tested concurrently under identical experimental conditions.
| Compound | Molecular Weight ( g/mol ) | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) |
| (-)-Epicatechin | 290.27 | 5.2 - 16.9 | ~10 | ~7 |
| Ascorbic Acid | 176.12 | ~25 | ~20 | ~0.5 - 1 |
| Trolox | 250.29 | ~15 | ~12 | 1 (by definition) |
| Quercetin | 302.24 | 8.6 - 89.1 | 3.6 - 28.1 | ~4.7 |
Experimental Protocols
Detailed methodologies for the three key antioxidant capacity assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standard antioxidants in the same solvent used for the DPPH solution.
-
Reaction: In a microplate well or a cuvette, mix a specific volume of the sample or standard with the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL sample + 200 µL DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standard antioxidants.
-
Reaction: Mix a small volume of the sample or standard with the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation:
-
Fluorescein (B123965) (fluorescent probe): Prepare a working solution in 75 mM phosphate (B84403) buffer (pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) - a peroxyl radical generator): Prepare a fresh solution in phosphate buffer before use.
-
Trolox (standard): Prepare a stock solution and a series of dilutions in phosphate buffer.
-
-
Reaction Setup: In a black 96-well microplate, add the fluorescein solution to each well, followed by the sample, standard, or a blank (phosphate buffer).
-
Incubation: Incubate the plate at 37°C for a few minutes.
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
Calculation: The area under the curve (AUC) for each sample is calculated. The net AUC is determined by subtracting the AUC of the blank. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE).
Signaling Pathways and Mechanisms of Action
The antioxidant effects of flavonoids like Epicatechin are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that enhance the endogenous antioxidant defense systems. One of the most critical pathways is the Keap1-Nrf2 pathway.
The Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by being bound to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or to certain antioxidant compounds like Epicatechin, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis. This cellular response leads to an overall increase in the cell's capacity to neutralize reactive oxygen species (ROS).
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays like DPPH and ABTS.
Caption: Generalized workflow for DPPH and ABTS antioxidant assays.
Benchmarking Epiaschantin's antioxidant capacity against known antioxidants
A Comparative Guide for Researchers and Drug Development Professionals
Initial Note on Nomenclature: The initial request specified "Epiaschantin." However, a thorough review of scientific literature revealed a scarcity of data on this compound's antioxidant properties. Conversely, "Epicatechin," a structurally similar and well-researched flavonoid, yielded extensive data. This guide therefore focuses on Epicatechin, assuming a possible transcriptional error in the original query. This analysis provides a robust framework for benchmarking the antioxidant capacity of novel compounds against established standards.
Executive Summary
This guide provides a comparative analysis of the antioxidant capacity of (-)-Epicatechin against three widely recognized antioxidant standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Quercetin. The comparison is based on data from three prevalent in vitro antioxidant assays: the Oxygen Radical Absorbance Capacity (ORAC) assay, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. Detailed experimental protocols for these assays are provided, alongside an overview of a key signaling pathway involved in the cellular antioxidant response.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound can vary significantly depending on the assay method and experimental conditions. The following table summarizes representative data from various studies. For DPPH and ABTS assays, the IC50 value is presented, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant capacity. For the ORAC assay, values are typically expressed as Trolox Equivalents (TE), indicating how many times more potent a compound is than the standard, Trolox.
Disclaimer: The values presented in this table are compiled from multiple sources and should be used as a general reference. Direct comparison is most accurate when all compounds are tested concurrently under identical experimental conditions.
| Compound | Molecular Weight ( g/mol ) | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) |
| (-)-Epicatechin | 290.27 | 5.2 - 16.9 | ~10 | ~7 |
| Ascorbic Acid | 176.12 | ~25 | ~20 | ~0.5 - 1 |
| Trolox | 250.29 | ~15 | ~12 | 1 (by definition) |
| Quercetin | 302.24 | 8.6 - 89.1 | 3.6 - 28.1 | ~4.7 |
Experimental Protocols
Detailed methodologies for the three key antioxidant capacity assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standard antioxidants in the same solvent used for the DPPH solution.
-
Reaction: In a microplate well or a cuvette, mix a specific volume of the sample or standard with the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL sample + 200 µL DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standard antioxidants.
-
Reaction: Mix a small volume of the sample or standard with the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation:
-
Fluorescein (B123965) (fluorescent probe): Prepare a working solution in 75 mM phosphate (B84403) buffer (pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) - a peroxyl radical generator): Prepare a fresh solution in phosphate buffer before use.
-
Trolox (standard): Prepare a stock solution and a series of dilutions in phosphate buffer.
-
-
Reaction Setup: In a black 96-well microplate, add the fluorescein solution to each well, followed by the sample, standard, or a blank (phosphate buffer).
-
Incubation: Incubate the plate at 37°C for a few minutes.
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
Calculation: The area under the curve (AUC) for each sample is calculated. The net AUC is determined by subtracting the AUC of the blank. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE).
Signaling Pathways and Mechanisms of Action
The antioxidant effects of flavonoids like Epicatechin are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that enhance the endogenous antioxidant defense systems. One of the most critical pathways is the Keap1-Nrf2 pathway.
The Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by being bound to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or to certain antioxidant compounds like Epicatechin, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis. This cellular response leads to an overall increase in the cell's capacity to neutralize reactive oxygen species (ROS).
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays like DPPH and ABTS.
Caption: Generalized workflow for DPPH and ABTS antioxidant assays.
Benchmarking Epiaschantin's antioxidant capacity against known antioxidants
A Comparative Guide for Researchers and Drug Development Professionals
Initial Note on Nomenclature: The initial request specified "Epiaschantin." However, a thorough review of scientific literature revealed a scarcity of data on this compound's antioxidant properties. Conversely, "Epicatechin," a structurally similar and well-researched flavonoid, yielded extensive data. This guide therefore focuses on Epicatechin, assuming a possible transcriptional error in the original query. This analysis provides a robust framework for benchmarking the antioxidant capacity of novel compounds against established standards.
Executive Summary
This guide provides a comparative analysis of the antioxidant capacity of (-)-Epicatechin against three widely recognized antioxidant standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Quercetin. The comparison is based on data from three prevalent in vitro antioxidant assays: the Oxygen Radical Absorbance Capacity (ORAC) assay, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. Detailed experimental protocols for these assays are provided, alongside an overview of a key signaling pathway involved in the cellular antioxidant response.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound can vary significantly depending on the assay method and experimental conditions. The following table summarizes representative data from various studies. For DPPH and ABTS assays, the IC50 value is presented, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant capacity. For the ORAC assay, values are typically expressed as Trolox Equivalents (TE), indicating how many times more potent a compound is than the standard, Trolox.
Disclaimer: The values presented in this table are compiled from multiple sources and should be used as a general reference. Direct comparison is most accurate when all compounds are tested concurrently under identical experimental conditions.
| Compound | Molecular Weight ( g/mol ) | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) |
| (-)-Epicatechin | 290.27 | 5.2 - 16.9 | ~10 | ~7 |
| Ascorbic Acid | 176.12 | ~25 | ~20 | ~0.5 - 1 |
| Trolox | 250.29 | ~15 | ~12 | 1 (by definition) |
| Quercetin | 302.24 | 8.6 - 89.1 | 3.6 - 28.1 | ~4.7 |
Experimental Protocols
Detailed methodologies for the three key antioxidant capacity assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standard antioxidants in the same solvent used for the DPPH solution.
-
Reaction: In a microplate well or a cuvette, mix a specific volume of the sample or standard with the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL sample + 200 µL DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standard antioxidants.
-
Reaction: Mix a small volume of the sample or standard with the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation:
-
Fluorescein (fluorescent probe): Prepare a working solution in 75 mM phosphate buffer (pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride - a peroxyl radical generator): Prepare a fresh solution in phosphate buffer before use.
-
Trolox (standard): Prepare a stock solution and a series of dilutions in phosphate buffer.
-
-
Reaction Setup: In a black 96-well microplate, add the fluorescein solution to each well, followed by the sample, standard, or a blank (phosphate buffer).
-
Incubation: Incubate the plate at 37°C for a few minutes.
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
Calculation: The area under the curve (AUC) for each sample is calculated. The net AUC is determined by subtracting the AUC of the blank. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE).
Signaling Pathways and Mechanisms of Action
The antioxidant effects of flavonoids like Epicatechin are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that enhance the endogenous antioxidant defense systems. One of the most critical pathways is the Keap1-Nrf2 pathway.
The Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by being bound to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or to certain antioxidant compounds like Epicatechin, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. This cellular response leads to an overall increase in the cell's capacity to neutralize reactive oxygen species (ROS).
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays like DPPH and ABTS.
Caption: Generalized workflow for DPPH and ABTS antioxidant assays.
A Comparative Guide to the Synthesis of Epiaschantin: Assessing Reproducibility of Potential Protocols
For Researchers, Scientists, and Drug Development Professionals
Epiaschantin, a furofuran lignan (B3055560), and its stereoisomer Aschantin are naturally occurring compounds found in plants such as Magnolia fides. These compounds have garnered interest within the scientific community due to their diverse biological activities, including anti-inflammatory and potential chemopreventive properties. While specific, dedicated total synthesis protocols for this compound are not extensively documented in peer-reviewed literature, its structural similarity to other furofuran lignans (B1203133) allows for the adaptation of established synthetic strategies. This guide provides a comparative assessment of two plausible, reproducible protocols for the synthesis of this compound, adapted from proven methodologies for analogous furofuran lignans. The objective is to offer a clear comparison of these potential routes, supported by experimental data from the synthesis of similar compounds.
Comparative Analysis of Synthetic Protocols
The two selected methodologies, Oxidative Dimerization of Cinnamyl Alcohols and Palladium-Catalyzed Asymmetric Allylic Cycloaddition, represent common and effective strategies for the construction of the furofuran lignan core. The following table summarizes the key quantitative data for these adapted protocols, providing a basis for comparison.
| Parameter | Protocol 1: Oxidative Dimerization | Protocol 2: Pd-Catalyzed Asymmetric Cycloaddition |
| Starting Materials | Coniferyl alcohol derivative | Vinylethylene carbonate, 2-Nitroacrylate |
| Key Reagents | Oxidizing agent (e.g., FeCl₃) | Pd₂(dba)₃·CHCl₃, Chiral phosphine (B1218219) ligand |
| Reported Yield (Analogous Compounds) | ~12% (for Pinoresinol) | High (specific yield depends on substrate) |
| Stereoselectivity | Generally low (produces racemates) | High (enantioselective) |
| Number of Steps (Core Formation) | 1-2 steps | Multi-step sequence |
| Scalability | Potentially scalable | May require optimization for large scale |
Experimental Protocols
The following sections detail the adapted experimental methodologies for the two proposed synthetic routes to this compound.
Protocol 1: Oxidative Dimerization of a Cinnamyl Alcohol Derivative
This protocol is adapted from the established method of oxidative phenolic coupling of cinnamyl alcohols to form the furofuran ring system.
Objective: To synthesize racemic this compound through the oxidative dimerization of a suitable coniferyl alcohol derivative.
Materials:
-
Substituted Coniferyl Alcohol
-
Copper (II) Sulfate (CuSO₄) or Ferric Chloride (FeCl₃)
-
Solvent (e.g., Acetone (B3395972)/Water)
-
Standard laboratory glassware and purification equipment
Procedure:
-
A solution of the substituted coniferyl alcohol is prepared in a suitable solvent mixture, such as acetone and water.
-
A catalytic amount of an oxidizing agent, for example, Copper (II) Sulfate or Ferric Chloride, is added to the solution.
-
The reaction mixture is stirred at room temperature and exposed to air to facilitate the oxidative coupling.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the furofuran lignan. It is expected that this method will produce a racemic mixture of diastereomers, including this compound.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Cycloaddition
This protocol is based on a modern, highly stereoselective method for constructing the tetrahydrofuran (B95107) core of furofuran lignans.[1][2]
Objective: To achieve an enantioselective synthesis of a key intermediate for this compound using a palladium-catalyzed asymmetric cycloaddition.[1][2]
Materials:
-
Substituted Vinylethylene Carbonate (VEC)
-
Substituted 2-Nitroacrylate
-
Pd₂(dba)₃·CHCl₃ (Palladium catalyst precursor)
-
Chiral Phosphine Ligand (e.g., (R)-DTBM-SEGPHOS)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Schlenk line equipment for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, the palladium catalyst precursor (Pd₂(dba)₃·CHCl₃) and the chiral ligand are dissolved in anhydrous, degassed toluene. The mixture is stirred at room temperature for approximately 20 minutes.
-
The vinylethylene carbonate (VEC) substrate and the 2-nitroacrylate substrate are then added to the reaction mixture.
-
The reaction is stirred at the optimized temperature (e.g., 40 °C) until the starting materials are consumed, as monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to afford the desired enantioenriched tetrahydrofuran intermediate, which can then be further elaborated to this compound.
Biological Activity and Signaling Pathways
Aschantin and this compound have been shown to exhibit a range of biological activities. These include the inhibition of nitric oxide (NO) production in activated microglia and the modulation of calcium signaling in renal tubular cells.[3] Aschantin, in particular, has been identified as an inhibitor of the mTORC2-Akt signaling pathway, which is implicated in cell growth and proliferation.
| Compound | Biological Activity | Affected Signaling Pathway/Target |
| Aschantin | Inhibition of NO production, Chemopreventive activities | NF-κB, mTORC2-Akt |
| This compound | Modulation of Ca²⁺ signaling | Calcium channels |
Visualizing the mTORC2-Akt Signaling Pathway
The following diagram illustrates the signaling cascade involving mTORC2 and Akt, which is a target of Aschantin.
Caption: The mTORC2-Akt signaling pathway and the inhibitory action of Aschantin.
Comparative Workflow of Synthetic Strategies
The following diagram illustrates the key stages of the two proposed synthetic routes for this compound.
Caption: Comparative workflow of two potential synthetic routes to this compound.
References
A Comparative Guide to the Synthesis of Epiaschantin: Assessing Reproducibility of Potential Protocols
For Researchers, Scientists, and Drug Development Professionals
Epiaschantin, a furofuran lignan (B3055560), and its stereoisomer Aschantin are naturally occurring compounds found in plants such as Magnolia fides. These compounds have garnered interest within the scientific community due to their diverse biological activities, including anti-inflammatory and potential chemopreventive properties. While specific, dedicated total synthesis protocols for this compound are not extensively documented in peer-reviewed literature, its structural similarity to other furofuran lignans (B1203133) allows for the adaptation of established synthetic strategies. This guide provides a comparative assessment of two plausible, reproducible protocols for the synthesis of this compound, adapted from proven methodologies for analogous furofuran lignans. The objective is to offer a clear comparison of these potential routes, supported by experimental data from the synthesis of similar compounds.
Comparative Analysis of Synthetic Protocols
The two selected methodologies, Oxidative Dimerization of Cinnamyl Alcohols and Palladium-Catalyzed Asymmetric Allylic Cycloaddition, represent common and effective strategies for the construction of the furofuran lignan core. The following table summarizes the key quantitative data for these adapted protocols, providing a basis for comparison.
| Parameter | Protocol 1: Oxidative Dimerization | Protocol 2: Pd-Catalyzed Asymmetric Cycloaddition |
| Starting Materials | Coniferyl alcohol derivative | Vinylethylene carbonate, 2-Nitroacrylate |
| Key Reagents | Oxidizing agent (e.g., FeCl₃) | Pd₂(dba)₃·CHCl₃, Chiral phosphine (B1218219) ligand |
| Reported Yield (Analogous Compounds) | ~12% (for Pinoresinol) | High (specific yield depends on substrate) |
| Stereoselectivity | Generally low (produces racemates) | High (enantioselective) |
| Number of Steps (Core Formation) | 1-2 steps | Multi-step sequence |
| Scalability | Potentially scalable | May require optimization for large scale |
Experimental Protocols
The following sections detail the adapted experimental methodologies for the two proposed synthetic routes to this compound.
Protocol 1: Oxidative Dimerization of a Cinnamyl Alcohol Derivative
This protocol is adapted from the established method of oxidative phenolic coupling of cinnamyl alcohols to form the furofuran ring system.
Objective: To synthesize racemic this compound through the oxidative dimerization of a suitable coniferyl alcohol derivative.
Materials:
-
Substituted Coniferyl Alcohol
-
Copper (II) Sulfate (CuSO₄) or Ferric Chloride (FeCl₃)
-
Solvent (e.g., Acetone (B3395972)/Water)
-
Standard laboratory glassware and purification equipment
Procedure:
-
A solution of the substituted coniferyl alcohol is prepared in a suitable solvent mixture, such as acetone and water.
-
A catalytic amount of an oxidizing agent, for example, Copper (II) Sulfate or Ferric Chloride, is added to the solution.
-
The reaction mixture is stirred at room temperature and exposed to air to facilitate the oxidative coupling.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the furofuran lignan. It is expected that this method will produce a racemic mixture of diastereomers, including this compound.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Cycloaddition
This protocol is based on a modern, highly stereoselective method for constructing the tetrahydrofuran (B95107) core of furofuran lignans.[1][2]
Objective: To achieve an enantioselective synthesis of a key intermediate for this compound using a palladium-catalyzed asymmetric cycloaddition.[1][2]
Materials:
-
Substituted Vinylethylene Carbonate (VEC)
-
Substituted 2-Nitroacrylate
-
Pd₂(dba)₃·CHCl₃ (Palladium catalyst precursor)
-
Chiral Phosphine Ligand (e.g., (R)-DTBM-SEGPHOS)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Schlenk line equipment for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, the palladium catalyst precursor (Pd₂(dba)₃·CHCl₃) and the chiral ligand are dissolved in anhydrous, degassed toluene. The mixture is stirred at room temperature for approximately 20 minutes.
-
The vinylethylene carbonate (VEC) substrate and the 2-nitroacrylate substrate are then added to the reaction mixture.
-
The reaction is stirred at the optimized temperature (e.g., 40 °C) until the starting materials are consumed, as monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to afford the desired enantioenriched tetrahydrofuran intermediate, which can then be further elaborated to this compound.
Biological Activity and Signaling Pathways
Aschantin and this compound have been shown to exhibit a range of biological activities. These include the inhibition of nitric oxide (NO) production in activated microglia and the modulation of calcium signaling in renal tubular cells.[3] Aschantin, in particular, has been identified as an inhibitor of the mTORC2-Akt signaling pathway, which is implicated in cell growth and proliferation.
| Compound | Biological Activity | Affected Signaling Pathway/Target |
| Aschantin | Inhibition of NO production, Chemopreventive activities | NF-κB, mTORC2-Akt |
| This compound | Modulation of Ca²⁺ signaling | Calcium channels |
Visualizing the mTORC2-Akt Signaling Pathway
The following diagram illustrates the signaling cascade involving mTORC2 and Akt, which is a target of Aschantin.
Caption: The mTORC2-Akt signaling pathway and the inhibitory action of Aschantin.
Comparative Workflow of Synthetic Strategies
The following diagram illustrates the key stages of the two proposed synthetic routes for this compound.
Caption: Comparative workflow of two potential synthetic routes to this compound.
References
A Comparative Guide to the Synthesis of Epiaschantin: Assessing Reproducibility of Potential Protocols
For Researchers, Scientists, and Drug Development Professionals
Epiaschantin, a furofuran lignan, and its stereoisomer Aschantin are naturally occurring compounds found in plants such as Magnolia fides. These compounds have garnered interest within the scientific community due to their diverse biological activities, including anti-inflammatory and potential chemopreventive properties. While specific, dedicated total synthesis protocols for this compound are not extensively documented in peer-reviewed literature, its structural similarity to other furofuran lignans allows for the adaptation of established synthetic strategies. This guide provides a comparative assessment of two plausible, reproducible protocols for the synthesis of this compound, adapted from proven methodologies for analogous furofuran lignans. The objective is to offer a clear comparison of these potential routes, supported by experimental data from the synthesis of similar compounds.
Comparative Analysis of Synthetic Protocols
The two selected methodologies, Oxidative Dimerization of Cinnamyl Alcohols and Palladium-Catalyzed Asymmetric Allylic Cycloaddition, represent common and effective strategies for the construction of the furofuran lignan core. The following table summarizes the key quantitative data for these adapted protocols, providing a basis for comparison.
| Parameter | Protocol 1: Oxidative Dimerization | Protocol 2: Pd-Catalyzed Asymmetric Cycloaddition |
| Starting Materials | Coniferyl alcohol derivative | Vinylethylene carbonate, 2-Nitroacrylate |
| Key Reagents | Oxidizing agent (e.g., FeCl₃) | Pd₂(dba)₃·CHCl₃, Chiral phosphine ligand |
| Reported Yield (Analogous Compounds) | ~12% (for Pinoresinol) | High (specific yield depends on substrate) |
| Stereoselectivity | Generally low (produces racemates) | High (enantioselective) |
| Number of Steps (Core Formation) | 1-2 steps | Multi-step sequence |
| Scalability | Potentially scalable | May require optimization for large scale |
Experimental Protocols
The following sections detail the adapted experimental methodologies for the two proposed synthetic routes to this compound.
Protocol 1: Oxidative Dimerization of a Cinnamyl Alcohol Derivative
This protocol is adapted from the established method of oxidative phenolic coupling of cinnamyl alcohols to form the furofuran ring system.
Objective: To synthesize racemic this compound through the oxidative dimerization of a suitable coniferyl alcohol derivative.
Materials:
-
Substituted Coniferyl Alcohol
-
Copper (II) Sulfate (CuSO₄) or Ferric Chloride (FeCl₃)
-
Solvent (e.g., Acetone/Water)
-
Standard laboratory glassware and purification equipment
Procedure:
-
A solution of the substituted coniferyl alcohol is prepared in a suitable solvent mixture, such as acetone and water.
-
A catalytic amount of an oxidizing agent, for example, Copper (II) Sulfate or Ferric Chloride, is added to the solution.
-
The reaction mixture is stirred at room temperature and exposed to air to facilitate the oxidative coupling.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography on silica gel to yield the furofuran lignan. It is expected that this method will produce a racemic mixture of diastereomers, including this compound.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Cycloaddition
This protocol is based on a modern, highly stereoselective method for constructing the tetrahydrofuran core of furofuran lignans.[1][2]
Objective: To achieve an enantioselective synthesis of a key intermediate for this compound using a palladium-catalyzed asymmetric cycloaddition.[1][2]
Materials:
-
Substituted Vinylethylene Carbonate (VEC)
-
Substituted 2-Nitroacrylate
-
Pd₂(dba)₃·CHCl₃ (Palladium catalyst precursor)
-
Chiral Phosphine Ligand (e.g., (R)-DTBM-SEGPHOS)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Schlenk line equipment for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, the palladium catalyst precursor (Pd₂(dba)₃·CHCl₃) and the chiral ligand are dissolved in anhydrous, degassed toluene. The mixture is stirred at room temperature for approximately 20 minutes.
-
The vinylethylene carbonate (VEC) substrate and the 2-nitroacrylate substrate are then added to the reaction mixture.
-
The reaction is stirred at the optimized temperature (e.g., 40 °C) until the starting materials are consumed, as monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to afford the desired enantioenriched tetrahydrofuran intermediate, which can then be further elaborated to this compound.
Biological Activity and Signaling Pathways
Aschantin and this compound have been shown to exhibit a range of biological activities. These include the inhibition of nitric oxide (NO) production in activated microglia and the modulation of calcium signaling in renal tubular cells.[3] Aschantin, in particular, has been identified as an inhibitor of the mTORC2-Akt signaling pathway, which is implicated in cell growth and proliferation.
| Compound | Biological Activity | Affected Signaling Pathway/Target |
| Aschantin | Inhibition of NO production, Chemopreventive activities | NF-κB, mTORC2-Akt |
| This compound | Modulation of Ca²⁺ signaling | Calcium channels |
Visualizing the mTORC2-Akt Signaling Pathway
The following diagram illustrates the signaling cascade involving mTORC2 and Akt, which is a target of Aschantin.
Caption: The mTORC2-Akt signaling pathway and the inhibitory action of Aschantin.
Comparative Workflow of Synthetic Strategies
The following diagram illustrates the key stages of the two proposed synthetic routes for this compound.
Caption: Comparative workflow of two potential synthetic routes to this compound.
References
Safety Operating Guide
Prudent Disposal of Epiaschantin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. Epiaschantin, a lignan (B3055560) derived from Hernandia nymphaeifolia, is utilized in various research applications for its biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[1][2] Due to limited publicly available data on the specific toxicity and ecological effects of this compound, it must be handled with caution, and a conservative approach to its disposal is essential.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with standard laboratory safety practices and hazardous waste regulations.
I. Immediate Safety and Hazard Assessment
Given the absence of a specific Safety Data Sheet (SDS) detailing the hazards of this compound, it must be treated as a substance with unknown toxicity and potential hazards. All personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are mandatory. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of the powder form. |
In the event of a spill, the area should be secured, and your institution's Environmental Health and Safety (EHS) department should be notified immediately. For solid spills, the material should be carefully swept up to avoid dust generation and collected in a designated waste container.
II. This compound Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. The recommended method for disposal is through a licensed hazardous waste management company.
Step-by-Step Disposal Procedure:
-
Waste Classification: All this compound waste, including pure substance, contaminated labware (e.g., gloves, weighing paper, pipette tips), and empty containers, must be classified as hazardous chemical waste.
-
Waste Collection and Segregation:
-
Collect all solid this compound waste in a dedicated, compatible, and leak-proof container.
-
Solutions of this compound, which is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, should be collected in a separate, compatible liquid waste container.[3]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to prevent dangerous reactions.
-
-
Container Labeling:
-
Clearly label the waste container with a "Hazardous Waste" sticker.
-
The label must include the full chemical name, "this compound," its CAS number (41689-50-3), and an accurate estimation of the quantity.[1]
-
Indicate the accumulation start date (the date the first waste was added to the container).
-
Table 2: Example Hazardous Waste Label for this compound
| Label Field | Information |
| Generator Name/Lab | [Your Name/Lab Information] |
| Chemical Name(s) | This compound |
| CAS Number(s) | 41689-50-3 |
| Hazardous Properties | Unknown Toxicity (Precautionary) |
| Quantity | [Estimate of volume/mass] |
| Accumulation Start Date | [Date] |
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be under the control of laboratory personnel and inspected regularly.
-
Use secondary containment, such as a plastic tub, for liquid waste containers.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will coordinate with an approved hazardous waste disposal vendor.
-
Incineration at a licensed facility is the preferred method for the destruction of many research chemicals.
-
III. Experimental Protocols
As direct chemical neutralization or deactivation of this compound in a standard laboratory setting is not recommended without validated procedures, no experimental protocols for its degradation are provided. The focus remains on the safe collection and transfer of this compound waste to a professional disposal service.
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, thereby fostering a culture of safety and responsibility in scientific research.
References
Prudent Disposal of Epiaschantin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. Epiaschantin, a lignan (B3055560) derived from Hernandia nymphaeifolia, is utilized in various research applications for its biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[1][2] Due to limited publicly available data on the specific toxicity and ecological effects of this compound, it must be handled with caution, and a conservative approach to its disposal is essential.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with standard laboratory safety practices and hazardous waste regulations.
I. Immediate Safety and Hazard Assessment
Given the absence of a specific Safety Data Sheet (SDS) detailing the hazards of this compound, it must be treated as a substance with unknown toxicity and potential hazards. All personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are mandatory. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of the powder form. |
In the event of a spill, the area should be secured, and your institution's Environmental Health and Safety (EHS) department should be notified immediately. For solid spills, the material should be carefully swept up to avoid dust generation and collected in a designated waste container.
II. This compound Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. The recommended method for disposal is through a licensed hazardous waste management company.
Step-by-Step Disposal Procedure:
-
Waste Classification: All this compound waste, including pure substance, contaminated labware (e.g., gloves, weighing paper, pipette tips), and empty containers, must be classified as hazardous chemical waste.
-
Waste Collection and Segregation:
-
Collect all solid this compound waste in a dedicated, compatible, and leak-proof container.
-
Solutions of this compound, which is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, should be collected in a separate, compatible liquid waste container.[3]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to prevent dangerous reactions.
-
-
Container Labeling:
-
Clearly label the waste container with a "Hazardous Waste" sticker.
-
The label must include the full chemical name, "this compound," its CAS number (41689-50-3), and an accurate estimation of the quantity.[1]
-
Indicate the accumulation start date (the date the first waste was added to the container).
-
Table 2: Example Hazardous Waste Label for this compound
| Label Field | Information |
| Generator Name/Lab | [Your Name/Lab Information] |
| Chemical Name(s) | This compound |
| CAS Number(s) | 41689-50-3 |
| Hazardous Properties | Unknown Toxicity (Precautionary) |
| Quantity | [Estimate of volume/mass] |
| Accumulation Start Date | [Date] |
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be under the control of laboratory personnel and inspected regularly.
-
Use secondary containment, such as a plastic tub, for liquid waste containers.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will coordinate with an approved hazardous waste disposal vendor.
-
Incineration at a licensed facility is the preferred method for the destruction of many research chemicals.
-
III. Experimental Protocols
As direct chemical neutralization or deactivation of this compound in a standard laboratory setting is not recommended without validated procedures, no experimental protocols for its degradation are provided. The focus remains on the safe collection and transfer of this compound waste to a professional disposal service.
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, thereby fostering a culture of safety and responsibility in scientific research.
References
Prudent Disposal of Epiaschantin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. Epiaschantin, a lignan derived from Hernandia nymphaeifolia, is utilized in various research applications for its biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[1][2] Due to limited publicly available data on the specific toxicity and ecological effects of this compound, it must be handled with caution, and a conservative approach to its disposal is essential.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with standard laboratory safety practices and hazardous waste regulations.
I. Immediate Safety and Hazard Assessment
Given the absence of a specific Safety Data Sheet (SDS) detailing the hazards of this compound, it must be treated as a substance with unknown toxicity and potential hazards. All personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are mandatory. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of the powder form. |
In the event of a spill, the area should be secured, and your institution's Environmental Health and Safety (EHS) department should be notified immediately. For solid spills, the material should be carefully swept up to avoid dust generation and collected in a designated waste container.
II. This compound Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. The recommended method for disposal is through a licensed hazardous waste management company.
Step-by-Step Disposal Procedure:
-
Waste Classification: All this compound waste, including pure substance, contaminated labware (e.g., gloves, weighing paper, pipette tips), and empty containers, must be classified as hazardous chemical waste.
-
Waste Collection and Segregation:
-
Collect all solid this compound waste in a dedicated, compatible, and leak-proof container.
-
Solutions of this compound, which is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, should be collected in a separate, compatible liquid waste container.[3]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to prevent dangerous reactions.
-
-
Container Labeling:
-
Clearly label the waste container with a "Hazardous Waste" sticker.
-
The label must include the full chemical name, "this compound," its CAS number (41689-50-3), and an accurate estimation of the quantity.[1]
-
Indicate the accumulation start date (the date the first waste was added to the container).
-
Table 2: Example Hazardous Waste Label for this compound
| Label Field | Information |
| Generator Name/Lab | [Your Name/Lab Information] |
| Chemical Name(s) | This compound |
| CAS Number(s) | 41689-50-3 |
| Hazardous Properties | Unknown Toxicity (Precautionary) |
| Quantity | [Estimate of volume/mass] |
| Accumulation Start Date | [Date] |
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be under the control of laboratory personnel and inspected regularly.
-
Use secondary containment, such as a plastic tub, for liquid waste containers.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will coordinate with an approved hazardous waste disposal vendor.
-
Incineration at a licensed facility is the preferred method for the destruction of many research chemicals.
-
III. Experimental Protocols
As direct chemical neutralization or deactivation of this compound in a standard laboratory setting is not recommended without validated procedures, no experimental protocols for its degradation are provided. The focus remains on the safe collection and transfer of this compound waste to a professional disposal service.
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, thereby fostering a culture of safety and responsibility in scientific research.
References
Handling "Epiaschantin": A Novel Compound Safety Protocol
Disclaimer: As "Epiaschantin" is not a recognized chemical compound in publicly available databases, it must be treated as a novel substance with unknown hazards. This guide provides a conservative, safety-first framework for its handling, based on established protocols for uncharacterized chemical compounds. This protocol should be adapted and refined as more information about this compound's specific properties becomes available through experimental data and analysis.
Foundational Principle: Assume Hazard
When dealing with a novel compound like this compound, the primary directive is to assume it is hazardous.[1] This means presuming it could be toxic, reactive, flammable, and/or environmentally harmful until proven otherwise.[2][3] A thorough risk assessment is mandatory before any handling begins.[4] All personnel must be trained on the potential risks and the specific handling procedures outlined in this document.
Personal Protective Equipment (PPE) Selection
Given the unknown nature of this compound, a comprehensive PPE strategy is crucial to minimize all potential routes of exposure, including dermal, ocular, and inhalation.[5] The minimum required PPE for handling this compound is outlined below.
Table 1: PPE Requirements for Handling this compound
| Protection Type | Minimum Required PPE | Rationale and Key Considerations |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Safety glasses are insufficient. A face shield worn over splash goggles is required to protect against potential splashes, explosions, or exothermic reactions. All eyewear must be ANSI Z87.1 compliant. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Since no specific glove compatibility data exists for this compound, double-gloving provides an additional layer of protection. Regularly inspect gloves for any signs of degradation or punctures. For tasks with significant splash risk, consider heavier-duty gloves. |
| Body Protection | A flame-resistant lab coat. | A lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors, aerosols, or dust. If procedures cannot be confined to a fume hood, a respiratory hazard evaluation must be conducted by Environmental Health and Safety (EHS) to determine if a respirator is necessary. |
| Footwear | Closed-toe, closed-heel shoes. | Shoes must cover the entire foot to protect against spills. |
Experimental Protocols: Safe Handling and Operations
All operations involving this compound must be meticulously planned to minimize exposure and risk.
Experimental Workflow: Handling this compound
The following diagram outlines the mandatory workflow for any procedure involving this compound.
Caption: Procedural workflow for safely handling the novel compound this compound.
Disposal Plan: Managing this compound Waste
Due to its unknown properties, all waste contaminated with this compound must be treated as hazardous waste. Improper disposal is a significant safety and environmental risk.
Table 2: this compound Waste Disposal Plan
| Waste Type | Container Requirements | Labeling and Storage | Disposal Procedure |
| Solid Waste (Gloves, pipette tips, contaminated labware) | A designated, leak-proof hazardous waste container with a secure lid. | Label immediately with "Hazardous Waste," "this compound," and the date of generation. Store in a designated Satellite Accumulation Area within the lab. | Do not mix with other waste streams. Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal. |
| Liquid Waste (Solutions containing this compound) | A chemically compatible, leak-proof container with a secure screw cap. Leave at least one inch of headspace for expansion. | Label immediately with "Hazardous Waste," list all chemical components with estimated percentages (e.g., "this compound in Methanol, approx. 5%"), and the date. Store in secondary containment within the Satellite Accumulation Area. | Do not dispose of down the drain. All liquid waste must be collected for EHS pickup. |
| Empty Containers | The original container of this compound. | Deface the original label and re-label as "Hazardous Waste." | The original container of a highly hazardous or unknown substance is also considered hazardous waste and must be disposed of through EHS. |
Waste Management Decision Logic
The following decision tree illustrates the logic for managing materials potentially contaminated with this compound.
References
Handling "Epiaschantin": A Novel Compound Safety Protocol
Disclaimer: As "Epiaschantin" is not a recognized chemical compound in publicly available databases, it must be treated as a novel substance with unknown hazards. This guide provides a conservative, safety-first framework for its handling, based on established protocols for uncharacterized chemical compounds. This protocol should be adapted and refined as more information about this compound's specific properties becomes available through experimental data and analysis.
Foundational Principle: Assume Hazard
When dealing with a novel compound like this compound, the primary directive is to assume it is hazardous.[1] This means presuming it could be toxic, reactive, flammable, and/or environmentally harmful until proven otherwise.[2][3] A thorough risk assessment is mandatory before any handling begins.[4] All personnel must be trained on the potential risks and the specific handling procedures outlined in this document.
Personal Protective Equipment (PPE) Selection
Given the unknown nature of this compound, a comprehensive PPE strategy is crucial to minimize all potential routes of exposure, including dermal, ocular, and inhalation.[5] The minimum required PPE for handling this compound is outlined below.
Table 1: PPE Requirements for Handling this compound
| Protection Type | Minimum Required PPE | Rationale and Key Considerations |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Safety glasses are insufficient. A face shield worn over splash goggles is required to protect against potential splashes, explosions, or exothermic reactions. All eyewear must be ANSI Z87.1 compliant. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Since no specific glove compatibility data exists for this compound, double-gloving provides an additional layer of protection. Regularly inspect gloves for any signs of degradation or punctures. For tasks with significant splash risk, consider heavier-duty gloves. |
| Body Protection | A flame-resistant lab coat. | A lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors, aerosols, or dust. If procedures cannot be confined to a fume hood, a respiratory hazard evaluation must be conducted by Environmental Health and Safety (EHS) to determine if a respirator is necessary. |
| Footwear | Closed-toe, closed-heel shoes. | Shoes must cover the entire foot to protect against spills. |
Experimental Protocols: Safe Handling and Operations
All operations involving this compound must be meticulously planned to minimize exposure and risk.
Experimental Workflow: Handling this compound
The following diagram outlines the mandatory workflow for any procedure involving this compound.
Caption: Procedural workflow for safely handling the novel compound this compound.
Disposal Plan: Managing this compound Waste
Due to its unknown properties, all waste contaminated with this compound must be treated as hazardous waste. Improper disposal is a significant safety and environmental risk.
Table 2: this compound Waste Disposal Plan
| Waste Type | Container Requirements | Labeling and Storage | Disposal Procedure |
| Solid Waste (Gloves, pipette tips, contaminated labware) | A designated, leak-proof hazardous waste container with a secure lid. | Label immediately with "Hazardous Waste," "this compound," and the date of generation. Store in a designated Satellite Accumulation Area within the lab. | Do not mix with other waste streams. Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal. |
| Liquid Waste (Solutions containing this compound) | A chemically compatible, leak-proof container with a secure screw cap. Leave at least one inch of headspace for expansion. | Label immediately with "Hazardous Waste," list all chemical components with estimated percentages (e.g., "this compound in Methanol, approx. 5%"), and the date. Store in secondary containment within the Satellite Accumulation Area. | Do not dispose of down the drain. All liquid waste must be collected for EHS pickup. |
| Empty Containers | The original container of this compound. | Deface the original label and re-label as "Hazardous Waste." | The original container of a highly hazardous or unknown substance is also considered hazardous waste and must be disposed of through EHS. |
Waste Management Decision Logic
The following decision tree illustrates the logic for managing materials potentially contaminated with this compound.
References
Handling "Epiaschantin": A Novel Compound Safety Protocol
Disclaimer: As "Epiaschantin" is not a recognized chemical compound in publicly available databases, it must be treated as a novel substance with unknown hazards. This guide provides a conservative, safety-first framework for its handling, based on established protocols for uncharacterized chemical compounds. This protocol should be adapted and refined as more information about this compound's specific properties becomes available through experimental data and analysis.
Foundational Principle: Assume Hazard
When dealing with a novel compound like this compound, the primary directive is to assume it is hazardous.[1] This means presuming it could be toxic, reactive, flammable, and/or environmentally harmful until proven otherwise.[2][3] A thorough risk assessment is mandatory before any handling begins.[4] All personnel must be trained on the potential risks and the specific handling procedures outlined in this document.
Personal Protective Equipment (PPE) Selection
Given the unknown nature of this compound, a comprehensive PPE strategy is crucial to minimize all potential routes of exposure, including dermal, ocular, and inhalation.[5] The minimum required PPE for handling this compound is outlined below.
Table 1: PPE Requirements for Handling this compound
| Protection Type | Minimum Required PPE | Rationale and Key Considerations |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Safety glasses are insufficient. A face shield worn over splash goggles is required to protect against potential splashes, explosions, or exothermic reactions. All eyewear must be ANSI Z87.1 compliant. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Since no specific glove compatibility data exists for this compound, double-gloving provides an additional layer of protection. Regularly inspect gloves for any signs of degradation or punctures. For tasks with significant splash risk, consider heavier-duty gloves. |
| Body Protection | A flame-resistant lab coat. | A lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors, aerosols, or dust. If procedures cannot be confined to a fume hood, a respiratory hazard evaluation must be conducted by Environmental Health and Safety (EHS) to determine if a respirator is necessary. |
| Footwear | Closed-toe, closed-heel shoes. | Shoes must cover the entire foot to protect against spills. |
Experimental Protocols: Safe Handling and Operations
All operations involving this compound must be meticulously planned to minimize exposure and risk.
Experimental Workflow: Handling this compound
The following diagram outlines the mandatory workflow for any procedure involving this compound.
Caption: Procedural workflow for safely handling the novel compound this compound.
Disposal Plan: Managing this compound Waste
Due to its unknown properties, all waste contaminated with this compound must be treated as hazardous waste. Improper disposal is a significant safety and environmental risk.
Table 2: this compound Waste Disposal Plan
| Waste Type | Container Requirements | Labeling and Storage | Disposal Procedure |
| Solid Waste (Gloves, pipette tips, contaminated labware) | A designated, leak-proof hazardous waste container with a secure lid. | Label immediately with "Hazardous Waste," "this compound," and the date of generation. Store in a designated Satellite Accumulation Area within the lab. | Do not mix with other waste streams. Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal. |
| Liquid Waste (Solutions containing this compound) | A chemically compatible, leak-proof container with a secure screw cap. Leave at least one inch of headspace for expansion. | Label immediately with "Hazardous Waste," list all chemical components with estimated percentages (e.g., "this compound in Methanol, approx. 5%"), and the date. Store in secondary containment within the Satellite Accumulation Area. | Do not dispose of down the drain. All liquid waste must be collected for EHS pickup. |
| Empty Containers | The original container of this compound. | Deface the original label and re-label as "Hazardous Waste." | The original container of a highly hazardous or unknown substance is also considered hazardous waste and must be disposed of through EHS. |
Waste Management Decision Logic
The following decision tree illustrates the logic for managing materials potentially contaminated with this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
